molecular formula C7H7BO4 B1174724 NKR-P1 CAS No. 145113-62-8

NKR-P1

Cat. No.: B1174724
CAS No.: 145113-62-8
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Description

NKR-P1 (KLRB1, CD161) is a C-type lectin-like receptor (CTLR) that serves as a critical regulator in the innate and adaptive immune systems . It is primarily expressed on the surface of Natural Killer (NK) cells, where it functions as an inhibitory receptor, and on subsets of T cells, such as NKT cells, MAIT cells, and Th17 cells, where it can have co-stimulatory roles . Its engagement with its canonical protein ligand, Lectin-Like Transcript 1 (LLT1), triggers signaling pathways that modulate NK cell cytotoxicity and cytokine production, thereby maintaining self-tolerance and shaping immune responses . The functional mechanism of this compound involves homodimer formation on the cell surface . Recent structural studies have revealed that this homodimer can bridge two LLT1 molecules, forming a clustering complex in the immune synapse that is essential for effective inhibitory signaling . This protein-protein interaction is a key pathway in immune evasion, as LLT1 is upregulated on various cancer cells, including glioblastoma, prostate cancer, and B-cell non-Hodgkin's lymphoma, allowing them to dampen the NK cell attack . Consequently, the this compound:LLT1 axis represents a significant area of investigation for cancer immunotherapy and autoimmune diseases . Supplied as a high-purity, soluble form of the ectodomain, our this compound protein is ideal for binding assays (e.g., SPR), functional studies, and as an immunogen. This product is intended for research applications only.

Properties

CAS No.

145113-62-8

Molecular Formula

C7H7BO4

Synonyms

NKR-P1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to NKR-P1 Receptor Function in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Natural Killer Receptor Protein 1 (NKR-P1) family and its critical role in the innate immune system. This compound receptors, a family of C-type lectin-like molecules, are pivotal in regulating the activity of Natural Killer (NK) cells and other immune cell subsets.[1][2] This document details their structure, ligand interactions, signaling pathways, and functional consequences, offering a valuable resource for researchers in immunology and oncology.

The this compound Receptor Family and Ligand Interactions

The this compound family consists of both activating and inhibitory receptors that are crucial for the ability of NK cells to distinguish between healthy and pathological cells, such as those that are cancerous or virally infected.[1][2] These receptors function by recognizing a family of genetically linked C-type lectin-related (Clr) proteins, also known as Clec2 ligands.[1] This interaction is a key component of the "missing-self" and "induced-self" recognition systems of the innate immune system.

Table 1: Murine and Human this compound Receptor Family and Their Ligands

Receptor (Gene)SpeciesFunctionKnown Ligand(s) (Gene)Signaling Motif
NKR-P1A (KLRB1) HumanInhibitory (on NK cells), Co-stimulatory (on T cells)LLT1 (CLEC2D)[3][4][5]ITIM-like
NKR-P1A (Klrb1a) RatActivatingClr-11[1]Unknown
NKR-P1B (Klrb1b) Mouse, RatInhibitoryClr-b (Ocil/Clec2d)[6][7]ITIM[8]
NKR-P1C (Klrb1c) MouseActivatingOrphan ReceptorAssociates with FcRγ (ITAM)[9]
NKR-P1D (Klrb1d) MouseInhibitoryClr-b (Ocil/Clec2d)[7]ITIM
NKR-P1F (Klrb1f) Mouse, RatActivatingClr-c, Clr-d, Clr-g[1][10]Unknown
NKR-P1G (Klrb1g) Mouse, RatInhibitoryClr-d, Clr-f, Clr-g[1][10]ITIM-like

Note: The signaling mechanisms for some activating this compound receptors are still under investigation, but they are generally thought to signal through ITAM-containing adaptor proteins.

The interaction between this compound receptors and their Clr ligands is often characterized by weak binding affinity. For instance, the affinity of the mouse NKR-P1B and Clr-b interaction is very low, with a dissociation constant (Kd) greater than 500 µM.[11] This suggests that the avidity gained from the clustering of these receptors and ligands at the immune synapse is critical for effective signal transduction.

Table 2: Expression Profile of this compound Receptors and Clr Ligands

MoleculeExpressed on
Human NKR-P1A (CD161) NK cells, subsets of T cells (including Th17 and Tc17), NKT cells.[12]
Mouse NKR-P1B/D Subsets of NK cells.[6]
Mouse NKR-P1C (NK1.1) All NK cells in C57BL/6 mice, NKT cells.[3]
Human LLT1 Activated B cells and dendritic cells, glioblastoma, prostate cancer, and B cell non-Hodgkin's lymphoma cells.[3][13]
Mouse Clr-b Broadly on hematopoietic cells, but frequently downregulated on tumor cell lines.[7]

This compound Signal Transduction Pathways

The dual functionality of the this compound family is dictated by the presence of distinct signaling motifs within their cytoplasmic domains or their association with adaptor proteins.

Inhibitory members of the this compound family, such as mouse NKR-P1B, possess Immunoreceptor Tyrosine-based Inhibition Motifs (ITIMs) in their cytoplasmic tails.[8] Upon ligand binding, these ITIMs become phosphorylated, leading to the recruitment of protein tyrosine phosphatases, most notably SHP-1.[8][14] SHP-1 then dephosphorylates key downstream signaling molecules of activating pathways, thereby terminating the activation signal and preventing NK cell effector functions like cytotoxicity.[8][14]

Caption: Inhibitory signaling pathway of the NKR-P1B receptor.

Activating this compound receptors lack intrinsic signaling motifs and instead associate with adaptor proteins that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the Fc receptor common gamma chain (FcRγ) or DAP12.[9][15] Upon receptor ligation, the tyrosines within the ITAM are phosphorylated by Src family kinases.[16] This creates docking sites for Syk and ZAP-70 tyrosine kinases, which, once activated, initiate a downstream signaling cascade involving molecules like PLCγ and Vav1.[17] This cascade ultimately leads to calcium mobilization, cytoskeletal rearrangement, and the activation of transcription factors, resulting in NK cell degranulation (cytotoxicity) and cytokine production.[15][18]

Caption: Activating signaling pathway of the NKR-P1C receptor.

Experimental Protocols for Assessing this compound Function

Evaluating the functional consequences of this compound engagement is crucial for understanding its role in immunity. Below are detailed protocols for standard assays used to measure NK cell cytotoxicity and cytokine release.

This assay offers a non-radioactive method to quantify the killing of target cells by NK cells. Target cells are labeled with a fluorescent dye (e.g., CFSE), and cell death is assessed by a viability stain (e.g., 7-AAD).

exp_workflow_flow_cytometry cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis prep_nk Isolate Effector NK Cells co_culture Co-culture NK and Target Cells at various E:T ratios (4-6 hours) prep_nk->co_culture prep_target Label Target Cells (e.g., K562) with CFSE prep_target->co_culture stain Stain with Viability Dye (e.g., 7-AAD) co_culture->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze % Lysis: (CFSE+ 7-AAD+) acquire->analyze

Caption: Experimental workflow for a flow cytometry-based cytotoxicity assay.

Methodology:

  • Effector Cell Preparation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic bead separation or flow cytometry sorting. Resuspend the purified NK cells in complete RPMI medium.

  • Target Cell Labeling:

    • Wash target cells (e.g., K562) with PBS.

    • Resuspend 1x10^6 cells in 1 mL of PBS and add CFSE to a final concentration of 1 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium and resuspend at 1x10^5 cells/mL.[19]

  • Co-culture:

    • Plate 1x10^4 labeled target cells per well in a 96-well U-bottom plate (100 µL).

    • Add effector NK cells in 100 µL to achieve desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Include control wells: target cells alone (spontaneous death) and target cells with lysis buffer (maximum death).

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[20]

  • Staining and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Resuspend the cells in 100 µL of FACS buffer containing a viability dye like 7-AAD or Propidium Iodide.[20]

    • Incubate for 15 minutes on ice in the dark.

    • Acquire events on a flow cytometer.

    • Calculate the percentage of specific lysis: 100 x (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis), where % Lysis is the percentage of CFSE-positive, 7-AAD-positive cells.[19]

This is the traditional "gold standard" for measuring cytotoxicity. It relies on the release of radioactive 51Cr from lysed target cells.

Methodology:

  • Target Cell Labeling:

    • Resuspend 1x10^6 target cells in 100 µL of medium.

    • Add 100 µCi of Na2(51Cr)O4 and incubate for 1-2 hours at 37°C, mixing occasionally.[21]

    • Wash the labeled cells three times with a large volume of medium to remove unincorporated 51Cr.

    • Resuspend cells to 1x10^5 cells/mL.

  • Co-culture:

    • Plate 1x10^4 labeled target cells per well in a 96-well round-bottom plate (100 µL).

    • Add effector cells in 100 µL to achieve desired E:T ratios.

    • Prepare control wells:

      • Spontaneous release: Target cells with 100 µL of medium only.

      • Maximum release: Target cells with 100 µL of 1% Triton X-100 solution.[22]

    • Incubate for 4 hours at 37°C.

  • Measurement and Analysis:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 100 µL of supernatant from each well to a gamma counter tube.

    • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

    • Calculate the percentage of specific lysis: 100 x (Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM).[22]

This highly sensitive assay quantifies the frequency of IFN-γ-secreting cells upon stimulation.

Methodology:

  • Plate Coating:

    • Coat a 96-well PVDF-membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[23][24]

    • Wash the plate with sterile PBS and block with medium containing 10% FBS for at least 2 hours at room temperature.[23][24]

  • Cell Incubation:

    • Add NK cells (e.g., 2x10^5 cells/well) and target cells at a suitable ratio (e.g., 1:1) to the coated wells.

    • Include a positive control (e.g., PMA/Ionomycin) and a negative control (NK cells alone).

    • Incubate for 18-24 hours at 37°C, 5% CO2.[24]

  • Detection and Development:

    • Wash away the cells with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[23]

    • Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP). Incubate for 1 hour at room temperature.[23]

    • Wash again and add the BCIP/NBT substrate solution. Develop in the dark until distinct spots emerge.[23]

    • Stop the reaction by washing thoroughly with tap water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

References

An In-depth Technical Guide to the NKR-P1 Signaling Pathway in NK Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, providing a rapid first line of defense against virally infected and transformed cells. Their function is tightly regulated by a complex interplay of signals from activating and inhibitory cell surface receptors. Among these, the NKR-P1 (Klrb1) family of C-type lectin-like receptors plays a pivotal role in modulating NK cell effector functions, including cytotoxicity and cytokine secretion.[1] This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its molecular components, downstream signaling cascades, and the experimental methodologies used for its investigation.

The this compound Receptor Family: Structure and Expression

The this compound receptors are type II transmembrane proteins that form disulfide-linked homodimers on the cell surface.[2] Each monomer consists of an N-terminal cytoplasmic tail, a transmembrane domain, a stalk region, and a C-terminal C-type lectin-like domain (CTLD). While initially thought to bind carbohydrates, it is now understood that this compound receptors primarily recognize protein ligands.[1]

Members of the this compound family are expressed on NK cells and various T cell subsets. In humans, NKR-P1A (CD161) is the sole member, whereas rodents express several activating and inhibitory isoforms, including NKR-P1A, -B, -C, -D, -F, and -G. The functional dichotomy of these receptors is largely determined by the presence of specific signaling motifs within their cytoplasmic and transmembrane domains.

Ligands of this compound Receptors

The primary ligand for human NKR-P1A is the Lectin-like transcript 1 (LLT1), another type II transmembrane protein belonging to the C-type lectin-like family. The interaction between NKR-P1A and LLT1 is characterized by a low binding affinity, a common feature among C-type lectin-like receptor-ligand pairs. This weak interaction is compensated for by the clustering of receptors and ligands at the immunological synapse, which is crucial for effective signal transduction.[3][4][5][6][7]

Quantitative Analysis of NKR-P1A and LLT1 Interaction

The binding kinetics of the human NKR-P1A and LLT1 interaction have been characterized using surface plasmon resonance (SPR).

ParameterValueMethodReference
Dissociation Constant (Kd) 48 µMSurface Plasmon Resonance (SPR)[8][9]

The Dichotomy of this compound Signaling: Activation and Inhibition

The functional outcome of this compound engagement depends on the specific isoform and the cellular context. Activating isoforms typically possess a charged amino acid residue in their transmembrane domain that facilitates association with immunoreceptor tyrosine-based activation motif (ITAM)-containing adapter proteins. Conversely, inhibitory isoforms contain an immunoreceptor tyrosine-based inhibitory motif (ITIM) in their cytoplasmic tail.

Activating Signaling Pathway

Upon ligand binding and cross-linking, activating this compound isoforms associate with ITAM-containing adapter molecules, most notably the Fc receptor common gamma chain (FcRγ). This association is crucial for the initiation of the downstream signaling cascade.

The key steps in the activating pathway are:

  • ITAM Phosphorylation: The Src family kinases, Lck and Fyn, are recruited to the ITAM of FcRγ and phosphorylate the tyrosine residues.

  • Recruitment and Activation of Syk/ZAP70: The tandem SH2 domains of the tyrosine kinases Syk and ZAP70 bind to the phosphorylated ITAMs, leading to their activation.

  • Downstream Effector Activation: Activated Syk and ZAP70 phosphorylate and activate several downstream signaling molecules, including phospholipase Cγ (PLCγ) and Vav1.

  • Second Messenger Generation: PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP3 induces the release of Ca2+ from the endoplasmic reticulum, leading to a sustained influx of extracellular Ca2+. DAG and Ca2+ synergistically activate protein kinase C (PKC) isoforms.

  • MAPK Pathway Activation: The signaling cascade also activates the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38.

  • Effector Functions: The culmination of these signaling events leads to NK cell degranulation, the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the transcription of genes encoding pro-inflammatory cytokines such as IFN-γ and TNF-α.

This compound Activating Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NKR_P1 This compound (Activating) FcRg FcRγ (ITAM) NKR_P1->FcRg Syk_ZAP70 Syk/ZAP70 FcRg->Syk_ZAP70 Recruits Ligand Ligand (e.g., LLT1) Ligand->NKR_P1 Binds Lck_Fyn Lck/Fyn Lck_Fyn->FcRg P PLCg PLCγ Syk_ZAP70->PLCg P Vav1 Vav1 Syk_ZAP70->Vav1 P PIP2 PIP2 PLCg->PIP2 Hydrolyzes MAPK MAPK Pathway Vav1->MAPK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus Ca²⁺ Mobilization IP3->Ca2_plus PKC PKC DAG->PKC Ca2_plus->PKC Effector Cytotoxicity & Cytokine Release Ca2_plus->Effector PKC->MAPK MAPK->Effector This compound Inhibitory Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NKR_P1_I This compound (Inhibitory) (ITIM) SHP_1_2 SHP-1/SHP-2 NKR_P1_I->SHP_1_2 Recruits Ligand Ligand (e.g., LLT1) Ligand->NKR_P1_I Binds Activating_Receptor Activating Receptor (e.g., CD16) Src_Kinase Src Family Kinase Activating_Receptor->Src_Kinase Activating_Signal Activating Signal (Vav1, PLCγ, etc.) Activating_Receptor->Activating_Signal Src_Kinase->NKR_P1_I SHP_1_2->Activating_Signal Dephosphorylates Effector Effector Functions Activating_Signal->Effector Redirected Lysis Assay Workflow cluster_workflow Assay Workflow start Start label_targets Label P815 Target Cells (Calcein AM or ⁵¹Cr) start->label_targets prepare_effectors Isolate NK Effector Cells start->prepare_effectors co_culture Co-culture NK and P815 cells with anti-NKR-P1 Ab label_targets->co_culture prepare_effectors->co_culture incubate Incubate 4h at 37°C co_culture->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_release Measure Calcein AM or ⁵¹Cr Release collect_supernatant->measure_release calculate_lysis Calculate % Specific Lysis measure_release->calculate_lysis end End calculate_lysis->end

References

The Dual Role of NKR-P1 (CD161) in T-Cell Co-stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-type lectin-like receptor NKR-P1, known in humans as CD161, is a key surface molecule expressed on a variety of T-cell subsets, including CD4+, CD8+, MAIT, and NKT cells. Initially characterized on Natural Killer (NK) cells, its function in T lymphocytes is complex and context-dependent. Emerging evidence points to a significant, yet paradoxical, role for CD161 in T-cell co-stimulation, capable of both enhancing and inhibiting T-cell receptor (TCR)-mediated responses. This "signal bipolarity" is contingent on the cellular environment, co-receptor context, and the nature of the T-cell subset. Understanding the molecular mechanisms governing CD161's function is critical for its potential as a therapeutic target in oncology and autoimmune diseases. This guide provides an in-depth analysis of the co-stimulatory functions of CD161, its signaling pathways, and detailed protocols for its investigation.

Introduction: The this compound/CD161 Receptor Family

This compound (Killer Cell Lectin Like Receptor Subfamily B Member 1, KLRB1) is a type II transmembrane protein that forms a disulfide-linked homodimer. While rodents express several this compound homologs with distinct activating or inhibitory functions, humans express a single homolog, CD161.[1][2] CD161 is expressed on most NK cells and approximately 24% of peripheral blood T cells.[3]

Its ligand in humans is the Lectin-like transcript 1 (LLT1, also known as CLEC2D), which is not constitutively present on resting cells but is upregulated upon activation of B cells, T cells, NK cells, and dendritic cells.[3][4] The interaction between CD161 and LLT1 is characterized by low affinity and rapid kinetics, typical of intercellular recognition receptors involved in fine-tuning immune responses.[3] While the CD161-LLT1 axis is generally inhibitory for NK cells, its role in T-cells is more nuanced, presenting a compelling case for a co-signaling receptor that influences TCR-dependent outcomes.[5]

The Co-stimulatory Function of CD161 in T Cells

Ligation of CD161 on T cells, either by its natural ligand LLT1 or by specific monoclonal antibodies, has been shown to act in concert with TCR stimulation to enhance effector functions. This co-stimulatory role is particularly evident in the context of cytokine production and proliferation.

Enhancement of Cytokine Production

Multiple studies demonstrate that CD161 engagement augments the production of pro-inflammatory cytokines. LLT1 has been shown to mediate a CD161-dependent enhancement of TCR-induced Interferon-gamma (IFN-γ) production.[3] In certain contexts, such as with tumor-infiltrating lymphocytes, blockade of the CD161 receptor was found to significantly increase the secretion of both IL-2 and IFN-γ, suggesting that engagement by tumor-expressed LLT1 may deliver an inhibitory signal that can be reversed to enhance anti-tumor immunity.[6]

Augmentation of T-Cell Proliferation

In specific T-cell subsets, such as invariant Vα24JαQ T cells (a type of NKT cell), CD161 acts as a potent co-stimulatory molecule for TCR-mediated proliferation.[1] Activation of these cells with suboptimal concentrations of anti-CD3 antibody showed that concurrent ligation of CD161 substantially augmented the proliferative response.

Data Presentation: Quantitative Effects of CD161 Co-stimulation

While many studies describe a qualitative enhancement, precise quantitative data is often embedded within specific experimental contexts. The following table summarizes the observed functional outcomes of CD161 engagement on T-cells as reported in the literature.

T-Cell SubsetPrimary StimulusCD161 Ligand/StimulusMeasured OutcomeQuantitative ResultReference
Vα24invt T-cell clonesImmobilized anti-CD3 mAb (suboptimal)Anti-CD161 mAb (191B8)ProliferationSubstantially augmented proliferative response
Vα24invt T-cell clonesImmobilized anti-CD3 mAb (suboptimal)Anti-CD161 mAb (191B8)IFN-γ & IL-4 SecretionEnhanced secretion of both cytokines
NY-ESO-1 specific CD8+ T cellsNY-ESO-1+ Tumor Cells (NALM-1, Toledo, Raji)Anti-CD161 blocking mAb (KW7.3.7)IFN-γ & IL-2 SecretionSignificantly increased secretion of both cytokines[6]
CD8+ T cellsTCR ActivationCD161-CLEC2D PathwayCytotoxicityAttenuated cytotoxicity in glioma context[3]
TCR-activated CD8+ T cellsTCR ActivationLLT1TNF-α ProductionCan be inhibited[4]

The Paradox: Inhibitory Roles and "Signal Bipolarity"

The function of CD161 is not universally activating. The term "signal bipolarity" has been used to describe its ability to transmit either activating or inhibitory signals depending on the context.[3] For example, in the tumor microenvironment of glioma, the CD161-CLEC2D pathway has been shown to inhibit the cytotoxic function of CD8+ T cells.[3] Furthermore, when co-expressed with other inhibitory receptors like PD-1, CD161 may contribute to an overall inhibitory phenotype.[3] This functional duality suggests that the outcome of CD161 signaling is integrated with other signals received by the T cell, making it a critical modulator rather than a simple on/off switch.

The logical relationship governing CD161's function can be visualized as follows:

G TCR_Signal TCR Signal (Signal 1) midpoint TCR_Signal->midpoint CD161_Ligation CD161 Ligation (by LLT1) CD161_Ligation->midpoint Cellular_Context Cellular Context Cellular_Context->midpoint Co_receptors Co-receptor Expression (e.g., PD-1, DR3) Co_receptors->Cellular_Context T_Cell_Subset T-Cell Subset (e.g., Th17, NKT) T_Cell_Subset->Cellular_Context Outcome_Activation Co-stimulation: - Enhanced Proliferation - Increased Cytokine (IFN-γ) Outcome_Inhibition Inhibition: - Attenuated Cytotoxicity - Reduced Effector Function midpoint->Outcome_Activation midpoint->Outcome_Inhibition

Caption: Logical model of CD161's dual function in T-cells.

Signaling Pathways of CD161 in T Cells

The downstream signaling cascade of CD161 in T cells is distinct from other well-characterized NK receptors and does not appear to involve common adaptor molecules like DAP10, DAP12, or CD3ζ.[7][8] Recent studies have identified a novel pathway involving the lipid hydrolase acid sphingomyelinase (aSMase).

Upon ligation, CD161 recruits and activates aSMase at the plasma membrane. aSMase then catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide. The localized increase in ceramide concentration is thought to organize signaling microdomains, leading to the activation of the PI3K-PKB/Akt pathway, which is a central node in promoting cell survival, proliferation, and effector functions.[7][8] This pathway synergizes with signals emanating from the TCR to amplify the overall T-cell response.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 CD161 CD161 LLT1->CD161 Ligation aSMase_inactive aSMase (inactive) CD161->aSMase_inactive Recruitment aSMase_active aSMase (active) aSMase_inactive->aSMase_active Activation Sphingomyelin Sphingomyelin aSMase_active->Sphingomyelin Catalyzes Ceramide Ceramide Sphingomyelin->Ceramide PI3K PI3K Ceramide->PI3K Activation Akt Akt (PKB) PI3K->Akt Downstream Downstream Effects: - Proliferation - Survival - Cytokine Production Akt->Downstream

Caption: Proposed CD161 signaling pathway in T-cells.

Experimental Protocols

Investigating the co-stimulatory role of CD161 requires specific in vitro assays. Below are detailed protocols for a T-cell co-stimulation assay and an immunoprecipitation protocol to study signaling complexes.

Protocol: T-Cell Co-stimulation Assay via CD161 Ligation

This protocol details how to measure the effect of CD161 co-ligation on TCR-induced T-cell proliferation and cytokine production.

Workflow Diagram:

G start Start: Human PBMCs isolate Isolate CD161+ T-Cells (e.g., MACS) start->isolate culture Add T-Cells & Culture (3-5 days) isolate->culture plate Coat 96-well Plate: 1. Anti-CD3 mAb 2. Anti-CD161 or LLT1-Fc plate->culture prolif Assay 1: Proliferation (CFSE Dye Dilution) culture->prolif cytokine Assay 2: Cytokines (ELISA / ICS) culture->cytokine analyze Analyze Data (Flow Cytometry / Spectro.) prolif->analyze cytokine->analyze end End analyze->end

Caption: Experimental workflow for a CD161 co-stimulation assay.

Materials:

  • Human PBMCs

  • CD161+ T-Cell Isolation Kit (e.g., MACS)

  • 96-well flat-bottom tissue culture plates

  • Purified anti-human CD3 antibody (clone OKT3 or UCHT1)

  • Purified anti-human CD161 antibody (or recombinant LLT1-Fc)

  • Isotype control antibody

  • Sterile PBS

  • Complete RPMI-10 medium

  • CFSE dye (for proliferation)

  • Brefeldin A (for intracellular cytokine staining)

  • ELISA kit for IFN-γ

  • Flow cytometer

Methodology:

  • Plate Coating (Day -1):

    • Dilute anti-CD3 antibody to 1.0 µg/mL in sterile PBS.

    • In separate tubes, dilute anti-CD161 antibody and an isotype control to 5.0 µg/mL in sterile PBS.

    • Add 50 µL of anti-CD3 solution to the desired wells of a 96-well plate.

    • To the anti-CD3 coated wells, add 50 µL of either anti-CD161, isotype control, or PBS alone for the following conditions:

      • Unstimulated (PBS only)

      • CD3 only (anti-CD3 + PBS)

      • CD3 + Isotype (anti-CD3 + Isotype control)

      • CD3 + CD161 (anti-CD3 + anti-CD161)

    • Seal the plate and incubate overnight at 4°C or for 2 hours at 37°C.

  • T-Cell Isolation and Staining (Day 0):

    • Isolate CD161+ T-cells from fresh PBMCs according to the manufacturer's protocol.

    • For proliferation analysis, label the isolated T-cells with CFSE dye according to the manufacturer's protocol.

    • Resuspend cells in complete RPMI-10 medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Culture:

    • Wash the antibody-coated plates three times with 200 µL of sterile PBS to remove unbound antibody.

    • Add 200 µL of the T-cell suspension (2 x 10^5 cells) to each well.

    • Incubate the plate at 37°C, 5% CO2 for 3-5 days.

  • Analysis:

    • Proliferation (Day 4-5): Harvest cells and analyze CFSE dilution by flow cytometry. A greater dilution of the dye indicates more cell divisions.

    • Cytokine Secretion (Day 3): Collect 100 µL of supernatant from each well before harvesting cells. Analyze IFN-γ concentration using an ELISA kit.

    • Intracellular Cytokine Staining (Day 3): Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture. Harvest, surface stain for CD4/CD8, then fix, permeabilize, and stain for intracellular IFN-γ for flow cytometry analysis.

Protocol: Immunoprecipitation of the CD161 Signaling Complex

This protocol is designed to isolate CD161 and its associated proteins from activated T-cells to identify components of its signaling complex.

Materials:

  • Activated CD161+ T-cells (~10-20 x 10^6 cells)

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., 1% Triton X-100 in HNTG buffer with protease/phosphatase inhibitors)

  • Anti-CD161 antibody for IP

  • Protein A/G agarose (B213101) beads

  • Microcentrifuge

  • SDS-PAGE and Western Blotting reagents

Methodology:

  • Cell Stimulation and Lysis:

    • Stimulate CD161+ T-cells via the TCR and CD161 for a short period (e.g., 2, 5, 10 minutes) to capture early signaling events. An unstimulated control is essential.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cell pellet with 0.5-1.0 mL of ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add 2-5 µg of anti-CD161 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of fresh Protein A/G agarose beads and incubate for another 2-3 hours at 4°C.

  • Washing and Elution:

    • Collect the bead-antibody-protein complexes by centrifugation (e.g., 3,000 x g for 2 min).

    • Discard the supernatant and wash the pellet 3-5 times with 1 mL of ice-cold lysis buffer.

    • After the final wash, resuspend the pellet in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

  • Analysis:

    • Centrifuge the sample to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting to probe for candidate signaling molecules (e.g., phospho-Akt, aSMase) or silver staining/mass spectrometry for novel protein discovery.

Implications for Research and Drug Development

The dual nature of CD161 makes the LLT1-CD161 axis a highly attractive target for therapeutic intervention.

  • Oncology: In tumors where this axis is inhibitory, blocking antibodies against CD161 or LLT1 could release the brakes on T-cell effector function, enhancing anti-tumor immunity.[6] This is analogous to the mechanism of successful checkpoint inhibitors like anti-PD-1.

  • Autoimmunity and Inflammation: CD161 is a marker for pro-inflammatory Th17 cells, which are implicated in several autoimmune diseases.[3] Targeting CD161+ cells or modulating the co-stimulatory signal could be a strategy to dampen pathogenic inflammatory responses.

Conclusion

This compound/CD161 is a multifaceted receptor that plays a pivotal role in T-cell co-stimulation. Its function is not absolute but is instead a dynamic process of signal integration, capable of delivering either potent activating or inhibitory signals. This functional plasticity depends on the T-cell subset, the expression of other co-receptors, and the broader immunological context. The unique aSMase-dependent signaling pathway further distinguishes it from canonical co-stimulatory molecules. A thorough understanding of this complex biology, aided by the experimental approaches outlined in this guide, is essential for harnessing the therapeutic potential of the CD161-LLT1 pathway in human disease.

References

A Technical Guide to the Identification and Binding Affinity of NKR-P1 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Natural Killer Receptor Protein 1 (NKR-P1) family and its ligands, with a focus on quantitative binding data and the experimental methodologies used for their determination. The this compound family of C-type lectin-like receptors, prominently expressed on Natural Killer (NK) cells, plays a pivotal role in the regulation of immune responses, making its members critical targets for immunotherapeutic drug development.

Introduction to the this compound Receptor Family

The this compound (CD161) family of receptors are type II transmembrane proteins that are crucial in distinguishing between healthy and abnormal cells. These receptors can be either activating or inhibitory, a function largely determined by their transmembrane and cytoplasmic domains. In humans, the primary member is NKR-P1A (CD161), encoded by the KLRB1 gene. Its ligand is the Lectin-like transcript 1 (LLT1), also known as CLEC2D. The interaction between NKR-P1A and LLT1 is generally inhibitory, suppressing the cytotoxic activity of NK cells. This axis represents a key immune checkpoint.

In rodents, the this compound family is more complex, with multiple members (NKR-P1A, B, C, D, F, G) that have distinct ligands and functions. Their ligands belong to the C-type lectin-related (Clr) family of proteins. The interplay between these receptors and their respective Clr ligands forms a sophisticated system for immune surveillance.

This compound Ligands and Binding Affinities

The interaction between this compound receptors and their ligands is a critical determinant of NK cell activation or inhibition. The binding affinities for these interactions are typically in the micromolar range, characteristic of many cell-cell recognition events.

Quantitative Binding Data

The following table summarizes the known quantitative binding data for human and mouse this compound receptor-ligand interactions.

ReceptorLigandSpeciesAffinity (K D )K on (M⁻¹s⁻¹)K off (s⁻¹)MethodReference
Human NKR-P1A Human LLT1 Human55 - 130 µM1.1 x 10³0.14Surface Plasmon Resonance (SPR)
Mouse NKR-P1B Mouse Clr-b Mouse2.2 µMNot ReportedNot ReportedSurface Plasmon Resonance (SPR)
Mouse NKR-P1D Mouse Clr-g Mouse1.1 µM1.1 x 10⁴1.2 x 10⁻²Surface Plasmon Resonance (SPR)
Mouse NKR-P1F Mouse Clr-f Mouse19 µMNot ReportedNot ReportedSurface Plasmon Resonance (SPR)
Mouse NKR-P1G Mouse Clr-d Mouse3.5 µMNot ReportedNot ReportedSurface Plasmon Resonance (SPR)

Note: Data for some interactions are not publicly available or fully characterized.

Experimental Protocols for Affinity Determination

The accurate measurement of binding kinetics is fundamental to understanding the this compound-ligand system. Surface Plasmon Resonance (SPR) is the most common technique employed for this purpose.

Surface Plasmon Resonance (SPR) Workflow

SPR measures real-time biomolecular interactions by detecting changes in the refractive index on the surface of a sensor chip.

Protocol Outline:

  • Immobilization:

    • A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The recombinant ligand (e.g., soluble LLT1) is covalently immobilized to the chip surface via amine coupling. The protein is typically diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote coupling.

    • Unreacted sites on the chip are blocked using ethanolamine-HCl.

  • Binding Analysis:

    • A series of concentrations of the analyte (e.g., soluble recombinant NKR-P1A receptor) is prepared in a running buffer (e.g., HBS-EP+).

    • The analyte is injected over the sensor chip surface at a constant flow rate.

    • The association (K on ) is monitored in real-time as the analyte binds to the immobilized ligand.

    • This is followed by an injection of running buffer to monitor the dissociation (K off ) of the complex.

  • Data Processing:

    • The sensorgrams (plots of response units vs. time) are corrected by subtracting the signal from a reference flow cell.

    • The association and dissociation rate constants (K on and K off ) are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (K D ) is calculated as the ratio of K off /K on .

This compound Signaling Pathways

The functional outcome of this compound engagement—either activation or inhibition—is dictated by the downstream signaling cascade it initiates.

Inhibitory Signaling (Human NKR-P1A & Mouse NKR-P1B)

Inhibitory this compound receptors, such as human NKR-P1A and mouse NKR-P1B, possess Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in their cytoplasmic domains.[1][2] Ligation of these receptors by their cognate ligands (LLT1 and Clr-b, respectively) leads to the suppression of NK cell effector functions.[3][4][5]

Mechanism of Inhibition:

  • Ligand Binding: LLT1 or Clr-b on a target cell binds to the this compound receptor on the NK cell.

  • Receptor Clustering & Phosphorylation: This binding causes clustering of the this compound receptors. Subsequently, Src family kinases phosphorylate the tyrosine residues within the ITIMs.

  • Phosphatase Recruitment: The phosphorylated ITIMs act as docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2.[1][2]

  • Dephosphorylation Cascade: Recruited SHP-1 and SHP-2 dephosphorylate key downstream signaling molecules of activating pathways, such as Vav1. This action effectively terminates the activation signal that would otherwise lead to cytotoxicity and cytokine release.[6]

This inhibitory signaling sets the activation threshold for NK cells, preventing them from attacking healthy "self" cells that express the appropriate ligands.[2]

Inhibitory_Signaling_Pathway cluster_target_cell Target Cell cluster_nk_cell NK Cell LLT1 LLT1 / Clr-b NKR_P1A NKR-P1A / NKR-P1B LLT1->NKR_P1A Binding ITIM ITIM NKR_P1A->ITIM ITIM_P ITIM-P ITIM->ITIM_P Src Kinase Phosphorylation SHP1_2 SHP-1 / SHP-2 ITIM_P->SHP1_2 Recruitment Activating_Signal Activating Pathways (e.g., Vav1) SHP1_2->Activating_Signal Dephosphorylation Inhibition Inhibition of Cytotoxicity & Cytokine Release Activating_Signal->Inhibition Activating_Signaling_Pathway cluster_target_cell Target Cell cluster_nk_cell NK Cell Ligand Clr Ligand NKR_P1C NKR-P1C / NKR-P1F Ligand->NKR_P1C Binding FcRg FcεRIγ (ITAM) NKR_P1C->FcRg Association FcRg_P FcεRIγ-P FcRg->FcRg_P Src Kinase Phosphorylation Syk Syk / ZAP-70 FcRg_P->Syk Recruitment & Activation Downstream Downstream Signaling (LAT, SLP-76) Syk->Downstream Phosphorylation Cascade Activation Activation of Cytotoxicity & Cytokine Release Downstream->Activation

References

An In-depth Technical Guide to the Human NKR-P1A (CD161) and LLT1 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Natural Killer Receptor P1A (NKR-P1A), also known as CD161, and its ligand, the Lectin-like Transcript 1 (LLT1). This receptor-ligand pair represents an emerging immune checkpoint with significant therapeutic potential in oncology and autoimmune diseases.

Core Components: NKR-P1A Receptor and LLT1 Ligand

The interaction between NKR-P1A and LLT1 is a key regulatory mechanism in the immune system, influencing the activity of both innate and adaptive immune cells.[1] Both are type II transmembrane glycoproteins with an extracellular C-type lectin-like domain, encoded by genes located in the Natural Killer Gene Complex (NKC) on human chromosome 12.[2][3]

NKR-P1A (CD161): The Receptor

  • Gene: KLRB1 (Killer cell lectin-like receptor subfamily B, member 1).[4]

  • Structure: A type II transmembrane protein that forms a disulfide-linked homodimer on the cell surface.[1][5]

  • Expression: Predominantly found on the vast majority of Natural Killer (NK) cells and various T cell subsets, including CD4+, CD8+, NKT, and γδ T cells.[1][6][7] Its expression is an early marker in NK cell development.[7]

  • Function: NKR-P1A exhibits dual functionality. On NK cells, its engagement with LLT1 typically transmits an inhibitory signal, suppressing cytotoxicity and cytokine secretion.[2][5][8] In contrast, on T cells, it can act as a co-stimulatory receptor, augmenting proliferation and cytokine release, particularly IL-17.[2][3]

LLT1 (CLEC2D): The Ligand

  • Gene: CLEC2D (C-type lectin domain family 2, member D).[9][10] It is also known as Osteoclast Inhibitory Lectin (OCIL).[5]

  • Structure: A type II transmembrane protein that also forms a disulfide-bonded homodimer.[1][8] Only one isoform, encoded by CLEC2D variant 1, is expressed on the cell surface and binds to CD161.[11]

  • Expression: LLT1 expression is not constitutive but is induced upon cellular activation.[6] It is found on activated B cells, dendritic cells (DCs), monocytes, and can be expressed by various tumor cells.[6][12] Stimulation through Toll-like receptors (TLRs), B cell receptors (BCR), and CD40 can induce its expression.[1][5][13]

The NKR-P1A:LLT1 Interaction and Binding Affinity

The interaction between NKR-P1A and LLT1 is characterized by a low affinity and rapid kinetics, which is typical for receptors involved in transient cell-to-cell communication.[6] This binding facilitates the fine-tuning of immune responses.[1]

Quantitative Binding Data

The affinity of the interaction has been measured using surface plasmon resonance (SPR), revealing a relatively low binding affinity.

ParameterValueMethodReference
Dissociation Constant (Kd) ~48-53 µMSurface Plasmon Resonance (SPR)[14][15]

This low affinity suggests that the avidity of the interaction, influenced by the clustering of receptors and ligands at the immune synapse, is crucial for effective signal transduction.

Signaling Pathways

The signaling mechanisms downstream of the NKR-P1A:LLT1 interaction are context-dependent, leading to either inhibitory or activating outcomes.

Inhibitory Signaling in NK Cells

Engagement of NKR-P1A by LLT1 on target cells leads to the inhibition of NK cell-mediated cytotoxicity and IFN-γ production.[5][11] While the receptor lacks a canonical inhibitory motif in its cytoplasmic tail, it has been shown to involve the activation of acid sphingomyelinase (aSMase) .[16] aSMase activation leads to the generation of ceramide, a second messenger implicated in various cellular processes, including the regulation of immune responses.[1][16] This pathway represents a novel mechanism for NK cell inhibition.

NK_Cell_Inhibition cluster_target Target Cell cluster_nk NK Cell LLT1 LLT1 CD161 NKR-P1A (CD161) LLT1->CD161 Binding aSMase Acid Sphingomyelinase (aSMase) CD161->aSMase Activates Ceramide Ceramide aSMase->Ceramide Generates Inhibition Inhibition of Cytotoxicity & IFN-γ Ceramide->Inhibition Leads to

Caption: Inhibitory signaling pathway in NK cells via NKR-P1A (CD161).
Co-stimulatory Signaling in T Cells

In T cells, particularly Th17 cells, NKR-P1A functions as a co-stimulatory molecule.[15] When engaged alongside T Cell Receptor (TCR) signaling, it can enhance T cell proliferation and cytokine production.[2][15] This suggests that NKR-P1A can modulate adaptive immune responses in inflammatory contexts.

Functional Consequences and Clinical Relevance

The dual nature of the NKR-P1A:LLT1 axis gives it a pivotal role in various physiological and pathological processes.

  • Cancer Immunosurveillance: Tumor cells can upregulate LLT1 as a mechanism to evade NK cell-mediated killing.[2][12][17] High expression of LLT1 on tumor cells has been associated with poor clinical outcomes in some cancers, such as oral squamous cell carcinoma.[11][18] Blocking this interaction is therefore a promising strategy for cancer immunotherapy.[17]

  • Autoimmunity and Inflammation: Given its co-stimulatory role on T cells and the high expression of CD161 on Th17 cells, this pathway is implicated in the pathogenesis of autoimmune and inflammatory disorders.[2][3]

  • B Cell Activation: LLT1 is highly expressed on germinal center (GC) B cells, and its interaction with CD161 (found on follicular dendritic cells) can promote B cell activation and maturation.[13]

Summary of Functional Outcomes
Cell TypePrimary Signal OutcomeDownstream EffectPathological Context
NK Cells InhibitoryDecreased cytotoxicity, Reduced IFN-γ secretionCancer immune evasion
T Cells Co-stimulatoryIncreased proliferation, Enhanced cytokine release (e.g., IL-17)Autoimmunity, Inflammation
B Cells Activating (via LLT1)Promotes activation and maturation in germinal centersHumoral immunity, B-cell lymphomas

Key Experimental Methodologies

Studying the NKR-P1A:LLT1 axis requires a combination of immunological, biochemical, and cellular assays.

Protocol 1: Flow Cytometry for CD161 and LLT1 Expression

Objective: To quantify the expression of CD161 and LLT1 on the surface of immune cells or tumor cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from peripheral blood (PBMCs), tissue biopsies, or cell cultures.

  • Staining: Incubate approximately 1x10^6 cells with fluorochrome-conjugated monoclonal antibodies specific for human CD161 (e.g., clone DX12) and LLT1 (e.g., clone 4C7) for 30 minutes on ice, protected from light. Include isotype controls to account for non-specific binding.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Data Acquisition: Resuspend cells in buffer and acquire data using a flow cytometer.

  • Analysis: Analyze the data using software like FlowJo. Gate on the cell population of interest and quantify the percentage of positive cells and their mean fluorescence intensity (MFI).

Protocol 2: NK Cell Cytotoxicity Assay

Objective: To determine the functional impact of the NKR-P1A:LLT1 interaction on NK cell-mediated killing of target cells.

Methodology:

  • Effector and Target Cell Preparation: Isolate NK cells (effector cells) from healthy donors. Prepare LLT1-positive tumor cells (target cells).

  • Blocking: Pre-incubate effector NK cells with a blocking anti-CD161 antibody and/or target cells with a blocking anti-LLT1 antibody for 1 hour. Use an isotype-matched antibody as a control.

  • Co-culture: Co-culture the NK cells and target cells at various effector-to-target (E:T) ratios for 4 hours.

  • Lysis Measurement: Measure target cell lysis. A common method is to use a calcein-AM release assay, where target cells are pre-loaded with calcein-AM. Lysis is quantified by measuring the fluorescence of calcein (B42510) released into the supernatant.

  • Calculation: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Cytotoxicity_Workflow A Isolate NK Cells (Effectors) C Pre-incubation with Blocking Abs (or Isotype) A->C B Culture LLT1+ Cells (Targets) B->C D Co-culture Effector & Target Cells (e.g., 4 hours) C->D E Measure Target Cell Lysis (e.g., Calcein Release) D->E F Data Analysis: Calculate % Specific Lysis E->F

Caption: Experimental workflow for an NK cell cytotoxicity assay.
Protocol 3: Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity (Kd) of the NKR-P1A:LLT1 interaction.

Methodology:

  • Protein Preparation: Express and purify the soluble extracellular domains of human NKR-P1A and LLT1.

  • Immobilization: Immobilize one protein (e.g., biotinylated NKR-P1A) onto a streptavidin-coated sensor chip. A reference channel should be prepared (e.g., with biotinylated BSA) to subtract non-specific binding.

  • Binding Measurement: Inject a series of concentrations of the other protein (the analyte, e.g., LLT1) over the sensor chip and measure the binding response in real-time.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable buffer to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff / kon).[15]

Therapeutic Implications and Future Directions

The NKR-P1A:LLT1 axis is a compelling target for therapeutic intervention.

  • Antagonistic Antibodies: Monoclonal antibodies that block the NKR-P1A:LLT1 interaction could prevent tumor cells from suppressing NK cell activity, thereby enhancing anti-tumor immunity.[17]

  • Biomarkers: The expression levels of CD161 and LLT1 on tumor-infiltrating lymphocytes and tumor cells, respectively, could serve as prognostic biomarkers or predict response to immunotherapy.[6][11]

  • Combination Therapies: Combining NKR-P1A:LLT1 blockade with other immune checkpoint inhibitors (e.g., anti-PD-1) may produce synergistic effects and overcome resistance mechanisms.

Future research should focus on further elucidating the downstream signaling pathways, understanding the context-dependent functions in different immune cell subsets, and developing potent and specific therapeutic agents to modulate this critical immune checkpoint.

References

An In-depth Technical Guide to Mouse NKR-P1 Family Members and Their Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natural Killer Cell Receptor Protein 1 (NKR-P1) family, encoded by the Klrb1 genes, represents a crucial group of C-type lectin-like receptors expressed predominantly on Natural Killer (NK) cells and a subset of T cells in mice. These receptors play a pivotal role in the innate immune system's ability to recognize and eliminate transformed or virally infected cells. The mouse this compound family is a component of the NK Gene Complex (NKC) on chromosome 6 and consists of both activating and inhibitory members, which fine-tune NK cell effector functions. Their ligands are members of the C-type lectin-related (Clr) protein family, encoded by the Clec2 genes, which are genetically linked and interspersed with the Klrb1 genes.[1][2][3] This guide provides a comprehensive overview of the mouse this compound family, their functions, signaling pathways, and the experimental methodologies used for their study.

Mouse this compound Family Members: A Quantitative Overview

The functional diversity of the this compound family arises from its multiple members, each with distinct signaling capabilities and ligand specificities. The following tables summarize the key quantitative and functional data for each known mouse this compound family member.

Table 1: Mouse this compound Family Members and Their Characteristics

Receptor NameGene NameFunctionITIM/ITAM AssociationKnown Ligands (Clr Family)
NKR-P1A Klrb1aActivatingAssociates with FcRγ (ITAM-bearing)Unknown
NKR-P1B Klrb1bInhibitoryContains an ITIM motifClr-b
NKR-P1C Klrb1cActivatingAssociates with FcRγ (ITAM-bearing)Unknown
NKR-P1D Klrb1dInhibitoryContains an ITIM motifClr-b
NKR-P1F Klrb1fActivatingAssociates with FcRγ (ITAM-bearing)Clr-c, Clr-d, Clr-g
NKR-P1G Klrb1gInhibitoryContains an ITIM motifClr-d, Clr-f, Clr-g

Table 2: Ligand Binding Affinities

Receptor-Ligand PairBinding Affinity (K D)Reference
NKR-P1B : Clr-b> 500 μM (very weak)[4][5]
NKR-P1F : Clr-gInteraction confirmed, affinity not quantified[6][7]

Table 3: Expression of this compound Members on C57BL/6 Mouse Splenic NK Cells

ReceptorPercentage of NK Cells ExpressingExpression Level
NKR-P1A ~100%Low
NKR-P1B ~60%Variegated
NKR-P1C (NK1.1) ~100%High
NKR-P1F ~100%Low
NKR-P1G Expression on NK cell subsets confirmedNot quantified

Signaling Pathways of Mouse this compound Receptors

The opposing functions of the this compound family members are dictated by their distinct intracellular signaling pathways. Activating receptors typically associate with ITAM-containing adaptor proteins, while inhibitory receptors possess intrinsic ITIM motifs.

Activating this compound Signaling Pathway

Activating members, such as NKR-P1A, NKR-P1C, and NKR-P1F, associate with the ITAM-containing adaptor protein FcRγ.[1] Ligand binding leads to the phosphorylation of ITAM tyrosines by Src family kinases, such as Lck.[8][9] This creates a docking site for the tandem SH2 domains of the Syk protein tyrosine kinase. Recruited Syk is then activated and phosphorylates downstream signaling molecules, including Phospholipase Cγ (PLCγ).[10][11][12][13] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC) and the Ras-MAPK pathway. Ultimately, these signaling cascades lead to NK cell activation, resulting in cytotoxicity and cytokine production (e.g., IFN-γ).[14][15]

Activating this compound Signaling Pathway NKR_P1 Activating this compound (e.g., NKR-P1C) FcRg FcRγ NKR_P1->FcRg Association Lck Lck FcRg->Lck Recruitment Syk Syk FcRg->Syk Recruitment Clr Clr Ligand Clr->NKR_P1 Binding Lck->FcRg ITAM Phosphorylation PLCg PLCγ Syk->PLCg Phosphorylation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux MAPK MAPK Pathway DAG->MAPK NFkB NF-κB Pathway Ca_flux->NFkB Effector NK Cell Effector Functions (Cytotoxicity, IFN-γ production) MAPK->Effector NFkB->Effector

Activating this compound Signaling Cascade
Inhibitory this compound Signaling Pathway

Inhibitory receptors, including NKR-P1B, NKR-P1D, and NKR-P1G, possess one or more ITIMs in their cytoplasmic tails.[1] Upon engagement with their cognate Clr ligands, the ITIM tyrosines are phosphorylated, likely by Src family kinases. This creates a binding site for the SH2 domains of the protein tyrosine phosphatase SHP-1.[16] Recruited SHP-1 becomes catalytically active and dephosphorylates key signaling molecules in the activating pathway.[17][18] Known substrates of SHP-1 in NK cells include VAV1, a crucial regulator of actin cytoskeleton rearrangement, as well as PLCγ and the Linker for Activation of T cells (LAT).[17][18][19] By dephosphorylating these activating intermediates, SHP-1 effectively terminates the activation signal, leading to the inhibition of NK cell effector functions.[17][20]

Inhibitory this compound Signaling Pathway NKR_P1_I Inhibitory this compound (e.g., NKR-P1B) Src_Kinase Src Family Kinase NKR_P1_I->Src_Kinase Association SHP1 SHP-1 NKR_P1_I->SHP1 Recruitment Clr_I Clr Ligand (e.g., Clr-b) Clr_I->NKR_P1_I Src_Kinase->NKR_P1_I ITIM Phosphorylation VAV1 VAV1 SHP1->VAV1 Dephosphorylation PLCg_I PLCγ SHP1->PLCg_I Dephosphorylation LAT_I LAT SHP1->LAT_I Dephosphorylation Activation_Signal Activating Signal Cascade VAV1->Activation_Signal PLCg_I->Activation_Signal LAT_I->Activation_Signal Inhibition Inhibition of Effector Functions Activation_Signal->Inhibition

Inhibitory this compound Signaling Cascade

Key Experimental Protocols

The study of mouse this compound family members relies on a variety of immunological and molecular techniques. Below are detailed methodologies for key experiments.

Flow Cytometry-Based NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells (effector cells) to kill target cells.

Materials:

  • Single-cell suspension of mouse splenocytes (source of NK cells).

  • Target cell line (e.g., YAC-1, which is sensitive to NK cell-mediated lysis).

  • Cell viability dye (e.g., 7-AAD or a fixable viability dye).

  • Target cell labeling dye (e.g., CFSE).

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • 96-well U-bottom plates.

  • Flow cytometer.

Procedure:

  • Target Cell Preparation: Label target cells with CFSE according to the manufacturer's protocol. Wash and resuspend in complete RPMI medium at a concentration of 1x10^5 cells/mL.

  • Effector Cell Preparation: Prepare a single-cell suspension from a mouse spleen. NK cells can be enriched using commercially available kits for higher purity. Resuspend effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Co-culture: Plate 1x10^4 CFSE-labeled target cells per well in a 96-well U-bottom plate. Add effector cells at the desired E:T ratios. Include control wells with target cells only (spontaneous death) and target cells with lysis buffer (maximum killing).

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining: After incubation, wash the cells with FACS buffer. Add the viability dye (e.g., 7-AAD) to each well according to the manufacturer's instructions.

  • Data Acquisition: Acquire samples on a flow cytometer.

  • Data Analysis: Gate on the CFSE-positive target cell population. Within this gate, determine the percentage of 7-AAD positive (dead) cells. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)]

Cytotoxicity Assay Workflow A Prepare Effector Cells (Mouse Splenocytes/Enriched NK Cells) D Co-culture Effector and Target Cells (Various E:T Ratios) A->D B Prepare Target Cells (e.g., YAC-1) C Label Target Cells (e.g., with CFSE) B->C C->D E Incubate for 4 hours at 37°C D->E F Stain with Viability Dye (e.g., 7-AAD) E->F G Acquire on Flow Cytometer F->G H Analyze Data: Gate on Target Cells (CFSE+) Quantify Dead Cells (7-AAD+) G->H I Calculate % Specific Lysis H->I

Flow Cytometry-Based Cytotoxicity Assay Workflow
Immunoprecipitation of this compound Proteins

This protocol is used to isolate an this compound protein and its associated signaling molecules.

Materials:

  • NK cell line or primary NK cells (at least 1x10^7 cells).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibody specific for the mouse this compound member of interest.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash buffer (lysis buffer with lower detergent concentration).

  • SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Lyse the NK cells in ice-cold lysis buffer for 30 minutes on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation: Add the specific anti-NKR-P1 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.

  • Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the this compound protein and potential interacting partners (e.g., SHP-1, FcRγ, Lck).

Flow Cytometric Analysis of this compound Expression

This protocol is for the identification and quantification of NK cells expressing specific this compound family members.

Materials:

  • Single-cell suspension of mouse splenocytes or other tissues.

  • Fluorochrome-conjugated antibodies against mouse NK cell markers (e.g., NK1.1, CD49b/DX5, NKp46) and specific this compound family members.

  • FACS buffer.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

  • Staining: Resuspend up to 1x10^6 cells in FACS buffer. Add the cocktail of fluorochrome-conjugated antibodies and incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Identify the NK cell population (e.g., NK1.1+ CD3-).

    • Within the NK cell gate, analyze the expression of the specific this compound family member of interest.

Conclusion

The mouse this compound family of receptors represents a complex and crucial system for NK cell-mediated immunosurveillance. The balance between activating and inhibitory signals transduced by these receptors is essential for the proper discrimination between healthy and diseased cells. A thorough understanding of their individual functions, ligand interactions, and signaling pathways is critical for the development of novel immunotherapies aimed at modulating NK cell activity in the context of cancer and infectious diseases. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this important receptor family.

References

NKR-P1 gene (KLRB1) structure and regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NKR-P1 Gene (KLRB1): Structure and Regulation

Introduction

The Killer cell lectin-like receptor subfamily B, member 1 (KLRB1), also known as NKR-P1A or CD161, is a significant type II transmembrane protein predominantly expressed on the surface of natural killer (NK) cells and various subsets of T cells. As a member of the C-type lectin superfamily, KLRB1 plays a crucial role in regulating immune responses. Its function involves modulating the cytotoxic activity of NK cells and the activation of T cells, and it is implicated in antiviral immunity, autoimmune diseases, and cancer. This technical guide provides a comprehensive overview of the genomic structure of KLRB1 and the intricate mechanisms that govern its expression and signaling pathways, intended for researchers, scientists, and professionals in drug development.

KLRB1 Gene and Protein Structure

The KLRB1 protein is a disulfide-linked homodimer belonging to the C-type lectin superfamily. It functions as a type II membrane protein, meaning its C-terminus is located externally. The protein structure consists of a cytoplasmic domain, a transmembrane domain, and an extracellular domain containing motifs characteristic of C-type lectins.

Genomic Organization

The KLRB1 gene is located on the short arm of human chromosome 12, within the Natural Killer Gene Complex (NKC). In mice, the orthologous gene, Klrb1, is found on chromosome 6. The genomic structure of KLRB1 is conserved, consisting of multiple exons that encode the distinct functional domains of the protein.

Below is a logical representation of the KLRB1 gene structure.

KLRB1_Gene_Structure exon1 Exon 1 (Cytoplasmic Domain) exon2 Exon 2 exon1->exon2 intron1 Intron exon3 Exon 3 exon2->exon3 intron2 Intron exon4 Exon 4 (CRD) exon3->exon4 intron3 Intron exon5 Exon 5 (CRD) exon4->exon5 intron4 Intron exon6 Exon 6 (CRD) exon5->exon6 intron5 Intron

Logical structure of the KLRB1 gene.
Quantitative Genomic Data

The following tables summarize key quantitative data regarding the human and mouse KLRB1/Klrb1 genes.

Table 1: KLRB1/Klrb1 Genomic Location

Species Gene Name Chromosome Location (GRCh38/GRCm39)
Human KLRB1 12 12p13.31: 9,594,551-9,607,916 (reverse strand)

| Mouse | Klrb1 | 6 | 6 F3: 128,586,190-128,600,496 bp |

Table 2: Human KLRB1 Gene Structural Details

Feature Description Reference
Total Gene Size 13,366 bp
Exon Count 6
Protein Size 225 amino acids

| Domains | Exon 1 encodes the N-terminal intracellular domain. Exons 4, 5, and 6 encode the carbohydrate-recognition domain (CRD). | |

Regulation of KLRB1 Expression and Signaling

The expression and function of KLRB1 are tightly controlled at the transcriptional level and through post-translational signaling events. These regulatory mechanisms ensure that NK and T cell responses are appropriately initiated or inhibited.

Transcriptional Regulation

KLRB1 expression is influenced by various transcription factors and cytokines. The promoter region of the KLRB1 gene contains binding sites for several key regulatory proteins.

Table 3: Known and Predicted Transcription Factors for KLRB1

Transcription Factor Evidence Type Reference
AML1a Binding Site Analysis (QIAGEN)
NF-AT (NF-AT1, 2, 3, 4) Binding Site Analysis (QIAGEN)
POU2F1 (POU2F1a) Binding Site Analysis (QIAGEN)
RORC Induces expression in Th17 cells
FOXM1 Negative association with KLRB1 expression

| TCF12 | Negative association with KLRB1 expression | |

Furthermore, cytokine signaling plays a critical role in modulating KLRB1 expression. Interleukin-12 (IL-12) has been shown to upregulate the expression of NKR-P1A on the surface of human NK cells.

KLRB1 Signaling Pathway

KLRB1 primarily functions as an inhibitory receptor on NK cells. Its engagement by its ligand, Lectin-Like Transcript-1 (LLT1, also known as CLEC2D), leads to the inhibition of NK cell-mediated cytotoxicity and a reduction in interferon-gamma (IFN-γ) secretion.

The signaling cascade initiated by KLRB1 ligation involves several downstream effectors. In human NK cells, cross-linking of CD161 (KLRB1) triggers the activation of acid sphingomyelinase (aSM), which leads to the generation of ceramide, a key second messenger. This defines a novel signal transduction pathway for the receptor. While the complete pathway is still under investigation, it is understood that ITIM-containing receptors like this compound can recruit phosphatases such as SHP-1 and SHP-2 to dephosphorylate downstream signaling molecules of activating receptors, thereby inhibiting cell function.

KLRB1_Signaling_Pathway KLRB1 Inhibitory Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) KLRB1 KLRB1 (CD161) Receptor LLT1->KLRB1 Binding aSM Acid Sphingomyelinase (aSM) KLRB1->aSM Activates SHP SHP-1 / SHP-2 (Phosphatases) KLRB1->SHP Recruits Ceramide Ceramide aSM->Ceramide Generates Vav1 Vav1 (Phosphorylated) SHP->Vav1 Dephosphorylates Inhibition Inhibition of Activating Signals Vav1->Inhibition Leads to

activating and inhibitory isoforms of NKR-P1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Activating and Inhibitory Isoforms of the NKR-P1 Receptor Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natural Killer Receptor Protein 1 (this compound) family, encoded by the Klrb1 genes, represents a crucial set of C-type lectin-like receptors that regulate the activity of Natural Killer (NK) cells and other immune cell subsets.[1] These receptors are a key component of the innate immune system, contributing to the surveillance and elimination of virally infected and transformed cells.[1] A defining characteristic of the this compound family is its functional dichotomy, comprising both activating and inhibitory isoforms that, upon engagement with their cognate ligands, either trigger or suppress cellular effector functions.[2] This dual nature allows for a nuanced and tightly controlled immune response. This guide provides a detailed overview of the structure, ligands, signaling mechanisms, and experimental analysis of these activating and inhibitory this compound isoforms.

Structural Overview

This compound receptors are type II transmembrane proteins that form disulfide-linked homodimers on the cell surface.[1][3] Their structure consists of three main domains:

  • An N-terminal cytoplasmic domain which contains key signaling motifs that determine the receptor's function.

  • A transmembrane region that anchors the protein in the cell membrane.

  • An extracellular C-type lectin-like domain (CTLD) , connected to the transmembrane segment by a stalk region, which is responsible for ligand recognition.[1]

While initially thought to bind carbohydrates, it is now understood that the primary ligands for this compound receptors are genetically-linked C-type lectin-related (Clr) proteins, also known as CLEC2 proteins.[2]

Ligand Recognition: The this compound:Clr System

The ligands for this compound receptors are members of the C-type lectin-related (Clr) protein family, encoded by Clec2 genes, which are genetically linked to the Klrb1 genes within the Natural Killer Gene Complex (NKC).[1][4] This receptor-ligand system exhibits considerable complexity and species-specificity.

  • In humans , the sole this compound family member, NKR-P1A (CD161), is an inhibitory receptor that recognizes the ligand Lectin-like transcript-1 (LLT1, also known as CLEC2D).[1][3][4]

  • In rodents , the system is more diverse, with multiple activating and inhibitory this compound isoforms recognizing a panel of Clr ligands. For example, in mice, the inhibitory NKR-P1B/D receptors bind to Clr-b, while activating isoforms like NKR-P1F and NKR-P1G recognize an overlapping set of Clr ligands including Clr-c, -d, -f, and -g.[5] In rats, the activating NKR-P1A and inhibitory NKR-P1B both recognize Clr11.[5]

Signaling Pathways: A Functional Dichotomy

The opposing functions of this compound isoforms are dictated by the signaling motifs within their cytoplasmic tails and the downstream signaling cascades they initiate.

Activating Isoforms

Activating this compound receptors trigger NK cell effector functions, such as cytotoxicity and cytokine release. Their signaling mechanism is often dependent on association with adaptor proteins containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the Fc receptor common gamma chain (FcRγ).[6]

Signaling Cascade:

  • Ligand Binding & Cross-linking: Engagement of the activating this compound receptor by its cognate Clr ligand on a target cell leads to receptor clustering.

  • Src Kinase Activation: This clustering facilitates the phosphorylation of tyrosine residues within the ITAM of the associated FcRγ chain by Src-family kinases (e.g., Lck, Fyn).[7]

  • Syk/ZAP70 Recruitment: The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (Syk) or Zeta-chain-associated protein kinase 70 (ZAP70).

  • Downstream Signaling: Docked Syk/ZAP70 becomes activated and phosphorylates downstream substrates, such as PLC-γ. This initiates a cascade involving calcium mobilization (Ca²⁺ flux) and phosphoinositide (PI) turnover, ultimately leading to the activation of transcription factors and the execution of effector functions like degranulation and IFN-γ production.[1][6]

Examples of activating isoforms include mouse NKR-P1C and rat NKR-P1A and NKR-P1F.[5][8][9]

Activating this compound Signaling Pathway cluster_membrane Cell Membrane NKR_P1_A Activating This compound FcRg FcRγ (ITAM) NKR_P1_A->FcRg Association Src Src-family Kinase NKR_P1_A->Src Recruitment Syk Syk / ZAP70 FcRg->Syk Docking & Activation Clr Clr Ligand (on Target Cell) Clr->NKR_P1_A Binding Src->FcRg PLCg PLC-γ Syk->PLCg Phosphorylation Ca_Flux Ca²⁺ Mobilization PI Turnover PLCg->Ca_Flux Effector Effector Functions (Cytotoxicity, Cytokine Release) Ca_Flux->Effector

Activating this compound signaling cascade.
Inhibitory Isoforms

Inhibitory this compound receptors function to prevent the unwarranted activation of NK cells against healthy "self" cells. Their cytoplasmic domains contain Immunoreceptor Tyrosine-based Inhibition Motifs (ITIMs).

Signaling Cascade:

  • Ligand Binding & Cross-linking: The inhibitory this compound receptor recognizes its ligand (e.g., Clr-b, LLT1) on a healthy cell.

  • ITIM Phosphorylation: Upon co-ligation with an activating receptor, the tyrosine residue within the ITIM is phosphorylated by a Src-family kinase.

  • SHP-1/SHP-2 Recruitment: The phosphorylated ITIM serves as a docking site for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1 and to a lesser extent SHP-2.[1][8][10]

  • Dephosphorylation & Inhibition: Recruited SHP-1 dephosphorylates key activating signaling molecules, such as Syk, ZAP70, or Vav1, thereby terminating the activating signal cascade and preventing NK cell effector functions.[1]

Examples of inhibitory isoforms include human NKR-P1A, mouse NKR-P1B, and rat NKR-P1B and NKR-P1G.[3][5][8]

Inhibitory this compound Signaling Pathway cluster_membrane Cell Membrane NKR_P1_I Inhibitory this compound (ITIM) SHP1 SHP-1 / SHP-2 NKR_P1_I->SHP1 Docking & Activation Clr Clr/LLT1 Ligand (on Healthy Cell) Clr->NKR_P1_I Binding Src Src-family Kinase Src->NKR_P1_I Phosphorylation Activating_Signal Activating Signal Cascade (e.g., from Syk) SHP1->Activating_Signal Dephosphorylation Inhibition Inhibition of Effector Functions Activating_Signal->Inhibition

Inhibitory this compound signaling cascade.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound isoforms.

ReceptorLigandSpeciesFunctionBinding Affinity (Kd)Notes
NKR-P1A LLT1HumanInhibitory48 µM[1]Interaction has fast kinetics; also acts as a co-stimulatory receptor on some T cell subsets.[1][3]
NKR-P1B/D Clr-bMouseInhibitoryNot specifiedRecognizes a "missing-self" ligand often lost on tumor cells.
NKR-P1F Clr-c, -d, -gMouseActivatingNot specifiedPromiscuous receptor with an overlapping set of ligands with NKR-P1G.
NKR-P1G Clr-d, -f, -gMouseActivatingNot specifiedShares ligands with NKR-P1F.
NKR-P1A Clr11RatActivatingNot specifiedPrototypic marker for rat NK cells.[5]
NKR-P1B Clr11RatInhibitoryNot specifiedExists in two divergent variants.[5]
NKR-P1F Clr-2,-3,-4,-6,-7RatActivatingNot specifiedInduces robust Ca²⁺ signaling in NK cells.[5][9]
NKR-P1G Clr-2,-6,-7RatInhibitoryNot specifiedInhibits NKR-P1F-induced lysis.[5][9]

Key Experimental Protocols

Characterizing the function of this compound isoforms involves a variety of immunological and biochemical techniques.

Reporter Cell Assays
  • Principle: To screen for receptor-ligand interactions. A reporter cell line (e.g., BWN3G) is engineered to express a specific this compound isoform fused to a signaling domain (e.g., CD3ζ). When these cells are co-cultured with stimulator cells expressing a cognate ligand, the receptor is cross-linked, triggering an intracellular signal that drives the expression of a reporter gene (e.g., EGFP).

  • Methodology:

    • Generate stable transfectants of a reporter cell line expressing the this compound isoform of interest.

    • Co-culture reporter cells with various target cell lines or cells transiently transfected with candidate Clr ligands.

    • After overnight incubation, assess reporter gene expression (e.g., EGFP fluorescence) via flow cytometry. An increase in signal indicates a positive interaction.[5]

Redirected Lysis (or Cytotoxicity) Assay
  • Principle: To determine if an this compound isoform is activating or inhibitory. This assay uses antibodies to cross-link the receptor on NK cells and "redirect" their cytotoxic activity against an otherwise non-susceptible Fc receptor-positive (FcR⁺) target cell line, such as P815 mastocytoma cells.

  • Methodology:

    • Isolate primary NK cells or use an NK cell line expressing the this compound isoform.

    • Incubate the NK cells with a specific monoclonal antibody (mAb) against the this compound isoform.

    • Co-culture the antibody-coated NK cells with radiolabeled (e.g., ⁵¹Cr) FcR⁺ target cells (e.g., P815).

    • For an activating receptor: The mAb bound to the this compound receptor will be cross-linked by the FcR on the P815 cell, triggering NK cell degranulation and lysis of the target cell. Lysis is measured by the release of the radiolabel.[11]

    • For an inhibitory receptor: The assay is modified by first stimulating the NK cell through a known activating receptor (e.g., using an anti-NKp46 mAb). Co-cross-linking the inhibitory this compound receptor with an appropriate mAb will inhibit the lysis of the P815 target cells.[3][10]

Redirected Lysis Assay Workflow start Isolate NK Cells add_ab Incubate NK Cells with anti-NKR-P1 mAb start->add_ab add_targets Co-culture with radiolabeled FcR⁺ target cells (P815) add_ab->add_targets incubate Incubate 4 hours add_targets->incubate decision This compound Function? incubate->decision activating_path Measure Radiolabel Release (Target Cell Lysis) decision->activating_path Test for Activation inhibitory_path Add Activating mAb (e.g., anti-NKp46) Measure Inhibition of Lysis decision->inhibitory_path Test for Inhibition result_act Result: Activating Receptor activating_path->result_act result_inh Result: Inhibitory Receptor inhibitory_path->result_inh

Workflow for a redirected lysis assay.
Immunoprecipitation and Western Blotting

  • Principle: To identify signaling molecules that associate with this compound isoforms upon receptor ligation.

  • Methodology:

    • Stimulate NK cells by cross-linking the this compound receptor with an antibody.

    • Lyse the cells to release cellular proteins.

    • Use an anti-NKR-P1 antibody to immunoprecipitate the receptor and any associated proteins from the lysate.

    • Separate the precipitated proteins by SDS-PAGE.

    • Perform a Western blot using antibodies specific for candidate signaling molecules (e.g., phospho-tyrosine, SHP-1, FcRγ) to determine their association with the receptor.[6][8]

Surface Plasmon Resonance (SPR)
  • Principle: To measure the binding kinetics and affinity (Kd) between a purified soluble this compound ectodomain and its purified soluble ligand.

  • Methodology:

    • Immobilize one of the purified proteins (e.g., LLT1) onto a sensor chip.

    • Flow a series of concentrations of the other protein (e.g., NKR-P1A) over the chip.

    • Measure the change in the refractive index at the surface in real-time to determine the association (kₐ) and dissociation (kₑ) rates.

    • Calculate the equilibrium dissociation constant (Kd = kₑ/kₐ). A lower Kd value indicates higher binding affinity.[1]

Conclusion

The this compound family of receptors exemplifies the sophisticated regulatory mechanisms governing NK cell function. The existence of both activating and inhibitory isoforms, which recognize a diverse array of self-ligands, allows the immune system to finely tune its response—unleashing potent effector functions against pathological cells while maintaining tolerance to healthy tissues. A thorough understanding of the distinct signaling pathways, ligand specificities, and quantitative biophysical parameters of each isoform is essential for researchers in immunology and for professionals developing novel immunotherapies that aim to modulate NK cell activity for therapeutic benefit.

References

NKR-P1 Expression on Different Lymphocyte Subsets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of the Natural Killer Receptor Protein 1 (NKR-P1) family of receptors across various lymphocyte subsets. This compound molecules, also known as CD161 in humans (encoded by the KLRB1 gene), are C-type lectin-like receptors that play a crucial role in the regulation of both innate and adaptive immunity.[1][2] This document details their expression patterns, associated signaling pathways, and methodologies for their detection and analysis, aiming to support research and development in immunology and drug discovery.

Data Presentation: Quantitative Expression of this compound on Lymphocyte Subsets

The expression of this compound varies significantly among different lymphocyte populations, and also between species. The following tables summarize the available quantitative data on the expression of human NKR-P1A (CD161) and its murine homologs on key lymphocyte subsets.

Human NKR-P1A (CD161) Expression
Lymphocyte SubsetSubpopulationPercentage of Positive Cells (%)Expression Level (Qualitative)Reference
NK Cells CD56bright CD16-MajorityHigh[3]
CD56dim CD16+MajorityIntermediate to High[3]
Immature (CD16- CD56-)Present-[4]
T Cells Total Peripheral T Cells ~24%-[5]
CD4+ T Cells -Intermediate[6]
Memory (CD45RO+)20-25%[7]
CD8+ T Cells -Intermediate (CD161int) and High (CD161high) populations[6][8]
CD161bright (CD161++)~15% of total CD8+ T cells[3][8]
CD161mid (CD161+)~10% of total CD8+ T cells[3][8]
γδ T Cells ~25%-[9]
Vδ1- Effector Memory (TEM)53 ± 20%[4]
Vδ1- Central Memory (TCM)27 ± 18%[4]
NKT Cells Present-[4][10]
B Cells Resting Peripheral B Cells15-30% (express the ligand LLT1)-[11][12]
Murine this compound Expression
ReceptorLymphocyte SubsetMouse StrainPercentage of Positive Cells (%)Expression Level (Qualitative)Reference
NKR-P1B (Inhibitory) Splenic NK CellsC57BL/6~60%-[11]
Tumor-infiltrating NK Cells (EOMES-CD49a+)MMTV-PyVTHighest among NK subsets-[11]
Gut-resident NK/ILC1, ILC2, ILC3, γδ T cellsC57BL/6Present-[7]
NKR-P1C (Activating; NK1.1) Splenic NK CellsC57BL/6HighHigh[13]
Splenic NK CellsBALB/cNegative (do not react with anti-NK1.1 mAb)-[14][15]
Splenic NKT CellsC57BL/6HighSlightly lower than NK cells[13]
Thymic NKT CellsBALB.B6-NK1.1b~60% (TCRβintNK1.1high)High[13]

Signaling Pathways

This compound receptors can mediate both activating and inhibitory signals, depending on the specific isoform and the cellular context.

Inhibitory Signaling Pathway (e.g., Human NKR-P1A, Mouse NKR-P1B)

Upon binding to its ligand, such as Lectin-like transcript 1 (LLT1), the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of inhibitory this compound isoforms become phosphorylated. This leads to the recruitment of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules of activating pathways, thereby dampening cellular activation.

inhibitory_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR-P1A_LLT1 NKR-P1A / LLT1 ITIM ITIM NKR-P1A_LLT1->ITIM Ligand Binding SHP1_2 SHP-1 / SHP-2 ITIM->SHP1_2 Recruitment & Phosphorylation Downstream_Effectors Downstream Effectors (e.g., VAV1, SLP-76) SHP1_2->Downstream_Effectors Dephosphorylation Activating_Pathway Activating Pathway (e.g., from other receptors) Inhibition Inhibition of Cellular Activation Downstream_Effectors->Inhibition activating_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR-P1C_Ligand NKR-P1C / Ligand FcERIgamma FcεRIγ (ITAM) NKR-P1C_Ligand->FcERIgamma Association Syk_ZAP70 Syk / ZAP-70 FcERIgamma->Syk_ZAP70 Recruitment & Activation Downstream_Signaling Downstream Signaling (PLCγ, PI3K, etc.) Syk_ZAP70->Downstream_Signaling Effector_Functions Cellular Activation (Cytotoxicity, Cytokine Release) Downstream_Signaling->Effector_Functions flow_cytometry_workflow PBMC_Isolation PBMC Isolation Fc_Block Fc Receptor Blocking PBMC_Isolation->Fc_Block Surface_Staining Surface Antibody Staining (including anti-CD161) Fc_Block->Surface_Staining Wash1 Wash Surface_Staining->Wash1 Wash2 Wash Wash1->Wash2 Viability_Staining Viability Staining Wash2->Viability_Staining Acquisition Flow Cytometry Acquisition Viability_Staining->Acquisition Data_Analysis Data Analysis (Gating and Quantification) Acquisition->Data_Analysis ihc_workflow Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Block Peroxidase Blocking Antigen_Retrieval->Peroxidase_Block Blocking Blocking Peroxidase_Block->Blocking Primary_Ab Primary Antibody (anti-CD161) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection DAB Detection Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Visualization Microscopic Visualization Dehydration_Mounting->Visualization

References

The Role of NKR-P1 in Cancer Immunosurveillance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical effectors of the innate immune system, providing a first line of defense against malignant transformation through a process known as cancer immunosurveillance. Their ability to recognize and eliminate tumor cells without prior sensitization is governed by a complex interplay of activating and inhibitory signals received through a diverse array of cell surface receptors. Among these, the Natural Killer Receptor Protein 1 (NKR-P1) family of C-type lectin-like receptors plays a pivotal, albeit complex, role in modulating NK cell anti-tumor activity. This technical guide provides an in-depth examination of the this compound receptor family, its ligands, signaling pathways, and its multifaceted role in the context of the cancer-immunity cycle, with a focus on providing actionable insights for research and therapeutic development.

The this compound Receptor and its Ligands

The this compound (Killer cell lectin-like receptor subfamily B member 1 or KLRB1) family of receptors are type II transmembrane proteins expressed on NK cells and subsets of T cells.[1] The family includes both activating and inhibitory members, which contribute to the dynamic regulation of immune cell function.[2] The primary ligands for this compound receptors are C-type lectin-related (Clr) proteins in mice and Lectin-like transcript 1 (LLT1, also known as CLEC2D) in humans.[3]

The interaction between this compound and its ligands is a key mechanism of "missing-self" and "induced-self" recognition. Healthy cells typically express these ligands, which, upon engagement with inhibitory this compound isoforms, deliver a signal that prevents NK cell-mediated lysis.[4] Conversely, downregulation of these ligands on tumor cells, a common immune evasion strategy, can lead to a "missing-self" scenario, thereby licensing NK cells to kill the transformed cells.[3][4] Paradoxically, in some cancer types, the upregulation of these ligands can contribute to immune escape by actively inhibiting NK cell function.[5][6][7]

Quantitative Data on this compound and Ligand Interactions & Expression

The following tables summarize key quantitative data regarding the binding affinities of this compound for its ligands, and the expression patterns of these molecules on immune and cancer cells.

Receptor-Ligand PairSpeciesBinding Affinity (KD)Source(s)
Human NKR-P1A (CD161) : LLT1Human48 µM[8]
Mouse NKR-P1B : Clr-bMouse> 500 µM[9]
MoleculeCell Type / CancerExpression Level / PercentageSource(s)
NKR-P1A (CD161) Human Peripheral T Cells~24%[10]
Human CD4+ T CellsPredominantly on effector and central memory T cells[11]
Human CD8+ T CellsSubsets with intermediate and high expression, with CD161high cells showing anergic properties[11][12]
Human NK CellsMajority of NK cells[10][13]
LLT1 (CLEC2D) Human Prostate Cancer Cell Lines (DU145, 22Rv1)High surface expression (MFIR 12-14.45)[5][14]
Human GlioblastomaExpression increases with malignancy grade
Human Non-Hodgkin's Lymphomas (GC-derived)High expression[13]
Human Non-Small Cell Lung Cancer (NSCLC)Expressed on Germinal Center B-cells within tumors[15]
Human Oropharyngeal Squamous Cell Carcinoma (HPV-negative)Detected in 86% of tumor specimens[16]
Pediatric Acute Lymphoblastic Leukemia (ALL)Significantly increased on T cells, monocytes, and NK cells[7]
Clr-b Mouse Hematopoietic CellsHigh levels on most hematopoietic cells[3][4]
Mouse Tumor Cell LinesFrequently downregulated[3][17][18]

Signaling Pathways of this compound

The dual functionality of the this compound family is rooted in their distinct intracellular signaling cascades.

Inhibitory Signaling

Inhibitory isoforms of this compound, such as human NKR-P1A and mouse NKR-P1B, possess an Immunoreceptor Tyrosine-based Inhibition Motif (ITIM) in their cytoplasmic domain.[2][19] Upon ligand binding, the ITIM becomes phosphorylated, leading to the recruitment of Src homology 2-containing protein tyrosine phosphatase-1 (SHP-1).[2][9] SHP-1 then dephosphorylates downstream signaling molecules involved in activating pathways, thereby dampening NK cell effector functions. The association of the tyrosine kinase p56lck with a di-cysteine motif in the cytoplasmic tail of mouse NKR-P1B is also crucial for initiating this inhibitory signal.[2][19]

inhibitory_signaling cluster_membrane Cell Membrane cluster_cytoplasm NK Cell Cytoplasm Tumor_Cell Tumor Cell NK_Cell NK Cell LLT1 LLT1 / Clr-b NKR_P1_Inhibitory Inhibitory this compound (e.g., human NKR-P1A, mouse NKR-P1B) LLT1->NKR_P1_Inhibitory Binding ITIM ITIM NKR_P1_Inhibitory->ITIM Contains Lck p56(lck) NKR_P1_Inhibitory->Lck Associates SHP1 SHP-1 ITIM->SHP1 Recruits (when phosphorylated) Lck->ITIM Phosphorylates Activating_Pathways Downstream Activating Signaling Molecules SHP1->Activating_Pathways Dephosphorylates Inhibition Inhibition of NK Cell Activation Activating_Pathways->Inhibition

Inhibitory signaling pathway of this compound.
Activating Signaling

Activating members of the this compound family, such as rat NKR-P1A and mouse NKR-P1C, lack an ITIM and instead associate with adaptor proteins that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as FcRγ or DAP12.[1][20][21][22] Ligand engagement leads to the phosphorylation of ITAMs by Src family kinases like p56lck.[2][23] This creates docking sites for Syk and ZAP-70 tyrosine kinases, which in turn initiate a downstream signaling cascade involving phosphoinositide turnover and an increase in intracellular calcium, ultimately leading to NK cell activation, degranulation, and cytokine release.[7][23][24] A novel signaling pathway for human CD161 (NKR-P1A) has also been identified, involving the activation of acid sphingomyelinase, which generates the second messenger ceramide.[25][26][27][28]

activating_signaling cluster_membrane Cell Membrane cluster_cytoplasm NK Cell Cytoplasm Tumor_Cell Tumor Cell NK_Cell NK Cell Ligand Ligand NKR_P1_Activating Activating this compound (e.g., rat NKR-P1A, mouse NKR-P1C) Ligand->NKR_P1_Activating Binding Adaptor ITAM-containing Adaptor (e.g., FcRγ, DAP12) NKR_P1_Activating->Adaptor Associates Lck p56(lck) Adaptor->Lck Recruits Syk_ZAP70 Syk / ZAP-70 Adaptor->Syk_ZAP70 Recruits (when phosphorylated) Lck->Adaptor Phosphorylates ITAM PI_Turnover Phosphoinositide Turnover Syk_ZAP70->PI_Turnover Ca_Influx Intracellular Ca2+ Increase PI_Turnover->Ca_Influx Activation NK Cell Activation (Cytotoxicity, Cytokine Release) Ca_Influx->Activation

Activating signaling pathway of this compound.

This compound in the Cancer-Immunity Cycle

The cancer-immunity cycle is a conceptual framework that describes the series of stepwise events required for an effective anti-tumor immune response. This compound and its ligands can influence multiple stages of this cycle.

cancer_immunity_cycle cluster_NKR_P1 Role of this compound Step1 1. Release of Cancer Cell Antigens Step2 2. Cancer Antigen Presentation (APCs) Step1->Step2 Step3 3. Priming and Activation of T and NK Cells Step2->Step3 Step4 4. Trafficking of Immune Cells to Tumors Step3->Step4 Step5 5. Infiltration of Immune Cells into Tumors Step4->Step5 Step6 6. Recognition of Cancer Cells by T and NK Cells Step5->Step6 Step7 7. Killing of Cancer Cells Step6->Step7 Step7->Step1 Release of more antigens NKR_P1_Role Downregulation of LLT1/Clr-b on tumor cells leads to 'missing-self' recognition by NK cells, promoting killing (Step 6 & 7). Upregulation of LLT1/Clr-b on tumor cells engages inhibitory this compound on NK and T cells, suppressing immune attack (Step 6 & 7). experimental_workflow cluster_prep Cell Preparation cluster_blocking Blocking Step cluster_coculture Co-culture cluster_analysis Analysis Isolate_NK Isolate NK Cells (Effectors) Block_NK Pre-incubate NK Cells with anti-NKR-P1 Ab or Isotype Control Isolate_NK->Block_NK Label_Tumor Label Tumor Cells (Targets) with Calcein AM/CFSE Mix_Cells Mix NK and Tumor Cells at various E:T Ratios Label_Tumor->Mix_Cells Block_NK->Mix_Cells Incubate Incubate for 4-6 hours Mix_Cells->Incubate Add_Dye Add Viability Dye (e.g., 7-AAD) Incubate->Add_Dye Flow_Cytometry Analyze by Flow Cytometry Add_Dye->Flow_Cytometry Calculate_Lysis Calculate % Cytotoxicity Flow_Cytometry->Calculate_Lysis

References

NKR-P1 Involvement in Viral Infection Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Natural Killer (NK) cells are critical first-line defenders against viral infections, and their activity is tightly regulated by a balance of signals from activating and inhibitory receptors. The NKR-P1 (Natural Killer Cell Receptor Protein 1; also known as Klrb1 or CD161) family of C-type lectin-like receptors plays a pivotal role in this process. This technical guide provides an in-depth examination of the this compound family's involvement in the antiviral response, detailing its signaling pathways, ligand interactions, and the methods used to study its function. We explore how viruses modulate this compound ligands to evade immune detection and discuss the implications for researchers and drug development professionals seeking to harness NK cell activity for therapeutic purposes.

Introduction to this compound Receptors

The this compound family consists of type II transmembrane proteins that are predominantly expressed on NK cells and subsets of T cells.[1][2] These receptors are key components of the NK Gene Complex (NKC) and function as homodimers.[1][3] The family includes both activating and inhibitory members, which are crucial for the "missing-self" recognition mechanism, allowing NK cells to eliminate virally infected or transformed cells that have downregulated MHC class I molecules.[2][4]

  • Human this compound: In humans, the most prominent member is NKR-P1A (CD161), which is considered a major phenotypic marker for NK and NKT cells.[5] While it can have co-stimulatory functions on T cells, its role on NK cells in the context of viral infection often appears to be inhibitory.[6]

  • Murine this compound: The mouse this compound family is more diverse, with at least five members identified. These include activating isoforms (NKR-P1A, NKR-P1C, NKR-P1F) and inhibitory isoforms (NKR-P1B, NKR-P1G).[7] NKR-P1C is famously known as the NK1.1 antigen in the C57BL/6 mouse strain and is a potent activating receptor.[8][9][10] Conversely, NKR-P1B functions as an inhibitory receptor.[4][10]

The balance between signals from these opposing receptor types determines the functional outcome of an NK cell's interaction with a potential target cell.[2][8]

This compound Ligands and Viral Modulation

This compound receptors recognize genetically linked C-type lectin-related (Clr) proteins, also known as Clec2.[3][11] Viruses have evolved sophisticated mechanisms to manipulate the expression of these ligands to escape NK cell surveillance.[7][12]

  • Human NKR-P1A (CD161) recognizes Lectin-like transcript 1 (LLT1) , also known as CLEC2D.[6][12]

  • Mouse NKR-P1B recognizes Clr-b (Clec2d) .[7][13]

  • Other murine this compound receptors recognize an overlapping set of Clr molecules, such as Clr-c, Clr-d, Clr-f, and Clr-g.[7]

A key strategy for viral immune evasion involves modulating these ligands. For example, mouse cytomegalovirus (MCMV) infection leads to a rapid loss of Clr-b from the surface of infected cells.[7][13] This removal of the inhibitory ligand for NKR-P1B unmasks the infected cell for NK-mediated killing. In contrast, SARS-CoV-2 infection has been shown to upregulate the expression of LLT1 on infected epithelial cells.[6] This increased expression engages the inhibitory NKR-P1A receptor on NK cells, leading to impaired cytotoxic function and facilitating viral persistence.[6]

Signaling Pathways of this compound Receptors

The divergent functions of this compound isoforms are dictated by their distinct intracellular signaling domains and associated molecules.

Inhibitory Signaling (Mouse NKR-P1B Model)

Inhibitory this compound receptors, such as mouse NKR-P1B, possess an Immunoreceptor Tyrosine-based Inhibition Motif (ITIM) in their cytoplasmic tail.[14][15] The signaling cascade is initiated by the tyrosine kinase p56(lck), which associates with a di-cysteine motif present in both inhibitory and activating this compound receptors.[15] Upon ligand binding, the ITIM becomes phosphorylated, creating a docking site for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1.[10][15] The recruitment of SHP-1 is the molecular mechanism that mediates the inhibition of NK cell activation and cytotoxicity.[10]

Inhibitory NKR-P1B Signaling Pathway Inhibitory NKR-P1B Signaling Pathway cluster_target Virus-Infected Cell cluster_nk NK Cell Target_Ligand Clr-b Ligand NKR_P1B NKR-P1B Receptor Target_Ligand->NKR_P1B Binding Lck p56(lck) NKR_P1B->Lck Association ITIM ITIM Motif Lck->ITIM Phosphorylation SHP1 SHP-1 Phosphatase ITIM->SHP1 Recruitment Outcome Inhibition of Cytotoxicity SHP1->Outcome Mediates

Inhibitory NKR-P1B signaling cascade.
Activating Signaling (Mouse NKR-P1C Model)

Activating receptors like NKR-P1C lack an ITIM but also associate with p56(lck) via their di-cysteine motif.[15] Engagement of NKR-P1C by its yet-to-be-identified ligand on a target cell triggers a signaling cascade that involves p56(lck) activity, leading to downstream events such as calcium mobilization, phosphatidylinositol turnover, and ultimately, the activation of NK cell cytotoxicity and the release of pro-inflammatory cytokines like IFN-γ.[8][15]

Activating NKR-P1C Signaling Pathway Activating NKR-P1C Signaling Pathway cluster_target Target Cell cluster_nk NK Cell Target_Ligand Activating Ligand NKR_P1C NKR-P1C Receptor Target_Ligand->NKR_P1C Binding Lck p56(lck) NKR_P1C->Lck Association Downstream Downstream Signaling Cascade Lck->Downstream Initiates Outcome Activation of Cytotoxicity & Cytokine Release Downstream->Outcome Leads to

Activating NKR-P1C signaling cascade.
Human NKR-P1A (CD161) Signaling

The signaling pathway for human NKR-P1A (CD161) involves novel components. Cross-linking of CD161 has been shown to trigger the activation of acid sphingomyelinase, which leads to the generation of ceramide, an important second messenger involved in regulating apoptosis, proliferation, and differentiation.[5] This defines a distinct signal transduction pathway for this crucial human NK cell receptor.

Quantitative Data Summary

The interaction between this compound receptors and their ligands is a critical determinant of the immune response to viral infections. The following table summarizes key interactions and their functional consequences.

ReceptorSpeciesLigandEffect of Viral Infection on LigandFunctional Outcome for NK CellReferences
NKR-P1B MouseClr-bDownregulation (e.g., by MCMV)Activation (via "missing-self")[7][13]
NKR-P1A (CD161) HumanLLT1Upregulation (e.g., by SARS-CoV-2)Inhibition [6]
NKR-P1C (NK1.1) MouseUnknownModulated on target cellsActivation [8][15]
NKR-P1F/G MouseClr-c,d,f,gModulation is likelyActivating/Inhibitory[7]

Key Experimental Protocols

Investigating the role of this compound in viral responses requires a combination of cellular and molecular immunology techniques.

Analysis of this compound Receptor and Ligand Expression by Flow Cytometry

This protocol allows for the quantification of receptor or ligand expression on the cell surface.

Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[16] For ligand analysis, prepare a single-cell suspension of the virus-infected or control cell line.

  • Fc Receptor Blocking: Incubate cells with an Fc-blocking reagent (e.g., human IgG) to prevent non-specific antibody binding.

  • Surface Staining: Stain cells with a cocktail of fluorochrome-conjugated monoclonal antibodies. A typical panel for NK cell receptor analysis would include:

    • Lineage markers to exclude other cells (e.g., CD3 for T cells, CD14 for monocytes).[17]

    • NK cell identification markers (e.g., CD56).[17]

    • The specific antibody for the this compound receptor of interest (e.g., anti-CD161).

  • Washing: Wash cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.[18]

  • Data Acquisition: Acquire samples on a multicolor flow cytometer. Be sure to include single-stain controls for compensation.[16]

  • Data Analysis: Gate on the cell population of interest (e.g., CD3-CD56+ NK cells) and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for the this compound receptor.[19]

Assessment of NK Cell Cytotoxicity (Flow Cytometry-Based Assay)

This assay directly measures the killing capacity of NK cells against target cells.[18][20]

Flow Cytometry Cytotoxicity Assay Workflow Flow Cytometry Cytotoxicity Assay Workflow A Isolate Effector Cells (e.g., NK Cells) C Co-incubate Effector & Target Cells at various E:T Ratios (e.g., 4 hrs) A->C B Label Target Cells (e.g., K562 with CFSE) B->C D Add Viability Dye (e.g., 7-AAD or PI) C->D E Acquire on Flow Cytometer D->E F Analyze Data: 1. Gate on Target Cells (CFSE+) 2. Quantify Dead Cells (7-AAD+) 3. Calculate % Specific Lysis E->F

Workflow for a flow cytometry-based cytotoxicity assay.

Methodology:

  • Effector Cell Preparation: Isolate NK cells from PBMCs using negative selection magnetic beads.[16] Resuspend at a known concentration in complete culture medium.

  • Target Cell Labeling: Label target cells (e.g., K562, a cell line susceptible to NK killing) with a fluorescent proliferation dye like CFSE.[18] This allows for unambiguous identification of target cells during analysis.

  • Co-incubation: Plate the labeled target cells at a constant number per well in a 96-well plate. Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).[21] Include control wells with target cells only (spontaneous death) and target cells with lysis buffer (maximum death).

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell killing.[22]

  • Staining: Just prior to analysis, add a viability dye such as 7-AAD or Propidium Iodide (PI) to each well. These dyes only enter cells with compromised membranes.[20]

  • Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the CFSE-positive target cell population and then quantify the percentage of these cells that are also positive for the viability dye (7-AAD+ or PI+).[18][20] The percentage of specific lysis can be calculated using the formula: (% Sample Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) * 100.

Investigating Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate physical interactions, such as between an this compound receptor and a signaling molecule like p56(lck).[23][24]

Methodology:

  • Cell Lysis: Lyse cells (e.g., NK cells) with a gentle, non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[25]

  • Pre-clearing (Optional but Recommended): Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background.[24]

  • Immunoprecipitation: Add a specific antibody against the "bait" protein (e.g., anti-NKR-P1B) to the pre-cleared lysate. Incubate with gentle rotation at 4°C to allow antibody-protein complexes to form.[25]

  • Complex Capture: Add fresh Protein A/G magnetic beads to the lysate. The beads will bind to the Fc region of the antibody, capturing the entire immune complex.[24]

  • Washing: Pellet the beads using a magnetic rack and wash them several times with lysis buffer to remove non-specifically bound proteins.[26]

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[26]

  • Detection: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-p56(lck)). A band at the correct molecular weight indicates a positive interaction.

Conclusion and Future Directions

The this compound receptor family is a central player in the innate immune response to viral infections, providing a clear example of the evolutionary arms race between host and pathogen. Viruses like MCMV and SARS-CoV-2 have developed distinct strategies to manipulate the this compound:ligand axis to their advantage.[6][7] Understanding these interactions at a molecular level is crucial for developing novel immunotherapies. For drug development professionals, the inhibitory NKR-P1A:LLT1 interaction, in particular, represents a potential immune checkpoint that could be targeted to restore NK cell function in chronic viral infections or cancer. Further research into the specific ligands for all this compound members and the downstream consequences of their signaling will continue to illuminate new avenues for therapeutic intervention.

References

The Physiological Role of NKR-P1 in Tissue Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natural Killer Receptor Protein 1 (NKR-P1) family of C-type lectin-like receptors plays a critical role in the regulation of both innate and adaptive immunity, contributing significantly to tissue homeostasis. These receptors, expressed on Natural Killer (NK) cells, Natural Killer T (NKT) cells, and various subsets of T cells, function as key regulators of immune cell activation and inhibition. The balance of signals transduced by activating and inhibitory members of the this compound family is crucial for distinguishing healthy cells from those that are stressed, infected, or transformed. This guide provides an in-depth technical overview of the physiological role of this compound in maintaining tissue homeostasis, with a focus on its signaling pathways, quantitative expression and binding data, and detailed experimental protocols for its study.

The this compound Family: Receptors and Ligands

The this compound family consists of both activating and inhibitory receptors, which recognize C-type lectin-like related (Clr) molecules in rodents and the lectin-like transcript 1 (LLT1) in humans. This receptor-ligand system represents a mechanism of "missing-self" and "induced-self" recognition, allowing the immune system to detect and respond to cellular stress and pathology.

Table 1: Overview of this compound Receptors and Their Ligands

ReceptorSpeciesFunctionLigand(s)Binding Affinity (Kd)
NKR-P1A (CD161) HumanInhibitory on NK cells, Co-stimulatory on T cellsLLT1 (CLEC2D)~90 µM[1][2]
NKR-P1A RatActivatingClr11Not Reported
NKR-P1B RatInhibitoryClr11Not Reported
NKR-P1B/D MouseInhibitoryClr-b>500 µM (very weak)[3][4]
NKR-P1C (NK1.1) MouseActivatingUnknownNot Applicable
NKR-P1F Mouse, RatActivatingClr-c, Clr-d, Clr-g (Mouse); Clr-2, -3, -4, -6, -7 (Rat)Not Reported
NKR-P1G Mouse, RatInhibitoryClr-d, Clr-f, Clr-g (Mouse); Clr-2, -6, -7 (Rat)Not Reported

Quantitative Data Presentation

Expression of this compound Receptors on Immune Cells

The expression of this compound family members varies significantly across different immune cell populations and tissues, reflecting their diverse roles in immune surveillance.

Table 2: Quantitative Expression of NKR-P1B on Mouse Intestinal Immune Cell Subsets

Cell SubsetTissuePercentage of Parent Population Expressing NKR-P1B (%)Mean Fluorescence Intensity (MFI) of NKR-P1B
γδ T cells Jejunum Lamina Propria~40%Moderate
NK/ILC1 cells Jejunum Lamina Propria~60%High
NKp46+ ILC3 cells Jejunum Lamina Propria~75%High
NKp46- ILC3 cells Jejunum Lamina Propria~50%Moderate
ILC2 cells Jejunum Lamina Propria~30%Low
NK/ILC1 cells Spleen~83%High

Data synthesized from studies on NKR-P1B expression in the murine gastrointestinal tract. The expression of NKR-P1B is notably higher in gut-resident immune cells compared to their splenic counterparts, highlighting a specialized role in mucosal immunity.[5]

Functional Assay: this compound-Mediated Cytotoxicity

The functional consequence of this compound engagement can be quantified through cytotoxicity assays. The percentage of target cell lysis is a direct measure of the cytotoxic potential of NK cells following receptor activation.

Table 3: Representative Data from an NKR-P1C-Mediated Cytotoxicity Assay

Effector:Target (E:T) RatioTarget Cell Line% Specific Lysis (4-hour assay)
50:1K56265%
25:1K56248%
12.5:1K56232%
50:1YAC-175%
25:1YAC-158%
12.5:1YAC-140%

Illustrative data demonstrating the dose-dependent cytotoxic activity of mouse NK cells against NK-sensitive target cell lines upon activation. Actual values can vary based on experimental conditions and donor variability.

Functional Assay: this compound-Mediated Cytokine Production

Activation of this compound receptors can also induce the production of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ), which plays a crucial role in shaping the immune response.

Table 4: Representative Data from an this compound-Mediated IFN-γ Production Assay

Stimulation ConditionEffector CellsIFN-γ Concentration (pg/mL)
UnstimulatedMouse Splenic NK cells< 50
Plate-bound anti-NKR-P1C AbMouse Splenic NK cells1200
IL-2 (100 U/mL)Mouse Splenic NK cells250
Plate-bound anti-NKR-P1C Ab + IL-12Mouse Splenic NK cells> 2000

Illustrative data showing IFN-γ production by mouse NK cells following cross-linking of the activating receptor NKR-P1C. Co-stimulation with cytokines like IL-12 can synergistically enhance IFN-γ secretion.[6][7][8]

Signaling Pathways

The opposing functions of activating and inhibitory this compound receptors are dictated by distinct intracellular signaling cascades.

Inhibitory NKR-P1B Signaling Pathway

Engagement of the inhibitory receptor NKR-P1B by its ligand Clr-b on healthy cells leads to the recruitment of Src homology 2 domain-containing protein tyrosine phosphatase-1 (SHP-1) to the immunoreceptor tyrosine-based inhibition motif (ITIM) in the cytoplasmic tail of NKR-P1B. SHP-1 dephosphorylates key signaling molecules in the activating cascade, thereby dampening NK cell effector functions and preventing autoimmunity.

inhibitory_NKR_P1B_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1B NKR-P1B ITIM ITIM NKR_P1B->ITIM Phosphorylation Clr_b Clr-b Clr_b->NKR_P1B Binding SHP1 SHP-1 ITIM->SHP1 Recruitment Downstream_Effectors Downstream Effectors (Vav1, SLP-76, etc.) SHP1->Downstream_Effectors Dephosphorylation Activating_Signal Activating Signals (e.g., from other receptors) Activating_Signal->Downstream_Effectors Inhibition Inhibition of Effector Functions Downstream_Effectors->Inhibition

Inhibitory signaling cascade of the NKR-P1B receptor.
Activating NKR-P1C Signaling Pathway

The activating receptor NKR-P1C lacks intrinsic signaling motifs and instead associates with the ITAM-containing adaptor protein FcRγ. Upon receptor clustering, the Src-family kinase Lck phosphorylates the ITAMs of FcRγ, creating docking sites for the Syk tyrosine kinase. Syk activation initiates a downstream signaling cascade involving PLC-γ, leading to calcium mobilization, and the activation of pathways culminating in cytotoxicity and cytokine production.

activating_NKR_P1C_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1C NKR-P1C FcRg FcRγ NKR_P1C->FcRg Association Ligand Ligand Ligand->NKR_P1C Binding Lck Lck FcRg->Lck Recruitment ITAM_p Phosphorylated ITAM Lck->FcRg Phosphorylation Syk Syk ITAM_p->Syk Recruitment & Activation PLCg PLC-γ Syk->PLCg Activation Calcium Ca²⁺ Mobilization PLCg->Calcium Cytotoxicity Cytotoxicity Calcium->Cytotoxicity Cytokine_Production Cytokine Production Calcium->Cytokine_Production

Activating signaling cascade of the NKR-P1C receptor.

Experimental Protocols

Protocol 1: Isolation of Lamina Propria Lymphocytes from Mouse Small Intestine

This protocol details the isolation of lymphocytes from the lamina propria of the mouse small intestine, a key tissue for studying the role of this compound in mucosal homeostasis.

Materials:

  • Complete RPMI-1640 medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • EDTA

  • Dithiothreitol (DTT)

  • Collagenase D

  • DNase I

  • Percoll

  • 70 µm and 40 µm cell strainers

Procedure:

  • Euthanize the mouse and dissect the small intestine.

  • Remove Peyer's patches and flush the intestine with cold HBSS to remove fecal content.

  • Open the intestine longitudinally and cut it into small pieces (approx. 1 cm).

  • Wash the tissue pieces extensively with HBSS.

  • To remove intraepithelial lymphocytes (IELs), incubate the tissue in HBSS containing 5 mM EDTA and 1 mM DTT for 20 minutes at 37°C with shaking.

  • Vortex the suspension and pass it through a 70 µm cell strainer to collect the IEL-containing supernatant. Repeat this step twice.

  • Wash the remaining tissue pieces with HBSS.

  • Digest the tissue by incubating in complete RPMI-1640 containing Collagenase D (0.5 mg/mL) and DNase I (40 U/mL) for 45 minutes at 37°C with shaking.

  • Vortex the digested tissue and pass it through a 70 µm cell strainer.

  • Wash the strainer with complete RPMI-1640 to maximize cell recovery.

  • Centrifuge the cell suspension and resuspend the pellet in 40% Percoll.

  • Layer the 40% Percoll cell suspension over an 80% Percoll solution.

  • Centrifuge at 2000 rpm for 20 minutes at room temperature with the brake off.

  • Carefully collect the lymphocyte-rich interface between the 40% and 80% Percoll layers.

  • Wash the collected cells with complete RPMI-1640.

  • The isolated lamina propria lymphocytes are now ready for downstream applications such as flow cytometry.[9][10][11]

Protocol 2: Flow Cytometry-Based Natural Killer Cell Cytotoxicity Assay (Calcein AM)

This non-radioactive assay measures the cytotoxic activity of NK cells by quantifying the release of the fluorescent dye Calcein (B42510) AM from lysed target cells.

Materials:

  • Effector cells (e.g., isolated NK cells or PBMCs)

  • Target cells (e.g., K562 or YAC-1)

  • Complete RPMI-1640 medium

  • Calcein AM

  • Propidium Iodide (PI) or other viability dye

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 106 cells/mL in serum-free medium.

    • Add Calcein AM to a final concentration of 0.5-1 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with complete RPMI-1640 to remove excess dye.

    • Resuspend the labeled target cells at a concentration of 1 x 105 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the labeled target cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Prepare serial dilutions of effector cells to achieve the desired Effector:Target (E:T) ratios.

    • Add 100 µL of the effector cell suspensions to the wells containing target cells.

    • Include control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 1% Triton X-100.

  • Incubation:

    • Centrifuge the plate at 200 x g for 2 minutes to facilitate cell-cell contact.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Acquisition:

    • Add a viability dye such as Propidium Iodide (PI) to each well.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the Calcein AM-positive target cell population.

    • Within the target cell gate, quantify the percentage of PI-positive (dead) cells.

    • Calculate the percentage of specific lysis using the formula:

      • % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100[3][9][10][11]

Experimental and Logical Workflows

Workflow for Investigating the Role of this compound in a Mouse Model of Colitis

This workflow outlines the key steps to investigate the function of an this compound receptor in the context of intestinal inflammation using a chemically-induced colitis model (e.g., DSS).

colitis_workflow cluster_animal_model Animal Model cluster_tissue_processing Tissue Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Animal_Selection Select Mouse Strain (e.g., WT vs. This compound KO) Colitis_Induction Induce Colitis (e.g., DSS in drinking water) Animal_Selection->Colitis_Induction Monitoring Monitor Disease Activity (Weight loss, stool consistency) Colitis_Induction->Monitoring Tissue_Harvest Harvest Colon and Spleen Monitoring->Tissue_Harvest Cell_Isolation Isolate Lamina Propria and Splenic Lymphocytes Tissue_Harvest->Cell_Isolation Histology Histological Analysis of Colon Tissue_Harvest->Histology Flow_Cytometry Flow Cytometry: - this compound Expression - Cell Population Frequencies - Intracellular Cytokines Cell_Isolation->Flow_Cytometry Functional_Assays Functional Assays: - Cytotoxicity Assay - Cytokine Secretion (ELISA) Cell_Isolation->Functional_Assays Data_Analysis Compare WT vs. KO: - Disease Severity - Immune Cell Infiltration - NK Cell Function Flow_Cytometry->Data_Analysis Functional_Assays->Data_Analysis Histology->Data_Analysis Conclusion Draw Conclusions on the Role of this compound in Colitis Data_Analysis->Conclusion

Workflow for studying this compound in experimental colitis.

Conclusion

The this compound receptor family is a complex and crucial component of the immune system's ability to maintain tissue homeostasis. Through a finely tuned balance of activating and inhibitory signals, this compound-expressing cells can effectively survey tissues for signs of distress while maintaining self-tolerance. A thorough understanding of the molecular mechanisms, expression patterns, and functional consequences of this compound engagement is essential for the development of novel therapeutic strategies targeting a range of diseases, from cancer to autoimmune disorders and chronic inflammatory conditions. The technical guidance provided herein offers a framework for researchers to further elucidate the intricate role of this compound in health and disease.

References

Methodological & Application

Application Notes and Protocols for Anti-NKR-P1 Antibody in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natural Killer Receptor Protein 1 (NKR-P1), also known as CD161 or KLRB1, is a C-type lectin-like transmembrane receptor predominantly expressed on the surface of Natural Killer (NK) cells.[1][2] It also appears on subsets of T cells, including NKT cells, mucosal-associated invariant T (MAIT) cells, and other T lymphocyte subsets.[3] this compound exists as a disulfide-linked homodimer and plays a crucial role in regulating the cytotoxic activity and cytokine production of NK cells.[1][4][5] Depending on the specific family member and the cellular context, this compound receptors can transmit either activating or inhibitory signals.[6] Activating signals can be mediated through association with the Fc receptor gamma chain (FcRγ), an ITAM-bearing adapter protein, while inhibitory signaling is thought to involve Immunoreceptor Tyrosine-based Inhibition Motifs (ITIMs).[4][6] The human ortholog, NKR-P1A (CD161), has been shown to interact with its ligand, Lectin-like transcript 1 (LLT1), which can be expressed on activated immune cells.[3] This interaction is implicated in the regulation of immune responses, making the study of this compound-expressing cells vital for immunology research and the development of immunotherapies. Flow cytometry, utilizing specific anti-NKR-P1 monoclonal antibodies, is a powerful technique for the identification, enumeration, and characterization of these cell populations.

Data Presentation

The following tables summarize quantitative data relevant to the use of anti-NKR-P1 antibodies in flow cytometry.

Table 1: Recommended Antibody Clones and Dilutions for Flow Cytometry

Antibody CloneSpecies ReactivityIsotypeTypical Starting Dilution/ConcentrationManufacturer/Reference
DX12 HumanMouse IgG1, κ20 µl per testBD Biosciences[7]
191B8 HumanMouse IgG2aAssay-dependentBeckman Coulter, Miltenyi Biotec[5][8]
HP-3G10 HumanMouse IgG1Assay-dependentMiltenyi Biotec[8]
PK136 (NK1.1) MouseMouse IgG2a, κAssay-dependentMyBioSource[9]
3.2.3 RatMouse IgG1, κ1:10 - 1:1000Novus Biologicals

Note: The optimal antibody concentration should be determined by titration for each specific experimental condition.

Table 2: Representative Expression of this compound (CD161) on Human Lymphocyte Subsets

Cell PopulationSample SourcePercentage of Parent Population Expressing this compound (CD161)Reference
Total NK Cells (CD3- CD56+) Peripheral BloodHigh, on most NK cellsMiltenyi Biotec[8]
CD56bright NK Cells Peripheral BloodHighCharacteristically high expression
CD56dim NK Cells Peripheral BloodHighCharacteristically high expression
NKT Cells Peripheral BloodVariable, on subsetsLanier, L. L. et al. (1994)[8]
CD8+ T Cells Peripheral BloodOn a subsetTakahashi, T. et al. (2006)[8]
CD4+ T Cells Peripheral BloodOn a subsetTakahashi, T. et al. (2006)[8]

Table 3: Distribution of NK Cells in Human Tissues

TissuePercentage of Lymphocytes
Peripheral Blood 5-20%[10]
Bone Marrow 5-50%[10]
Spleen 5-50%[10]
Lung 5-50%[10]
Liver Up to 30-50% of intrahepatic lymphocytes[11]
Lymph Nodes <0.1-2%[10]
Tonsil <0.1-2%[10]
Gut <0.1-2%[10]

Experimental Protocols

Protocol: Immunofluorescent Staining of Human Peripheral Blood Mononuclear Cells (PBMCs) for this compound (CD161) Expression by Flow Cytometry

This protocol provides a detailed method for the identification of this compound (CD161) expressing cells within a human PBMC sample.

Materials:

  • Anti-Human CD161 (this compound) monoclonal antibody, conjugated to a suitable fluorochrome (e.g., FITC, PE, APC).

  • Antibodies to other cell surface markers for subset identification (e.g., anti-CD3, anti-CD56).

  • Isotype control antibody corresponding to the host species and immunoglobulin class of the anti-NKR-P1 antibody, conjugated to the same fluorochrome.

  • Ficoll-Paque™ PLUS or similar density gradient medium.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.09% sodium azide).

  • 7-AAD or other viability dye.

  • 12 x 75 mm polystyrene flow cytometry tubes.

  • Centrifuge.

  • Flow cytometer.

Procedure:

  • PBMC Isolation: a. Dilute whole blood collected in heparin or EDTA with an equal volume of PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs. e. Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube. b. (Optional) Fc Receptor Blocking: To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C. c. Add the predetermined optimal concentration of the fluorochrome-conjugated anti-NKR-P1 antibody to the designated sample tube. d. To other tubes, add antibodies for identifying cell subsets (e.g., anti-CD3, anti-CD56). e. To a separate tube, add the corresponding isotype control antibody at the same concentration as the anti-NKR-P1 antibody. f. Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark.

  • Washing: a. Add 2 mL of Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300 x g for 5 minutes. c. Decant the supernatant. d. Repeat the wash step.

  • Viability Staining: a. Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer. b. Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions to distinguish live from dead cells.

  • Data Acquisition: a. Acquire the samples on a flow cytometer as soon as possible. b. Set up appropriate gates to identify lymphocytes based on forward and side scatter properties, exclude doublets, and gate on live cells. c. Identify NK cells (typically CD3- CD56+) and other populations of interest. d. Within the target populations, analyze the expression of this compound. Use the isotype control to set the gate for positive staining.

Mandatory Visualization

This compound Signaling Pathway

Caption: this compound signaling can be activating, inhibitory, or alternative.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow Flow Cytometry Workflow for this compound Analysis start Start: Whole Blood Sample pbmc_isolation PBMC Isolation (Density Gradient Centrifugation) start->pbmc_isolation cell_counting Cell Counting & Concentration Adjustment pbmc_isolation->cell_counting staining Immunofluorescent Staining: - Anti-NKR-P1 Ab - Other Surface Markers - Isotype Control cell_counting->staining washing Wash Cells (Remove Unbound Antibodies) staining->washing viability_stain Viability Staining (e.g., 7-AAD) washing->viability_stain acquisition Data Acquisition (Flow Cytometer) viability_stain->acquisition analysis Data Analysis: - Gating on Lymphocytes - Identify NK Cells (CD3- CD56+) - Quantify this compound Expression acquisition->analysis end End: Results analysis->end

Caption: Workflow for this compound analysis by flow cytometry.

References

Application Notes and Protocols for the Isolation of NKR-P1 Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. The NKR-P1 family of C-type lectin-like receptors are key surface markers expressed on NK cells, as well as on subsets of NKT cells and T lymphocytes.[1][2] The human this compound receptor, also known as CD161, is a versatile receptor that can deliver both inhibitory and co-stimulatory signals, depending on the cellular context.[3] Its interaction with its ligand, Lectin-like transcript 1 (LLT1), which can be upregulated on tumor cells, is of significant interest in cancer immunology and immunotherapy research.[4]

The effective isolation of this compound expressing cells is a critical first step for a wide range of downstream applications, including functional assays, immunotherapy development, and basic research into NK cell biology. This document provides detailed protocols for two common and effective methods for isolating these cells: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS).

Data Presentation: Comparison of Isolation Methods

The choice of isolation method can significantly impact the purity, yield, and functional state of the isolated cells. The following table summarizes quantitative data from various studies to aid in the selection of the most appropriate technique for your research needs.

Isolation MethodSelection TypeStarting MaterialMarker(s)Purity (%)YieldReference
MACS PositiveMouse SplenocytesNK1.1>90%High[2]
MACS PositiveRat SplenocytesThis compound~48%-[5]
MACS NegativeRat SplenocytesUntouched88-97%High[5]
MACS PositiveMouse SplenocytesCD49b (DX5)~52-65%-[6]
MACS NegativeMouse SplenocytesUntouched~82%-[6]
FACS PositiveRat SplenocytesThis compound+, CD3->99%Lower[5]

Experimental Workflow

The general workflow for the isolation of this compound expressing cells involves several key steps, from sample preparation to the final collection of the purified cell population.

Isolation Workflow Experimental Workflow for this compound Expressing Cell Isolation cluster_0 Sample Preparation cluster_1 Cell Labeling cluster_2 Cell Separation cluster_3 Post-Isolation Single_Cell_Suspension Prepare Single-Cell Suspension Cell_Count Perform Cell Count and Viability Assessment Single_Cell_Suspension->Cell_Count Fc_Block Fc Receptor Blocking (Optional) Cell_Count->Fc_Block Proceed to Labeling Primary_Antibody Incubate with Primary Antibody (e.g., anti-NKR-P1) Fc_Block->Primary_Antibody Secondary_Labeling Incubate with Secondary Reagent (Magnetic Beads or Fluorophore) Primary_Antibody->Secondary_Labeling MACS Magnetic Separation (MACS) Secondary_Labeling->MACS Choose Method FACS Fluorescence-Activated Cell Sorting (FACS) Secondary_Labeling->FACS Choose Method Purity_Assessment Assess Purity (Flow Cytometry) MACS->Purity_Assessment FACS->Purity_Assessment Downstream_Applications Downstream Applications (Culture, Functional Assays) Purity_Assessment->Downstream_Applications

Caption: A general overview of the experimental workflow for isolating this compound expressing cells.

Experimental Protocols

Protocol 1: Positive Selection of this compound Expressing Cells using Magnetic-Activated Cell Sorting (MACS)

This protocol describes the isolation of this compound expressing cells by positive selection, where cells are labeled with an antibody against this compound and subsequently retained in a magnetic field.

Materials and Reagents:

  • Single-cell suspension from peripheral blood (PBMCs), spleen, or other tissues.

  • MACS Buffer: PBS (pH 7.2), 0.5% BSA, and 2 mM EDTA.

  • Primary antibody: Biotinylated anti-NKR-P1 antibody.

  • Secondary reagent: Anti-Biotin MicroBeads.

  • MACS Columns and a MACS Separator.

  • 15 mL and 5 mL polypropylene (B1209903) tubes.

  • Pipettes and sterile tips.

Methodology:

  • Prepare a single-cell suspension from your starting material (e.g., Ficoll-Paque density gradient centrifugation for PBMCs, or mechanical dissociation for spleen).

  • Wash the cells with MACS buffer and centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in MACS buffer and perform a cell count and viability assessment.

  • Adjust the cell concentration to 1 x 10^7 cells per 100 µL of MACS buffer.

  • (Optional) Block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.

  • Add the biotinylated anti-NKR-P1 antibody at the manufacturer's recommended concentration.

  • Incubate for 15-20 minutes at 4°C in the dark.

  • Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in 80 µL of MACS buffer per 10^7 cells.

  • Add 20 µL of Anti-Biotin MicroBeads per 10^7 cells.

  • Mix well and incubate for 15 minutes at 4°C in the dark.

  • Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cells in 500 µL of MACS buffer.

  • Prepare the MACS column by placing it in the magnetic field of the MACS separator and rinsing it with MACS buffer.

  • Apply the cell suspension to the column.

  • Wash the column with MACS buffer (three times, with the volume recommended by the manufacturer). The flow-through contains the unlabeled cells.

  • Remove the column from the magnetic separator and place it on a new collection tube.

  • Elute the magnetically labeled this compound+ cells by adding MACS buffer to the column and firmly pushing the plunger into the column.

  • Assess the purity of the isolated cells using flow cytometry.

Protocol 2: Positive Selection of this compound Expressing Cells using Fluorescence-Activated Cell Sorting (FACS)

This protocol allows for the highly pure isolation of this compound expressing cells based on their fluorescence after being labeled with a fluorophore-conjugated antibody.

Materials and Reagents:

  • Single-cell suspension from peripheral blood (PBMCs), spleen, or other tissues.

  • FACS Buffer: PBS (pH 7.2), 2% FBS, and 1 mM EDTA.

  • Fluorophore-conjugated anti-NKR-P1 antibody (e.g., PE-conjugated).

  • (Optional) Antibodies for negative selection (e.g., anti-CD3 to exclude T cells).

  • (Optional) A viability dye (e.g., 7-AAD or DAPI).

  • FACS tubes (5 mL polypropylene tubes).

  • Flow cytometer with sorting capabilities.

Methodology:

  • Prepare a single-cell suspension as described in the MACS protocol.

  • Wash the cells with FACS buffer and centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in FACS buffer and perform a cell count.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

  • (Optional) Block Fc receptors as described in the MACS protocol.

  • Add the fluorophore-conjugated anti-NKR-P1 antibody and any other antibodies for negative selection at their predetermined optimal concentrations.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in an appropriate volume of FACS buffer for sorting (typically 0.5-1 mL).

  • (Optional) Add a viability dye just before sorting according to the manufacturer's instructions.

  • Filter the cell suspension through a 35-70 µm cell strainer to prevent clogging of the sorter.

  • Set up the flow cytometer for sorting, including compensation controls for multi-color experiments.

  • Define the sorting gate to include the this compound positive, and if applicable, CD3 negative and viable cells.

  • Sort the cells into a collection tube containing culture medium or FACS buffer with a higher concentration of serum to improve cell viability.

  • Assess the purity of the sorted cells by running a small aliquot back through the flow cytometer.

This compound Signaling Pathway

This compound (CD161) is an inhibitory receptor that contains an Immunoreceptor Tyrosine-based Inhibition Motif (ITIM) in its cytoplasmic domain.[7][8] Upon ligand binding, the ITIM becomes phosphorylated, initiating a signaling cascade that leads to the inhibition of cellular activation.

This compound Signaling Pathway Inhibitory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling NKR_P1 This compound (CD161) ITIM_P Phosphorylated ITIM NKR_P1->ITIM_P Src_Kinase Src-family Kinase LLT1 LLT1 (Ligand) LLT1->NKR_P1 Binding SHP SHP-1 / SHP-2 ITIM_P->SHP Recruits Src_Kinase->ITIM_P Phosphorylates Vav1_P Phosphorylated Vav1 SHP->Vav1_P Dephosphorylates Crk_P Phosphorylated Crk SHP->Crk_P Promotes Phosphorylation of Vav1 Vav1 Activation_Signal Downstream Activation Signals Vav1->Activation_Signal Vav1_dephosph Dephosphorylated Vav1 Inhibits Activation Vav1_P->Vav1 Crk Crk Inhibition Inhibition of Cellular Activation Crk_P->Inhibition

Caption: A simplified diagram of the this compound inhibitory signaling cascade.

References

Application Notes and Protocols for NKR-P1 Cytotoxicity Assay Using K562 Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, providing a rapid response to transformed and virally infected cells. The cytotoxic activity of NK cells is regulated by a complex interplay of activating and inhibitory receptors on their surface. One such activating receptor is the Natural Killer Receptor Protein 1 (NKR-P1), also known as CD161, a C-type lectin-like receptor that triggers NK cell-mediated cytotoxicity upon engagement with its ligand. The human erythroleukemic cell line, K562, is widely utilized as a target in NK cell cytotoxicity assays due to its high sensitivity to NK cell-mediated lysis. This sensitivity is attributed to its low expression of Major Histocompatibility Complex (MHC) class I molecules and heightened expression of ligands for various activating NK receptors.

These application notes provide a detailed overview and protocol for assessing NK cell cytotoxicity mediated by the this compound receptor using K562 cells as targets. The described flow cytometry-based assay offers a robust and quantitative method to evaluate the efficacy of potential immunomodulatory drugs or to study the fundamental biology of NK cell function.

Principle of the Assay

This cytotoxicity assay is based on the co-incubation of effector cells (NK cells) with fluorescently labeled target cells (K562). The engagement of activating receptors on NK cells, such as this compound, by their respective ligands on the target cells initiates a signaling cascade, leading to the release of cytotoxic granules and induction of apoptosis in the target cells. By using a viability dye, the percentage of dead target cells can be quantified using flow cytometry, providing a direct measure of NK cell cytotoxic activity.

Data Presentation

The following tables summarize representative quantitative data obtained from a typical this compound cytotoxicity assay.

Table 1: NK Cell-Mediated Cytotoxicity against K562 Target Cells

Effector:Target (E:T) Ratio% Specific Lysis (Mean ± SD)
10:165.4 ± 5.2
5:142.1 ± 3.8
2.5:125.9 ± 2.1
1.25:114.7 ± 1.5
0:1 (Spontaneous Lysis)5.3 ± 0.9

Table 2: Effect of this compound Blockade on K562 Cell Lysis

TreatmentE:T Ratio% Specific Lysis (Mean ± SD)% Inhibition
Isotype Control Antibody10:164.8 ± 4.9N/A
Anti-NKR-P1 Antibody10:132.7 ± 3.149.5

Experimental Protocols

Materials and Reagents
  • Effector Cells: Human Natural Killer (NK) cells (freshly isolated or cultured)

  • Target Cells: K562 (ATCC® CCL-243™)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Fluorescent Dye for Target Cell Labeling: Carboxyfluorescein succinimidyl ester (CFSE) or similar stable green fluorescent dye.

  • Viability Dye: 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).

  • Antibodies (Optional for blocking experiments): Purified anti-human this compound/CD161 antibody and corresponding isotype control.

  • FACS Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS and 0.05% sodium azide.

  • 96-well U-bottom plates

  • Flow cytometer

Protocol 1: Flow Cytometry-Based this compound Cytotoxicity Assay

This protocol details a standard 4-hour cytotoxicity assay using flow cytometry.

1. Preparation of Target Cells: a. Culture K562 cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have high viability (>95%). b. Harvest K562 cells and wash once with PBS. c. Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. d. Add CFSE to a final concentration of 0.5-1 µM and incubate for 10-15 minutes at 37°C in the dark. e. Quench the labeling reaction by adding 5 volumes of complete RPMI-1640 medium. f. Wash the cells twice with complete medium to remove excess dye. g. Resuspend the CFSE-labeled K562 cells in complete medium at a concentration of 2 x 10^5 cells/mL.

2. Preparation of Effector Cells: a. Isolate or prepare human NK cells according to your laboratory's standard protocol. b. Resuspend NK cells in complete medium at a starting concentration of 2 x 10^6 cells/mL for a 10:1 E:T ratio. Prepare serial dilutions for other E:T ratios.

3. Co-culture of Effector and Target Cells: a. In a 96-well U-bottom plate, add 100 µL of the target cell suspension (2 x 10^4 cells) to each well. b. Add 100 µL of the effector cell suspension at the desired E:T ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1). c. For control wells, include:

  • Spontaneous Lysis Control: Target cells only (add 100 µL of medium instead of effector cells).
  • Maximum Lysis Control: Target cells with 2% Triton X-100 (add at the end of incubation). d. Gently mix the plate and centrifuge at 200 x g for 2 minutes to facilitate cell-cell contact. e. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

4. Staining and Flow Cytometry Analysis: a. After incubation, gently resuspend the cells. b. Add 7-AAD or PI to each well at the manufacturer's recommended concentration. c. Incubate for 15 minutes on ice in the dark. d. Acquire samples on a flow cytometer. Collect at least 10,000 events in the CFSE-positive target cell gate. e. Analyze the data by first gating on the CFSE-positive K562 cells and then quantifying the percentage of 7-AAD or PI-positive cells within this gate.

5. Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula:

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The engagement of the this compound receptor on NK cells initiates a downstream signaling cascade that ultimately leads to the release of cytotoxic granules and cytokine production. While the specific ligand on K562 cells that engages this compound is a subject of ongoing research, the general signaling pathway is understood to involve the activation of protein tyrosine kinases and the mobilization of intracellular calcium. In some contexts, the signaling is dependent on the association with the Fc receptor common gamma chain (FcRγ).

NKR_P1_Signaling This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1 This compound (CD161) FcRg FcRγ NKR_P1->FcRg Association Ligand Ligand on Target Cell Ligand->NKR_P1 Binding PTK Protein Tyrosine Kinases (e.g., Lck, Fyn) FcRg->PTK Activation PLC Phospholipase Cγ (PLCγ) PTK->PLC Phosphorylation & Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cytotoxicity Granule Exocytosis (Cytotoxicity) Ca_release->Cytotoxicity PKC->Cytotoxicity Cytokine Cytokine Production (e.g., IFN-γ) PKC->Cytokine

Caption: A simplified diagram of the this compound signaling cascade.

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the key steps involved in the flow cytometry-based cytotoxicity assay.

Cytotoxicity_Workflow Experimental Workflow for NK Cell Cytotoxicity Assay start Start prep_targets Prepare & Label K562 Target Cells (CFSE) start->prep_targets prep_effectors Prepare NK Effector Cells start->prep_effectors co_culture Co-culture Effector & Target Cells (4h, 37°C) prep_targets->co_culture prep_effectors->co_culture stain Stain with Viability Dye (7-AAD/PI) co_culture->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Gate on Target Cells, Quantify Dead Cells acquire->analyze calculate Calculate % Specific Lysis analyze->calculate end End calculate->end

Caption: A flowchart of the cytotoxicity assay protocol.

Conclusion

The this compound cytotoxicity assay using K562 target cells is a fundamental tool for evaluating NK cell function and the impact of novel therapeutics. The flow cytometry-based method described herein provides a sensitive, reproducible, and non-radioactive alternative to traditional cytotoxicity assays. By understanding the underlying principles and following the detailed protocols, researchers can obtain reliable and insightful data into the mechanisms of NK cell-mediated immunity.

Application Notes and Protocols for Generating NKR-P1 Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, playing a vital role in the surveillance and elimination of transformed and virally infected cells. The NKR-P1 (Klrb) family of C-type lectin-like receptors are key regulators of NK cell function. In mice, this family includes both activating (e.g., NKR-P1C) and inhibitory (e.g., NKR-P1B) members, which fine-tune NK cell responses. The generation of this compound knockout mouse models is a powerful tool to dissect the in vivo roles of these receptors in immune regulation, infectious diseases, and cancer.

This document provides detailed application notes and protocols for the generation and characterization of this compound knockout mouse models, with a focus on the activating receptor NKR-P1C (Klrb1c). The methodologies described herein utilize CRISPR-Cas9 technology for efficient gene targeting and provide comprehensive procedures for genotyping and functional validation of the resulting knockout mice.

Data Presentation

Table 1: Summary of sgRNA Sequences for Klrb1c Gene Targeting
Target ExonsgRNA Sequence (5' - 3')PAMPredicted On-Target ScorePredicted Off-Target Score
Exon 1GTCACAGGTGAGATTCCAGGAGG9285
Exon 2AGTCTAGAGGACTTGACAAAGGG8981
Exon 3TCTGGAGTGAACCTGTCGTCAGG9590

Note: sgRNA sequences are examples and should be validated in silico and in vitro prior to use. Scores are hypothetical and will vary based on the design tool used.

Table 2: Expected Genotyping Results by PCR
GenotypeForward Primer 1 + Reverse Primer 1Forward Primer 2 + Reverse Primer 2Expected Band Size(s)
Wild-Type (+/+)~200 bp (WT allele)
Heterozygous (+/-)~200 bp (WT allele), ~400 bp (KO allele)
Homozygous (-/-)~400 bp (KO allele)

Note: Primer sequences and expected band sizes are illustrative and will depend on the specific targeting strategy and primer design.

Table 3: Phenotypic Analysis of NKR-P1C Knockout Mice (Template)
ParameterWild-TypeNKR-P1C KOp-value
Spleen
Total Splenocytes (x 10^7)
NK Cells (% of lymphocytes)
NK Cells (absolute number x 10^6)
NKT Cells (% of lymphocytes)
T Cells (% of lymphocytes)
B Cells (% of lymphocytes)
Blood
NK Cells (% of lymphocytes)
Functional Assays
% Specific Lysis of YAC-1 cells (E:T = 25:1)
IFN-γ concentration (pg/mL) after NKR-P1C cross-linking

Note: This table provides a template for the quantitative data that should be collected. Specific values will need to be determined experimentally.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Generation of NKR-P1C Knockout Mice

This protocol outlines the generation of Klrb1c knockout mice using the CRISPR-Cas9 system.[1]

1. sgRNA Design and Synthesis:

  • Design sgRNAs targeting the initial exons of the Klrb1c gene to ensure a frameshift mutation and subsequent protein knockout. Utilize online design tools (e.g., CHOPCHOP, Synthego Design Tool).
  • Synthesize high-quality sgRNAs and Cas9 nuclease. It is recommended to use a multi-guide sgRNA approach to enhance knockout efficiency.

2. Microinjection of Zygotes:

  • Prepare a microinjection mix containing Cas9 protein and the designed sgRNAs.
  • Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).
  • Microinject the Cas9/sgRNA ribonucleoprotein (RNP) complex into the cytoplasm or pronucleus of the zygotes.
  • Transfer the microinjected zygotes into pseudopregnant surrogate mothers.

3. Identification of Founder Mice:

  • At 10-14 days of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
  • Perform PCR using primers flanking the targeted region of the Klrb1c gene.
  • Analyze the PCR products by Sanger sequencing to identify the presence of insertions or deletions (indels) that disrupt the open reading frame.
  • Founder mice with desired mutations are then bred to establish the knockout line.

Protocol 2: Genotyping of NKR-P1C Knockout Mice

This protocol describes a PCR-based method for routine genotyping of the NKR-P1C knockout mouse line.

1. Genomic DNA Extraction:

  • Obtain a small tail or ear biopsy from weaned mice.
  • Digest the tissue using a lysis buffer containing Proteinase K.
  • Purify the genomic DNA using a standard phenol/chloroform extraction or a commercial DNA extraction kit.

2. PCR Amplification:

  • Design two sets of primers: one pair flanking the targeted deletion site and another pair internal to the deleted region (for knockout allele confirmation).
  • Set up PCR reactions with the extracted genomic DNA and the designed primers. A three-primer strategy (one common forward and two allele-specific reverse primers) can also be employed.
  • Use a standard PCR program with an annealing temperature optimized for the specific primers.

3. Gel Electrophoresis:

  • Run the PCR products on a 1.5-2% agarose (B213101) gel.
  • Visualize the DNA bands under UV light to determine the genotype based on the expected band sizes for wild-type, heterozygous, and homozygous knockout mice.

Protocol 3: Immunophenotyping of NKR-P1C Knockout Mice by Flow Cytometry

This protocol details the analysis of immune cell populations in the spleen of NKR-P1C knockout and wild-type control mice.

1. Spleen Cell Suspension Preparation:

  • Euthanize mice and aseptically remove the spleen.
  • Generate a single-cell suspension by mechanical disruption of the spleen through a 70 µm cell strainer.
  • Lyse red blood cells using an ACK lysis buffer.
  • Wash and resuspend the splenocytes in FACS buffer (PBS with 2% FBS).

2. Antibody Staining:

  • Count the cells and adjust the concentration to 1x10^7 cells/mL.
  • Incubate the cells with an Fc block (anti-CD16/32) to prevent non-specific antibody binding.
  • Stain the cells with a cocktail of fluorescently-labeled antibodies. A typical panel for NK cell analysis includes:
  • NKp46 (a pan-NK cell marker)[2]
  • CD3ε (to exclude T cells)
  • CD19 (to exclude B cells)
  • NK1.1 (NKR-P1C, will be absent in knockout mice)
  • Other relevant markers (e.g., CD27, CD11b for maturation status).

3. Data Acquisition and Analysis:

  • Acquire the data on a flow cytometer.
  • Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on lymphocytes, then on single cells, and subsequently identify NK cells (CD3- NKp46+). Determine the percentages and absolute numbers of different immune cell populations.

Protocol 4: In Vitro NK Cell Cytotoxicity Assay

This protocol describes a flow cytometry-based assay to assess the cytotoxic function of NK cells from NKR-P1C knockout mice.[3][4][5]

1. Effector and Target Cell Preparation:

  • Isolate splenocytes from wild-type and NKR-P1C knockout mice to be used as effector cells. NK cells can be enriched using magnetic bead-based isolation kits.
  • Use a classic NK cell target cell line, such as YAC-1, which is sensitive to NK cell-mediated lysis.
  • Label the target cells with a fluorescent dye (e.g., CFSE) for identification.

2. Co-culture:

  • Co-culture the effector and target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well U-bottom plate.
  • Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
  • Incubate the plate for 4 hours at 37°C.

3. Staining and Analysis:

  • After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well to stain dead cells.
  • Acquire the samples on a flow cytometer.
  • Analyze the percentage of dead (viability dye-positive) target cells (CFSE-positive) at each E:T ratio.
  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Death - % Spontaneous Death) / (% Maximum Death - % Spontaneous Death)

Protocol 5: Measurement of IFN-γ Production by ELISA

This protocol details the quantification of Interferon-gamma (IFN-γ) secreted by NK cells upon stimulation.[6][7]

1. NK Cell Stimulation:

  • Isolate NK cells from the spleens of wild-type and NKR-P1C knockout mice.
  • Plate the NK cells in a 96-well plate.
  • For NKR-P1C-specific stimulation, coat the wells with an anti-NK1.1 antibody (clone PK136). For polyclonal stimulation, use a combination of IL-12 and IL-18.[8]
  • Incubate the cells for 24-48 hours at 37°C.

2. ELISA Procedure:

  • After incubation, collect the cell culture supernatants.
  • Perform a sandwich ELISA for mouse IFN-γ according to the manufacturer's instructions.
  • Briefly, coat a 96-well plate with a capture antibody for IFN-γ.
  • Add the collected supernatants and a serial dilution of a known IFN-γ standard.
  • Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
  • Add a TMB substrate solution and stop the reaction with a stop solution.

3. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.
  • Generate a standard curve from the serial dilutions of the IFN-γ standard.
  • Calculate the concentration of IFN-γ in the samples based on the standard curve.

Visualizations

NKR_P1C_Signaling_Pathway NKR-P1C Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_function Effector Functions NKRP1C NKR-P1C FcRg FcRγ NKRP1C->FcRg Association Lck Lck FcRg->Lck Recruitment & Phosphorylation Syk Syk/ZAP70 FcRg->Syk Recruitment Ligand Ligand Ligand->NKRP1C Binding Lck->FcRg Phosphorylates ITAM Lck->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation SLP76 SLP-76 Syk->SLP76 Phosphorylation Cytotoxicity Cytotoxicity Syk->Cytotoxicity Promotes PLCg PLCγ LAT->PLCg Activation PI3K PI3K LAT->PI3K Activation Vav1 Vav1 SLP76->Vav1 Activation MAPK MAPK Pathway Vav1->MAPK Activates Ca_flux Ca²⁺ Flux PLCg->Ca_flux Induces PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates NFAT NFAT Ca_flux->NFAT Activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 MAPK->AP1 Activates Akt->Cytotoxicity Promotes IFNg IFN-γ Production NFAT->IFNg Transcription AP1->IFNg Transcription NFkB->IFNg Transcription

Caption: NKR-P1C signaling cascade in mouse NK cells.

Experimental_Workflow Experimental Workflow for NKR-P1C KO Mouse Generation and Characterization cluster_generation KO Mouse Generation cluster_validation Validation cluster_functional Functional Analysis cluster_data Data Analysis sgRNA_design sgRNA Design & Synthesis microinjection Zygote Microinjection sgRNA_design->microinjection founder_id Founder Identification microinjection->founder_id breeding Breeding to Establish Line founder_id->breeding genotyping Genotyping breeding->genotyping phenotyping Immunophenotyping genotyping->phenotyping cytotoxicity Cytotoxicity Assay phenotyping->cytotoxicity elisa IFN-γ ELISA phenotyping->elisa analysis Statistical Analysis & Interpretation cytotoxicity->analysis elisa->analysis

Caption: Workflow for NKR-P1C KO mouse generation.

References

Application Notes and Protocols for NKR-P1 Gene Expression Analysis by qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natural Killer Cell Receptor P1 (NKR-P1) family, also known as KLRB1 (Killer Cell Lectin-like Receptor Subfamily B Member 1), comprises a group of type II transmembrane C-type lectin-like receptors. These receptors are predominantly expressed on Natural Killer (NK) cells and various T cell subsets, playing a crucial role in the innate immune system.[1][2] The this compound family includes both activating and inhibitory members that are critical for distinguishing between healthy and pathological cells, such as those that are virally infected or have undergone malignant transformation.[3]

The expression levels of this compound genes can serve as an important indicator of NK cell activation status and function. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal tool for studying the regulation of this compound.[4] These application notes provide a comprehensive guide to analyzing this compound gene expression using qPCR, from sample preparation to data analysis.

Signaling Pathways of this compound Receptors

This compound receptors can deliver either activating or inhibitory signals, depending on the specific isoform. Understanding these pathways is essential for interpreting gene expression data in a functional context.

Inhibitory Signaling Pathway (NKR-P1B)

The inhibitory function of NKR-P1B is mediated by an Immunoreceptor Tyrosine-based Inhibition Motif (ITIM) in its cytoplasmic domain. Upon binding its ligand, such as C-type lectin-related protein-b (Clr-b), the ITIM is phosphorylated, leading to the recruitment of Src homology 2-containing protein tyrosine phosphatase-1 (SHP-1). SHP-1 then dephosphorylates downstream signaling molecules, thereby dampening or preventing cellular activation.

NKR_P1B_Inhibitory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1B NKR-P1B Receptor ITIM ITIM Phosphorylation NKR_P1B->ITIM Conformational Change Clr_b Clr-b Ligand Clr_b->NKR_P1B Binding SHP1 SHP-1 Recruitment ITIM->SHP1 Downstream Downstream Signaling (e.g., Vav1, SLP-76) SHP1->Downstream Dephosphorylation Inhibition Inhibition of Activating Signals Downstream->Inhibition

NKR-P1B inhibitory signaling cascade.
Activating Signaling Pathway (NKR-P1C)

Activating isoforms like NKR-P1C lack an ITIM and instead associate with adaptor proteins that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the Fc receptor common gamma chain (FcRγ). Ligand binding leads to the phosphorylation of ITAMs by Src family kinases (e.g., Lck). This creates docking sites for Syk and ZAP70 kinases, initiating a downstream cascade that involves PLCγ, leading to calcium flux, activation of transcription factors, and ultimately, effector functions like cytotoxicity and cytokine release.

NKR_P1C_Activating_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1C NKR-P1C Receptor FcRg FcRγ (ITAM) NKR_P1C->FcRg Association Lck Lck (Src Kinase) FcRg->Lck Recruitment & Phosphorylation Ligand Ligand Ligand->NKR_P1C Binding Syk Syk/ZAP70 Lck->Syk Phosphorylation PLCG PLCγ Syk->PLCG Activation Effector Effector Functions PLCG->Effector Ca2+ Flux, etc.

NKR-P1C activating signaling cascade.

Experimental Protocols

A standard workflow for qPCR-based gene expression analysis involves sample acquisition, RNA extraction, reverse transcription to cDNA, and finally, the qPCR assay itself.

qPCR_Workflow Sample 1. Sample Acquisition (e.g., NK Cells, Tissue) RNA_Ext 2. Total RNA Extraction Sample->RNA_Ext QC_1 3. RNA Quality & Quantity (A260/280, Gel/Bioanalyzer) RNA_Ext->QC_1 RT 4. Reverse Transcription (cDNA Synthesis) QC_1->RT qPCR 5. qPCR Assay (SYBR Green / Probes) RT->qPCR Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Analysis

General workflow for this compound gene expression analysis by qPCR.
Protocol 1: Total RNA Extraction from Immune Cells or Tissues

High-quality, intact RNA is the cornerstone of a successful qPCR experiment. This protocol is based on the widely used TRIzol (or similar guanidinium (B1211019) thiocyanate-phenol-chloroform) method.

Materials:

Procedure:

  • Homogenization:

    • Cell Pellet: Add 1 mL of TRIzol reagent per 5-10 million cells. Pipette up and down to lyse.

    • Tissue: Add 1 mL of TRIzol reagent per 50-100 mg of tissue and homogenize using a mechanical homogenizer.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol used. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper, colorless aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash:

    • Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry).

    • Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/280 ratio should be ~2.0) using a spectrophotometer.

    • Assess RNA integrity using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system.

Protocol 2: Reverse Transcription (cDNA Synthesis)

This step converts the extracted RNA into more stable complementary DNA (cDNA), which will serve as the template for qPCR.

Materials:

  • Total RNA (1 µg recommended)

  • Reverse Transcriptase (e.g., M-MLV) and buffer

  • dNTP mix (10 mM)

  • Random hexamers and/or Oligo(dT) primers

  • RNase inhibitor

  • RNase-free water

Procedure (for a 20 µL reaction):

  • Prepare the RNA-Primer Mix: In a sterile tube, combine:

    • Total RNA: 1 µg

    • Random Hexamers (50 ng/µL): 1 µL

    • Oligo(dT) primers (50 µM): 1 µL

    • dNTP mix (10 mM): 1 µL

    • Nuclease-free water: to a total volume of 13 µL

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.

  • Prepare the RT Master Mix: For each reaction, combine:

    • 5X RT Buffer: 4 µL

    • 0.1 M DTT: 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • Reverse Transcriptase (200 U/µL): 1 µL

  • Synthesize cDNA: Add 7 µL of the RT Master Mix to the RNA-primer mix. Mix gently.

  • Incubation: Incubate the reaction at 25°C for 10 minutes (for random primers), followed by 50°C for 50 minutes, and finally inactivate the enzyme at 85°C for 5 minutes.

  • The resulting cDNA can be stored at -20°C.

Protocol 3: qPCR for this compound Gene Expression

This protocol outlines a SYBR Green-based qPCR assay, a common method for gene expression quantification.

Materials:

  • cDNA template (from Protocol 2)

  • 2X SYBR Green qPCR Master Mix

  • Forward and Reverse primers for the target gene (this compound) and a reference gene (e.g., ACTB, GAPDH)

  • Nuclease-free water

  • qPCR-compatible plates/tubes

Validated Primer Sequences:

Gene Name Species Forward Primer (5' to 3') Reverse Primer (5' to 3') Source
KLRB1 (CD161) Human TGGCATCAATTTGCCCTGAAA TCCAAGGGTTGACAGTGTGAG [5]
Klrb1c (NKR-P1C) Mouse GACACAGCAAGTATCTACCTCGG TCAGAGCCAACCTGTGTGAACG [6]
Klrb1b (NKR-P1B) Mouse (Commercially available) (Commercially available) [7]

| ACTB (β-actin) | Human | GTCATTCCAAATATGAGATGCG | GCATTACATAATTTACACGAAAGCA |[5] |

Procedure (for a 20 µL reaction):

  • Dilute cDNA: Dilute the cDNA template (e.g., 1:5 or 1:10) with nuclease-free water.

  • Prepare qPCR Master Mix: For each gene, prepare a master mix for all samples plus extras. For one reaction:

    • 2X SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Nuclease-free water: 4 µL

  • Set up Plate:

    • Dispense 15 µL of the master mix into each well.

    • Add 5 µL of diluted cDNA to the respective wells.

    • Include No-Template Controls (NTCs) containing water instead of cDNA for each primer set.

    • Run each sample in triplicate for technical replication.

  • Run qPCR Program: Use a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes (1 cycle)

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 60 seconds

      • Extension: 72°C for 15 seconds (optional, data acquisition is typically after annealing)

    • Melt Curve Analysis: To verify the specificity of the product.

Data Presentation and Analysis

The most common method for relative quantification of gene expression is the Delta-Delta Ct (ΔΔCt) method. This method normalizes the expression of the target gene to a stable reference (housekeeping) gene and compares it to a control or calibrator sample.

Example Data: KLRB1 Expression in Lung Adenocarcinoma

The following table summarizes representative data on KLRB1 mRNA expression in lung adenocarcinoma (LUAD) tissues compared to adjacent non-cancerous tissues, as determined by RT-qPCR.[5]

Sample GroupNMean Relative KLRB1 mRNA Expression (Log2 Fold Change)Standard DeviationP-value
Adjacent Non-Cancerous Tissue 72Calibrator (0)--
Lung Adenocarcinoma Tissue 72-1.581.25< 0.01

Data adapted from a study on KLRB1 expression in lung adenocarcinoma, demonstrating significant downregulation in tumor tissues.[5]

Data Analysis Steps (ΔΔCt Method):

  • Calculate ΔCt (Normalization): For each sample, normalize the Ct value of the target gene (this compound) to the Ct value of the reference gene.

    • ΔCt = Ct(this compound) - Ct(Reference Gene)

  • Calculate ΔΔCt (Comparison to Control): For each treated/experimental sample, subtract the average ΔCt of the control group from its ΔCt value.

    • ΔΔCt = ΔCt(Experimental Sample) - Average ΔCt(Control Group)

  • Calculate Fold Change: Determine the relative expression fold change.

    • Fold Change = 2-ΔΔCt

The fold change value indicates how many times higher or lower the expression of this compound is in the experimental sample compared to the control. A value greater than 1 indicates upregulation, while a value less than 1 indicates downregulation.

References

Application Notes and Protocols for Studying NKR-P1 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the protein-protein interactions of the Natural Killer Receptor Protein 1 (NKR-P1) family. These techniques are crucial for understanding the function of Natural Killer (NK) cells in immunity and for developing novel immunotherapies.

Introduction to this compound Receptors

Natural Killer Receptor Protein 1 (this compound), also known as CD161 in humans (encoded by the KLRB1 gene), is a family of C-type lectin-like, type II transmembrane proteins expressed as disulfide-linked homodimers on the surface of NK cells and subsets of T cells.[1][2] These receptors play a critical role in regulating the cytotoxic activity of NK cells by recognizing protein ligands on target cells, thereby contributing to the "missing-self" and "induced-self" recognition mechanisms.[3][4] In humans, the inhibitory receptor NKR-P1A interacts with its ligand, the lectin-like transcript 1 (LLT1), which is expressed on activated immune cells like B cells and dendritic cells.[1] This interaction inhibits NK cell-mediated cytotoxicity and cytokine production.[1] Elucidating the specifics of these interactions is vital for understanding immune regulation and identifying new therapeutic targets.

Application Note 1: Identification of Novel this compound Interactors using Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions in vivo. It is particularly useful for screening entire cDNA libraries to find previously unknown binding partners for a "bait" protein. This technique was successfully used to identify acid sphingomyelinase as an intracellular signaling partner of the human NKR-P1A cytoplasmic tail, revealing a novel signal transduction pathway.[5]

Experimental Protocol: Yeast Two-Hybrid Screening
  • Bait and Prey Plasmid Construction :

    • Clone the full-length or a specific domain (e.g., the cytoplasmic tail) of this compound into a "bait" vector (e.g., pGBKT7). This creates a fusion protein with a DNA-Binding Domain (DBD) of a transcription factor like GAL4.

    • Prepare a "prey" library by cloning cDNAs from a relevant cell type (e.g., NK cells) into a "prey" vector (e.g., pGADT7), which fuses them to the Activation Domain (AD) of the same transcription factor.[6][7]

  • Yeast Transformation :

    • Sequentially or simultaneously transform a suitable yeast reporter strain (e.g., AH109, Y2HGold) with the bait plasmid and the prey library plasmids.[8]

  • Interaction Screening :

    • Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.[7]

    • This functional transcription factor activates reporter genes (e.g., HIS3, ADE2, AUR1-C, lacZ), allowing the yeast to grow on nutrient-deficient media and/or turn blue in the presence of X-α-Gal.[7]

  • Confirmation and Identification :

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the prey plasmid inserts to identify the potential interacting proteins.

    • Perform further validation assays (e.g., Co-IP) to confirm the interaction in a more physiological context.[9]

Y2H_Workflow Yeast Two-Hybrid (Y2H) Workflow cluster_0 Step 1: Plasmid Construction cluster_1 Step 2: Yeast Transformation cluster_2 Step 3: Interaction Screening cluster_3 Step 4: Identification Bait This compound (Bait) + DNA-Binding Domain (DBD) Yeast Transform Yeast Reporter Strain Bait->Yeast Prey cDNA Library (Prey) + Activation Domain (AD) Prey->Yeast NoInteraction No Interaction DBD and AD remain separate No Reporter Gene Activation => No Growth Yeast->NoInteraction If no interaction Interaction Interaction DBD-AD complex forms Reporter Gene Activation => Growth on Selective Media Yeast->Interaction If interaction occurs Sequencing Isolate Plasmid & Sequence Prey Insert Interaction->Sequencing

Caption: Workflow for identifying novel protein interactors using Y2H.

Application Note 2: Validation of this compound Interactions by Co-Immunoprecipitation (Co-IP)

Co-Immunoprecipitation (Co-IP) is the gold standard for validating protein-protein interactions within a cellular environment.[10][11] This technique uses an antibody to capture a specific "bait" protein (e.g., this compound) from a cell lysate, thereby also pulling down any stably associated "prey" proteins. The presence of the prey protein in the immunoprecipitated complex is then typically detected by Western blotting.

Experimental Protocol: Co-Immunoprecipitation
  • Cell Lysate Preparation :

    • Harvest cells expressing the proteins of interest (e.g., NK cells or a cell line co-transfected with tagged this compound and a putative interactor).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with low SDS or a buffer with NP-40/Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[12] Keep samples on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[13]

  • Immunoprecipitation :

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[13]

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-NKR-P1A) or an isotype control antibody overnight at 4°C with gentle rotation.[14]

    • Add Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-antigen complexes.[12]

  • Washing and Elution :

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[15]

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis :

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the suspected interacting "prey" protein to confirm its presence in the complex.

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow cluster_0 Step 1: Cell Lysis cluster_1 Step 2: Immunoprecipitation cluster_2 Step 3 & 4: Wash, Elute & Analyze Lysate Cell Lysate containing This compound (Bait) and Partner (Prey) proteins AddAb Add anti-NKR-P1 Antibody Lysate->AddAb AddBeads Add Protein A/G Beads AddAb->AddBeads Complex Immune Complex Formation: Bead-Ab-Bait-Prey AddBeads->Complex Wash Wash to remove non-specific proteins Complex->Wash Elute Elute proteins from beads Wash->Elute WB Western Blot to detect Prey protein Elute->WB

Caption: General workflow for validating protein interactions via Co-IP.

Application Note 3: Quantitative Analysis of Binding Kinetics using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the kinetics and affinity of biomolecular interactions.[16] It is ideal for quantifying the binding between a receptor like this compound and its ligand. SPR has been used to characterize the interaction between the extracellular domains of human NKR-P1A and LLT1, revealing it to be a low-affinity interaction with fast kinetics, typical for cell-cell recognition molecules.[3]

Quantitative Data Summary

The following table summarizes the reported binding parameters for the human NKR-P1A and LLT1 interaction.

Interacting ProteinsTechniqueDissociation Constant (Kd)Reference
NKR-P1A and LLT1Surface Plasmon Resonance (SPR)48 µM[3]
Experimental Protocol: Surface Plasmon Resonance
  • Chip Preparation and Ligand Immobilization :

    • Select an appropriate sensor chip (e.g., CM5).

    • Immobilize the "ligand" protein (e.g., recombinant purified NKR-P1A ectodomain) onto the chip surface, typically via amine coupling. A reference channel should be prepared (e.g., by activating and blocking without ligand) to subtract non-specific binding and bulk refractive index changes.[17]

  • Analyte Injection and Binding Measurement :

    • Inject a series of concentrations of the "analyte" protein (e.g., recombinant LLT1 ectodomain) in a suitable running buffer over the ligand and reference surfaces at a constant flow rate.[18]

    • The instrument measures the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded in real-time as a sensorgram (Response Units vs. Time).[17]

  • Dissociation and Regeneration :

    • After the analyte injection (association phase), flow running buffer over the chip to monitor the dissociation of the complex.

    • If necessary, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to remove all bound analyte and prepare the surface for the next injection cycle.[16]

  • Data Analysis :

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[18]

SPR_Principle Surface Plasmon Resonance (SPR) Principle cluster_0 Setup cluster_1 Measurement Light Polarized Light Source Prism Prism Light->Prism Total Internal Reflection Chip Sensor Chip (Gold Film) with immobilized this compound Prism->Chip Total Internal Reflection Detector Detector Chip->Detector Reflected Light Binding Binding occurs Chip->Binding Analyte LLT1 (Analyte) flows over chip Analyte->Binding Interaction RefIndex Refractive Index at surface changes Binding->RefIndex AngleShift SPR Angle Shifts RefIndex->AngleShift AngleShift->Detector causes shift in detected angle Signal Signal generated (Response Units) AngleShift->Signal

Caption: Principle of SPR for measuring protein-protein interactions.

Application Note 4: Visualizing this compound Interactions in Live Cells using FRET

Förster (or Fluorescence) Resonance Energy Transfer (FRET) is a biophysical technique that can detect the proximity of two molecules on a scale of 1-10 nanometers.[19] By tagging two potentially interacting proteins (e.g., this compound and LLT1) with a compatible pair of fluorophores (a "donor" and an "acceptor"), FRET microscopy can provide spatiotemporal evidence of their interaction in living cells.

Experimental Protocol: FRET Microscopy
  • Fluorophore Fusion Protein Construction :

    • Genetically fuse the coding sequences of a donor fluorophore (e.g., ECFP, mCerulean) and an acceptor fluorophore (e.g., Venus-YFP, mCitrine) to this compound and its putative partner, respectively.[20]

  • Cellular Expression :

    • Co-express the two fusion proteins in a suitable cell line. For the this compound:LLT1 interaction, one could express this compound-CFP in an NK cell line and LLT1-YFP in a target cell line.

  • Microscopy and Image Acquisition :

    • Culture the cells and bring them into contact to form immune synapses.

    • Using a fluorescence microscope equipped for FRET imaging, excite the donor fluorophore and collect images in both the donor and acceptor emission channels.[21]

  • FRET Measurement and Analysis :

    • FRET is detected as a decrease in donor fluorescence intensity (or lifetime) and/or an increase in sensitized acceptor emission upon donor excitation.[19][22]

    • One common method is acceptor photobleaching. The acceptor fluorophore in a region of interest is destroyed using a high-intensity laser. An increase in the donor's fluorescence intensity in that region post-bleach indicates that FRET was occurring.[21]

    • Calculate FRET efficiency to quantify the fraction of donor molecules transferring energy to acceptor molecules, providing a proxy for the extent of the interaction.[20]

FRET_Principle Förster Resonance Energy Transfer (FRET) Principle cluster_0 No Interaction (>10 nm apart) cluster_1 Interaction (<10 nm apart) Donor1 This compound (Donor: CFP) Emission1 Donor Emission (Cyan Light) Donor1->Emission1 Result1 Result: No FRET Acceptor1 LLT1 (Acceptor: YFP) Excitation1 Excitation Light Excitation1->Donor1 Donor2 This compound (Donor: CFP) Acceptor2 LLT1 (Acceptor: YFP) Donor2->Acceptor2 FRET Result2 Result: FRET Occurs Emission2 Acceptor Emission (Yellow Light) Acceptor2->Emission2 Excitation2 Excitation Light Excitation2->Donor2 Transfer Non-Radiative Energy Transfer

Caption: FRET occurs only when fluorophore-tagged proteins are in close proximity.

Overview of this compound Signaling Pathways

Understanding the signaling pathways downstream of this compound is essential for interpreting the functional consequences of its protein interactions. This compound receptors can mediate both inhibitory and activating signals.

  • Inhibitory Signaling : The best-characterized pathway for human NKR-P1A involves its interaction with LLT1. This engagement is thought to lead to the recruitment of tyrosine phosphatases like SHP-1 and SHP-2 to immunoreceptor tyrosine-based inhibition motifs (ITIMs) or similar structures in the cytoplasmic domain, which then dephosphorylate and inactivate key components of activating signaling pathways, thus inhibiting NK cell function.[23][24]

  • Activating Signaling : While less understood in humans, antibody-mediated cross-linking of human NKR-P1A (CD161) has been shown to activate acid sphingomyelinase (ASM).[5] ASM catalyzes the generation of ceramide, a lipid second messenger involved in processes like apoptosis and proliferation. This defines a distinct, non-tyrosine kinase-based signaling pathway for NKR-P1A.[5]

NKR_P1_Signaling This compound Signaling Pathways cluster_inhibitory Inhibitory Pathway cluster_activating Activating Pathway LLT1 LLT1 Ligand (on Target Cell) NKR_P1_I NKR-P1A (on NK Cell) LLT1->NKR_P1_I Binding SHP SHP-1/2 Phosphatases NKR_P1_I->SHP Recruitment Vav1 Vav1, etc. (Activating Signals) SHP->Vav1 Dephosphorylation Inhibition Inhibition of Cytotoxicity & Cytokine Release Vav1->Inhibition Crosslink Receptor Cross-linking NKR_P1_A NKR-P1A (on NK Cell) Crosslink->NKR_P1_A Engagement ASM Acid Sphingomyelinase (ASM) NKR_P1_A->ASM Interaction/ Activation Ceramide Ceramide (Second Messenger) ASM->Ceramide Generates Activation Cellular Responses (e.g., Proliferation) Ceramide->Activation

Caption: Known inhibitory and activating signaling pathways for NKR-P1A.

References

Application Note: Development of a Ligand Binding Assay for the NKR-P1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, capable of recognizing and eliminating virally infected and cancerous cells without prior sensitization.[1][2] The function of NK cells is regulated by a balance of signals from activating and inhibitory receptors on their surface.[1] NKR-P1 (Natural Killer Receptor Protein 1, also known as CD161 or KLRB1) is a key C-type lectin-like receptor expressed on NK cells and subsets of T cells.[3] In humans, the primary this compound receptor is NKR-P1A, which acts as an inhibitory receptor upon binding to its ligand, Lectin-like transcript-1 (LLT1, or CLEC2D).[4][5] The interaction between NKR-P1A and LLT1 is crucial for maintaining self-tolerance and regulating immune responses.[6]

Developing robust and reliable ligand binding assays for the this compound:LLT1 axis is essential for several applications, including:

  • Screening for therapeutic antibodies or small molecules that modulate this interaction.

  • Characterizing the binding affinity and kinetics of novel ligands.

  • Understanding the role of this compound in various disease states.

  • Quality control for recombinant this compound or LLT1 proteins.

This application note provides detailed protocols for developing and executing a cell-based, flow cytometric ligand binding assay for the human NKR-P1A receptor.

Principle of the Assay

This cell-based binding assay quantifies the interaction between NKR-P1A, expressed on the surface of a cell line, and its soluble, purified ligand (LLT1). The assay can be performed in two primary modes: a direct binding assay to determine saturation and affinity, or a competition assay to measure the binding of an unlabeled test article (e.g., an antibody or small molecule) that competes with the labeled ligand.

In the direct binding format, an NKR-P1A-expressing cell line is incubated with increasing concentrations of a labeled LLT1 ligand (e.g., biotinylated or His-tagged). The amount of bound ligand is then detected using a fluorescently-conjugated secondary reagent (like streptavidin-PE or anti-His-APC) and quantified by flow cytometry. The resulting data can be used to calculate the equilibrium dissociation constant (Kd).

NKR-P1A Signaling Pathway Overview

Upon binding of its ligand LLT1, the inhibitory receptor NKR-P1A initiates a signaling cascade that dampens NK cell activation. While the complete pathway is still under investigation, key events include the recruitment of protein tyrosine phosphatases (such as SHP-1 and SHP-2) to the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of NKR-P1A.[7][8] These phosphatases dephosphorylate downstream signaling molecules associated with activating receptors, thereby inhibiting cytotoxic activity and cytokine release.[8] Cross-linking of human NKR-P1A has also been shown to trigger the activation of acid sphingomyelinase, defining another potential signal transduction pathway for the receptor.[9]

NKR_P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 Ligand (on Target Cell) NKR_P1A NKR-P1A Receptor (on NK Cell) LLT1->NKR_P1A Binding ITIM ITIM Phosphorylation NKR_P1A->ITIM Conformational Change SHP SHP-1 / SHP-2 (Phosphatases) ITIM->SHP Recruitment Vav1 Vav1 (pY) SHP->Vav1 Dephosphorylation Vav1_dephospho Vav1 Inhibition Inhibition of NK Cell Activation Vav1_dephospho->Inhibition Activating_Signal Activating Receptor Signaling Cascade Activating_Signal->Vav1 Phosphorylation Workflow_Binding_Assay start Start prep_cells Prepare Cells (Harvest, Wash, Count) start->prep_cells plate_cells Plate Cells (1-2 x 10^5 per well) prep_cells->plate_cells add_ligand Add Serial Dilution of Tagged LLT1 Ligand plate_cells->add_ligand incubate Incubate (1-2 hours, 4°C) add_ligand->incubate wash1 Wash Cells (2x with FACS Buffer) incubate->wash1 add_detection Add Fluorescent Detection Reagent wash1->add_detection incubate2 Incubate (30 min, 4°C, dark) add_detection->incubate2 wash2 Wash Cells (2x with FACS Buffer) incubate2->wash2 add_viability Add Viability Dye wash2->add_viability acquire Acquire on Flow Cytometer add_viability->acquire analyze Analyze Data (Gate on live, single cells; Measure MFI) acquire->analyze end End analyze->end

References

Application Notes: Immunoprecipitation of the NKR-P1 Associated Signaling Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating virally infected and cancerous cells. The activity of NK cells is regulated by a balance of signals from activating and inhibitory receptors on their surface. NKR-P1 (Klrb1), a C-type lectin-like receptor, is a key player in this process, functioning as both an activating and an inhibitory receptor depending on the specific family member and the cellular context. Understanding the composition and dynamics of the this compound associated signaling complex is vital for elucidating the mechanisms of NK cell activation and inhibition, and for the development of novel immunotherapies.

This document provides detailed protocols and application notes for the immunoprecipitation of the this compound signaling complex from NK cell lysates, enabling the identification and characterization of its components.

This compound Signaling Overview

This compound receptors are type II transmembrane proteins that form disulfide-linked homodimers on the cell surface.[1] The human homolog of the this compound family is NKR-P1A, also known as CD161. Upon ligand binding, such as with Lectin-like transcript 1 (LLT1), this compound can initiate downstream signaling cascades.

Activating Signaling: Ligation of activating this compound isoforms can lead to the activation of the phosphoinositide pathway, resulting in an increase in intracellular calcium levels and subsequent NK cell effector functions, such as cytotoxicity and cytokine production.

Inhibitory Signaling: Inhibitory this compound isoforms contain immunoreceptor tyrosine-based inhibition motifs (ITIMs) in their cytoplasmic domains. Upon phosphorylation, these ITIMs recruit phosphatases like SHP-1 and SHP-2, which in turn dephosphorylate key signaling molecules, dampening NK cell activation.

Associated Kinases: Studies have shown that the Src-family protein tyrosine kinases, particularly Lck and Fyn, are associated with the this compound signaling complex and are likely involved in the initial phosphorylation events following receptor engagement.

Quantitative Data on this compound Interactions

The interaction between this compound and its ligands is often of low affinity, highlighting the importance of receptor clustering for effective signal transduction.

Interacting ProteinsMethodAffinity (K D )Reference
Human NKR-P1A (CD161) and LLT1Surface Plasmon Resonance~50 µM

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of the NKR-P1A (CD161) Signaling Complex from Human NK Cells for Western Blot Analysis

This protocol describes the isolation of the NKR-P1A signaling complex from a human NK cell line (e.g., NK-92) or primary human NK cells.

Materials:

  • Human NK cell line (e.g., NK-92) or isolated primary human NK cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.05% for preserving weaker interactions), 10% glycerol, supplemented with protease and phosphatase inhibitor cocktails (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™)

  • Anti-CD161 antibody (clone validated for immunoprecipitation, e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)

  • Isotype control antibody (e.g., mouse IgG1)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40)

  • Elution Buffer: 2x Laemmli sample buffer

  • Microcentrifuge

  • End-over-end rotator

  • Magnetic rack (for magnetic beads)

Procedure:

  • Cell Culture and Stimulation (Optional):

    • Culture human NK cells to a density of 1-2 x 10^7 cells/mL.

    • For studying activation-dependent interactions, cells can be stimulated. A common method is to cross-link the receptor by incubating the cells with an anti-CD161 antibody (1-5 µg/mL) for 10-30 minutes at 37°C. An unstimulated control should always be included.

  • Cell Lysis:

    • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-2 x 10^7 cells/mL.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack or centrifugation.

    • Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of anti-CD161 antibody. For the negative control, add the same amount of isotype control antibody to a separate tube of lysate.

    • Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

    • Add 30 µL of pre-washed Protein A/G beads to each tube.

    • Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Carefully remove and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

  • Western Blot Analysis:

    • The eluted samples are now ready for SDS-PAGE and Western blot analysis to detect NKR-P1A and its associated proteins (e.g., Lck, Fyn, SHP-1).

Protocol 2: Immunoprecipitation of the NKR-P1A Signaling Complex for Mass Spectrometry Analysis

This protocol is optimized for the identification of novel interaction partners of NKR-P1A using mass spectrometry. It is crucial to minimize contamination with non-specific proteins.

Materials:

  • Same as Protocol 1, with the following modifications:

  • Lysis Buffer: Use a milder detergent such as 0.5% CHAPS or 0.05% n-Dodecyl β-D-maltoside (DDM) to better preserve protein complexes.

  • Wash Buffer: Use a buffer with a lower salt concentration if necessary to maintain weaker interactions (e.g., 50 mM NaCl).

  • Elution Buffer for Mass Spectrometry: 50 mM Ammonium Bicarbonate, pH 8.0.

  • On-bead digestion reagents (Trypsin, DTT, Iodoacetamide).

Procedure:

  • Cell Culture, Lysis, Pre-clearing, and Immunoprecipitation:

    • Follow steps 1-4 of Protocol 1. The use of cross-linking agents (e.g., DSP) prior to lysis can be considered to stabilize transient interactions, but this may complicate mass spectrometry analysis.

  • Washing:

    • Perform at least four washes with Wash Buffer to minimize non-specific binding.

    • After the final wash with Wash Buffer, perform two additional washes with 50 mM Ammonium Bicarbonate to remove any remaining detergent.

  • On-Bead Digestion (for Mass Spectrometry):

    • After the final wash, resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with gentle shaking.

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • The peptide mixture can then be desalted using C18 spin columns and analyzed by LC-MS/MS.

Visualizations

NKR_P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound NKR-P1A (CD161) Dimer Lck Lck This compound->Lck Recruitment Fyn Fyn This compound->Fyn Recruitment SHP1 SHP-1/2 This compound->SHP1 Recruitment (ITIM) LLT1 LLT1 Ligand LLT1->this compound Binding PI3K PI3K Lck->PI3K PLCg PLCg Fyn->PLCg Ca_Flux Ca²⁺ Mobilization PI3K->Ca_Flux PLCg->Ca_Flux Effector_Functions Cytotoxicity & Cytokine Release Ca_Flux->Effector_Functions Inhibition Inhibition of Activation Signals SHP1->Inhibition

Caption: Simplified this compound signaling pathway.

IP_Workflow start Start: NK Cell Culture lysis Cell Lysis (Detergent Buffer) start->lysis preclear Pre-clearing (with beads) lysis->preclear ip Immunoprecipitation (Anti-CD161 Ab) preclear->ip wash Wash Steps (Remove non-specific proteins) ip->wash elution Elution wash->elution analysis Analysis elution->analysis wb Western Blot analysis->wb ms Mass Spectrometry analysis->ms

Caption: Experimental workflow for this compound immunoprecipitation.

References

Application Notes and Protocols for Western Blot Analysis of NKR-P1 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, recognizing and eliminating transformed and virally infected cells. The activity of NK cells is regulated by a balance of signals from activating and inhibitory receptors on their surface. NKR-P1 (CD161), a C-type lectin-like receptor, is a key modulator of NK cell function and can transmit both activating and inhibitory signals depending on the specific family member and the cellular context. Understanding the phosphorylation status of this compound and its associated signaling molecules is crucial for elucidating the mechanisms of NK cell activation and inhibition, and for the development of novel immunotherapies.

This document provides detailed application notes and protocols for the analysis of this compound phosphorylation by western blot. It covers methods for cell stimulation, protein extraction, immunoprecipitation, and immunoblotting to detect the phosphorylation of the this compound signaling complex.

This compound Signaling Pathways

This compound receptors can initiate distinct downstream signaling cascades depending on whether they are activating or inhibitory.

  • Activating Pathway: Activating members of the this compound family, upon ligand binding, associate with immunoreceptor tyrosine-based activation motif (ITAM)-containing adapter proteins, such as the Fc receptor gamma chain (FcRγ).[1] This association leads to the phosphorylation of tyrosine residues within the ITAMs by Src family kinases like Lck.[1] The phosphorylated ITAMs then serve as docking sites for spleen tyrosine kinase (Syk), which, along with Lck, propagates the downstream signaling cascade, leading to NK cell activation, cytotoxicity, and cytokine production.[1]

  • Inhibitory Pathway: In contrast, inhibitory this compound receptors contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails. Ligand engagement leads to the phosphorylation of these ITIMs, which then recruit protein tyrosine phosphatases such as SHP-1 and SHP-2. These phosphatases dephosphorylate key signaling molecules in the activation pathway, thereby dampening or abrogating NK cell effector functions.

NKR_P1_Signaling cluster_activating Activating Pathway cluster_inhibitory Inhibitory Pathway NKR-P1_activating Activating this compound FcRg FcRγ (ITAM) NKR-P1_activating->FcRg associates with Lck Lck FcRg->Lck recruits Syk Syk FcRg->Syk recruits Lck->FcRg phosphorylates ITAM Activation NK Cell Activation (Cytotoxicity, Cytokine Release) Lck->Activation Syk->Activation NKR-P1_inhibitory Inhibitory this compound (ITIM) SHP1_2 SHP-1/SHP-2 NKR-P1_inhibitory->SHP1_2 recruits Inhibition Inhibition of NK Cell Activation SHP1_2->Inhibition

Figure 1. This compound Signaling Pathways

Experimental Protocols

The following protocols provide a detailed methodology for the western blot analysis of this compound phosphorylation.

Protocol 1: Stimulation of NK Cells to Induce this compound Phosphorylation

To analyze the phosphorylation of the this compound signaling complex, it is essential to stimulate the NK cells appropriately. Two common methods are antibody-mediated cross-linking and treatment with a general tyrosine phosphatase inhibitor like pervanadate (B1264367).

A. Antibody-Mediated Cross-Linking of this compound

This method mimics the natural ligand binding and receptor clustering that initiates signaling.

Materials:

  • Primary antibody against this compound (e.g., anti-NK1.1 mAb for mouse cells)

  • Secondary cross-linking antibody (e.g., Goat anti-Mouse IgG)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Harvest NK cells and wash them with cold PBS.

  • Resuspend the cells in cold culture medium at a concentration of 1 x 10^7 cells/mL.

  • Add the primary anti-NKR-P1 antibody at a pre-determined optimal concentration (typically 1-10 µg/mL).

  • Incubate on ice for 30 minutes to allow the primary antibody to bind to the receptor.

  • Wash the cells twice with cold PBS to remove unbound primary antibody.

  • Resuspend the cells in pre-warmed (37°C) culture medium.

  • Add the secondary cross-linking antibody at a concentration twice that of the primary antibody.

  • Incubate at 37°C for various time points (e.g., 0, 2, 5, 10, 30 minutes) to capture the kinetics of phosphorylation.

  • Immediately stop the stimulation by adding ice-cold PBS and placing the cells on ice.

  • Proceed immediately to cell lysis (Protocol 2).

B. Pervanadate Stimulation

Pervanadate is a potent inhibitor of protein tyrosine phosphatases, leading to the accumulation of phosphorylated proteins.[2][3][4] This method is useful for maximizing the phosphorylation signal.

Materials:

  • Sodium orthovanadate (Na3VO4)

  • Hydrogen peroxide (H2O2)

  • Complete cell culture medium

  • PBS

Procedure:

  • Prepare a 100 mM sodium orthovanadate stock solution.

  • To prepare the pervanadate solution, mix equal volumes of 100 mM sodium orthovanadate and 100 mM H2O2.

  • Incubate the mixture at room temperature for 15 minutes.

  • Harvest and wash NK cells, and resuspend them in pre-warmed (37°C) culture medium at 1 x 10^7 cells/mL.

  • Add the pervanadate solution to the cells at a final concentration of 50-100 µM.[2]

  • Incubate at 37°C for 5-15 minutes.[4]

  • Stop the stimulation by adding ice-cold PBS.

  • Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Quantification

Proper cell lysis is critical to preserve the phosphorylation state of proteins.

Materials:

  • Lysis Buffer: 1% digitonin, 50 mM Tris-HCl (pH 7.6), 150 mM NaCl.[1][5]

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate)

  • BCA Protein Assay Kit

Procedure:

  • Centrifuge the stimulated cells and discard the supernatant.

  • Place the cell pellet on ice and add ice-cold Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors.

  • Vortex briefly and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the cleared lysate using a BCA protein assay.

Protocol 3: Immunoprecipitation of the this compound Signaling Complex

Immunoprecipitation is used to enrich for the this compound and its associated proteins, allowing for the detection of low-abundance phosphorylated molecules.

Materials:

  • Anti-NKR-P1 antibody (for immunoprecipitation)

  • Protein A/G agarose (B213101) beads

  • Lysis Buffer

  • Wash Buffer (Lysis buffer with 0.1% digitonin)

Procedure:

  • Normalize the protein concentration of all samples with Lysis Buffer.

  • To 500-1000 µg of total protein, add the anti-NKR-P1 antibody.

  • Incubate with gentle rotation for 2 hours to overnight at 4°C.

  • Add 20-30 µL of pre-washed Protein A/G agarose beads to each sample.

  • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, carefully remove all supernatant.

  • Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

Protocol 4: Western Blot Analysis

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibodies:

    • Anti-phosphotyrosine antibody (e.g., 4G10)

    • Phospho-specific antibodies for FcRγ ITAMs (if available)

    • Anti-Syk (phospho-specific and total)

    • Anti-Lck (phospho-specific and total)

    • Anti-NKR-P1

    • Anti-FcRγ

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • For loading controls and total protein analysis, the membrane can be stripped and re-probed with antibodies against total this compound, FcRγ, Syk, or Lck.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for this compound Phosphorylation A NK Cell Stimulation (Antibody Cross-linking or Pervanadate) B Cell Lysis (with Protease and Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D Immunoprecipitation (IP) (with anti-NKR-P1 antibody) C->D E SDS-PAGE D->E F Western Transfer (to PVDF membrane) E->F G Blocking (5% BSA in TBST) F->G H Primary Antibody Incubation (e.g., anti-phosphotyrosine) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Detection (ECL Substrate) I->J K Data Analysis (Densitometry) J->K

Figure 2. Experimental Workflow

Data Presentation and Analysis

Normalization of Data: To account for variations in protein loading, the intensity of the phosphorylated protein band should be normalized to the intensity of the total protein band from the same sample. For immunoprecipitation experiments, it is crucial to show the amount of immunoprecipitated this compound or FcRγ as a loading control.

Example Data Table:

The following table provides a template for presenting quantitative western blot data for the phosphorylation of a protein in the this compound signaling cascade (e.g., FcRγ) following stimulation.

TreatmentTime (min)Phospho-FcRγ (Arbitrary Densitometry Units)Total FcRγ (Arbitrary Densitometry Units)Normalized Phospho-FcRγ (Phospho/Total)Fold Change (vs. Time 0)
Unstimulated010050000.021.0
Anti-NKR-P1 Cross-linking250049500.105.0
Anti-NKR-P1 Cross-linking5120051000.2412.0
Anti-NKR-P1 Cross-linking1080050500.168.0
Anti-NKR-P1 Cross-linking3030049000.063.0
Pervanadate10250050000.5025.0

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The western blot analysis of this compound phosphorylation is a powerful tool for investigating the molecular mechanisms that govern NK cell function. By following the detailed protocols outlined in this document, researchers can obtain reliable and reproducible data on the phosphorylation status of the this compound signaling complex. This information is invaluable for basic research into NK cell biology and for the development of novel immunotherapies that target NK cell activity.

References

Methods for NKR-P1 Stimulation in Primary NK Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are essential components of the innate immune system, playing a critical role in the surveillance and elimination of malignant and virally infected cells. The function of NK cells is regulated by a complex interplay of signals from activating and inhibitory receptors on their surface. NKR-P1 (also known as CD161), a C-type lectin-like receptor, is a key activating receptor expressed on a majority of human NK cells and subsets of T cells. Understanding the mechanisms of this compound stimulation and its downstream signaling is crucial for the development of novel immunotherapies aimed at enhancing NK cell anti-tumor activity.

These application notes provide detailed protocols for the stimulation of primary human NK cells through the this compound receptor, methods for assessing the functional consequences of this stimulation, and an overview of the associated signaling pathways.

Data Presentation

Table 1: Functional Outcomes of this compound Stimulation in Primary NK Cells
Stimulation MethodEffector CellsTarget/StimulusReadoutResultReference
Antibody Cross-linkingIL-2 activated human NK cellsImmobilized anti-CD161 mAbIFN-γ productionIncreased IFN-γ secretion[1]
Antibody Cross-linkingRat NK cell line (RNK-16)F(ab')2 anti-NKR-P1 + cross-linking antibodyPhosphoinositide turnover & Intracellular Ca2+Increased phosphoinositide turnover and Ca2+ influx[2]
Ligand InteractionHuman NK cellsLLT1-expressing target cells (C1R-LLT1)Degranulation (CD107a expression)Inhibition of degranulation compared to control cells[3]
Ligand InteractionHuman NK cellsLLT1-expressing target cells (C1R-LLT1)Cytotoxicity (51Cr release assay)Inhibition of cytotoxicity against LLT1-expressing targets[3]

Experimental Protocols

Protocol 1: Isolation of Primary Human NK Cells from Peripheral Blood

This protocol describes the isolation of untouched primary human NK cells from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS).

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

  • Human NK Cell Isolation Kit (negative selection)

  • LS Columns and a MACS separator

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood onto Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and collect the buffy coat containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in MACS buffer and count the cells.

  • Proceed with NK cell isolation using a human NK Cell Isolation Kit according to the manufacturer's instructions. This typically involves: a. Incubating the PBMCs with a cocktail of biotin-conjugated antibodies against non-NK cell markers. b. Adding anti-biotin magnetic microbeads. c. Passing the cell suspension through an LS column placed in a magnetic field.

  • The untouched NK cells are collected in the flow-through.

  • Wash the collected NK cells and resuspend in an appropriate culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and IL-2).

Protocol 2: Stimulation of Primary NK Cells using Anti-CD161 Antibody

This protocol describes the stimulation of isolated primary NK cells by cross-linking the this compound (CD161) receptor using a specific monoclonal antibody.

Materials:

  • Purified primary human NK cells

  • High-binding 96-well microplate

  • Purified anti-human CD161 antibody (e.g., clone 191B8 or similar stimulating clone)

  • Goat anti-mouse IgG antibody for cross-linking

  • Sterile PBS

Procedure:

  • Coat the wells of a high-binding 96-well plate with goat anti-mouse IgG antibody at a concentration of 10 µg/mL in PBS. Incubate overnight at 4°C.

  • Wash the wells three times with sterile PBS to remove any unbound antibody.

  • Add the primary anti-human CD161 antibody to the wells at a concentration of 1-10 µg/mL in PBS. Incubate for 2-4 hours at 37°C.

  • Wash the wells three times with sterile PBS.

  • Add 1 x 10^5 purified primary NK cells in 200 µL of complete culture medium to each well.

  • Incubate the plate at 37°C in a humidified CO2 incubator for the desired time period (e.g., 4-24 hours for cytokine analysis, or as required for other functional assays).

  • After incubation, cells and supernatants can be harvested for downstream analysis.

Protocol 3: Assessment of NK Cell Degranulation (CD107a Assay) by Flow Cytometry

This protocol measures the degranulation of NK cells, a key indicator of their cytotoxic potential, by detecting the surface expression of CD107a.

Materials:

  • Stimulated and control NK cells from Protocol 2

  • Fluorochrome-conjugated anti-human CD107a antibody

  • Fluorochrome-conjugated antibodies against NK cell markers (e.g., CD3, CD56)

  • Monensin or Brefeldin A (protein transport inhibitors)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

  • During the last 4-6 hours of the stimulation period in Protocol 2, add a fluorochrome-conjugated anti-CD107a antibody and a protein transport inhibitor (e.g., Monensin) to the cell culture.

  • After the total incubation time, harvest the cells and wash them with FACS buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD3 and CD56 to identify the NK cell population (CD3-CD56+).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the percentage of CD107a-positive cells within the gated NK cell population.

Protocol 4: Measurement of Cytokine Production (IFN-γ) by ELISA

This protocol describes the quantification of Interferon-gamma (IFN-γ) secreted by stimulated NK cells into the culture supernatant.

Materials:

  • Culture supernatants from stimulated and control NK cells from Protocol 2

  • Human IFN-γ ELISA kit

Procedure:

  • After the stimulation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet.

  • Perform the IFN-γ ELISA according to the manufacturer's instructions. This typically involves: a. Adding the supernatants and standards to a plate pre-coated with a capture antibody. b. Incubating and washing the plate. c. Adding a detection antibody. d. Incubating and washing the plate. e. Adding a substrate solution and stopping the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IFN-γ in the supernatants based on the standard curve.

Visualization of Pathways and Workflows

This compound Signaling Pathway

NKR_P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1 This compound (CD161) FcRg FcRγ NKR_P1->FcRg Associates with ASM Acid Sphingomyelinase NKR_P1->ASM Activates LLT1 LLT1 (Ligand) LLT1->NKR_P1 Binds Lck Lck FcRg->Lck Recruits PLCg PLCγ Lck->PLCg Activates ERK ERK Pathway Lck->ERK Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_influx Ca²⁺ Influx IP3->Ca2_influx PKC PKC DAG->PKC NFAT NFAT Ca2_influx->NFAT Activates Cytotoxicity Cytotoxicity (Granule Release) Ca2_influx->Cytotoxicity NFkB NF-κB PKC->NFkB Activates Cytokine_Production Cytokine Production (e.g., IFN-γ) ERK->Cytokine_Production NFAT->Cytokine_Production NFkB->Cytokine_Production

Caption: Simplified this compound signaling pathway in human NK cells.

Experimental Workflow for this compound Stimulation and Functional Analysis

experimental_workflow cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_analysis Functional Analysis Blood_Collection 1. Whole Blood Collection PBMC_Isolation 2. PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation NK_Cell_Purification 3. NK Cell Purification (MACS Negative Selection) PBMC_Isolation->NK_Cell_Purification NK_Cell_Plating 4b. Plating of Purified NK Cells NK_Cell_Purification->NK_Cell_Plating Plate_Coating 4a. Antibody Coating of Plate Stimulation 5. Incubation and Stimulation NK_Cell_Plating->Stimulation Degranulation_Assay 6a. Degranulation Assay (CD107a) by Flow Cytometry Stimulation->Degranulation_Assay Cytokine_Analysis 6b. Cytokine Analysis (ELISA) from Supernatant Stimulation->Cytokine_Analysis Cytotoxicity_Assay 6c. Cytotoxicity Assay (e.g., against LLT1+ targets) Stimulation->Cytotoxicity_Assay

Caption: Experimental workflow for this compound stimulation studies.

References

Application Notes: Investigating NKR-P1 Function in Natural Killer Cells Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against viral infections and malignant transformations. Their function is tightly regulated by a balance of signals from activating and inhibitory receptors on their surface. One such receptor is the Natural Killer Cell Receptor P1 (NKR-P1), also known as KLRB1 (Killer Cell Lectin Like Receptor B1) or CD161. The this compound family of receptors can have both activating and inhibitory roles depending on the specific family member and the cellular context.[1] Understanding the precise function of this compound is critical for harnessing the therapeutic potential of NK cells in cancer immunotherapy and other disease contexts. The advent of CRISPR-Cas9 genome editing technology provides a powerful tool for the precise knockout of the KLRB1 gene to enable a detailed investigation of its role in NK cell biology.[2][3]

Principle of the Application

This application note describes a comprehensive workflow for the functional analysis of the this compound receptor in human NK cells using CRISPR-Cas9-mediated gene knockout. The methodology involves the design and validation of single guide RNAs (sgRNAs) targeting the KLRB1 gene, efficient delivery of Cas9-sgRNA ribonucleoprotein (RNP) complexes into primary human NK cells via electroporation, and subsequent functional assessment of the this compound knockout NK cells. Functional assays include evaluating changes in NK cell cytotoxicity against target tumor cells and quantifying the secretion of key cytokines. This approach allows for a direct assessment of the contribution of this compound to the anti-tumor functions of NK cells.

Experimental Protocols

I. sgRNA Design and Validation for KLRB1 Gene Targeting

  • sgRNA Design:

    • Obtain the genomic sequence of the human KLRB1 gene from a public database (e.g., NCBI Gene).

    • Utilize online CRISPR design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA target sites within the initial exons of the KLRB1 gene to ensure a functional knockout.

    • Select 2-3 sgRNAs with high on-target scores and low predicted off-target effects.

  • sgRNA Synthesis and RNP Formulation:

    • Synthesize the selected sgRNA sequences with appropriate chemical modifications to enhance stability and efficiency.

    • Prepare Cas9-sgRNA RNP complexes by incubating purified, high-fidelity Cas9 nuclease with the synthesized sgRNA at a specific molar ratio (e.g., 1:1.2) in the appropriate buffer, as recommended by the manufacturer.

II. CRISPR-Cas9-Mediated Knockout of KLRB1 in Primary Human NK Cells

  • Isolation and Expansion of Human NK Cells:

    • Isolate primary NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative magnetic selection kits.[4]

    • Expand the isolated NK cells in appropriate culture medium supplemented with cytokines such as IL-2 and IL-15 to achieve sufficient cell numbers for experimentation.[4]

  • Electroporation of Cas9-sgRNA RNP Complexes:

    • Harvest the expanded NK cells and resuspend them in a specialized electroporation buffer.

    • Add the pre-formulated Cas9-sgRNA RNP complexes to the cell suspension.

    • Deliver the RNP complexes into the NK cells using a nucleofector system with a pre-optimized electroporation program for human NK cells.[1][5]

  • Post-Electroporation Culture and Knockout Efficiency Assessment:

    • Culture the electroporated NK cells in recovery medium for 48-72 hours.

    • Determine the knockout efficiency at the protein level by staining the cells with an anti-NKR-P1 (CD161) antibody and analyzing the loss of surface expression via flow cytometry.[5]

    • Quantify the frequency of insertions and deletions (indels) at the genomic level by Sanger sequencing of the target locus followed by analysis with tools like Inference of CRISPR Edits (ICE).[1]

III. Functional Analysis of this compound Knockout NK Cells

  • Cytotoxicity Assay:

    • Co-culture the this compound knockout NK cells and control (non-targeted) NK cells with a suitable cancer cell line (e.g., K562) at various effector-to-target (E:T) ratios.

    • Measure target cell lysis using a flow cytometry-based assay by staining target cells with a viability dye or by a chromium-51 (B80572) release assay.[6]

  • Cytokine Secretion Assay:

    • Stimulate the this compound knockout and control NK cells by co-culturing them with target cells or with a combination of cytokines like IL-12 and IL-18.[7]

    • After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of secreted cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[7][8]

Data Presentation

Table 1: Illustrative Functional Data of this compound Knockout NK Cells

Experimental GroupThis compound Knockout Efficiency (%)Target Cell Lysis (%) (E:T Ratio 10:1)IFN-γ Secretion (pg/mL)TNF-α Secretion (pg/mL)
Control NK Cells065 ± 51200 ± 150800 ± 100
This compound KO NK Cells85 ± 745 ± 6850 ± 120550 ± 80

Note: The data presented in this table are for illustrative purposes only and represent hypothetical outcomes of the described experiments. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ko Knockout Procedure cluster_analysis Functional Analysis sgRNA_design sgRNA Design & Validation (Targeting KLRB1) RNP_formation Cas9-sgRNA RNP Formation sgRNA_design->RNP_formation electroporation Electroporation of RNPs into NK Cells RNP_formation->electroporation NK_isolation Primary NK Cell Isolation & Expansion NK_isolation->electroporation recovery Post-Electroporation Culture & Recovery electroporation->recovery ko_validation Knockout Validation (Flow Cytometry, Sequencing) recovery->ko_validation cytotoxicity Cytotoxicity Assay (vs. Target Cells) ko_validation->cytotoxicity cytokine Cytokine Secretion Assay (IFN-γ, TNF-α) ko_validation->cytokine

CRISPR-Cas9 workflow for studying this compound function.

nkrp1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_function Cellular Function NKR_P1 This compound (CD161) PLCg PLCγ NKR_P1->PLCg Activation PI3K PI3K NKR_P1->PI3K Activation Ligand Ligand (e.g., LLT1) Ligand->NKR_P1 Binding Ca_flux Ca²⁺ Flux PLCg->Ca_flux Vav1 Vav1 PI3K->Vav1 MAPK_pathway MAPK Pathway (Erk) Vav1->MAPK_pathway Cytotoxicity Cytotoxicity MAPK_pathway->Cytotoxicity Cytokine_Secretion Cytokine Secretion MAPK_pathway->Cytokine_Secretion Ca_flux->Cytotoxicity Ca_flux->Cytokine_Secretion

Simplified this compound signaling pathway in NK cells.

References

Application Notes and Protocols: NKR-P1 Reporter Cell Line for Ligand Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natural Killer Receptor P1 (NKR-P1), also known as CD161, is a C-type lectin-like receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, NKT cells, and subsets of T cells.[1] As a key player in the innate immune system, this compound is involved in both activating and inhibitory signaling pathways that regulate immune responses.[1][2] Its interaction with its endogenous ligand, the lectin-like transcript 1 (LLT1), plays a crucial role in immune surveillance, self-tolerance, and the modulation of inflammatory responses.[1][3] Consequently, the this compound:LLT1 axis has emerged as a promising target for the development of novel immunomodulatory therapeutics for cancer, autoimmune diseases, and infectious diseases.

This document provides detailed application notes and protocols for the utilization of a custom-developed this compound reporter cell line for the screening and characterization of potential this compound ligands. This cell-based assay offers a robust and high-throughput compatible method to identify and quantify the activity of novel agonists or antagonists of the this compound receptor.

Principle of the Assay

The this compound reporter cell line is engineered to quantify the activation of the this compound signaling pathway upon ligand binding. Engagement of the this compound receptor can initiate a signaling cascade that leads to the activation of the transcription factor NF-κB. This reporter system utilizes a host cell line, such as HEK293, which is stably transfected with two key components:

  • Human this compound Receptor: The cell line is engineered to express the full-length human this compound (CD161) receptor on its surface.

  • NF-κB Reporter Construct: The cell line contains a reporter gene, typically Firefly luciferase or Green Fluorescent Protein (GFP), under the transcriptional control of a promoter containing multiple NF-κB response elements.

Upon binding of a ligand to the this compound receptor, the subsequent activation of the NF-κB signaling pathway leads to the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is directly proportional to the extent of this compound activation, enabling the quantification of ligand-induced receptor activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway leading to NF-κB activation and the general workflow for ligand screening using the this compound reporter cell line.

NKR_P1_Signaling_Pathway This compound Signaling Pathway to NF-kB Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand NKR_P1_Receptor This compound Receptor Ligand->NKR_P1_Receptor Binding Signaling_Complex Signaling Complex (e.g., Acid Sphingomyelinase) NKR_P1_Receptor->Signaling_Complex Activation IKK_Complex IKK Complex Signaling_Complex->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB_IkB NF-κB-IκB Complex NF_kB NF-κB (p50/p65) NF_kB_translocation NF-κB Translocation NF_kB->NF_kB_translocation Translocation NF_kB_IkB->NF_kB Release NF_kB_RE NF-κB Response Element NF_kB_translocation->NF_kB_RE Binding Reporter_Gene Reporter Gene (Luciferase/GFP) NF_kB_RE->Reporter_Gene Transcription

Caption: this compound signaling to NF-kB.

Ligand_Screening_Workflow Ligand Screening Experimental Workflow Start Start Seed_Cells Seed this compound Reporter Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compounds Add Test Compounds (Ligand Library) Incubate_1->Add_Compounds Incubate_2 Incubate (6-24h) Add_Compounds->Incubate_2 Lyse_Cells Lyse Cells (for Luciferase) Incubate_2->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Signal Measure Luminescence (or Fluorescence for GFP) Add_Substrate->Measure_Signal Data_Analysis Data Analysis Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Ligand screening workflow.

Protocols

Construction of an this compound Reporter Cell Line

This protocol describes the generation of a stable this compound reporter cell line by transfecting a commercially available NF-κB reporter cell line with a vector encoding the human this compound gene.

Materials:

  • HEK293-NF-κB-Luciferase reporter cell line (e.g., from AcceGen, Abeomics, or Signosis)

  • Expression vector containing the full-length human this compound (KLRB1) cDNA

  • Appropriate antibiotic for selection (e.g., Puromycin (B1679871), if the this compound expression vector contains a puromycin resistance gene)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Selection medium (complete growth medium with the appropriate antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Flow cytometry buffer (PBS with 2% FBS)

  • Anti-human CD161 (this compound) antibody (for validation)

  • Isotype control antibody

  • Fluorescently-labeled secondary antibody (if the primary antibody is not conjugated)

Procedure:

  • Cell Culture: Culture the HEK293-NF-κB-Luciferase reporter cells in complete growth medium according to the supplier's instructions.

  • Transfection: a. One day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. b. On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. c. Add the complexes to the cells and incubate for 24-48 hours.

  • Selection of Stable Clones: a. After 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the appropriate antibiotic to the culture medium. b. Replace the selection medium every 3-4 days to remove dead cells. c. Continue selection for 2-3 weeks until resistant colonies are visible.

  • Isolation of Single Clones: a. Isolate individual colonies using cloning cylinders or by limiting dilution. b. Expand each clone in separate wells.

  • Validation of this compound Expression: a. Harvest the expanded clones and stain with an anti-human CD161 (this compound) antibody and a corresponding isotype control. b. Analyze the cells by flow cytometry to identify clones with high and stable expression of this compound on the cell surface.

  • Functional Validation: a. Select the highest expressing clone and perform a functional assay using a known this compound ligand (e.g., recombinant LLT1) or an activating anti-NKR-P1 antibody to confirm that receptor engagement leads to an increase in luciferase activity.

Ligand Screening Protocol

This protocol outlines the procedure for screening a compound library for this compound modulators using the developed reporter cell line.

Materials:

  • This compound Reporter Cell Line

  • Complete growth medium

  • Assay medium (serum-free or low-serum medium)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., recombinant human LLT1 or an activating anti-NKR-P1 antibody)

  • Negative control (vehicle, e.g., DMSO)

  • White, clear-bottom 96-well assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest the this compound reporter cells and resuspend them in complete growth medium. b. Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: a. Prepare serial dilutions of the test compounds in assay medium. b. Remove the growth medium from the cells and replace it with 100 µL of assay medium containing the test compounds, positive control, or negative control. c. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time should be determined empirically.

  • Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase assay reagent to each well. c. Incubate for 2-5 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Presentation and Analysis

The data should be recorded as Relative Light Units (RLU). The activity of the test compounds can be expressed as a percentage of the positive control response or as fold induction over the negative control. For dose-response curves, the data can be fitted to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Table 1: Example Data from an Agonist Screen

Compound IDConcentration (µM)RLU (Mean ± SD)% Activation vs. Positive Control
Negative Control-1,500 ± 1500%
Positive Control (LLT1)150,000 ± 3,500100%
Compound A0.12,000 ± 2001.0%
Compound A115,000 ± 1,20027.8%
Compound A1045,000 ± 3,00089.7%
Compound B0.11,600 ± 1800.2%
Compound B11,800 ± 2100.6%
Compound B102,100 ± 2501.2%

Table 2: Example Data from an Antagonist Screen (in the presence of a constant concentration of LLT1)

Compound IDConcentration (µM)RLU (Mean ± SD)% Inhibition
Negative Control-1,500 ± 150-
LLT1 (EC80)140,000 ± 2,8000%
Compound C0.135,000 ± 2,50013.0%
Compound C120,000 ± 1,80051.9%
Compound C105,000 ± 60090.9%
Compound D0.139,000 ± 3,1002.6%
Compound D138,500 ± 2,9003.9%
Compound D1038,000 ± 3,0005.2%

Conclusion

The this compound reporter cell line provides a valuable tool for the discovery and characterization of novel modulators of this compound activity. This system offers a sensitive, reproducible, and high-throughput compatible platform for screening large compound libraries and advancing the development of new immunotherapies targeting the this compound pathway. The detailed protocols provided herein should enable researchers to successfully establish and utilize this assay for their drug discovery efforts.

References

Application Notes and Protocols for Single-Cell RNA Sequencing of NKR-P1 Positive Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-cell RNA sequencing (scRNA-seq) of Natural Killer Receptor Protein 1 (NKR-P1) positive cells. This compound, also known as CD161, is a C-type lectin-like receptor expressed on the surface of natural killer (NK) cells and a subset of T cells.[1][2] It plays a crucial role in the regulation of immune responses, with the capacity to mediate both activating and inhibitory signals.[2][3] Understanding the heterogeneity and functional states of this compound positive cells at the single-cell level is paramount for advancing our knowledge in immunology and for the development of novel immunotherapies.

Single-cell RNA sequencing has emerged as a powerful tool to dissect the complexity of immune cell populations, providing unprecedented resolution of cellular heterogeneity and gene expression profiles.[4] This technology allows for the identification of distinct subpopulations, transitional cell states, and the elucidation of regulatory networks within this compound positive cells.

Experimental Applications

The insights gained from scRNA-seq of this compound positive cells have significant applications in various research and development areas:

  • Immuno-oncology: Characterizing the transcriptomic landscape of tumor-infiltrating this compound positive NK cells can reveal their functional status (e.g., activated, exhausted) within the tumor microenvironment and identify potential targets for enhancing anti-tumor immunity.

  • Infectious Diseases: Investigating the role of this compound positive cells in response to viral and other microbial infections can shed light on their contribution to pathogen clearance and immune memory.

  • Autoimmunity: Delineating the gene expression profiles of this compound positive cells in autoimmune diseases can help understand their potential involvement in tissue damage and inflammation.

  • Drug Development: Assessing the impact of immunomodulatory drugs on the transcriptome of this compound positive cells can aid in mechanism-of-action studies and the identification of biomarkers for treatment response.

Data Presentation: Comparative Gene Expression in NK Cell Subsets

Single-cell RNA sequencing studies have identified distinct subsets of NK cells based on their transcriptional profiles. The following table summarizes key marker genes differentially expressed among human NK cell populations, including the this compound (KLRB1) expressing subset. This data is synthesized from multiple scRNA-seq studies on human peripheral blood mononuclear cells (PBMCs).

GeneNK1 (Cytotoxic)NK2 (Cytokine-producing)NK3 (Adaptive-like)Function
KLRB1 (this compound) + ++ + Inhibitory/Activating Receptor
GZMB++++++Granzyme B, Cytotoxicity
PRF1++++++Perforin 1, Cytotoxicity
IFNG+++++Interferon Gamma, Cytokine
TNF+++++Tumor Necrosis Factor, Cytokine
CD16 (FCGR3A)+++-+++Fc Receptor, ADCC
CD56 (NCAM1)dimbrightdimAdhesion Molecule
NKG7++++++++NK Granule Protein
KLRF1 (NKp80)+++++Activating Receptor
KLRC1 (NKG2A)+++++/-Inhibitory Receptor
TIGIT++++++Inhibitory Receptor

(Note: +++ indicates high expression, ++ indicates moderate expression, + indicates low expression, - indicates low to no expression. Expression levels are relative and can vary between studies and individuals.)

Experimental Protocols

This section provides detailed protocols for the isolation of this compound positive cells and subsequent scRNA-seq library preparation.

Protocol 1: Isolation of this compound Positive Cells from Human PBMCs by Fluorescence-Activated Cell Sorting (FACS)

This protocol describes the isolation of viable, single this compound positive cells from fresh or cryopreserved human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • FACS Buffer (PBS with 2% FBS and 1 mM EDTA)

  • Fixable Viability Dye (e.g., Zombie NIR™)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3 (e.g., FITC, clone UCHT1)

    • Anti-Human CD56 (e.g., PE, clone HCD56)

    • Anti-Human CD161 (this compound) (e.g., APC, clone HP-3G10)

  • 70 µm cell strainer

  • 5 ml polystyrene round-bottom tubes

  • Fluorescence-Activated Cell Sorter (FACS)

Procedure:

  • PBMC Preparation: Start with a single-cell suspension of PBMCs. If using cryopreserved cells, thaw them quickly in a 37°C water bath and wash with pre-warmed RPMI medium supplemented with 10% FBS.

  • Cell Count and Viability: Perform a cell count and assess viability using a hemocytometer and trypan blue. Proceed if viability is >90%.

  • Staining: a. Resuspend up to 10 x 106 PBMCs in 100 µl of FACS buffer. b. Add Fixable Viability Dye according to the manufacturer's instructions and incubate for 15 minutes at room temperature, protected from light. c. Wash the cells with 2 ml of FACS buffer and centrifuge at 300 x g for 5 minutes. d. Resuspend the cell pellet in 100 µl of FACS buffer and add Fc Receptor Blocking Reagent. Incubate for 10 minutes at 4°C. e. Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD56, anti-CD161) at pre-titrated concentrations. f. Incubate for 30 minutes at 4°C in the dark. g. Wash the cells twice with 2 ml of FACS buffer. h. Resuspend the cells in 500 µl of FACS buffer and filter through a 70 µm cell strainer.

  • FACS Sorting: a. Set up the FACS instrument with appropriate compensation controls. b. Gating Strategy: i. Gate on single cells using FSC-A vs FSC-H. ii. Gate on viable cells (negative for the viability dye). iii. From the viable singlets, gate on lymphocytes based on FSC-A and SSC-A. iv. From the lymphocyte gate, identify NK cells as CD3-negative and CD56-positive cells. v. From the NK cell gate (CD3-CD56+), gate on the this compound positive population (CD161+). c. Sort the viable, single, CD3-CD56+CD161+ cells directly into a collection tube containing appropriate buffer for scRNA-seq library preparation (e.g., PBS with 0.04% BSA).

Protocol 2: Single-Cell RNA Sequencing Library Preparation

This protocol outlines the general steps for generating scRNA-seq libraries from the isolated this compound positive cells using a droplet-based platform (e.g., 10x Genomics Chromium).

Materials:

  • Isolated this compound positive cells

  • Chromium Single Cell 3' Reagent Kits (or equivalent)

  • Chromium Controller (or equivalent)

  • Thermal cycler

  • Agilent Bioanalyzer (or equivalent for library QC)

  • Next-generation sequencer

Procedure:

  • Cell Counting and Viability Assessment: Perform a precise cell count and viability assessment of the sorted this compound positive cells. Aim for a cell concentration and volume as recommended by the scRNA-seq platform manufacturer.

  • Droplet Generation: Load the single-cell suspension, reverse transcription master mix, and partitioning oil into the microfluidic chip. Run the chip on the Chromium Controller to generate single-cell Gel Beads-in-emulsion (GEMs).

  • Reverse Transcription: Incubate the GEMs in a thermal cycler to perform reverse transcription, where mRNA from each cell is barcoded with a unique cell barcode and Unique Molecular Identifier (UMI).

  • cDNA Amplification: After breaking the emulsion, pool the barcoded cDNA and perform amplification via PCR.

  • Library Construction: Fragment the amplified cDNA and perform adapter ligation and sample index PCR to generate the final sequencing library.

  • Library Quantification and Quality Control: Quantify the library using a Qubit fluorometer and assess the library size distribution using an Agilent Bioanalyzer.

  • Sequencing: Pool the library with other libraries if necessary and sequence on a compatible next-generation sequencing platform.

Mandatory Visualizations

Experimental Workflow for scRNA-seq of this compound Positive Cells

experimental_workflow cluster_isolation Cell Isolation cluster_scrnaseq scRNA-seq Library Preparation cluster_analysis Data Analysis PBMCs PBMCs FACS FACS Staining (CD3, CD56, CD161) PBMCs->FACS Sorting Sorting of CD3-CD56+CD161+ Cells FACS->Sorting Droplet Droplet Generation Sorting->Droplet RT Reverse Transcription Droplet->RT cDNA_amp cDNA Amplification RT->cDNA_amp Lib_prep Library Construction cDNA_amp->Lib_prep Sequencing Sequencing Lib_prep->Sequencing QC Quality Control Sequencing->QC Clustering Clustering & Cell Type ID QC->Clustering DEA Differential Expression Analysis Clustering->DEA

Caption: Workflow for scRNA-seq of this compound+ cells.

This compound Signaling Pathway

NKR_P1_Signaling cluster_membrane Cell Membrane cluster_activating Activating Pathway cluster_inhibitory Inhibitory Pathway NKR_P1 This compound (CD161) FcRg FcRγ (Activating) NKR_P1->FcRg Associates with ITIM_ITSM ITIM/ITSM (Inhibitory) NKR_P1->ITIM_ITSM Contains LLT1 LLT1 (Ligand) LLT1->NKR_P1 Binding Syk_ZAP70 Syk/ZAP70 FcRg->Syk_ZAP70 SHP1_2 SHP-1/SHP-2 ITIM_ITSM->SHP1_2 PLCg PLCγ Syk_ZAP70->PLCg Calcium Ca²⁺ Flux PLCg->Calcium Cytotoxicity Cytotoxicity Calcium->Cytotoxicity Cytokine Cytokine Production Calcium->Cytokine Vav1_dephosph Vav1 Dephosphorylation SHP1_2->Vav1_dephosph Inhibition Inhibition of Activation Vav1_dephosph->Inhibition

Caption: this compound activating and inhibitory signaling pathways.

References

Application Notes: In Vivo Imaging of NKR-P1 Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NKR-P1 (Natural Killer Receptor Protein 1, also known as CD161 or KLRB1) is a C-type lectin-like receptor predominantly expressed on Natural Killer (NK) cells and subsets of T cells, including NKT cells.[1][2] It plays a crucial role in regulating the function of these potent immune cells through interaction with its ligand, Lectin-like transcript 1 (LLT1).[3] The ability to visualize and track this compound expressing cells within a living organism—in vivo imaging—is critical for understanding their dynamic behavior during immune surveillance, inflammation, and anti-tumor responses.[4][5] These application notes provide an overview of the techniques, signaling pathways, and protocols relevant to the real-time imaging of these cells for researchers and professionals in drug development.

Overview of In Vivo Imaging Modalities

Several molecular imaging techniques can be employed to monitor the migration, distribution, and cellular interactions of this compound expressing cells in vivo. Each modality offers distinct advantages and disadvantages in terms of sensitivity, resolution, and tissue penetration depth.[5][6][7] The choice of technique often depends on the specific biological question being addressed.

  • Optical Imaging: This category includes bioluminescence imaging (BLI) and fluorescence imaging (FI). It is highly sensitive and well-suited for preclinical studies in small animals.[6][8] BLI requires genetic modification of cells to express luciferase, while FI relies on fluorescent probes or genetically encoded fluorescent proteins.[6][9] A primary limitation is the poor tissue penetration of light, making it challenging for imaging deep tissues.[6]

  • Intravital Microscopy (IVM): Particularly two-photon laser scanning microscopy (2P-LSM), IVM provides unparalleled spatiotemporal resolution to visualize cellular dynamics and interactions in their native environment.[4][10] This technique allows for deep tissue penetration (up to several hundred microns) with reduced phototoxicity compared to confocal microscopy, enabling real-time tracking of cell motility, cell-cell contacts, and effector functions within tissues like lymph nodes or tumors.[10][11]

  • Magnetic Resonance Imaging (MRI): MRI offers excellent soft-tissue contrast and unlimited penetration depth without using ionizing radiation.[12] Cells can be labeled with contrast agents, such as superparamagnetic iron oxide (SPIO) nanoparticles or fluorine-19 (¹⁹F), for tracking.[12] However, MRI suffers from lower sensitivity and slower acquisition times compared to other modalities.[6]

  • Nuclear Imaging (PET & SPECT): Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive techniques with unlimited tissue penetration, making them clinically translatable.[5][6] Cells are labeled with radioisotopes, and their distribution can be quantified throughout the body. These methods are valuable for assessing the whole-body biodistribution of adoptively transferred NK cells.[5][6]

Labeling Strategies for this compound+ Cells

Effective tracking of this compound expressing cells requires robust labeling that is bright, stable, and does not interfere with cell function.

  • Genetic Labeling: The use of transgenic mouse models where specific cell populations express fluorescent proteins (e.g., GFP, RFP) is a powerful approach. For instance, the Cxcr6Gfp/+ mouse model has been used to study the behavior of iNKT cells, which express this compound, in various organs via intravital imaging.[4]

  • Ex Vivo Dye Labeling: Cells can be isolated and labeled ex vivo before being adoptively transferred into a host animal.

    • Fluorescent Dyes: Lipophilic carbocyanine dyes like DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide) are near-infrared probes used for tracking cell migration to tumors.[13] Dyes such as Carboxyfluorescein succinimidyl ester (CFSE) and CellTracker™ Red CMTPX are also commonly used for intravital microscopy.[14]

    • Chemiluminescent Probes: Novel activatable probes can provide a functional readout of NK cell activity. For example, a chemiluminescent probe that reports on granzyme B activity can be used to image the killing function of NK cells in vivo.[15]

  • Antibody-Based Labeling: Antibodies targeting surface markers like CD56 (in humans) can be conjugated to radioisotopes (e.g., ⁹⁹ᵐTc) for indirect cell tracking via SPECT imaging.[5] This approach could theoretically be adapted for the this compound receptor itself.

The this compound Signaling Pathway

This compound functions as both an activating and inhibitory receptor depending on the context and species. In humans, the interaction between NKR-P1A (CD161) and its ligand LLT1 on target cells typically delivers an inhibitory signal, contributing to NK cell self-tolerance.[3] This signaling cascade is crucial for preventing off-target cytotoxicity. A key identified pathway involves the activation of acid sphingomyelinase upon this compound cross-linking, leading to the generation of ceramide, a second messenger involved in regulating cell function.[1]

NKR_P1_Signaling cluster_target Target Cell cluster_nk This compound+ Cell (e.g., NK Cell) LLT1 LLT1 NKR_P1 This compound (CD161) LLT1->NKR_P1 Binding & Clustering ASM Acid Sphingomyelinase NKR_P1->ASM Activates Ceramide Ceramide Generation ASM->Ceramide Catalyzes Inhibition Inhibition of Effector Functions Ceramide->Inhibition Leads to

Caption: this compound inhibitory signaling pathway upon binding its ligand LLT1.

Protocols

Protocol 1: Intravital Two-Photon Microscopy of NK Cells in a Murine Lymph Node

This protocol provides a method for visualizing the behavior of adoptively transferred this compound expressing cells (e.g., NK cells) within the lymph node of a live mouse using two-photon microscopy.[10]

Materials:

  • Isolated NK cells (e.g., from spleen of a donor mouse)

  • Fluorescent dyes: CFSE (for NK cells), CellTracker Red CMTPX (for control T cells)

  • Anesthetic (e.g., Urethane or Ketamine/Xylazine cocktail)

  • Surgical tools: forceps, scissors, retractors

  • Animal heating pad

  • Custom-built microscope stage with temperature control

  • Two-photon laser scanning microscope with a tunable near-infrared laser

Procedure:

  • Cell Preparation and Labeling:

    • Isolate NK cells and a control population (e.g., T cells) from donor mice using standard cell sorting or magnetic bead separation techniques.

    • Resuspend NK cells at 10⁷ cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.

    • Wash cells twice with cold RPMI medium containing 10% FBS to quench the reaction.

    • Label control T cells similarly with CMTPX.

    • Mix the labeled cell populations and inject intravenously (e.g., via tail vein) into the recipient mouse (2-5 x 10⁶ cells per type). Allow 12-24 hours for cells to home to lymph nodes.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate protocol. Confirm proper anesthetic depth by lack of pedal reflex.

    • To maintain hydration and allow for subsequent injections, catheterize the jugular vein.[10]

    • Place the mouse on a heating pad to maintain a core body temperature of 37°C.

  • Surgical Exposure of Popliteal Lymph Node:

    • Make a small incision in the skin over the hind leg to expose the popliteal lymph node, located in the fatty tissue behind the knee.

    • Carefully remove overlying connective tissue to reveal the lymph node, taking extreme care not to rupture the capsule or associated blood vessels.

    • Immobilize the leg and position the exposed lymph node in a drop of saline on a coverslip on the custom microscope stage.

  • Two-Photon Imaging:

    • Position the mouse on the microscope stage.

    • Use the two-photon laser (tuned to ~800-900 nm) to excite the fluorescently labeled cells.

    • Acquire time-lapse 3D image stacks (z-stacks) of the lymph node. Typical parameters include a 512x512 pixel frame size, a z-step of 2-5 µm, and a time interval of 20-30 seconds between stacks.[14]

    • Continue imaging for 30-60 minutes to capture dynamic cell behaviors.

  • Data Analysis:

    • Use imaging software (e.g., Imaris, Fiji) to perform 4D reconstruction and cell tracking.

    • Quantify parameters such as cell velocity, displacement, confinement ratio, and duration of cell-cell contacts.

IVM_Workflow Start Cell_Isolation 1. Cell Isolation (e.g., NK Cells from Spleen) Cell_Labeling 2. Ex Vivo Labeling (e.g., CFSE, CMTPX) Cell_Isolation->Cell_Labeling Adoptive_Transfer 3. Adoptive Transfer (IV Injection) Cell_Labeling->Adoptive_Transfer Animal_Prep 4. Animal Preparation (Anesthesia, Catheterization) Adoptive_Transfer->Animal_Prep Surgery 5. Surgical Exposure (e.g., Popliteal Lymph Node) Animal_Prep->Surgery Imaging 6. Two-Photon Imaging (Time-lapse z-stack acquisition) Surgery->Imaging Analysis 7. Data Analysis (4D Tracking, Motility Metrics) Imaging->Analysis End Analysis->End

Caption: Experimental workflow for intravital imaging of this compound+ cells.

Data Presentation

Table 1: Comparison of In Vivo Imaging Modalities for this compound+ Cells
ModalityResolutionPenetration DepthSensitivityKey AdvantagesKey Disadvantages
Intravital Microscopy (IVM) Sub-cellular (<1 µm)Low (~100-800 µm)High (single cell)Real-time 4D tracking, cellular interactionsInvasive, small field of view, not for whole-body
Bioluminescence Imaging (BLI) Low (~1-2 mm)Whole body (small animal)High (~10³-10⁴ cells)Non-invasive, whole-body, cost-effectivePoor resolution, requires genetic modification
Fluorescence Imaging (FI) Low-MediumLow-MediumHighNon-invasive, multiplexing possibleHigh background, poor deep tissue penetration
Magnetic Resonance Imaging (MRI) Medium (~100-200 µm)UnlimitedLow (~10⁵-10⁶ cells)High-resolution anatomy, no radiationLow sensitivity, slow, requires contrast agents
PET / SPECT Low (~1-2 mm)UnlimitedVery High (~10³ cells)Quantitative, whole-body, clinically translatableIonizing radiation, low spatial resolution
Table 2: Example Quantitative Data from Intravital Imaging of NK Cells
ParameterValueContextSource
Average Velocity 6-10 µm/minNK cells migrating in a tumor microenvironment.[11]
Contact Dynamics Dynamic / BriefNK cells typically form short-lived contacts with target tumor cells during killing, in contrast to the stable contacts formed by CTLs.[11]
Velocity in Lymph Node (Steady State) ~4-6 µm/minNK cells exhibit slower motility compared to T cells (~10-12 µm/min) in non-inflamed lymph nodes.[14]
Persistence in Tumor Up to 14 daysDiR-labeled NK cells can be tracked in a late-stage hepatocellular carcinoma model for at least two weeks.[13]

References

Application Notes and Protocols for Developing Therapeutic Antibodies Targeting NKR-P1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. The function of NK cells is tightly regulated by a balance of signals from activating and inhibitory receptors on their surface. NKR-P1 (also known as CD161 or KLRB1), a C-type lectin-like receptor, is a key regulator of NK cell and a subset of T cell functions. Depending on the specific family member and cellular context, this compound can transmit either activating or inhibitory signals, making it an attractive target for immunotherapeutic intervention.[1][2] Therapeutic antibodies targeting this compound can modulate the activity of NK cells, enhancing their anti-tumor or antiviral functions. This document provides detailed application notes and protocols for the development of such therapeutic antibodies.

This compound Signaling Pathways

This compound signaling is complex and can proceed through distinct pathways depending on the receptor isoform and cellular context. Understanding these pathways is crucial for designing therapeutic antibodies with the desired functional outcome.

One identified signaling pathway involves the activation of acid sphingomyelinase upon this compound cross-linking. This leads to the generation of ceramide, a second messenger implicated in various cellular processes including apoptosis and proliferation.[3]

dot

NKR_P1_Signaling_ASM cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Acid_Sphingomyelinase Acid Sphingomyelinase (ASM) This compound->Acid_Sphingomyelinase Activation Ligand Ligand Ligand->this compound Binding & Cross-linking Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Downstream_Effects Apoptosis, Proliferation, Differentiation Ceramide->Downstream_Effects Signaling Cascade NKR_P1_Signaling_Lck cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR-P1_Complex This compound FcRγ Lck Lck NKR-P1_Complex:f0->Lck Recruitment ITAM ITAM Phosphorylation Ligand Ligand Ligand->NKR-P1_Complex:f0 Binding Lck->NKR-P1_Complex:f1 Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K, PLCγ) ITAM->Downstream_Signaling Signal Transduction Cellular_Response Cytotoxicity & IFN-γ Release Downstream_Signaling->Cellular_Response Activation Antibody_Development_Workflow Target_Validation 1. Target Validation (this compound) Antigen_Production 2. Antigen Production (Recombinant this compound) Target_Validation->Antigen_Production Antibody_Generation 3. Antibody Generation (Hybridoma / Phage Display) Antigen_Production->Antibody_Generation Screening 4. Screening (ELISA, Flow Cytometry) Antibody_Generation->Screening Characterization 5. Lead Characterization (Affinity, Specificity) Screening->Characterization Functional_Assays 6. In Vitro Functional Assays (Cytotoxicity, Cytokine Release) Characterization->Functional_Assays Lead_Optimization Lead Optimization Characterization->Lead_Optimization Preclinical 7. In Vivo Preclinical Studies (Animal Models) Functional_Assays->Preclinical Functional_Assays->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low NKR-P1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low NKR-P1 expression in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and on which cell types is it typically expressed?

A1: this compound (Natural Killer Receptor Protein 1, also known as CD161) is a C-type lectin-like receptor. It is prototypically expressed on Natural Killer (NK) cells and is often used as a marker for this cell type.[1][2] However, it is also found on other immune cells, including subsets of T cells like Natural Killer T (NKT) cells, mucosal-associated invariant T (MAIT) cells, and Th17 cells.[2][3] Its function can be either inhibitory or co-stimulatory depending on the cell type and the specific ligand it binds to.[3][4] In humans, this compound acts as an inhibitory receptor on NK cells upon binding its ligand, LLT1.[2][3]

Q2: My NK cells are showing low or no this compound expression. What are the potential general causes?

A2: Low this compound expression can stem from several factors. First, confirm the identity and purity of your NK cell population, as cell line misidentification or cross-contamination is a common issue. The expression of this compound can be inherently variable depending on the specific subset of NK cells you are culturing.[1] Culture conditions are critical; suboptimal media, incorrect cytokine supplementation, or other environmental stressors can lead to altered receptor expression. Finally, the expression of this compound can be downregulated from the cell surface after binding to its ligand or specific antibodies.

Q3: Which cytokines can I use to maintain or enhance this compound expression in culture?

A3: Several cytokines are known to influence NK cell phenotype and receptor expression. Interleukin-12 (IL-12) has been shown to up-regulate this compound expression.[2] Other cytokines commonly used for NK cell expansion and maintenance, such as IL-2, IL-15, and IL-21, are crucial for overall cell health and can indirectly support stable this compound expression.[5][6] For instance, IL-2 can induce the expression of LLT1, the ligand for this compound, on NK and T cells.[2]

Q4: Can the cell source or donor variability affect this compound expression levels?

A4: Yes, significant variability can be observed. In animal models, different strains can show varied expression patterns of this compound isoforms.[1] In human studies, donor-to-donor variability is a well-known factor in NK cell research, affecting both the baseline expression of receptors and the response to expansion protocols.[6] Therefore, it is important to test multiple donors when establishing a new protocol.

Troubleshooting Guide for Low this compound Expression

If you are encountering low this compound expression, follow this systematic troubleshooting guide.

Issues with Cell Source and Culture Conditions
Potential Problem Recommended Solution Rationale
Cell Line Misidentification Perform cell line authentication (e.g., STR profiling). Verify the phenotype with a panel of established NK cell markers (e.g., CD56, CD16, NKp46).Up to a third of all cell lines may be misidentified, leading to incorrect experimental assumptions.
Suboptimal Growth Medium Use a medium specifically designed for or validated for NK cell culture, such as RPMI-1640 or SCGM. Ensure it is supplemented with 5-10% suitable serum (e.g., human AB serum or FBS) and appropriate cytokines.[5]NK cells have specific nutritional requirements for optimal growth, viability, and maintenance of their phenotype.
Inadequate Cytokine Support Supplement media with a combination of cytokines known to promote NK cell survival and function. A common combination is IL-2 and IL-15. Consider adding IL-12 to specifically boost this compound expression.[2][5]Cytokines provide critical signals for proliferation, survival, and receptor expression.
Over-confluence or Nutrient Depletion Monitor cell density regularly and passage cells before they reach maximum density. Adhere to a consistent feeding schedule to replenish nutrients.High cell density leads to nutrient depletion, waste product accumulation, and cellular stress, which can negatively impact protein expression.
Issues with Experimental Procedures and Reagents
Potential Problem Recommended Solution Rationale
Poor Antibody Performance (Flow Cytometry) Use a validated, high-affinity monoclonal antibody specific for the correct species and this compound isoform. Titrate the antibody to determine the optimal concentration. Run a positive control with cells known to express this compound.The quality and specificity of the primary antibody are paramount for accurate detection.
Receptor Downregulation Avoid prolonged incubation with any reagents that might contain the this compound ligand. If using antibody-based stimulation, be aware this can cause receptor internalization.Ligation of surface receptors can trigger their removal from the cell membrane, leading to an apparent loss of expression.
Low Transcript Levels Perform RT-PCR or qPCR to determine if KLRB1 (the gene for this compound) is being transcribed. If transcript levels are low, focus on optimizing culture conditions to promote a mature NK cell phenotype.Low mRNA levels will inevitably lead to low protein expression. This helps distinguish between transcriptional and post-transcriptional issues.[7]
Protein Degradation during Lysis (for Western Blot) Add a protease and phosphatase inhibitor cocktail to your lysis buffer. Keep samples on ice at all times.[8]Cellular proteases released during lysis can rapidly degrade target proteins, leading to weak or no signal.

Visual Workflows and Pathways

Below are diagrams illustrating key troubleshooting and biological processes related to this compound.

G cluster_0 Troubleshooting Workflow: Low this compound Expression cluster_1 Flow Cytometry Path cluster_2 Western Blot Path start Low this compound Signal Detected q_method Is the detection method Flow Cytometry or Western Blot? start->q_method check_ab Validate Antibody: - Titration - Positive Control - Correct Fluorophore q_method->check_ab Flow check_lysis Optimize Lysis: - Add Protease Inhibitors - Check Protein Concentration q_method->check_lysis WB check_gating Review Gating Strategy: - Viability Stain - FSC/SSC for Debris - Marker Purity check_ab->check_gating check_rna Assess KLRB1 mRNA Levels (RT-qPCR) check_gating->check_rna check_wb Verify WB Protocol: - Positive Control Lysate - Transfer Efficiency - Antibody Concentrations check_lysis->check_wb check_wb->check_rna q_rna Are mRNA levels adequate? check_rna->q_rna optimize_culture Optimize Cell Culture Conditions: - Verify Cell Identity - Test Different Cytokines (IL-12) - Check Media & Supplements q_rna->optimize_culture No end_success This compound Expression Restored q_rna->end_success Yes optimize_culture->check_rna end_fail Re-evaluate Cell Model or Experimental Goals optimize_culture->end_fail G cluster_pathway Simplified this compound Inhibitory Signaling Pathway LLT1 LLT1 Ligand (on target cell) NKRP1 This compound Receptor (on NK cell) LLT1->NKRP1 Binding ITIM ITIM Motif (phosphorylated) NKRP1->ITIM Conformational Change SHP12 SHP-1 / SHP-2 (Phosphatases) ITIM->SHP12 Recruitment Activating Activating Receptor Signaling Molecules (e.g., Vav1, LAT) SHP12->Activating Dephosphorylation Inhibition Inhibition of NK Cell Activation Activating->Inhibition

References

Optimizing NKR-P1 Antibody Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their NKR-P1 antibody staining protocols for flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and on which cell types is it expressed?

This compound (Killer cell lectin-like receptor subfamily B member 1, also known as CD161) is a family of C-type lectin-like receptors that function as transmembrane signaling molecules.[1][2][3] These receptors are prototypically expressed on Natural Killer (NK) cells but are also found on various other immune cell subsets.[4] Depending on the specific isoform and species, this compound can have either activating or inhibitory functions.[4]

Human NKR-P1A (CD161) is expressed on most NK cells, as well as subsets of T cells (including CD4+, CD8+, NKT, and γδ T cells), and is considered one of the earliest markers of human NK cell development.[4] In mice, different this compound isoforms are expressed on NK cells, NKT cells, and subsets of mucosal T cells and innate lymphoid cells (ILCs).[4][5]

Q2: What are the different isoforms of this compound I should be aware of?

The this compound family is complex, with different members having distinct functions. For instance, some isoforms are capable of activating NK cell function, while others inhibit it.[4] In humans, NKR-P1A (CD161) engagement by its ligand LLT1 can lead to the inhibition of NK cell activity.[5][6] In mice, the well-known NK1.1 marker is encoded by the Klrb1c (NKR-P1C) gene and is expressed in strains like C57BL/6 but not in others such as BALB/c or C3H.[7] It's crucial to select an antibody clone that recognizes the specific isoform and species relevant to your research.

Troubleshooting Guide

Poor staining results can often be traced to a few common issues. This guide addresses frequent problems encountered during this compound staining.

Q3: Why am I getting weak or no signal for my this compound stain?

Several factors can lead to a weak or absent signal. A systematic check of the following is recommended:

  • Suboptimal Antibody Concentration : The antibody concentration may be too low. It is essential to titrate each new antibody to determine the optimal amount that provides the best signal-to-noise ratio.[8][9]

  • Low Antigen Expression : The target cell population may have low expression levels of this compound. For weakly expressed antigens, choosing an antibody conjugated to a bright fluorochrome (e.g., PE) is critical.[10][11]

  • Improper Antibody Storage : Antibodies, especially fluorochrome conjugates, can be sensitive to improper storage conditions like freezing PE conjugates or prolonged light exposure.[9][12] Always check the manufacturer's storage recommendations.

  • Antigen Internalization : Cell surface receptors can be internalized, especially during prolonged staining at room temperature. To prevent this, perform all staining steps on ice or at 4°C with ice-cold reagents.[11][13]

  • Fixation/Permeabilization Issues : If performing intracellular staining, the fixation and permeabilization method might be inadequate or might have damaged the epitope.[10]

Q4: How can I reduce high background or non-specific staining?

High background can obscure positive populations and lead to false positives. Key strategies to reduce it include:

  • Antibody Titration : Using too much antibody is a common cause of non-specific binding and increased background on the negative population.[8]

  • Fc Receptor Blocking : Monocytes, macrophages, and B cells express Fc receptors that can non-specifically bind antibodies.[14][15] Pre-incubating cells with an Fc blocking reagent is a critical step to prevent this.[9][16]

  • Viability Dye : Dead cells are notorious for non-specifically binding antibodies, creating significant background.[17] Always include a viability dye to exclude dead cells from your analysis.

  • Washing Steps : Ensure sufficient washing steps are performed to remove unbound antibodies.[10] Adding a small amount of detergent to the wash buffer can also help.[13]

  • Isotype Controls : Use an isotype control to estimate the level of non-specific binding from the primary antibody.[16][18]

Q5: The separation between my this compound positive and negative populations is poor. How can I improve it?

Poor resolution is often a result of a low signal-to-noise ratio. To improve the separation:

  • Optimize Antibody Titration : The goal of titration is to find the concentration that maximizes the Stain Index (or Separation Index), which is a measure of the separation between positive and negative population means relative to the spread of the negative population.[8][17]

  • Use FMO Controls : For multicolor panels, a Fluorescence Minus One (FMO) control is essential to correctly set the gate for the this compound positive population, accounting for spreading error from other fluorochromes in the panel.[19]

  • Check Compensation : Incorrect compensation settings can cause spectral overlap from other fluorochromes to spill into your channel of interest, obscuring a dim positive signal. Ensure single-stain controls are prepared correctly.[11]

Data & Protocols

Quantitative Data Summary

Table 1: Common this compound Antibody Clones for Flow Cytometry

Clone NameReactivityIsotypeKnown Applications
PK136 Mouse (NK1.1)Mouse IgG2aFlow Cytometry, IHC, IP[7]
10-78 RatMouse IgG1Flow Cytometry[20]
1C10 MouseMouse IgGFlow Cytometry, WB, IP[1]
3.2.3 RatMouse MonoclonalFlow Cytometry, IHC[21]
191B8 HumanMouse IgG2aFlow Cytometry[22]

Table 2: Comparison of Fixation & Permeabilization Reagents for Intracellular Staining

MethodPrimary ReagentsRecommended ForConsiderations
Detergent-Based Formaldehyde + Saponin or Triton X-100General cytoplasmic or membrane-associated antigens.[23]Saponin permeabilization is reversible; it must be included in subsequent wash/staining buffers.[24] Triton X-100 is a harsher, irreversible detergent suitable for nuclear antigens.[23][24]
Alcohol-Based Methanol or EthanolPhosphorylated proteins and some nuclear antigens.[23][25]Can denature some protein epitopes. Protein-based fluorochromes (PE, APC) and their tandems can be sensitive to alcohol-based permeabilization.[23]
Experimental Protocols

Protocol 1: Standard Surface Staining for this compound

  • Cell Preparation : Prepare a single-cell suspension of 1x10⁶ cells in an appropriate staining buffer (e.g., PBS + 2% FBS).

  • Fc Receptor Blocking : Add an Fc blocking reagent according to the manufacturer's instructions. Incubate for 10-15 minutes at 4°C.[26] Do not wash after this step.

  • Viability Staining : If desired, stain with a viability dye according to the manufacturer's protocol, typically performed in a protein-free buffer like PBS.

  • Primary Antibody Staining : Add the pre-titrated amount of fluorochrome-conjugated this compound antibody.

  • Incubation : Incubate for 20-30 minutes at 4°C, protected from light.[27]

  • Washing : Add 2-3 mL of staining buffer and centrifuge cells (e.g., 300-400g for 5 minutes). Discard the supernatant. Repeat the wash step once or twice.[27]

  • Resuspension : Resuspend the cell pellet in 300-500 µL of staining buffer for analysis.

  • Acquisition : Analyze the samples on a flow cytometer as soon as possible.

Protocol 2: Antibody Titration Protocol

  • Cell Preparation : Prepare at least 8 tubes each containing the same number of cells (e.g., 1x10⁶) in staining buffer. Include one unstained control tube.

  • Perform Serial Dilutions : Prepare a 2-fold serial dilution of the this compound antibody across the tubes. The range should bracket the manufacturer's recommended concentration (e.g., from 4x to 1/8x the recommended amount).[8]

  • Staining : Add the diluted antibody to the cells and follow the standard surface staining protocol (steps 2-8 above).

  • Data Acquisition : Acquire data for all samples using identical cytometer settings.

  • Analysis : For each concentration, calculate the Stain Index (SI) using the formula: SI = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population) .[26]

  • Determine Optimal Concentration : Plot the Stain Index against the antibody concentration. The optimal concentration is the one that gives the maximal Stain Index, which represents the best resolution.[17][27]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_acq Analysis start Single-Cell Suspension fc_block Fc Receptor Block start->fc_block viability Viability Staining (Optional) fc_block->viability surface_stain Surface Staining (this compound Ab) viability->surface_stain fix_perm Fixation & Permeabilization (Optional) surface_stain->fix_perm wash Wash Cells surface_stain->wash intra_stain Intracellular Staining (Optional) fix_perm->intra_stain intra_stain->wash acquire Acquire on Flow Cytometer wash->acquire

Standard workflow for this compound antibody staining.

troubleshooting_flow start Staining Issue? weak_signal Weak / No Signal start->weak_signal Dim/Absent Population high_bg High Background start->high_bg High Negative Staining sol_titrate_up Titrate Antibody (Increase Concentration) weak_signal->sol_titrate_up Yes sol_bright_fluoro Use Brighter Fluorochrome weak_signal->sol_bright_fluoro No sol_titrate_down Titrate Antibody (Decrease Concentration) high_bg->sol_titrate_down Yes sol_fc_block Add/Optimize Fc Block high_bg->sol_fc_block No sol_titrate_up->sol_bright_fluoro sol_check_storage Check Antibody Storage & Expiry sol_bright_fluoro->sol_check_storage sol_stain_cold Stain at 4°C to Prevent Internalization sol_check_storage->sol_stain_cold sol_titrate_down->sol_fc_block sol_viability Add Viability Dye to Exclude Dead Cells sol_fc_block->sol_viability sol_wash Increase Wash Steps sol_viability->sol_wash

Logical flow for troubleshooting common staining issues.

NKR_P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand (e.g., LLT1) receptor This compound Receptor ligand->receptor itim ITIM Motif receptor->itim Inhibitory Isoform adaptor Activating Adaptor receptor->adaptor Activating Isoform shp SHP-1 / SHP-2 Phosphatases itim->shp kinases Kinase Cascade adaptor->kinases inhibition Inhibition of Activating Signals shp->inhibition activation Cellular Activation (e.g., Cytotoxicity) kinases->activation

Simplified overview of this compound signaling pathways.

References

challenges in NKR-P1 functional assay reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NKR-P1 functional assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound receptor in humans?

In humans, the NKR-P1A receptor (also known as CD161) primarily functions as an inhibitory receptor on natural killer (NK) cells and some T cell subsets.[1][2] When it binds to its ligand, Lectin-like transcript 1 (LLT1), which can be expressed on various cell types including tumor cells, it sends an inhibitory signal that can suppress NK cell-mediated cytotoxicity and cytokine production.[1][2][3]

Q2: Which cell lines are known to express the this compound ligand, LLT1?

Several cancer cell lines have been shown to express LLT1, including certain prostate cancer lines (DU145, LNCaP, 22Rv1, PC3), triple-negative breast cancer lines (MDA-MB-231, MDA-MB-436), glioblastoma cell lines, and some B-cell lymphomas.[4][5][6][7] The expression levels can vary between cell lines and even with different culture conditions.

Q3: What are the common readouts for an this compound functional assay?

The two most common readouts are:

  • Cytotoxicity: Measuring the ability of NK cells (effector cells) to kill target cells that express LLT1. This is often assessed using chromium-release assays or flow cytometry-based methods that detect target cell death.

  • Cytokine Release: Quantifying the production of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by NK cells upon interaction with target cells. This is typically measured by ELISA, multiplex bead arrays, or intracellular cytokine staining followed by flow cytometry.[3][8]

Q4: How can I confirm that the observed inhibition of NK cell function is specifically mediated by the this compound-LLT1 interaction?

To demonstrate specificity, you can use a blocking antibody against either NKR-P1A on the effector cells or LLT1 on the target cells. If the inhibition of cytotoxicity or cytokine release is reversed in the presence of the blocking antibody, it confirms the involvement of the this compound-LLT1 axis.[3][5]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability in your assay can mask the true biological effects. Here are some common causes and solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension of both effector (NK) and target cells before plating. Gently mix the cell suspension between pipetting to prevent settling.
Pipetting Errors Use calibrated pipettes and ensure consistent, slow pipetting to avoid bubbles and ensure accurate volume delivery.
Edge Effects The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
Cell Clumping Gently pipette to break up cell clumps before seeding. If clumping persists, consider using cell dissociation buffers or pre-coating plates to promote even cell distribution.
Issue 2: Low or No NK Cell Cytotoxicity

If you are observing lower than expected or no killing of your target cells, consider the following:

Potential Cause Troubleshooting Step
Low NK Cell Activity Ensure NK cells are properly activated if your protocol requires it (e.g., with IL-2 or IL-15).[9] Use a positive control target cell line known to be sensitive to NK cell killing (e.g., K562) to verify the general cytotoxic potential of your effector cells.
Low or Absent LLT1 Expression on Target Cells Verify LLT1 expression on your target cells using flow cytometry or western blotting. Note that LLT1 expression can be modulated by culture conditions.[4]
Suboptimal Effector-to-Target (E:T) Ratio The ratio of NK cells to target cells is critical. Perform a titration experiment to determine the optimal E:T ratio for your specific cell lines.[10]
Incorrect Incubation Time The duration of co-culture can significantly impact the level of cytotoxicity. Optimize the incubation time (typically 4-6 hours for standard cytotoxicity assays).
Effector Cell Exhaustion Prolonged culture or over-stimulation of NK cells can lead to exhaustion and reduced functionality.
Issue 3: Inconsistent Cytokine Release

Variability in cytokine measurements can be due to a number of factors throughout the experimental process:

Potential Cause Troubleshooting Step
Sample Handling and Storage The timing of sample collection, processing, and storage can impact cytokine levels.[11] Process samples consistently and avoid repeated freeze-thaw cycles of supernatants.
Donor-to-Donor Variability When using primary human NK cells, significant donor-to-donor variability in cytokine responses is common.[12] Include multiple donors in your experiments to account for this.
Cell Culture Media Components Components in the culture media can sometimes interfere with cytokine assays. Use a consistent and defined media formulation.
Assay Sensitivity Ensure your cytokine detection method (e.g., ELISA, Luminex) has the required sensitivity to detect the expected levels of cytokines. Run a standard curve with each assay.

Data Presentation

Table 1: Impact of Effector-to-Target (E:T) Ratio on NK Cell-Mediated Cytotoxicity.

This table provides a general representation of how the E:T ratio can influence the percentage of target cell lysis in a typical 4-hour cytotoxicity assay. Actual values will vary depending on the specific effector and target cells used.

E:T RatioExpected Percent Lysis (%)
50:160 - 80
25:140 - 60
12.5:120 - 40
6.25:110 - 20

Table 2: Expression of LLT1 in Various Cancer Cell Lines.

This table summarizes the reported expression of LLT1 in different cancer types. Note that expression levels can be heterogeneous.

Cancer TypeCell Lines with Reported LLT1 ExpressionReference
Prostate CancerDU145, LNCaP, 22Rv1, PC3[4]
Triple-Negative Breast CancerMDA-MB-231, MDA-MB-436[5][7]
GlioblastomaVarious patient-derived lines[7]
B-cell non-Hodgkin's LymphomaVarious[7]

Experimental Protocols

Protocol 1: this compound-Mediated Cytotoxicity Assay (Flow Cytometry-Based)

This protocol outlines a method to assess the specific contribution of the this compound-LLT1 interaction to the inhibition of NK cell cytotoxicity.

Materials:

  • Effector Cells: Human NK cells (primary or cell line) expressing NKR-P1A.

  • Target Cells: A cell line known to express LLT1.

  • Control Target Cells: A cell line negative for LLT1 expression.

  • Blocking Antibody: Anti-human NKR-P1A (CD161) antibody.

  • Isotype Control Antibody.

  • Fluorescent dye for labeling target cells (e.g., CFSE).

  • Viability dye (e.g., 7-AAD or Propidium Iodide).

  • Complete culture medium.

  • 96-well U-bottom plates.

  • Flow cytometer.

Procedure:

  • Target Cell Preparation:

    • Label the LLT1-positive and LLT1-negative target cells with CFSE according to the manufacturer's protocol.

    • Wash the labeled cells twice with complete medium and resuspend at a concentration of 1x10^5 cells/mL.

  • Effector Cell Preparation:

    • Prepare NK cells at the desired concentrations to achieve a range of E:T ratios (e.g., 50:1, 25:1, 12.5:1).

    • For the blocking condition, pre-incubate the NK cells with the anti-NKR-P1A antibody (or isotype control) for 30 minutes at 4°C.

  • Co-culture:

    • Plate 1x10^4 target cells (100 µL) per well in a 96-well U-bottom plate.

    • Add the pre-incubated NK cells (100 µL) to the wells containing the target cells.

    • Include the following controls:

      • Target cells alone (spontaneous death).

      • Target cells with NK cells and isotype control antibody.

      • Target cells with NK cells and anti-NKR-P1A blocking antibody.

      • LLT1-negative target cells with NK cells.

  • Incubation:

    • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Analysis:

    • After incubation, add the viability dye (e.g., 7-AAD) to each well.

    • Acquire samples on a flow cytometer.

    • Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD positive (dead) cells.

    • Calculate the percentage of specific lysis.

Protocol 2: this compound-Mediated Cytokine Release Assay (ELISA)

This protocol describes how to measure the impact of the this compound-LLT1 interaction on IFN-γ production by NK cells.

Materials:

  • Effector Cells: Human NK cells expressing NKR-P1A.

  • Target Cells: LLT1-positive cell line.

  • Blocking Antibody: Anti-human NKR-P1A (CD161) antibody.

  • Isotype Control Antibody.

  • Complete culture medium.

  • 96-well flat-bottom plates.

  • Human IFN-γ ELISA kit.

Procedure:

  • Cell Preparation:

    • Prepare NK cells and target cells at the desired concentrations for your chosen E:T ratio.

    • Pre-incubate NK cells with anti-NKR-P1A antibody or isotype control for 30 minutes at 4°C.

  • Co-culture:

    • Plate target cells in a 96-well flat-bottom plate.

    • Add the pre-incubated NK cells to the target cells.

    • Include controls as described in the cytotoxicity assay protocol.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA:

    • Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

    • Quantify the concentration of IFN-γ in each sample based on the standard curve.

Visualizations

NKR_P1_Signaling_Pathway cluster_target Target Cell cluster_nk NK Cell LLT1 LLT1 NKR-P1A NKR-P1A LLT1->NKR-P1A Binding ITIM ITIM NKR-P1A->ITIM contains SHP-1/2 SHP-1/2 ITIM->SHP-1/2 recruits Downstream Signaling Downstream Signaling SHP-1/2->Downstream Signaling dephosphorylates Inhibition of Cytotoxicity Inhibition of Cytotoxicity Downstream Signaling->Inhibition of Cytotoxicity Inhibition of Cytokine Release Inhibition of Cytokine Release Downstream Signaling->Inhibition of Cytokine Release Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Effector Cell Prep Effector Cell Prep Antibody Incubation Antibody Incubation Effector Cell Prep->Antibody Incubation Target Cell Prep Target Cell Prep Co-culture Co-culture Target Cell Prep->Co-culture Antibody Incubation->Co-culture Incubation Incubation Co-culture->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Troubleshooting_Logic Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Cell Seeding Check Cell Seeding Inconsistent Results->Check Cell Seeding Yes Low Signal Low Signal Inconsistent Results->Low Signal No Check Pipetting Check Pipetting Check Cell Seeding->Check Pipetting Use Positive Controls Use Positive Controls Check Pipetting->Use Positive Controls Use Positive Controls->Low Signal Verify Ligand Expression Verify Ligand Expression Low Signal->Verify Ligand Expression Yes High Background High Background Low Signal->High Background No Optimize E:T Ratio Optimize E:T Ratio Verify Ligand Expression->Optimize E:T Ratio Check NK Cell Activity Check NK Cell Activity Optimize E:T Ratio->Check NK Cell Activity Check NK Cell Activity->High Background Check for Contamination Check for Contamination High Background->Check for Contamination Yes End End High Background->End No Optimize Washing Steps Optimize Washing Steps Check for Contamination->Optimize Washing Steps Titrate Antibody Titrate Antibody Optimize Washing Steps->Titrate Antibody Titrate Antibody->End

References

Technical Support Center: NKR-P1 Antibody Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NKR-P1 antibodies in various applications.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is this compound and why is antibody validation important?

This compound (Natural Killer Receptor Protein 1, also known as KLRB1 or CD161) is a family of C-type lectin-like receptors expressed on the surface of Natural Killer (NK) cells and some T cell subsets.[1][2] These receptors can be either activating or inhibitory and play a role in regulating immune responses.[2][3] Antibody validation is critical to ensure that the antibody specifically binds to the intended this compound family member (e.g., NKR-P1A, B, C) in your specific application and species, thereby preventing unreliable or misleading results.

Q2: How do I choose the right this compound antibody clone for my experiment?

Choosing the correct clone is crucial as different clones recognize different this compound family members and have varying species reactivity. For instance, the PK136 clone recognizes the mouse NK1.1 antigen (NKR-P1C) and is only effective in specific mouse strains like C57BL/6 and FVB/N, but not in strains such as BALB/c or C3H.[4] Clones like 10/78 and 3.2.3 are used for rat NKR-P1A and NKR-P1B.[2][5] Always check the antibody datasheet for validated applications and species/strain reactivity.

Flow Cytometry Troubleshooting

Q3: I am not seeing any signal in my flow cytometry experiment. What could be the problem?

  • Incorrect Antibody Clone: Confirm the antibody clone (e.g., PK136 for NK1.1-positive mouse strains) is correct for your sample's species and strain.[4]

  • Low/No Antigen Expression: Ensure your target cells are expected to express this compound. Use a positive control cell line or primary cells known to express the receptor.[6][7]

  • Antibody Concentration: The antibody may be too dilute. Titrate the antibody to find the optimal concentration.[8]

  • Improper Storage/Handling: Ensure the antibody has been stored correctly and has not expired. Fluorochrome-conjugated antibodies, especially those with phycoerythrin (PE), are sensitive to freezing.[6]

  • Cell Viability: Use fresh, viable cells, as dead cells can non-specifically bind antibodies and affect results.[6]

  • Instrument Settings: Verify that the correct laser and filters are being used for the antibody's fluorochrome.[9]

Q4: My flow cytometry results show high background or non-specific staining. How can I fix this?

  • Antibody Concentration Too High: High antibody concentrations lead to non-specific binding. Perform a titration to determine the optimal, lower concentration.[6][8]

  • Fc Receptor Binding: NK cells express Fc receptors (like CD16/CD32) which can bind the Fc portion of your primary antibody.[6] Block these receptors using an Fc blocking reagent or normal serum from the host species of your secondary antibody prior to staining.[9]

  • Inadequate Washing: Increase the number of wash steps to remove unbound antibodies.[6]

  • Dead Cells: Use a viability dye to exclude dead cells from your analysis, as they are a common cause of non-specific staining.

  • Secondary Antibody Issues: If using a secondary antibody, run a control with only the secondary to check for non-specific binding. Ensure it is cross-adsorbed against your sample species.[10]

Immunohistochemistry (IHC) Troubleshooting

Q5: I am observing high background staining in my IHC slides. What are the common causes?

  • Insufficient Blocking: Non-specific binding can be reduced by increasing the blocking time or changing the blocking agent. A common solution is 10% normal serum from the species in which the secondary antibody was raised.[11]

  • Primary Antibody Concentration: The primary antibody concentration may be too high. Dilute the antibody further.[12]

  • Endogenous Enzyme Activity: If using an HRP-conjugated antibody, endogenous peroxidases in the tissue can cause background. Quench this activity with a 0.3-3% hydrogen peroxide (H2O2) solution before primary antibody incubation.[10][11] For tissues with high endogenous biotin (B1667282) (e.g., kidney, liver), consider using a non-biotin-based detection system.[10]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the tissue. Run a control slide without the primary antibody. Use a pre-adsorbed secondary antibody if possible.[10]

  • Inadequate Deparaffinization: For FFPE tissues, spotty background can result from incomplete wax removal. Use fresh xylene for deparaffinization.[10]

Q6: Why am I getting weak or no staining on my IHC tissue sections?

  • Antibody Not Validated for IHC: Confirm the antibody is validated for IHC on your specific tissue type (e.g., frozen vs. paraffin-embedded).[12]

  • Improper Antigen Retrieval: Formalin fixation can mask the target epitope. Optimize the antigen retrieval method (heat-induced or enzymatic) and duration.

  • Low Antibody Concentration: The antibody may be too dilute. Try a higher concentration.[12]

  • Incorrect Secondary Antibody: Ensure the secondary antibody is compatible with the primary antibody's host species.[12]

Western Blot (WB) Troubleshooting

Q7: My Western blot shows no band or a very weak band for this compound.

  • Low Protein Expression: this compound may be expressed at low levels in your cell lysate. Consider using an enrichment technique like immunoprecipitation (IP) before running the WB.

  • Antibody Not Validated for WB: Not all antibodies that work in other applications will work for Western blotting, as it typically detects denatured proteins. Check the datasheet to confirm WB validation.[13]

  • Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane by using a pre-stained protein ladder or by staining the membrane with Ponceau S after transfer.

  • Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too low. Optimize dilutions as recommended by the manufacturer.[14]

Q8: I see multiple non-specific bands on my Western blot. How can I improve specificity?

  • High Antibody Concentration: A high concentration of the primary antibody is a common cause of non-specific bands. Reduce the concentration and/or decrease the incubation time.

  • Insufficient Blocking: Increase the blocking time (e.g., to 1 hour at room temperature) or try a different blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Inadequate Washing: Increase the number and duration of wash steps with TBST to remove non-specifically bound antibodies.[14]

  • Use a Positive Control: Use a cell lysate known to express this compound to confirm the correct band size and antibody specificity.[15]

Data & Protocols

Validated this compound Antibody Clones
Clone NameTargetSpecies ReactivityValidated ApplicationsNotes
PK136 NK1.1 (NKR-P1C, CD161c)MouseFlow Cytometry, IHC, IP, IF[4]Recognizes NK cells in C57BL/6, FVB/N, NZB strains but NOT in BALB/c, C3H, SJL.[4]
1C10 This compound-A, B, CMouseWestern Blot, Flow Cytometry, IP[1]Binds to this compound receptors and can induce cytokine release.[1]
3.2.3 This compoundRatFlow Cytometry, IHC[5]Recognizes both activating and inhibitory this compound isoforms in some rat strains.[2]
10/78 NKR-P1A / NKR-P1BRatFlow Cytometry, Functional AssaysReacts with both NKR-P1A and NKR-P1B in certain rat strains.[2]
Detailed Experimental Protocols
Protocol 1: Flow Cytometry Staining for Mouse NK1.1
  • Cell Preparation: Prepare a single-cell suspension from spleen, blood, or other tissues in FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide).

  • Fc Receptor Blocking: Incubate cells (1x10^6) with an Fc block reagent (e.g., anti-mouse CD16/CD32) for 10-15 minutes at 4°C to prevent non-specific antibody binding.[9]

  • Primary Antibody Staining: Add the fluorochrome-conjugated anti-mouse NK1.1 antibody (e.g., Clone PK136) at its pre-titrated optimal concentration.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition: Analyze samples on a flow cytometer. Include an unstained control and a viability dye to exclude dead cells.

Protocol 2: Western Blotting
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[14]

  • Electrophoresis: Load 15-20 µg of protein lysate per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[14]

  • Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (e.g., Clone 1C10 at 1-5 µg/mL[1]) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an ECL substrate and capture the chemiluminescent signal using an imager or X-ray film.[14]

Visual Guides

NKR_P1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm NKRP1 This compound Receptor ITIM ITIM Motif NKRP1->ITIM Contains Ligand Ligand (e.g., LLT1) Ligand->NKRP1 Binding PLC PLCγ Effector Downstream Effector Functions PLC->Effector Leads to PI3K PI3K PI3K->Effector Leads to Vav1 Vav1 Vav1->Effector Leads to SHP1 SHP-1/SHP-2 (Phosphatases) SHP1->PLC Dephosphorylates SHP1->PI3K Dephosphorylates SHP1->Vav1 Dephosphorylates Inhibition Inhibition of Activation Signals SHP1->Inhibition ITIM->SHP1 Recruits

Caption: Simplified inhibitory signaling pathway for an ITIM-bearing this compound receptor.

Flow_Cytometry_Troubleshooting Start Start: Flow Cytometry Experiment Problem Problem Detected? Start->Problem NoSignal Weak or No Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes End Successful Staining Problem->End No CheckClone Verify correct antibody clone and species/strain reactivity. NoSignal->CheckClone TitrateDown Titrate antibody to a lower concentration. HighBg->TitrateDown TitrateUp Titrate antibody to a higher concentration. CheckClone->TitrateUp CheckCells Use positive control cells and viability dye. TitrateUp->CheckCells FcBlock Add Fc Receptor blocking step. TitrateDown->FcBlock WashMore Increase wash steps. FcBlock->WashMore

References

Technical Support Center: Overcoming Non-specific Binding in NKR-P1 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding and other common issues encountered during NKR-P1 ELISA experiments.

Troubleshooting Guide: Non-Specific Binding in this compound ELISA

High background and non-specific binding are common challenges in ELISA. This guide provides a systematic approach to identifying and resolving these issues in your this compound assays.

Issue: High Background Signal Across the Entire Plate

High background can mask the specific signal from your analyte, leading to inaccurate results. Below are the common causes and recommended solutions.

Potential Cause Recommended Solution Experimental Protocol
Insufficient Blocking Optimize the blocking buffer by testing different agents and concentrations. Increase blocking incubation time.1. Prepare different blocking buffers (e.g., 1-5% BSA, 1-5% non-fat dry milk, or a commercial blocking solution in PBST). 2. Coat a 96-well plate with the capture antibody. 3. Block different sections of the plate with the prepared blocking buffers for 1-2 hours at room temperature or overnight at 4°C. 4. Proceed with the standard ELISA protocol, omitting the antigen, to assess background levels for each blocking agent.
Inadequate Washing Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step.1. After each incubation step (antibody, sample, conjugate), wash the plate 4-6 times with 300 µL of wash buffer (PBST) per well. 2. During each wash cycle, allow a soak time of 30-60 seconds before aspirating the buffer. 3. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.1. Perform a checkerboard titration. Prepare serial dilutions of the capture antibody across the rows and the detection antibody down the columns of a 96-well plate. 2. Run the ELISA with a known concentration of this compound standard. 3. The optimal concentrations will be those that yield a high specific signal with low background.
Cross-Reactivity of Antibodies Use highly cross-adsorbed secondary antibodies. Run a control with only the secondary antibody to check for non-specific binding.1. Prepare a set of control wells that omit the primary antibody but include all other steps. 2. If a signal is detected in these wells, it indicates non-specific binding of the secondary antibody. 3. Switch to a pre-adsorbed secondary antibody that has been tested against the species of your capture antibody.
Contaminated Reagents Use fresh, sterile buffers and reagents. Filter buffers if necessary.1. Prepare fresh wash and blocking buffers for each experiment. 2. Use sterile, disposable reagent reservoirs. 3. If particulate matter is observed in buffers, filter them through a 0.22 µm filter.
Logical Workflow for Troubleshooting High Background

The following diagram illustrates a step-by-step process for troubleshooting high background in your this compound ELISA.

G cluster_0 Troubleshooting High Background start High Background Observed check_blocking Optimize Blocking Buffer (Agent, Concentration, Time) start->check_blocking check_washing Improve Washing Technique (Increase Volume/Number/Soak Time) check_blocking->check_washing Issue Persists resolved Problem Resolved check_blocking->resolved Issue Resolved check_antibody Titrate Antibody Concentrations check_washing->check_antibody Issue Persists check_washing->resolved Issue Resolved check_reagents Check for Reagent Contamination check_antibody->check_reagents Issue Persists check_antibody->resolved Issue Resolved check_reagents->start Issue Persists, Re-evaluate check_reagents->resolved Issue Resolved

Caption: Troubleshooting workflow for high background in this compound ELISA.

Quantitative Data Summary: Comparison of Blocking Agents

The choice of blocking agent can significantly impact non-specific binding. The following table summarizes the relative effectiveness of common blocking agents in reducing background signal in ELISAs.[1]

Blocking Agent Typical Concentration Advantages Disadvantages Relative Effectiveness
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive.Can be a source of cross-reactivity with some antibodies.Moderate
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many systems.Contains phosphoproteins which can interfere with phospho-specific antibodies. May contain endogenous biotin.High
Casein 1% (w/v)Highly effective at reducing non-specific binding.Can mask some epitopes. May contain phosphoproteins.Very High
Gelatin (from fish skin) 0.5-2% (w/v)Good alternative to BSA, less cross-reactivity.Can be less effective than milk-based blockers.Moderate to High
Commercial Blockers VariesOften protein-free, optimized for low background and high signal-to-noise.More expensive.High to Very High

Experimental Protocols

Representative Sandwich ELISA Protocol for this compound

This protocol is a general guideline and may require optimization for your specific antibodies and samples.

Materials:

  • High-binding 96-well ELISA plate

  • Capture Antibody (anti-NKR-P1)

  • Recombinant this compound Standard

  • Detection Antibody (biotinylated anti-NKR-P1)

  • Streptavidin-HRP

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well. Seal the plate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking solution and wash the plate three times as described in step 2.

  • Sample and Standard Incubation: Prepare serial dilutions of the this compound standard in Blocking Buffer. Add 100 µL of your samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP in Blocking Buffer. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

This compound Signaling Pathway

This compound receptors are C-type lectin-like receptors that can have both activating and inhibitory functions. The simplified activating signaling pathway is depicted below.

G cluster_0 This compound Activating Signaling Pathway NKR_P1 This compound Receptor Lck Lck NKR_P1->Lck Recruits & Activates Ligand Ligand (e.g., LLT1) Ligand->NKR_P1 Binds PLCg PLCγ Lck->PLCg Phosphorylates & Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC Activation DAG->PKC Cytotoxicity NK Cell Cytotoxicity Ca_flux->Cytotoxicity Cytokine_Release Cytokine Release Ca_flux->Cytokine_Release PKC->Cytotoxicity PKC->Cytokine_Release

Caption: Simplified activating signaling cascade of the this compound receptor.

Frequently Asked Questions (FAQs)

Q1: Can I use a different type of blocking buffer than what is recommended in the protocol?

A1: Yes, it is often necessary to empirically determine the best blocking buffer for your specific assay. While 1% BSA is a common starting point, other blockers like non-fat dry milk, casein, or commercial formulations may provide better results by reducing background and increasing the signal-to-noise ratio. It is recommended to test a few different options during assay development.

Q2: My sample matrix seems to be causing high background. What can I do?

A2: This is known as a matrix effect. To mitigate this, you can try diluting your samples further in the assay diluent. Additionally, preparing your standard curve in a matrix that closely resembles your sample matrix (e.g., if you are testing serum, prepare your standards in a similar serum that is known to be negative for this compound) can help to normalize the background.

Q3: Why is it important to use cross-adsorbed secondary antibodies?

A3: Secondary antibodies can sometimes bind non-specifically to the capture antibody, especially if they are from closely related species. Cross-adsorbed secondary antibodies have been passed through a column containing immobilized serum proteins from potentially cross-reactive species. This process removes antibodies that would bind non-specifically, thereby reducing background signal.

Q4: What is the purpose of Tween-20 in the wash buffer?

A4: Tween-20 is a non-ionic detergent that helps to reduce non-specific binding by disrupting weak, non-specific interactions. It is a common component of wash buffers in ELISA and other immunoassays.

Q5: How can I be sure that my high background isn't due to a problem with the plate reader?

A5: To rule out the plate reader as the source of high background, you can read a blank plate (with no reagents) to check for any baseline signal. Additionally, ensure you are using the correct wavelength for your substrate and that the plate reader is properly calibrated. High readings in the blank wells of your assay (wells with only substrate and stop solution) would point to a reagent or procedural issue rather than a problem with the reader.

References

Technical Support Center: Optimizing NKR-P1 Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing NKR-P1 calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound receptor and its role in calcium signaling?

The this compound (Natural Killer Receptor Protein 1) is an activating receptor expressed on the surface of Natural Killer (NK) cells.[1] Engagement of the this compound receptor, for instance by antibodies, triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i).[1] This calcium flux is a critical secondary messenger that initiates downstream effector functions of NK cells, such as cytotoxicity and cytokine release.[2][3]

Q2: How is calcium flux measured in NK cells?

Calcium flux in NK cells is typically measured using fluorescent calcium indicators and flow cytometry or fluorescence microscopy.[4][5] A common method involves loading NK cells with a calcium-sensitive dye, such as Indo-1 AM or Fluo-8.[4][5] When the this compound receptor is stimulated, the resulting influx of calcium into the cytoplasm causes the dye to fluoresce. The change in fluorescence intensity is then measured over time to quantify the calcium response.[4][6] Ratiometric dyes like Indo-1 are often preferred as they provide a more accurate measurement of calcium concentration by calculating the ratio of fluorescence at two different wavelengths, which minimizes the effects of variations in dye concentration and cell size.[7][8]

Q3: What are the key controls for a successful this compound calcium flux assay?

To ensure the reliability of your this compound calcium flux assay, it is crucial to include the following controls:

  • Unstimulated Control: This sample consists of cells that have been loaded with the calcium indicator but are not stimulated. It establishes the baseline intracellular calcium level.

  • Positive Control: A calcium ionophore, such as ionomycin, is used as a positive control.[8][9] It directly transports calcium across the cell membrane, bypassing receptor activation, and should elicit a strong fluorescence signal, confirming that the cells are viable and the dye is functional.[7][9]

  • Negative Control: A calcium chelator like EGTA can be used to create a low calcium environment and establish a minimal fluorescence signal.[8]

Troubleshooting Guide

Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background fluorescence.

Potential Cause Troubleshooting Steps
Low Receptor Expression Verify this compound expression on your NK cells using flow cytometry with a fluorescently labeled antibody. Ensure you are using a cell line or primary cells known to express sufficient levels of the receptor.
Suboptimal Dye Loading Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Insufficient loading will result in a weak signal, while overloading can be toxic to the cells.[6] Incubating cells with the dye for 30-60 minutes at 37°C is a common starting point.[4][5][8]
Inadequate Receptor Cross-linking The degree of this compound receptor aggregation is critical for a robust signal.[4] Titrate the concentrations of both the primary anti-NKR-P1 antibody and the cross-linking secondary antibody to find the optimal ratio.[4]
Poor Cell Health Ensure that your NK cells are healthy and in the logarithmic growth phase.[6] Stressed or overgrown cells may not respond optimally. Use a viability stain like Trypan Blue to confirm a healthy cell population before the assay.[9]
Instrument Settings Not Optimized Confirm that the fluorescence plate reader or flow cytometer is set to the correct excitation and emission wavelengths for your chosen dye.[5] Adjust the gain or photomultiplier tube (PMT) voltage to ensure the baseline fluorescence is within the optimal range for the instrument.[9]
Rapid Signal Desensitization Some receptors exhibit rapid desensitization, leading to a transient signal that can be missed if the reading interval is too long.[9] Configure your instrument for a rapid kinetic read, capturing data immediately upon and for a short period after stimulus addition.[9]
High Background Noise

High background noise can obscure the specific signal from this compound activation.

Potential Cause Troubleshooting Steps
Autofluorescence Use a buffer with minimal autofluorescence, such as Hank's Balanced Salt Solution (HBSS).[5] If using media, ensure it does not contain phenol (B47542) red, which can contribute to background fluorescence.
Incomplete Dye De-esterification After loading with the AM ester form of the dye, allow for a de-esterification step at room temperature or 37°C to ensure the dye is trapped inside the cells and becomes fluorescent upon calcium binding.[6][7]
Extracellular Dye Wash the cells thoroughly after dye loading to remove any extracellular dye that can contribute to high background.[8]
Light Scatter Ensure your cell suspension is homogenous and free of clumps, which can cause light scatter and increase background noise.
Environmental Light Protect your samples from ambient light as much as possible throughout the experiment, as this can excite the fluorescent dye and increase background.[8]

Experimental Protocols

Protocol 1: NK Cell Preparation and Staining
  • Cell Preparation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Alternatively, use an NK cell line (e.g., NK-92).

  • Cell Counting and Viability: Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.

  • Resuspension: Resuspend the cells in a suitable buffer, such as RPMI 1640 with 2% fetal bovine serum (FBS) and 25 mM HEPES, at a concentration of 1 x 10^6 cells/mL.[8]

  • Antibody Staining (Optional): If you wish to identify specific NK cell subpopulations, you can stain the cells with fluorochrome-conjugated antibodies against surface markers of interest. Incubate the cells with the antibodies on ice for 20-30 minutes, protected from light.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove unbound antibodies.

Protocol 2: Calcium Indicator Dye Loading
  • Prepare Dye Solution: Prepare a stock solution of your chosen calcium indicator dye (e.g., Indo-1 AM) in anhydrous DMSO.[8] Immediately before use, dilute the stock solution in the cell loading buffer to the desired final concentration. The optimal concentration may need to be determined empirically but is typically in the range of 1-5 µM.[8]

  • Dye Loading: Add the dye solution to the cell suspension and mix gently.

  • Incubation: Incubate the cells at 37°C for 30-45 minutes in the dark.[8] Gently mix the cells every 15 minutes to ensure uniform loading.

  • Washing: After incubation, wash the cells twice with warm (37°C) assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.

  • De-esterification: Resuspend the cells in the assay buffer and incubate for an additional 30 minutes at room temperature or 37°C in the dark to allow for complete de-esterification of the dye.[7]

Protocol 3: Calcium Flux Assay using Flow Cytometry
  • Equilibration: Before analysis, equilibrate the dye-loaded cells at 37°C for at least 5 minutes.[4]

  • Baseline Acquisition: Acquire a baseline fluorescence reading of the unstimulated cells on the flow cytometer for 30-60 seconds.[7]

  • Stimulation: Add the anti-NKR-P1 antibody to the cell suspension while the sample is being acquired on the flow cytometer.

  • Cross-linking: After a short incubation with the primary antibody (e.g., 60 seconds), add the cross-linking secondary antibody to induce receptor clustering and calcium influx.[4]

  • Data Acquisition: Continue acquiring data for several minutes to capture the peak calcium response and its subsequent decay.

  • Positive Control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to confirm cell viability and dye functionality.[7]

  • Data Analysis: Analyze the data by plotting the fluorescence intensity or the ratio of fluorescence at two wavelengths (for ratiometric dyes) over time.

Visualizations

This compound Signaling Pathway

NKR_P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1 This compound Receptor PLC Phospholipase C (PLC) NKR_P1->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effector Functions Ca_release->Downstream Ca_influx Ca²⁺ Influx Ca_influx->Downstream Antibody Anti-NKR-P1 Antibody Antibody->NKR_P1 Binds and cross-links

Caption: Simplified this compound signaling pathway leading to calcium mobilization.

Experimental Workflow for this compound Calcium Flux Assay

Calcium_Flux_Workflow cluster_acquisition Data Acquisition Steps start Start prep NK Cell Preparation and Staining start->prep load Calcium Indicator Dye Loading prep->load acquire Flow Cytometry Data Acquisition load->acquire baseline 1. Establish Baseline analyze Data Analysis end End analyze->end stimulate 2. Add Stimulus (Anti-NKR-P1 Ab) baseline->stimulate crosslink 3. Add Cross-linker stimulate->crosslink record 4. Record Ca²⁺ Flux crosslink->record positive_control 5. Add Positive Control (Ionomycin) record->positive_control

Caption: General workflow for an this compound calcium flux experiment.

Troubleshooting Decision Tree for Low Signal

Troubleshooting_Tree start Low Signal in Calcium Flux Assay q1 Is the positive control (e.g., Ionomycin) response strong? start->q1 q2 Is this compound receptor expression confirmed? q1->q2 Yes sol1 Check cell health and viability. Optimize dye loading protocol (concentration, time, temp). Verify instrument settings. q1->sol1 No a1_yes Yes a1_no No sol2 Confirm receptor expression using flow cytometry. q2->sol2 No sol3 Titrate primary and cross-linking antibody concentrations. Optimize incubation times. q2->sol3 Yes a2_yes Yes a2_no No

Caption: Decision tree for troubleshooting low signal issues.

References

NKR-P1 Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with NKR-P1 plasmid transfection. The information is tailored to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Issue: Low Transfection Efficiency

Q1: Why is my this compound plasmid transfection efficiency consistently low?

A1: Low transfection efficiency in NK cells is a common challenge due to their inherent resistance to genetic modification.[1][2][3] Several factors could be contributing to this issue:

  • Cell Health and Viability: Transfection success is highly dependent on the health of your cells. Ensure your cells are actively dividing, have a viability of over 90%, and are at a low passage number.[4][5][6][7] It is recommended to passage cells 3-4 times after thawing before using them in experiments.[4]

  • Cell Confluency: The density of cells at the time of transfection is critical. For most cell types, a confluency of 70-90% is optimal, as actively dividing cells are more receptive to DNA uptake.[4][5][6]

  • Plasmid DNA Quality: The purity and integrity of your plasmid DNA are paramount. Use high-purity, endotoxin-free plasmid preparations with an A260/A280 ratio of 1.8 or higher.[6][7] Verify the plasmid's integrity via agarose (B213101) gel electrophoresis.

  • Transfection Method: NK cells are known to be hard-to-transfect.[1][3] While lipid-based reagents are common, methods like electroporation or nucleofection often yield significantly higher efficiencies, sometimes exceeding 50% in NK cells.[1][8]

  • Reagent-to-DNA Ratio: The ratio of transfection reagent to plasmid DNA must be carefully optimized for each specific cell line and plasmid combination.[6][9]

Issue: High Cell Toxicity/Death

Q2: I am observing significant cell death following the transfection of my this compound plasmid. What are the likely causes?

A2: Post-transfection cytotoxicity can mask successful gene expression and compromise your results. Key causes include:

  • Reagent Concentration: An excessive amount of transfection reagent is a common cause of cell toxicity. It is crucial to perform a titration experiment to find the concentration that balances high efficiency with low toxicity.[6]

  • Plasmid DNA Amount and Purity: Too much plasmid DNA can be toxic to cells.[6] Furthermore, contaminants from the plasmid preparation process, such as endotoxins, can induce a strong cytotoxic response.[6]

  • Cell Type Sensitivity: Primary cells and some sensitive cell lines are particularly susceptible to the toxic effects of transfection reagents.[6][10] For these cells, consider reducing the exposure time to the transfection complex (e.g., 4-6 hours) before replacing the medium.[6][10]

  • Presence of Antibiotics: Some antibiotics can be taken up more readily during transfection due to increased cell permeability, leading to cytotoxicity. While many modern reagents are compatible with antibiotics, consider performing the transfection in antibiotic-free media if you experience high cell death.[6][11]

Issue: Poor Reproducibility

Q3: My this compound transfection results are inconsistent between experiments. How can I improve reproducibility?

A3: A lack of reproducibility can often be traced back to subtle variations in experimental conditions. To ensure consistency:

  • Standardize Cell Culture Practices: Always use cells from the same passage number range for a set of experiments, as cellular characteristics can change over time.[9] Maintain a consistent seeding protocol to ensure the confluency is the same at the time of transfection.[11]

  • Control for Reagent and DNA Quality: Use the same batch of transfection reagent and a single, high-quality preparation of your plasmid DNA for all related experiments.

  • Precise Protocol Adherence: Ensure that incubation times, particularly for complex formation, are kept consistent.[9] When setting up multiple wells, consider preparing a master mix of the DNA-reagent complex to minimize pipetting errors.[12]

Troubleshooting Guides and Data Presentation

Optimizing Transfection Parameters

Successful transfection requires empirical optimization of key variables. The tables below provide templates for designing your optimization experiments.

Table 1: Example Titration of Transfection Reagent to DNA Ratio (For a single well in a 24-well plate)

TrialPlasmid DNA (µg)Transfection Reagent (µL)Ratio (Reagent:DNA)Transfection Efficiency (%)Cell Viability (%)
10.50.51:1Record ResultRecord Result
20.51.02:1Record ResultRecord Result
30.51.53:1Record ResultRecord Result
40.52.04:1Record ResultRecord Result

Table 2: Example Optimization of Cell Confluency (Using the optimal Reagent:DNA ratio from Table 1)

TrialSeeding Density (cells/well)Confluency at Transfection (%)Transfection Efficiency (%)Cell Viability (%)
1Low~50%Record ResultRecord Result
2Medium~70%Record ResultRecord Result
3High~90%Record ResultRecord Result
Visual Troubleshooting and Workflow Guides

The following diagrams provide logical workflows for troubleshooting common issues and visualizing key processes.

G start Low Transfection Efficiency? cell_health Are cells >90% viable, actively dividing, and low passage? start->cell_health fix_cells Optimize Cell Culture: - Use fresh, low passage cells - Ensure >90% viability before plating cell_health->fix_cells No dna_quality Is plasmid high purity? (A260/280 ≥ 1.8) Endotoxin-free? cell_health->dna_quality Yes cell_health_yes Yes cell_health_no No fix_dna Purify Plasmid: - Use endotoxin-free kit - Verify integrity on gel dna_quality->fix_dna No optimization Have you optimized Reagent:DNA ratio and cell confluency? dna_quality->optimization Yes dna_quality_yes Yes dna_quality_no No do_optimization Perform Titration Experiments: - Test multiple Reagent:DNA ratios - Test different confluencies (70-90%) optimization->do_optimization No advanced_method Consider Alternative Methods: - Electroporation (Nucleofection) - Viral Transduction optimization->advanced_method Yes optimization_yes Yes optimization_no No G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis plate_cells Plate cells to achieve 70-90% confluency for transfection prep_dna 1. Dilute Plasmid DNA in serum-free medium prep_reagent 2. Dilute Transfection Reagent in serum-free medium form_complex 3. Combine and incubate to form DNA-reagent complexes (15-30 min) add_complex 4. Add complexes to cells drop-wise form_complex->add_complex incubate Incubate cells for 24-72 hours add_complex->incubate analyze Analyze gene/protein expression (e.g., FACS, qPCR, Western Blot) incubate->analyze G cluster_activating Activating Pathway (e.g., NKR-P1C) cluster_inhibitory Inhibitory Pathway (e.g., NKR-P1B) ligand_a Ligand nkp1c NKR-P1C ligand_a->nkp1c fcrg FcRγ (ITAM) nkp1c->fcrg associates with syk Syk Kinase fcrg->syk recruits & activates activation Cell Activation (Cytotoxicity, Cytokine Release) syk->activation ligand_i Ligand (Clr-b) nkp1b NKR-P1B (ITIM) ligand_i->nkp1b shp1 SHP-1/2 Phosphatase nkp1b->shp1 recruits inhibition Inhibition of Activating Signals shp1->inhibition

References

Technical Support Center: Isotype Controls for NKR-P1 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using the correct isotype control for NKR-P1 antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is an isotype control and why is it necessary for experiments with this compound antibodies?

An isotype control is an antibody that has the same immunoglobulin (Ig) class, subclass, and light chain as the primary antibody of interest (in this case, an anti-NKR-P1 antibody) but lacks specificity to the target antigen.[1][2][3] It serves as a negative control to help differentiate non-specific background signals from true antigen-specific binding.[1][2][3][4] Background staining can arise from several sources, including:

  • Binding of the antibody's Fc region to Fc receptors on the surface of cells like monocytes, macrophages, and B cells.[2][5][6]

  • Non-specific interactions of the antibody or the conjugated fluorophore with cellular components.[2][5]

  • Cellular autofluorescence.[2][7]

Using an isotype control is crucial for robust experimental design and accurate data interpretation, especially in applications like flow cytometry and immunohistochemistry where background staining can be a significant issue.[1]

Q2: What are the key criteria for selecting the correct isotype control for my anti-NKR-P1 antibody?

To ensure the isotype control accurately reflects the non-specific binding of your primary this compound antibody, it must match the primary antibody in several key aspects.[8] The following table summarizes the essential matching criteria:

CriteriaDescriptionExample
Host Species The species in which the antibody was raised.If your anti-NKR-P1 is a mouse antibody, your isotype control must also be from a mouse.[3]
Isotype (Class & Subclass) The specific class and subclass of the immunoglobulin.If your anti-NKR-P1 is a Mouse IgG1, your isotype control must also be a Mouse IgG1.[3]
Light Chain The type of light chain (kappa or lambda).For optimal matching, the light chain of the isotype control should be the same as the primary antibody.[9]
Conjugate The attached molecule (e.g., fluorophore, enzyme).If your anti-NKR-P1 is conjugated to FITC, your isotype control must also be conjugated to FITC.[3][10]
Fluorophore/Protein (F/P) Ratio The number of fluorescent molecules per antibody.It is recommended to purchase the isotype control from the same supplier as the primary antibody to ensure a similar F/P ratio.[9][11]
Concentration The amount of antibody per unit volume.The isotype control should be used at the same concentration as the primary antibody.[5][12]

Q3: Can I use an isotype control to set the gate for positive and negative populations in flow cytometry?

No, isotype controls should not be used to determine or set gates for distinguishing positive versus negative cells in flow cytometry.[5][11] Their purpose is to assess the level of non-specific background staining. Gates should be set based on unstained or Fluorescence Minus One (FMO) controls.

Q4: Are isotype controls necessary for all applications involving this compound antibodies?

While primarily used in flow cytometry and immunohistochemistry, isotype controls can be valuable in other antibody-based applications where background signal may interfere with results, such as immunofluorescence.[1][2] For markers with very clear positive and negative populations, their use might be less critical, but they are highly recommended for markers with a continuous or low level of expression.[6]

Troubleshooting Guide

Problem: High background staining observed with the isotype control.

High background with an isotype control indicates that non-specific binding is occurring. Here are some common causes and solutions:

Potential CauseRecommended Solution
Fc Receptor Binding Incubate cells with an Fc blocking reagent prior to adding the primary antibody and isotype control.[5][6] This is particularly important when working with cell types known to express high levels of Fc receptors, such as macrophages and B cells.
Antibody Concentration is Too High Titrate your primary this compound antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Use the isotype control at the same optimized concentration.
Inadequate Blocking Use a blocking buffer containing serum from the same species as the secondary antibody or a protein solution like bovine serum albumin (BSA) to block non-specific binding sites.[5]
Issues with Dead Cells Dead cells can non-specifically bind antibodies.[6] Use a viability dye to gate out dead cells during flow cytometry analysis.
Insufficient Washing Ensure adequate washing steps after antibody incubations to remove unbound antibodies.
Hydrophobic Interactions of Fluorophores Some fluorophores (e.g., FITC, PE) can bind non-specifically to certain cell types.[5] This is a known artifact, and an isotype control with the same fluorophore will help to identify this issue.

Experimental Protocols

Flow Cytometry Staining Protocol with Isotype Control
  • Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture.

  • Cell Count and Viability: Perform a cell count and assess viability.

  • Fc Receptor Blocking (Optional but Recommended): Resuspend cells in a suitable buffer (e.g., PBS with 2% FBS) containing an Fc blocking reagent. Incubate for 10-15 minutes at 4°C.

  • Aliquotting: Aliquot the cell suspension into separate tubes for:

    • Unstained control

    • Isotype control

    • Anti-NKR-P1 antibody staining

  • Antibody Incubation: Add the pre-titered primary anti-NKR-P1 antibody and the corresponding isotype control (at the same concentration) to their respective tubes. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with wash buffer (e.g., PBS with 2% FBS) by centrifugation.

  • Viability Staining (if not done previously): If using a viability dye that is compatible with fixed cells, it can be added at this step. Otherwise, it should be performed before fixation.

  • Fixation (Optional): If required, fix the cells with a suitable fixation buffer.

  • Data Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire the data.

Immunohistochemistry (IHC) Staining Protocol with Isotype Control
  • Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

  • Blocking: Block endogenous peroxidase activity (if using HRP-conjugated antibodies) and non-specific binding sites with a suitable blocking buffer.

  • Primary Antibody Incubation:

    • Apply the primary anti-NKR-P1 antibody to one tissue section.

    • Apply the corresponding isotype control at the same concentration to a separate, serial tissue section.

    • Incubate according to the manufacturer's recommendations (e.g., overnight at 4°C).

  • Washing: Wash the slides with a wash buffer (e.g., PBS or TBS).

  • Secondary Antibody Incubation: Apply the appropriate secondary antibody.

  • Detection: Use a suitable detection system (e.g., DAB).

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Microscopy: Examine the slides under a microscope. The isotype control slide should show minimal to no staining compared to the primary antibody slide.

Visual Guides

Isotype_Control_Selection_Workflow Isotype Control Selection Workflow start Start: Select Primary This compound Antibody host_species Identify Host Species (e.g., Mouse, Rat) start->host_species isotype Determine Isotype (e.g., IgG1, IgG2a) start->isotype conjugate Identify Conjugate (e.g., FITC, PE, unconjugated) start->conjugate select_isotype_control Select Isotype Control with Matching Characteristics host_species->select_isotype_control isotype->select_isotype_control conjugate->select_isotype_control concentration Use at Same Concentration as Primary Antibody select_isotype_control->concentration protocol Follow Identical Experimental Protocol concentration->protocol end Proceed with Experiment protocol->end

Caption: A workflow diagram illustrating the key steps in selecting the appropriate isotype control for an this compound antibody.

Troubleshooting_High_Background Troubleshooting High Background with Isotype Control start High Background Staining with Isotype Control check_fc Is Fc Receptor Binding a Possibility? start->check_fc check_conc Is Antibody Concentration Optimized? start->check_conc check_blocking Is Blocking Sufficient? start->check_blocking check_dead_cells Are Dead Cells Excluded? start->check_dead_cells solution_fc Add Fc Block Step check_fc->solution_fc solution_conc Titrate Antibody check_conc->solution_conc solution_blocking Optimize Blocking Buffer check_blocking->solution_blocking solution_dead_cells Use Viability Dye check_dead_cells->solution_dead_cells end Reduced Background Staining solution_fc->end solution_conc->end solution_blocking->end solution_dead_cells->end

Caption: A troubleshooting guide for addressing high background staining observed with an isotype control.

References

dealing with NKR-P1 receptor internalization during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NKR-P1 receptor internalization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound receptor internalization?

A1: this compound receptor internalization is the process by which the this compound receptor, a C-type lectin-like receptor found on the surface of natural killer (NK) cells and other immune cells, is removed from the cell surface and transported into the cell's interior. This process can be initiated by the binding of its natural ligand, Lectin-like transcript 1 (LLT1), or by cross-linking with antibodies.[1][2] Internalization is a mechanism that can modulate the cell's responsiveness to stimuli.

Q2: Why is this compound receptor internalization a concern during experiments?

A2: Uncontrolled this compound receptor internalization can lead to a loss of surface receptor expression, which can significantly impact experimental outcomes. For instance, in flow cytometry experiments, internalization can lead to a false-negative or reduced signal for this compound, making it difficult to accurately quantify the population of this compound-expressing cells. In functional assays, the internalization of this receptor can alter the cytotoxic or cytokine-producing capacity of NK cells.

Q3: What factors can induce this compound receptor internalization?

A3: The primary inducers of this compound internalization in an experimental setting are:

  • Ligand binding: The interaction of this compound with its ligand, LLT1, can trigger internalization.[1]

  • Antibody cross-linking: The use of bivalent antibodies that bind to and cross-link multiple this compound receptors on the cell surface is a potent inducer of internalization.[3][4]

  • Temperature: Incubation of cells at physiological temperatures (37°C) allows for the cellular processes necessary for internalization to occur. Conversely, performing experimental steps at 4°C can inhibit this process.

Q4: How can I prevent this compound receptor internalization during my experiments?

A4: To minimize this compound internalization, consider the following strategies:

  • Low Temperature: Perform all cell staining and washing steps on ice or at 4°C. This is a widely used method to halt most cellular processes, including receptor internalization.

  • Sodium Azide (B81097): The inclusion of sodium azide (typically at 0.01-0.1%) in your staining and wash buffers can help prevent the modulation and internalization of surface antigens.

  • Use of Monovalent Antibody Fragments: If antibody-induced internalization is a concern, consider using F(ab) fragments instead of whole IgG molecules. Since F(ab) fragments are monovalent, they can bind to the receptor without causing the cross-linking that often triggers internalization.

  • Minimize Incubation Times: Reduce the duration of antibody incubation steps as much as possible while still allowing for adequate staining.

Troubleshooting Guides

Issue 1: Weak or no this compound signal in flow cytometry.
Possible Cause Recommended Solution
This compound receptor internalization Perform all staining and washing steps at 4°C and use buffers containing sodium azide to inhibit internalization.
Low this compound expression on cells Confirm the expected expression level of this compound on your cell type. Consider stimulating cells with cytokines like IL-12, which has been shown to upregulate NKR-P1A expression on human NK cells.[1]
Antibody issues (concentration, storage, etc.) Titrate your anti-NKR-P1 antibody to determine the optimal staining concentration. Ensure the antibody has been stored correctly and is not expired.
Steric hindrance If using a large multi-color panel, consider a two-step staining process. Stain for lowly expressed or critical markers like this compound first, followed by other markers.
Issue 2: High background or non-specific staining.
Possible Cause Recommended Solution
Fc receptor binding Pre-incubate your cells with an Fc receptor blocking agent to prevent non-specific binding of your anti-NKR-P1 antibody.
Dead cells Include a viability dye in your staining panel to exclude dead cells from your analysis, as they can non-specifically bind antibodies.
Antibody concentration too high Titrate your antibody to find the lowest concentration that still provides a bright, specific signal.

Experimental Protocols

Protocol: Assessing Antibody-Induced this compound Internalization by Flow Cytometry

This protocol allows for the quantification of this compound receptor internalization following antibody treatment.

Materials:

  • This compound expressing cells (e.g., primary NK cells, NK cell lines)

  • Anti-NKR-P1 antibody (whole IgG)

  • Isotype control antibody (whole IgG)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated secondary antibody or a directly conjugated primary antibody for detection

  • Propidium iodide or other viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your this compound expressing cells.

  • Induction of Internalization:

    • Resuspend cells in pre-warmed culture medium.

    • Add the anti-NKR-P1 antibody or isotype control at a pre-determined concentration.

    • Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization. A 0-minute time point kept on ice serves as a baseline for surface expression.

  • Staining:

    • After the incubation period, immediately wash the cells with ice-cold FACS buffer to stop internalization.

    • If using an unconjugated primary antibody for internalization induction, proceed to stain with a fluorochrome-conjugated secondary antibody on ice.

    • If using a directly conjugated primary for induction, you can proceed to the analysis, or if the signal is quenched, you may need to use a different detection antibody. For measuring remaining surface receptors, a different, non-competing anti-NKR-P1 antibody with a different fluorochrome can be used.

    • Add a viability dye according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single cells.

    • Measure the mean fluorescence intensity (MFI) of this compound staining for each time point and condition.

  • Data Analysis:

    • Calculate the percentage of internalization at each time point relative to the 0-minute time point (100% surface expression).

    • The formula for calculating the percentage of internalization is: (1 - (MFI of test sample / MFI of 0-minute sample)) * 100.

Signaling Pathways and Experimental Workflows

This compound Signaling Overview

The following diagram illustrates a simplified overview of the known signaling pathways associated with the this compound receptor. Engagement of this compound can lead to either activating or inhibitory signals depending on the specific this compound family member and the cellular context.

NKR_P1_Signaling This compound Signaling Overview cluster_membrane Cell Membrane This compound This compound Lck Lck This compound->Lck Associates with FcRγ FcRγ This compound->FcRγ Associates with (Activating) Acid Sphingomyelinase Acid Sphingomyelinase This compound->Acid Sphingomyelinase Activates LLT1 LLT1 LLT1->this compound Ligand Binding Downstream Signaling Downstream Signaling Lck->Downstream Signaling FcRγ->Downstream Signaling Acid Sphingomyelinase->Downstream Signaling

Caption: Simplified this compound signaling pathways.

Experimental Workflow for Assessing this compound Internalization

This diagram outlines the key steps in the experimental workflow for measuring this compound internalization.

Internalization_Workflow This compound Internalization Workflow Cell_Preparation Prepare Single-Cell Suspension Induction Induce Internalization (37°C Incubation with Antibody/Ligand) Cell_Preparation->Induction Staining Stain for Surface this compound (on ice) Induction->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze MFI and Calculate % Internalization Flow_Cytometry->Data_Analysis

Caption: Workflow for measuring this compound internalization.

Troubleshooting Logic for Low this compound Signal

This diagram provides a logical approach to troubleshooting a weak or absent this compound signal in flow cytometry.

Troubleshooting_Logic Troubleshooting Low this compound Signal Start Low this compound Signal Check_Temp Staining at 4°C? Start->Check_Temp Check_Azide Using Sodium Azide? Check_Temp->Check_Azide Yes Solution1 Re-stain at 4°C Check_Temp->Solution1 No Check_Expression Verified Cell Expression Level? Check_Azide->Check_Expression Yes Solution2 Add Sodium Azide to Buffers Check_Azide->Solution2 No Check_Antibody Antibody Titrated and Validated? Check_Expression->Check_Antibody Yes Solution3 Use Positive Control Cells or Stimulate Expression Check_Expression->Solution3 No Check_Antibody->Start Re-evaluate Solution4 Titrate or Use New Antibody Check_Antibody->Solution4 No

Caption: Logic diagram for troubleshooting low this compound signal.

References

Technical Support Center: Enhancing NKR-P1-Mediated Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for protocols aimed at enhancing NKR-P1-mediated cytotoxicity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in NK cell cytotoxicity?

This compound (Natural Killer Receptor Protein 1), also known as CD161, is a C-type lectin-like receptor expressed on the surface of natural killer (NK) cells and some T cell subsets.[1] It functions as a transmembrane signaling molecule that can trigger NK cell activation, leading to the destruction of target cells.[2][3] The this compound family of receptors can be both activating and inhibitory; however, its role in activating NK cell cytotoxicity is a key area of research.[1]

Q2: How does this compound activation lead to target cell killing?

Upon binding to its ligand on a target cell or cross-linking with antibodies, activating forms of this compound associate with immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor proteins, such as the Fc receptor gamma chain (FcRγ).[4][5] This association initiates a signaling cascade involving the phosphorylation of the ITAMs by Src family kinases. These phosphorylated ITAMs then recruit and activate spleen tyrosine kinase (Syk) and ZAP-70.[3][6] This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K) and phospholipase C gamma (PLCγ) pathways, resulting in an increase in intracellular calcium and the activation of transcription factors.[4][7] Ultimately, this signaling cascade culminates in the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the production of cytokines like IFN-γ, leading to the lysis of the target cell.[5]

Q3: What are the common methods to enhance this compound-mediated cytotoxicity in vitro?

The most common methods to enhance this compound-mediated cytotoxicity in the laboratory setting include:

  • Antibody-Mediated Cross-Linking: Using monoclonal antibodies specific for this compound, one can artificially cluster the receptors on the NK cell surface, mimicking ligand binding and triggering the activation cascade.[5][7]

  • Cytokine Stimulation: Pre-treating NK cells with cytokines such as Interleukin-2 (IL-2), Interleukin-15 (IL-15), and Interleukin-21 (IL-21) can enhance their overall cytotoxic potential.[8] These cytokines promote NK cell proliferation, survival, and upregulate the expression of activating receptors and cytotoxic molecules.[8]

Troubleshooting Guides

Issue 1: Low or no enhancement of cytotoxicity after stimulation.

  • Possible Cause 1: Suboptimal Antibody Cross-Linking.

    • Troubleshooting Tip: Ensure the antibody concentration is optimal. A titration experiment is recommended to determine the most effective concentration. Additionally, for some experimental setups, a secondary cross-linking antibody may be necessary to induce a robust signal.[7]

  • Possible Cause 2: Ineffective Cytokine Stimulation.

    • Troubleshooting Tip: Verify the bioactivity of the cytokines. Cytokines can lose activity if not stored or handled properly. Use fresh aliquots and follow the manufacturer's instructions for storage and use. The duration of cytokine stimulation is also critical; a 24 to 72-hour pre-incubation is often required for optimal activation.

  • Possible Cause 3: Poor NK Cell Viability or Purity.

    • Troubleshooting Tip: Assess the viability and purity of your NK cell population before the experiment using a viability stain like Trypan Blue or a fluorescent dye and flow cytometry for purity analysis. Low viability or a high percentage of contaminating cells can lead to poor cytotoxic responses.

Issue 2: High background cytotoxicity in unstimulated control wells.

  • Possible Cause 1: Stressed Target Cells.

    • Troubleshooting Tip: Ensure target cells are healthy and in the logarithmic growth phase. Over-confluent or nutrient-deprived target cells can undergo spontaneous apoptosis or upregulate stress ligands that non-specifically activate NK cells.[9]

  • Possible Cause 2: Non-specific NK Cell Activation.

    • Troubleshooting Tip: The serum used in the culture medium can sometimes contain factors that non-specifically activate NK cells. Consider using heat-inactivated serum or testing different batches of serum.[9]

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Effector to Target (E:T) Ratio.

    • Troubleshooting Tip: Accurate cell counting is crucial. Ensure that the E:T ratio is consistent across all experiments. A standard E:T ratio for NK cell cytotoxicity assays is 10:1, but this may need to be optimized for your specific cell types.[4]

  • Possible Cause 2: Differences in Incubation Times.

    • Troubleshooting Tip: The duration of the co-culture of NK cells and target cells directly impacts the level of cytotoxicity. Standardize the incubation time for all experiments. A common incubation time is 4 hours.[2]

Quantitative Data Summary

The following tables summarize the impact of common enhancement strategies on NK cell cytotoxicity and proliferation.

Table 1: Effect of Cytokine Stimulation on NK Cell Cytotoxicity

CytokineConcentrationDuration of StimulationTarget Cell LineFold Increase in CytotoxicityReference
IL-2100 U/mL7 daysWilms' Tumor CellsSignificantly Enhanced
IL-1510 ng/mL7 daysWilms' Tumor CellsSignificantly Enhanced
IL-12 + IL-1510 ng/mL each18 hoursK562Greater than either cytokine alone

Table 2: Effect of Cytokines on NK Cell Proliferation

Cytokine(s)ConcentrationDurationFold Increase in NK Cell NumberReference
IL-2 + IL-1525 ng/mL each7 daysMarked Increase
IL-2 + IL-2125 ng/mL + 50 ng/mL7 daysSynergistic Increase
IL-15 + IL-2125 ng/mL + 50 ng/mL7 daysSynergistic Increase

Experimental Protocols

Protocol 1: Enhancing this compound-Mediated Cytotoxicity using Antibody Cross-Linking

This protocol describes a standard 4-hour lactate (B86563) dehydrogenase (LDH) release assay to measure NK cell cytotoxicity following this compound stimulation.

Materials:

  • Primary human NK cells (effector cells)

  • Target cell line (e.g., K562)

  • Anti-NKR-P1 monoclonal antibody

  • Goat anti-mouse IgG antibody (for cross-linking, if required)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • LDH cytotoxicity detection kit

Procedure:

  • Preparation of Effector Cells: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Resuspend the purified NK cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Antibody Stimulation: Incubate the NK cells with the anti-NKR-P1 antibody at a pre-optimized concentration for 30 minutes on ice.

  • Cross-Linking (if necessary): If using a secondary antibody for cross-linking, wash the NK cells to remove unbound primary antibody, then incubate with the goat anti-mouse IgG antibody for another 30 minutes on ice.

  • Preparation of Target Cells: Harvest the target cells, wash, and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^5 cells/mL.

  • Co-culture:

    • Plate 100 µL of the target cell suspension into the wells of a 96-well round-bottom plate (1 x 10^4 cells/well).

    • Add 100 µL of the antibody-treated NK cell suspension to the wells to achieve the desired Effector:Target (E:T) ratio (e.g., 10:1, which would be 1 x 10^5 NK cells).

    • Include the following controls:

      • Spontaneous Release (Target): Target cells with medium only.

      • Spontaneous Release (Effector): Effector cells with medium only.

      • Maximum Release: Target cells with lysis buffer from the LDH kit.

      • Unstimulated Control: NK cells (without antibody treatment) co-cultured with target cells.

  • Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact, then incubate for 4 hours at 37°C in a 5% CO2 incubator.[2]

  • LDH Assay:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well flat-bottom plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Percent Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Release - Spontaneous Target Release)] x 100.

Protocol 2: Enhancing NK Cell Cytotoxicity with Cytokine Pre-stimulation

This protocol utilizes a Calcein-AM release assay to measure cytotoxicity after enhancing NK cell activity with cytokines.

Materials:

  • Primary human NK cells

  • Target cell line

  • Recombinant human IL-2 and/or IL-15

  • Calcein-AM

  • Complete RPMI-1640 medium

  • 96-well V-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cytokine Stimulation of NK Cells: Culture purified NK cells in complete RPMI-1640 medium supplemented with IL-2 (e.g., 100 U/mL) and/or IL-15 (e.g., 10 ng/mL) for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Labeling of Target Cells:

    • Harvest and wash the target cells.

    • Resuspend the cells at 1 x 10^6 cells/mL in serum-free medium containing Calcein-AM (final concentration 1-5 µM).

    • Incubate for 30 minutes at 37°C.

    • Wash the cells three times with complete medium to remove excess dye.

    • Resuspend the labeled target cells at 1 x 10^5 cells/mL in complete medium.

  • Co-culture:

    • Plate 100 µL of the Calcein-AM labeled target cells into a 96-well V-bottom plate (1 x 10^4 cells/well).

    • Harvest, wash, and resuspend the cytokine-stimulated NK cells.

    • Add 100 µL of the NK cell suspension to the wells at the desired E:T ratio.

    • Include controls:

      • Spontaneous Release: Labeled target cells with medium only.

      • Maximum Release: Labeled target cells with a lysis agent (e.g., 1% Triton X-100).

  • Incubation: Centrifuge the plate at 250 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Calcein Release:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a fresh 96-well flat-bottom plate.

    • Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Calculation of Cytotoxicity:

    • Percent Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Visualizations

NKR_P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Target_Ligand Target Cell Ligand NKR_P1 This compound Target_Ligand->NKR_P1 Binding/ Cross-linking FcRg FcRγ (ITAM) NKR_P1->FcRg Association Src_Kinase Src Family Kinase FcRg->Src_Kinase Recruitment Syk_ZAP70 Syk / ZAP-70 FcRg->Syk_ZAP70 Recruitment & Activation Src_Kinase->FcRg Phosphorylation PLCg PLCγ Syk_ZAP70->PLCg PI3K PI3K Syk_ZAP70->PI3K Vav1 Vav1 Syk_ZAP70->Vav1 Ca_Flux Ca²⁺ Flux PLCg->Ca_Flux Cytotoxicity Cytotoxicity (Granule Release) PI3K->Cytotoxicity NFkB NF-κB Vav1->NFkB NFAT NFAT Ca_Flux->NFAT Ca_Flux->Cytotoxicity Cytokine_Production Cytokine Production (IFN-γ) NFAT->Cytokine_Production NFkB->Cytokine_Production Experimental_Workflow cluster_preparation 1. Cell Preparation cluster_stimulation 2. Enhancement Protocol cluster_assay 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis Effector_Prep Isolate & Prepare NK Cells (Effectors) Stimulation Stimulate NK Cells: - Anti-NKR-P1 Cross-linking - Cytokine Incubation (IL-2/IL-15) Effector_Prep->Stimulation Target_Prep Culture & Prepare Target Cells CoCulture Co-culture Effector & Target Cells (Vary E:T Ratios) Target_Prep->CoCulture Stimulation->CoCulture Incubation Incubate (e.g., 4 hours) CoCulture->Incubation Measurement Measure Cytotoxicity (LDH, Calcein-AM, etc.) Incubation->Measurement Calculation Calculate % Cytotoxicity Measurement->Calculation Comparison Compare Stimulated vs. Unstimulated Controls Calculation->Comparison

References

Technical Support Center: NKR-P1 Signaling Inhibition Using Blocking Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying NKR-P1 signaling. This resource provides in-depth guidance on the use of blocking antibodies to investigate the function of the this compound family of receptors (including human CD161 and mouse NK1.1). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its role in immune cell function?

A1: this compound (Natural Killer Receptor Protein 1) is a family of C-type lectin-like receptors expressed predominantly on Natural Killer (NK) cells and subsets of T cells. In humans, the primary member is CD161 (also known as NKR-P1A), while in mice, the NK1.1 antigen (CD161c) is a common marker. These receptors can have both activating and inhibitory functions. For instance, the interaction of human CD161 with its ligand, lectin-like transcript 1 (LLT1), has been shown to inhibit the cytotoxic function of NK cells.[1] Therefore, blocking this interaction is a key strategy for studying this compound signaling and its role in immune regulation.

Q2: Are there small molecule inhibitors available for this compound?

A2: Currently, there are no commercially available, validated small molecule inhibitors that specifically target the this compound receptor. The primary tool for inhibiting this compound signaling in research settings is the use of monoclonal blocking antibodies. These antibodies bind to the extracellular domain of the this compound receptor, thereby preventing its interaction with its natural ligands.

Q3: What are the most commonly used anti-NKR-P1/CD161 blocking antibodies?

A3: Several antibody clones are widely used for functional studies of this compound/CD161. The choice of antibody depends on the species and the specific application. Some of the well-documented clones include:

  • IMT-009: A fully human IgG1 antibody that selectively blocks the interaction of human CD161 with its ligand CLEC2D.[2][3]

  • 191B8: A mouse anti-human CD161 antibody that has been shown to partially block spontaneous NK cell cytotoxicity.[4]

  • PK136: A mouse anti-mouse NK1.1 antibody widely used for in vivo depletion and in vitro functional blocking of NK cells in specific mouse strains (e.g., C57BL/6).[5][6][7][8][9]

  • 1C10: A mouse anti-mouse NKR-P1A, B, C antibody that can induce cytokine release in SJL/J NK cells.[10]

Q4: What are the potential "off-target" effects of using anti-NKR-P1/CD161 blocking antibodies?

A4: While monoclonal antibodies are generally highly specific, "off-target" or non-specific effects can occur. These are not off-target effects in the sense of a small molecule inhibiting an unrelated kinase, but rather unintended consequences of the antibody itself. Potential issues include:

  • Fc Receptor Binding: The Fc portion of the antibody can bind to Fc receptors on other immune cells (e.g., monocytes, macrophages), leading to unintended cell activation or depletion.[11] To mitigate this, some antibodies like IMT-009 are engineered with an inactive Fc domain.[2]

  • Non-specific Cell Binding: Antibodies can non-specifically adhere to dead cells or other "sticky" cell populations, leading to false-positive signals in assays like flow cytometry.[12][13][14]

  • Strain Specificity: Some antibodies are effective only in specific mouse strains. For example, the PK136 antibody recognizes the NK1.1 antigen which is not present in all mouse strains (e.g., BALB/c, C3H).[8][9][15]

  • Unintended Activation: Depending on the experimental setup (e.g., immobilization of the antibody), anti-CD161 antibodies can sometimes lead to T-cell co-stimulation rather than inhibition.[16]

Quantitative Data for Common Anti-NKR-P1/CD161 Blocking Antibodies

The following table summarizes available quantitative data for commonly used anti-NKR-P1/CD161 blocking antibodies. Note that data may not be available for all parameters for every antibody.

Antibody CloneTargetIsotypeReported IC50Reported EC50Known Applications
IMT-009 Human CD161Human IgG10.94 nM (for blocking CLEC2D interaction)[17]0.2 nM (for overcoming cytotoxicity inhibition)[17]Blocking NK and T cell inhibition[2][3]
191B8 Human CD161Mouse IgG2aNot reportedNot reportedPartial blocking of NK cytotoxicity[4]
PK136 Mouse NK1.1Mouse IgG2aNot reportedNot reportedIn vivo NK cell depletion, in vitro blocking[5][6][7][8][9]
KW7.3.7 Human CD161Human0.145 µg/mL (for blocking CLEC2D binding)[18]Not reportedBlocking CLEC2D binding[18]

Troubleshooting Guides

Problem 1: Incomplete or no blocking of NK cell cytotoxicity/cytokine release.
Possible Cause Troubleshooting Steps
Insufficient Antibody Concentration Titrate the antibody to determine the optimal blocking concentration for your specific cell type and assay conditions.
Antibody Incubation Time Too Short Ensure you are pre-incubating the effector cells (NK cells) with the blocking antibody for a sufficient amount of time (typically 30-60 minutes) before adding the target cells.
Target Cells Express Ligands for Other Activating Receptors NK cell activation is a balance of signals from multiple activating and inhibitory receptors. If the target cells express strong ligands for other activating receptors (e.g., NKG2D ligands), the blocking of this compound alone may not be sufficient to prevent cytotoxicity. Use target cells with a known receptor expression profile.
Incorrect Antibody for the Species/Strain Verify that the antibody is specific for the species (human vs. mouse) and, if applicable, the mouse strain you are using. For example, PK136 is not effective in BALB/c mice.[8][9]
Antibody Quality Issues Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot if in doubt.
Problem 2: High background or non-specific effects observed.
Possible Cause Troubleshooting Steps
Fc Receptor-Mediated Binding Use an Fc receptor blocking reagent (e.g., Fc block) before adding your anti-NKR-P1 antibody, especially in mixed immune cell populations.[11] Alternatively, use an antibody with a modified Fc region (like IMT-009) or F(ab')2 fragments.[2]
Binding to Dead Cells Include a viability dye in your assay (e.g., in flow cytometry) to exclude dead cells from your analysis, as they are prone to non-specific antibody binding.[12][14]
Antibody Aggregates Centrifuge the antibody solution before use to pellet any aggregates that may have formed during storage.
High Antibody Concentration Using an excessive amount of antibody can increase non-specific binding.[13][14] Perform an antibody titration to find the optimal concentration that gives a good signal-to-noise ratio.

Experimental Protocols

Protocol 1: In Vitro NK Cell Cytotoxicity Assay using a Blocking Antibody (Flow Cytometry-Based)

This protocol is adapted from standard flow cytometry-based cytotoxicity assays.

Materials:

  • Effector cells: Purified human or mouse NK cells

  • Target cells: A suitable cell line sensitive to NK cell-mediated killing (e.g., K562 for human NK cells)

  • Anti-NKR-P1/CD161 blocking antibody (e.g., IMT-009 for human, PK136 for mouse)

  • Isotype control antibody

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Cell viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Prepare Target Cells:

    • Label target cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol to distinguish them from effector cells.

    • Wash the labeled target cells twice with complete medium.

    • Resuspend the target cells at a concentration of 1 x 10^5 cells/mL.

  • Prepare Effector Cells:

    • Isolate NK cells from peripheral blood (human) or spleen (mouse).

    • Resuspend the NK cells at the desired concentration to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Antibody Blocking:

    • In a 96-well U-bottom plate, add your effector cells.

    • For each E:T ratio, set up triplicate wells for:

      • No antibody control

      • Isotype control antibody

      • Anti-NKR-P1 blocking antibody

    • Add the appropriate antibody to the wells at a pre-determined optimal concentration.

    • Incubate the plate at 37°C for 30-60 minutes to allow for antibody binding.

  • Co-culture:

    • Add 100 µL of the labeled target cell suspension to each well.

    • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.

    • Incubate the plate at 37°C for 4 hours.

  • Staining and Analysis:

    • After incubation, add the cell viability dye to each well.

    • Acquire the samples on a flow cytometer.

    • Gate on the target cell population (CFSE-positive).

    • Within the target cell gate, quantify the percentage of dead cells (viability dye-positive).

    • Calculate the percentage of specific lysis for each condition.

Visualizations

This compound Signaling Pathway and Antibody Inhibition

NKR_P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) NKR_P1 This compound/CD161 LLT1->NKR_P1 Binds Signaling_Cascade Inhibitory Signaling Cascade NKR_P1->Signaling_Cascade Activates BlockingAb Blocking Antibody (e.g., IMT-009) BlockingAb->NKR_P1 Blocks Binding Cytotoxicity Inhibition of Cytotoxicity Signaling_Cascade->Cytotoxicity Experimental_Workflow start Start prep_targets Prepare & Label Target Cells start->prep_targets prep_effectors Isolate & Prepare Effector NK Cells start->prep_effectors coculture Co-culture Effector and Target Cells (4h) prep_targets->coculture antibody_incubation Pre-incubate NK Cells with Blocking Ab / Isotype prep_effectors->antibody_incubation antibody_incubation->coculture stain Stain with Viability Dye coculture->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (% Lysis) acquire->analyze end End analyze->end Troubleshooting_Tree start No/Low Blocking Effect? check_conc Is Ab concentration optimized? start->check_conc Yes check_time Is pre-incubation time sufficient? check_conc->check_time Yes titrate Action: Titrate Ab check_conc->titrate No check_strain Is Ab correct for species/strain? check_time->check_strain Yes increase_time Action: Increase incubation time check_time->increase_time No check_target Do target cells have other activating ligands? check_strain->check_target Yes verify_ab Action: Verify Ab specifications check_strain->verify_ab No profile_target Action: Profile target cell receptors check_target->profile_target Yes

References

Technical Support Center: Interpreting NKR-P1 Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting conflicting data related to the function of Natural Killer Receptor Protein 1 (NKR-P1).

Frequently Asked Questions (FAQs)

Q1: Why do I observe both activating and inhibitory signals when studying this compound?

The function of this compound is not monolithic; it is a family of receptors with both activating and inhibitory members. The observed signal depends on which this compound receptor is engaged. For instance, in mice, NKR-P1C is an activating receptor, while NKR-P1B is inhibitory.[1][2] In humans, the function of NKR-P1A (CD161) has been debated, with evidence suggesting it can mediate weak inhibitory signals upon engagement with its ligand, lectin-like transcript 1 (LLT1).[3] The overall outcome of NK cell activity is a balance between signals from these activating and inhibitory receptors.

Q2: What are the ligands for this compound receptors?

This compound receptors recognize C-type lectin-related (Clr) proteins. The expression of these ligands on target cells is a key determinant of the NK cell response. For example, the inhibitory mouse NKR-P1B receptor recognizes Clr-b (also known as Ocil).[4][5] Healthy cells typically express Clr-b, which protects them from NK cell-mediated killing. However, tumor cells often downregulate Clr-b, leading to "missing-self" recognition and NK cell activation.[4][5][6]

Q3: How does the signaling pathway differ between activating and inhibitory this compound receptors?

Activating this compound receptors, such as mouse NKR-P1C, lack intrinsic signaling motifs and associate with adaptor proteins like the Fc receptor gamma chain (FcRγ) to initiate a signaling cascade.[7] This signaling involves the tyrosine kinase p56(lck).[1] In contrast, inhibitory this compound receptors, like mouse NKR-P1B, possess an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) in their cytoplasmic tail.[1][8][9] Upon ligand binding, the ITIM is phosphorylated, leading to the recruitment of phosphatases like SHP-1, which in turn dampen activating signals.[1][2]

Q4: Can the experimental setup influence the observed function of an this compound receptor?

Absolutely. The choice of experimental model and reagents is critical. For instance, using monoclonal antibodies to cross-link this compound receptors in a "redirected lysis assay" can be a powerful tool to study the function of a specific receptor in isolation.[9][10][11] However, the strength of the resulting signal can sometimes overcome the nuances of natural receptor-ligand interactions. For example, strong cross-linking of human NKR-P1A can inhibit NK cell degranulation induced by a weak stimulus, but this inhibition may be masked by a stronger activating signal.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in NK cell cytotoxicity assays.
Potential Cause Recommended Solution
Effector-to-Target (E:T) Ratio is Not Optimal The optimal E:T ratio can vary between different target cell lines and NK cell sources. It is recommended to perform a titration experiment with a range of E:T ratios (e.g., 1:1, 5:1, 10:1, 20:1) to determine the ideal ratio for your specific experimental setup.[12]
Target Cell Viability and Ligand Expression Ensure that your target cells are healthy and in the logarithmic growth phase. The expression of this compound ligands, such as Clr-b, can be downregulated on tumor cells, which is a key aspect of their recognition by NK cells.[4][5][13] Regularly check the viability and phenotype of your target cells by flow cytometry.
NK Cell Activation State The activation status of your NK cells can significantly impact their cytotoxic potential. For some experiments, resting NK cells are appropriate, while for others, pre-stimulation with cytokines like IL-2, IL-12, or IL-15 may be necessary to observe robust cytotoxicity.[14]
Assay Method Limitations Traditional chromium-51 (B80572) release assays can have high spontaneous release, while fluorescent dye-based assays like Calcein AM release may underestimate cell lysis due to incomplete dye release from apoptotic bodies.[15] Consider using a flow cytometry-based assay, which allows for the simultaneous assessment of target cell death and NK cell degranulation (CD107a expression).[16]
Issue 2: Low or no cytokine release detected.
Potential Cause Recommended Solution
Suboptimal NK Cell Stimulation The combination and concentration of cytokines used for stimulation are critical. Different cytokine combinations can elicit different responses. For example, IL-2 in combination with IL-18 or IL-21 can synergistically enhance IFN-γ production.[17] A titration of stimulating cytokines is recommended.
Incorrect Timing of Supernatant Collection Cytokine release is a dynamic process. The optimal time point for measuring cytokine levels in the supernatant can vary. It is advisable to perform a time-course experiment to determine the peak of cytokine production for your specific experimental conditions.
Donor-to-Donor Variability When using primary human NK cells, there can be significant variability in cytokine production between donors. It is important to test a sufficient number of donors to draw meaningful conclusions.
Assay Sensitivity Ensure that the chosen cytokine detection method (e.g., ELISA, Luminex) has the required sensitivity to detect the expected levels of cytokines.
Issue 3: High background or non-specific binding in receptor-ligand binding assays.
Potential Cause Recommended Solution
Fc Receptor Binding If using antibodies in your binding assay, non-specific binding can occur through Fc receptors on your cells.[18][19] To mitigate this, consider using F(ab')2 fragments of your antibodies or blocking Fc receptors with an appropriate reagent.
Inadequate Washing Steps Insufficient washing can lead to high background signals from unbound labeled ligands or antibodies. Optimize the number and duration of your washing steps to effectively remove unbound reagents.[20]
Reagent Quality and Concentration Use high-quality, validated reagents. Titrate your labeled ligand or antibody to determine the optimal concentration that provides a good signal-to-noise ratio. High concentrations can lead to increased non-specific binding.[20]
Cell Viability Dead cells can non-specifically bind antibodies and other reagents. Ensure you are working with a highly viable cell population by using a viability dye and gating on live cells during flow cytometry analysis.[18]

Quantitative Data Summary

The following table summarizes the known interactions between mouse this compound receptors and their Clr ligands, along with the functional outcome.

This compound ReceptorLigand(s)Functional Outcome
NKR-P1B Clr-b (Ocil)Inhibitory
NKR-P1D Clr-b (Ocil)Inhibitory
NKR-P1F Clr-c, Clr-d, Clr-gActivating
NKR-P1G Clr-d, Clr-f, Clr-gInhibitory

Data compiled from multiple sources.[4][5][21][22]

Experimental Protocols

Flow Cytometry-Based NK Cell Cytotoxicity Assay

This protocol allows for the quantification of target cell death and NK cell degranulation.

Materials:

  • Effector cells (NK cells)

  • Target cells

  • Cell tracker (B12436777) dye (e.g., CFSE)

  • Anti-CD107a antibody, conjugated to a fluorophore

  • Monensin (GolgiStop) and Brefeldin A (GolgiPlug)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Label target cells with a cell tracker dye according to the manufacturer's instructions.

  • Co-culture effector and labeled target cells at the desired E:T ratios in a 96-well U-bottom plate.

  • Add anti-CD107a antibody to the co-culture.

  • Incubate for 1 hour at 37°C.

  • Add Monensin and Brefeldin A to the culture and incubate for an additional 4-5 hours at 37°C.

  • Wash the cells with FACS buffer (PBS + 2% FBS).

  • Stain the cells with a viability dye.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the target cell population (identified by the cell tracker dye) to determine the percentage of dead cells (positive for the viability dye). Simultaneously, gate on the NK cell population to determine the percentage of degranulating cells (positive for CD107a).

Cytokine Release Assay

This protocol is for measuring cytokine secretion from NK cells upon stimulation.

Materials:

  • Purified NK cells

  • Stimulating agents (e.g., cytokines like IL-12, IL-15, IL-18, or target cells)

  • Culture medium

  • Cytokine detection kit (e.g., ELISA or Luminex)

Procedure:

  • Plate purified NK cells in a 96-well plate.

  • Add the stimulating agents to the wells. Include appropriate controls (unstimulated NK cells).

  • Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Measure the concentration of the cytokine(s) of interest in the supernatant using your chosen detection method, following the manufacturer's instructions.

Receptor-Ligand Binding Assay using Flow Cytometry

This protocol is to assess the binding of a soluble, fluorophore-conjugated ligand to this compound on the cell surface.

Materials:

  • Cells expressing the this compound receptor of interest

  • Fluorophore-conjugated ligand (e.g., a soluble Clr protein)

  • FACS buffer

  • Flow cytometer

Procedure:

  • Harvest and wash the this compound-expressing cells.

  • Resuspend the cells in cold FACS buffer.

  • Add the fluorophore-conjugated ligand at various concentrations to the cell suspension. Include a control with no ligand.

  • Incubate the cells with the ligand on ice for 30-60 minutes in the dark.

  • Wash the cells with cold FACS buffer to remove unbound ligand.

  • Resuspend the cells in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by measuring the mean fluorescence intensity (MFI) of the cells, which corresponds to the amount of bound ligand.

Visualizations

NKR_P1_Signaling cluster_activating Activating Signal (e.g., mouse NKR-P1C) cluster_inhibitory Inhibitory Signal (e.g., mouse NKR-P1B) NKR_P1C NKR-P1C FcRg FcRγ NKR_P1C->FcRg associates with Lck_act p56(lck) FcRg->Lck_act recruits & activates Downstream_act Downstream Signaling (e.g., Ca²⁺ flux, PI turnover) Lck_act->Downstream_act phosphorylates Activation NK Cell Activation (Cytotoxicity, Cytokine Release) Downstream_act->Activation NKR_P1B NKR-P1B (contains ITIM) Lck_inh p56(lck) NKR_P1B->Lck_inh associates with ITIM_p Phosphorylated ITIM Lck_inh->ITIM_p phosphorylates SHP1 SHP-1 ITIM_p->SHP1 recruits Activating_Signal Activating Receptor Signal SHP1->Activating_Signal dephosphorylates & inhibits Inhibition Inhibition of NK Cell Activation

Caption: Opposing signaling pathways of activating and inhibitory this compound receptors.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_cytokine Cytokine Release Assay cluster_binding Ligand Binding Assay Start_Cyto Co-culture NK cells and target cells Add_CD107a Add anti-CD107a Ab Start_Cyto->Add_CD107a Incubate_Cyto Incubate (1h + 4h with GolgiStop/Plug) Add_CD107a->Incubate_Cyto Stain_Viability Stain with viability dye Incubate_Cyto->Stain_Viability FACS_Cyto Flow Cytometry Analysis Stain_Viability->FACS_Cyto Result_Cyto Measure % Target Lysis & % CD107a+ NK cells FACS_Cyto->Result_Cyto Start_Cyto_Rel Stimulate NK cells Incubate_Cyto_Rel Incubate (24-48h) Start_Cyto_Rel->Incubate_Cyto_Rel Collect_Supernatant Collect Supernatant Incubate_Cyto_Rel->Collect_Supernatant ELISA ELISA / Luminex Collect_Supernatant->ELISA Result_Cyto_Rel Quantify Cytokine Concentration ELISA->Result_Cyto_Rel Start_Bind Incubate this compound+ cells with labeled ligand Wash_Bind Wash to remove unbound ligand Start_Bind->Wash_Bind FACS_Bind Flow Cytometry Analysis Wash_Bind->FACS_Bind Result_Bind Measure Mean Fluorescence Intensity FACS_Bind->Result_Bind

References

Technical Support Center: Cryopreservation of NKR-P1 Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful cryopreservation of NKR-P1 expressing cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cooling rate for cryopreserving this compound expressing cells?

A1: A controlled cooling rate is crucial for maintaining cell viability. For most NK cell lines and primary NK cells, a slow cooling rate of -1°C per minute is recommended.[1][2] This minimizes the formation of intracellular ice crystals, which can damage cellular structures. For certain DMSO-free cryoprotectants, a faster rate of -2°C per minute may be optimal.[1][3]

Q2: What are the recommended cryoprotectant agents (CPAs) for this compound expressing cells?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used cryoprotectant for NK cells, typically at a concentration of 5-10%.[4][5][6] However, due to its potential toxicity, DMSO-free commercial cryopreservation solutions are also available and have shown success.[1] Some formulations include human serum albumin and other components to enhance cell recovery.[4]

Q3: What is the ideal cell density for cryopreservation?

A3: Higher cell densities generally lead to better post-thaw viability. A concentration of 5x10^7 cells/mL has been shown to yield higher viability compared to lower densities like 1x10^6 or 5x10^6 cells/mL.[1][3] Cryopreserving cells at very low densities can result in poor recovery.[4]

Q4: How does cryopreservation affect the function of this compound expressing cells?

A4: Cryopreservation can negatively impact the functionality of NK cells. Post-thaw, cells may exhibit reduced cytotoxicity, decreased cytokine production, and impaired migration.[7][8][9] Specifically, the expression of activating receptors like NKG2D can be decreased, and a significant loss of viable cells can occur within 24 hours post-thaw.[4][10]

Q5: Are there any methods to improve the post-thaw recovery and function of cryopreserved NK cells?

A5: Yes, several strategies can enhance post-thaw outcomes. Pre-treating NK cells with a combination of IL-15 and IL-18 before cryopreservation has been shown to improve recovery and maintain cytotoxic function.[11] Resting the cells in media supplemented with IL-2 post-thaw can also aid in functional recovery, although it may not prevent the initial loss of viable cells.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low post-thaw viability - Suboptimal cooling rate.- Inappropriate cryoprotectant concentration.- Low cell density during cryopreservation.- Extended storage at -80°C instead of liquid nitrogen.- Use a controlled-rate freezer set to -1°C/minute.[1][2]- Optimize DMSO concentration (5-10%) or use a validated commercial DMSO-free cryoprotectant.[1][4]- Cryopreserve at a higher cell density (e.g., 5x10^7 cells/mL).[1][3]- For long-term storage, transfer vials to the vapor phase of liquid nitrogen after initial freezing at -80°C.[12]
Cell clumping after thawing - Presence of dead cells and released DNA.[5]- Reaction to the post-thaw culture medium.[1]- Gently pipette the cell suspension to break up clumps.- Consider adding a DNase I solution to the thawing medium to reduce clumping from extracellular DNA.- Test different post-thaw culture media to identify one that minimizes aggregation.[1]
Poor cell proliferation after thawing - Insufficient cell density in the culture.- Lack of essential cytokines.- Sublethal damage during cryopreservation.[2]- Seed cells at a higher density post-thaw to encourage proliferation.- Supplement the culture medium with IL-2 or other appropriate cytokines to support NK cell growth.[1][12]- Review and optimize the entire cryopreservation and thawing protocol to minimize cell stress.
Decreased cytotoxicity post-thaw - Downregulation of activating receptors.- General cellular stress from the freeze-thaw process.[4][13]- Allow cells to recover in culture with cytokine support (e.g., IL-2, IL-15) for a period before functional assays.[4]- Pre-treat cells with IL-15 and IL-18 prior to cryopreservation to better maintain their cytotoxic potential.[11]
Delayed or no cell growth after thawing - The cell line is highly sensitive to cryopreservation.- The initial cell viability was low before freezing.- Ensure cells are in the logarithmic growth phase and have high viability (>90%) before cryopreservation.- Thaw cells rapidly in a 37°C water bath and immediately dilute the cryoprotectant by transferring the cells to a larger volume of pre-warmed culture medium.[2]

Experimental Protocols

Protocol 1: Cryopreservation of this compound Expressing Cells
  • Cell Preparation:

    • Culture cells to the mid-logarithmic growth phase.

    • Ensure cell viability is greater than 90% using a viability assay (e.g., trypan blue exclusion).

    • Harvest cells by centrifugation at 300 x g for 5-10 minutes.

    • Resuspend the cell pellet in cold cryopreservation medium at the desired concentration (e.g., 5x10^7 cells/mL).

  • Cryopreservation Medium:

    • A common formulation is 90% fetal bovine serum (FBS) and 10% DMSO.[14]

    • Alternatively, use a commercial cryopreservation solution according to the manufacturer's instructions.

  • Freezing:

    • Aliquot 1 mL of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.[14]

    • For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.

Protocol 2: Thawing of Cryopreserved this compound Expressing Cells
  • Preparation:

    • Pre-warm complete culture medium to 37°C.

  • Thawing:

    • Retrieve a cryovial from liquid nitrogen storage.

    • Immediately place the vial in a 37°C water bath until only a small ice crystal remains. This should be a rapid process (typically under 1 minute).[2][12]

  • Cell Recovery:

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the contents of the vial to a sterile centrifuge tube containing at least 10 mL of pre-warmed complete culture medium to dilute the cryoprotectant.

    • Centrifuge the cells at 300 x g for 5-10 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Perform a cell count and viability assessment.

    • Culture the cells at an appropriate density, supplementing with cytokines like IL-2 as needed.

Visualizations

Cryopreservation_Workflow Cryopreservation and Thawing Workflow cluster_prep Cell Preparation cluster_freeze Freezing cluster_thaw Thawing & Recovery Harvest Harvest Log-Phase Cells Viability Assess Viability (>90%) Harvest->Viability Resuspend Resuspend in Cryomedia (e.g., 5x10^7 cells/mL) Viability->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot SlowFreeze Controlled Cooling (-1°C/min to -80°C) Aliquot->SlowFreeze Storage Transfer to Liquid Nitrogen SlowFreeze->Storage RapidThaw Rapid Thaw at 37°C Storage->RapidThaw Dilute Dilute in Warm Medium RapidThaw->Dilute Centrifuge Centrifuge and Resuspend Dilute->Centrifuge Culture Culture with Cytokine Support Centrifuge->Culture

Caption: A flowchart of the key steps in the cryopreservation and thawing process for this compound expressing cells.

NKR_P1_Signaling Simplified this compound Signaling Pathway NKR_P1C NKR-P1C (Activating) Lck p56(lck) NKR_P1C->Lck associates via CxCP motif PI_Turnover Phosphoinositide Turnover Lck->PI_Turnover Ca_Flux Intracellular Ca2+ Flux PI_Turnover->Ca_Flux Cytotoxicity Cytotoxicity Ca_Flux->Cytotoxicity Cytokine_Prod Cytokine Production Ca_Flux->Cytokine_Prod

Caption: A simplified diagram of the activating signaling cascade initiated by the NKR-P1C receptor.[15][16]

References

Technical Support Center: NKR-P1 Knockout Mouse Breeding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with NKR-P1 (Natural Killer Receptor Protein 1) knockout mice. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in breeding and colony management.

Frequently Asked Questions (FAQs): Breeding and Colony Management

Q1: We are not observing any pregnancies or are getting very small litters from our this compound knockout breeding pairs. What are the potential causes and solutions?

A1: While there is no direct evidence to suggest that knockout of this compound genes inherently causes infertility, several general factors can contribute to a lack of litters or small litter sizes in any mouse breeding colony.[1] Consider the following troubleshooting steps:

  • Breeder Age: The reproductive capacity of mice declines with age. Female mice are most fertile before 6 months of age, and male fertility can decrease after one year.[1] It is recommended to set up breeding pairs with mice that are 6-8 weeks old.[2]

  • Genetic Background: Continuous inbreeding can sometimes lead to reduced fertility.[3] If your this compound knockout line has been maintained for many generations, consider backcrossing to the parental inbred strain to improve vigor.[1]

  • Environmental Stressors: Mice are sensitive to their environment. Inconsistent light cycles, temperature fluctuations, noise, and vibrations can negatively impact breeding success.[2] Ensure the animal facility maintains a stable and quiet environment.

  • Health Status: Underlying health issues or subclinical infections can impair reproduction. Consult with your facility's veterinarian to ensure the colony is healthy.

  • Mate Compatibility: Occasionally, specific male-female pairings are not productive. If a pair fails to produce a litter within 60 days, consider pairing them with different mates.[1]

Q2: We are observing pup cannibalism or neglect in our this compound knockout mouse colony. What can we do to prevent this?

A2: Pup cannibalism or neglect can be caused by several factors, often related to stress or inexperience. Here are some potential causes and preventative measures:

  • First-time Mothers: Inexperienced dams may be more prone to neglecting or cannibalizing their litters. Provide ample nesting material and minimize disturbances to the cage, especially within the first 48 hours after birth.

  • Stress: As with poor breeding performance, stress is a major contributor to this behavior. Avoid unnecessary cage changes, loud noises, and excessive handling of the mother and pups.

  • Diet: Ensure the breeding diet provides adequate nutrition and calories to support lactation.

  • Overcrowding: If a nursing female gives birth to a second litter, the older litter should be weaned as soon as possible to prevent trampling of the newborns.

Q3: Is there a known phenotype for this compound knockout mice that might affect breeding?

A3: The this compound gene family includes several members (NKR-P1A, B, C, F, G) that are expressed on NK cells and other immune cells.[4] The knockout of a specific family member, NKR-P1B, has been reported. These NKR-P1B deficient mice were found to have normal immune development, including normal numbers of T cells, B cells, dendritic cells, NK cells, and NKT cells. This suggests that the absence of at least this single this compound protein does not grossly impair overall health in a standard laboratory environment, which would likely not directly impact breeding capability.[5] However, phenotypes can be subtle or context-dependent. For example, NKR-P1B deficient mice show a defective "missing-self" response against cells lacking the Clr-b ligand.[6] It is crucial to carefully observe your specific this compound knockout line for any unexpected health issues that could indirectly affect reproduction.

Quantitative Data Summary

The following table summarizes the average litter sizes for C57BL/6 mice, a common background strain for knockout models. Note that the litter size of genetically engineered mice can sometimes be smaller than that of their wild-type counterparts.

StrainAverage Litter SizeReference
C57BL/6J5-11 pups

Experimental Protocols

Genotyping Protocol for this compound Knockout Mice (Adaptable PCR Protocol)

This is a universal PCR-based genotyping protocol that can be adapted for your specific this compound knockout allele. You will need to design primers that can differentiate between the wild-type, heterozygous, and homozygous knockout alleles. This typically involves a forward primer common to both the wild-type and knockout allele, and two reverse primers: one specific to the wild-type sequence and one specific to the knockout construct (e.g., within a neomycin cassette).

1. DNA Extraction from Tail or Ear Biopsy:

  • Place the tissue sample in a 1.5 mL microcentrifuge tube.

  • Add 75 µL of a base solution (e.g., 25 mM NaOH, 0.2 mM EDTA).

  • Heat at 95°C for 30 minutes.

  • Cool to room temperature.

  • Add 75 µL of a neutralization solution (e.g., 40 mM Tris-HCl, pH 5.5).

  • Vortex the sample.

  • Use 2 µL of this crude DNA extract per 10 µL PCR reaction.

2. PCR Reaction Setup:

  • Prepare a master mix containing the following reagents per reaction:

    • 5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)

    • 0.5 µL of Forward Primer (10 µM)

    • 0.5 µL of Wild-Type Reverse Primer (10 µM)

    • 0.5 µL of Knockout Reverse Primer (10 µM)

    • 1.5 µL of Nuclease-Free Water

  • Aliquot 8 µL of the master mix into PCR tubes.

  • Add 2 µL of the DNA extract to each tube.

3. PCR Cycling Conditions:

  • Initial Denaturation: 94°C for 3 minutes

  • 35 Cycles of:

    • Denaturation: 94°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (optimize for your specific primers)

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 5 minutes

  • Hold: 4°C

4. Gel Electrophoresis:

  • Run the PCR products on a 1.5-2% agarose (B213101) gel.

  • Visualize the bands under UV light to determine the genotype based on the expected band sizes for the wild-type and knockout alleles.

Visualizations

Breeding_Scheme P0_male This compound+/- (Male) P0_female This compound+/- (Female) F1_1 This compound+/+ (25%) P0_male->F1_1 F1_2 This compound+/- (50%) P0_male->F1_2 F1_3 This compound-/- (25%) P0_male->F1_3 P0_female->F1_1 P0_female->F1_2 P0_female->F1_3

Caption: Heterozygous Intercross Breeding Scheme.

Troubleshooting_Workflow Start No Litters or Small Litters Check_Age Check Breeder Age (< 6 mo ♀, < 1 yr ♂) Start->Check_Age Replace_Breeders Replace Old Breeders Check_Age->Replace_Breeders Yes Check_Health Consult Veterinarian for Health Screen Check_Age->Check_Health No Success Breeding Successful Replace_Breeders->Success Treat_Health Address Health Issues Check_Health->Treat_Health Issue Found Check_Environment Assess Environment (Noise, Light, Temp) Check_Health->Check_Environment No Issues Treat_Health->Success Improve_Environment Optimize Environment Check_Environment->Improve_Environment Suboptimal Check_Genetics Consider Genetic Drift Check_Environment->Check_Genetics Optimal Improve_Environment->Success Outcross Outcross to Wild-Type Strain Check_Genetics->Outcross High Generation Outcross->Success

Caption: Troubleshooting Workflow for Poor Breeding.

NKR_P1_Signaling cluster_NK NK Cell cluster_Target Target Cell NKR_P1 This compound Receptor Signal Inhibitory or Activating Signal NKR_P1->Signal Response NK Cell Response (e.g., Cytotoxicity) Ligand Clr Ligand Ligand->NKR_P1 Binding NK_Cell NK Cell Target_Cell Target Cell Signal->Response

Caption: Simplified this compound Signaling Concept.

References

Validation & Comparative

A Comparative Guide to Human and Mouse NKR-P1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Natural Killer Receptor Protein 1 (NKR-P1) signaling pathways in humans and mice. Understanding the distinctions and similarities between these orthologous systems is crucial for translating findings from murine models to human immunology and for the development of novel therapeutics targeting Natural Killer (NK) cell function.

Key Distinctions at a Glance

While both human and mouse this compound families are C-type lectin-like receptors involved in regulating NK cell activity, they exhibit significant differences in their receptor complexity, ligand specificity, and downstream signaling cascades. The most striking difference is that humans express a single, predominantly inhibitory this compound receptor (NKR-P1A, also known as CD161), whereas mice possess a family of both activating and inhibitory this compound receptors.

Quantitative Data Comparison

The following table summarizes key quantitative differences between the human NKR-P1A and the well-characterized mouse inhibitory NKR-P1B receptor.

FeatureHuman NKR-P1A (CD161)Mouse NKR-P1BReference(s)
Ligand Lectin-like transcript 1 (LLT1)C-type lectin-related protein b (Clr-b)[1][2]
Binding Affinity (Kd) 48-53 μM>500 μM (extremely weak)[1][3]
Primary Function on NK Cells InhibitoryInhibitory[4][5]
Signaling Motif None identifiedImmunoreceptor Tyrosine-based Inhibition Motif (ITIM)[1][6]
Key Downstream Mediator Acid SphingomyelinaseSH2 domain-containing phosphatase-1 (SHP-1)[5][7]

Signaling Pathway Diagrams

The signaling pathways for human NKR-P1A and the mouse inhibitory NKR-P1B and activating NKR-P1C receptors are depicted below.

Human NKR-P1A Signaling Pathway

human_nkrp1a_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 NKR_P1A NKR-P1A (CD161) LLT1->NKR_P1A Binding ASM Acid Sphingomyelinase (aSMase) NKR_P1A->ASM Activation Ceramide Ceramide ASM->Ceramide Generates Inhibition Inhibition of Cytotoxicity & IFN-γ Secretion Ceramide->Inhibition

Human NKR-P1A inhibitory signaling cascade.
Mouse Inhibitory NKR-P1B Signaling Pathway

mouse_nkrp1b_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Clr_b Clr-b NKR_P1B NKR-P1B Clr_b->NKR_P1B Binding ITIM ITIM NKR_P1B->ITIM SHP1 SHP-1 ITIM->SHP1 Recruitment & Activation Downstream Dephosphorylation of activating signaling molecules SHP1->Downstream Inhibition Inhibition of NK Cell Activation Downstream->Inhibition

Mouse NKR-P1B inhibitory signaling cascade.
Mouse Activating NKR-P1C Signaling Pathway

mouse_nkrp1c_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Unknown Ligand NKR_P1C NKR-P1C (NK1.1) Ligand->NKR_P1C Binding FcRg FcRγ NKR_P1C->FcRg Association Lck p56(lck) NKR_P1C->Lck Association PI_turnover Phosphatidylinositol Turnover FcRg->PI_turnover Lck->PI_turnover Ca_flux Ca²⁺ Flux PI_turnover->Ca_flux Activation Cytotoxicity & Cytokine Production Ca_flux->Activation

Mouse NKR-P1C activating signaling cascade.

Detailed Signaling Pathway Descriptions

Human NKR-P1A Signaling: The human NKR-P1A receptor, upon engagement with its ligand LLT1, initiates an inhibitory signal.[4] A key event in this pathway is the activation of acid sphingomyelinase (aSMase).[7][8][9][10] This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) to generate ceramide, a lipid second messenger.[7][8] The accumulation of ceramide is associated with the downstream inhibition of NK cell-mediated cytotoxicity and interferon-gamma (IFN-γ) secretion.[4] Notably, in contrast to its inhibitory role in NK cells, NKR-P1A can act as a co-stimulatory receptor on certain T cell subsets.[11]

Mouse this compound Signaling: The mouse this compound family is more diverse, with members mediating either activating or inhibitory signals.

  • Inhibitory Signaling (e.g., NKR-P1B): Upon binding its ligand Clr-b, the inhibitory receptor NKR-P1B becomes phosphorylated on tyrosine residues within its cytoplasmic ITIM.[2][12] This leads to the recruitment of the tyrosine phosphatase SHP-1.[5][13] SHP-1, in turn, dephosphorylates key molecules in activating signaling pathways, thereby dampening NK cell activation and preventing the killing of healthy, "self" cells.[13]

  • Activating Signaling (e.g., NKR-P1C): The activating receptor NKR-P1C, also known as NK1.1 in C57BL/6 mice, associates with the signaling adaptor protein FcRγ, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[14][15] Engagement of NKR-P1C by its yet unidentified ligand is also associated with the tyrosine kinase p56(lck).[6][16] This complex initiates a downstream signaling cascade involving phosphatidylinositol turnover and an increase in intracellular calcium concentration, ultimately leading to NK cell activation, cytotoxicity, and cytokine production.[6][14]

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate and compare the this compound signaling pathways.

Protocol 1: NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells (effector cells) to lyse target cells.

Objective: To determine the functional consequence (inhibition or activation) of this compound engagement.

General Procedure:

  • Preparation of Cells:

    • Effector Cells: Isolate primary NK cells from human peripheral blood or mouse splenocytes.

    • Target Cells: Use a suitable target cell line (e.g., K562 for human NK cells) that is susceptible to NK cell-mediated lysis. For ligand-specific assays, target cells can be transfected to express LLT1 or Clr-b.[17]

  • Labeling of Target Cells: Label target cells with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., ⁵¹Cr) for detection.

  • Co-incubation: Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios.[18]

  • Incubation: Incubate the cell mixture for a defined period (e.g., 4 hours) to allow for cell lysis.

  • Measurement of Lysis:

    • Flow Cytometry-based Method: After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide). The percentage of target cells that are positive for both the labeling dye and the viability dye represents the level of cytotoxicity.[18][19]

    • Chromium Release Assay: Centrifuge the samples and measure the amount of ⁵¹Cr released into the supernatant from lysed target cells using a gamma counter.

  • Data Analysis: Calculate the percentage of specific lysis at each E:T ratio.

Protocol 2: Immunoprecipitation of this compound Signaling Complexes

This technique is used to isolate this compound and its associated signaling molecules.

Objective: To identify proteins that interact with this compound upon receptor engagement (e.g., SHP-1, p56(lck), FcRγ).

General Procedure:

  • Cell Stimulation: Stimulate NK cells by cross-linking surface this compound with specific antibodies or by co-culturing with cells expressing the appropriate ligand.

  • Cell Lysis: Lyse the stimulated cells in a buffer that preserves protein-protein interactions.[20][21]

  • Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific for the this compound receptor to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Complex Capture: Add Protein A/G-conjugated beads to capture the antibody-antigen complexes.[21]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the associated proteins by Western blotting using antibodies specific for suspected interacting partners (e.g., anti-SHP-1, anti-p56(lck)).

Protocol 3: Measurement of Ceramide Production in NK Cells

This assay is specific for investigating the human NKR-P1A signaling pathway.

Objective: To quantify the production of ceramide following NKR-P1A stimulation.

General Procedure:

  • Cell Stimulation: Stimulate human NK cells by cross-linking NKR-P1A with an antibody.

  • Lipid Extraction: After stimulation, harvest the cells and perform a lipid extraction using a solvent system such as chloroform/methanol.[22]

  • Quantification:

    • Diacylglycerol (DAG) Kinase Assay: This is a sensitive enzymatic assay where ceramide is phosphorylated by DAG kinase in the presence of [γ-³²P]ATP to form [³²P]ceramide-1-phosphate. The radiolabeled product is then separated by thin-layer chromatography (TLC) and quantified.[22]

    • Mass Spectrometry: A more modern approach involves using liquid chromatography-mass spectrometry (LC-MS) to directly measure the mass of different ceramide species in the lipid extract.[23]

  • Data Analysis: Compare the amount of ceramide in stimulated cells to that in unstimulated control cells to determine the fold-increase in ceramide production.

References

A Comparative Guide to the Functional Differences Between NKR-P1A and NKR-P1C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the functional characteristics of the Natural Killer cell receptors, NKR-P1A and NKR-P1C. The information presented herein is intended to inform research and therapeutic development efforts targeting the immunomodulatory functions of these C-type lectin-like receptors.

Core Functional Differences: An Overview

NKR-P1A and NKR-P1C, despite their sequence homology, exhibit stark functional divergence, primarily delineated by their roles in immune cell activation and the species in which these functions have been characterized. In humans, NKR-P1A (also known as CD161) predominantly functions as an inhibitory receptor on Natural Killer (NK) cells, while in mice, its homolog NKR-P1C (the prototypical NK1.1 alloantigen) acts as an activating receptor .[1][2][3][4] This fundamental difference in function dictates their respective roles in immune surveillance and regulation. The rat orthologs present a more complex picture, with rat NKR-P1A being an activating receptor, while some studies have identified an inhibitory form of rat NKR-P1C, suggesting species-specific functional evolution.[2][5][6]

Quantitative Performance Metrics

To facilitate a clear comparison, the following table summarizes key quantitative data for human NKR-P1A and mouse NKR-P1C. It is important to note that a specific endogenous ligand for the activating mouse NKR-P1C has not yet been identified, hence the absence of binding affinity data.[7][8][9]

ParameterNKR-P1A (Human)NKR-P1C (Mouse)
Primary Function on NK Cells Inhibitory[1][3][10]Activating[2][4][6]
Endogenous Ligand Lectin-like transcript-1 (LLT1)[1][3]Unknown[7][8][9]
Binding Affinity (Kd) 48 μM (for LLT1)Not Applicable
Signaling Outcome Inhibition of cytotoxicity and cytokine release[1][4]Induction of cytotoxicity, Ca2+ flux, cytokine release[2][4]
Activation EC50 Not ApplicableData not readily available in the literature

Signaling Pathways

The opposing functions of NKR-P1A and NKR-P1C are rooted in their distinct intracellular signaling cascades.

Human NKR-P1A engagement by its ligand LLT1 on target cells initiates an inhibitory signal. A key identified component of this pathway is the activation of acid sphingomyelinase (ASM) .[1][11] This leads to the generation of ceramide, a lipid second messenger implicated in various cellular processes, including apoptosis and cell cycle arrest, which may contribute to the dampening of NK cell effector functions.

In contrast, mouse NKR-P1C , upon antibody-mediated cross-linking, transduces a potent activating signal. This process is dependent on its association with the Src family tyrosine kinase p56(lck) .[2][7] Downstream of Lck activation, NKR-P1C engagement triggers a cascade involving phosphatidylinositol turnover and calcium mobilization, culminating in the release of cytotoxic granules and the production of pro-inflammatory cytokines such as IFN-γ.[2][12]

Visualizing the Signaling Divergence

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of human NKR-P1A and mouse NKR-P1C.

NKR_P1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 NKR_P1A NKR-P1A LLT1->NKR_P1A Binds ASM Acid Sphingomyelinase (ASM) NKR_P1A->ASM Activates Ceramide Ceramide ASM->Ceramide Generates Inhibition Inhibition of NK Cell Function Ceramide->Inhibition

Figure 1: Human NKR-P1A inhibitory signaling pathway.

NKR_P1C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1C NKR-P1C Lck p56(lck) NKR_P1C->Lck Associates with and activates PI_Turnover Phosphatidylinositol Turnover Lck->PI_Turnover Ca_Flux Calcium Flux PI_Turnover->Ca_Flux Activation NK Cell Activation (Cytotoxicity, Cytokine Release) Ca_Flux->Activation

Figure 2: Mouse NKR-P1C activating signaling pathway.

Key Experimental Methodologies

The functional characterization of NKR-P1A and NKR-P1C relies on a set of standardized cellular immunology assays. Below are detailed protocols for cornerstone experiments.

Chromium-51 (B80572) Release Cytotoxicity Assay

This classic assay quantifies the cytotoxic potential of NK cells by measuring the release of radioactive chromium-51 (⁵¹Cr) from lysed target cells.

Experimental Workflow:

Cytotoxicity_Workflow Target_Labeling 1. Target Cell Labeling (with ⁵¹Cr) Co_incubation 2. Co-incubation (NK cells + Labeled Targets) Target_Labeling->Co_incubation Centrifugation 3. Centrifugation Co_incubation->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Gamma_Counting 5. Gamma Counting (Measure ⁵¹Cr release) Supernatant_Collection->Gamma_Counting

Figure 3: Workflow for a ⁵¹Cr release cytotoxicity assay.

Protocol:

  • Target Cell Labeling:

    • Resuspend target cells (e.g., K562 for human NK cells, YAC-1 for mouse NK cells) at 1 x 10⁷ cells/mL in complete RPMI-1640 medium.

    • Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator, with occasional mixing.

    • Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.

  • Effector and Target Cell Co-incubation:

    • Plate 100 µL of the labeled target cell suspension (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.

    • Add 100 µL of effector NK cell suspension at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • For controls, add 100 µL of medium alone to target cells for spontaneous release and 100 µL of 2% Triton X-100 for maximum release.

    • Centrifuge the plate at 200 x g for 3 minutes to initiate cell-cell contact and incubate for 4 hours at 37°C, 5% CO₂.

  • Measurement of ⁵¹Cr Release:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Calcium Flux Assay by Flow Cytometry

This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of activating signaling pathways.

Protocol:

  • Cell Preparation and Dye Loading:

    • Prepare a single-cell suspension of mouse splenocytes or purified NK cells at 1-5 x 10⁶ cells/mL in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).

    • Load the cells with a calcium-sensitive dye, such as Indo-1 AM (1.5 µM), by incubating for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice to remove excess dye and resuspend at 1 x 10⁶ cells/mL.

  • Flow Cytometry Acquisition:

    • Equilibrate the cell suspension at 37°C for 5-10 minutes before acquisition.

    • Acquire a baseline fluorescence signal on a flow cytometer equipped with a UV laser for Indo-1 excitation.

    • While continuously acquiring, add the stimulating agent (e.g., anti-NKR-P1C antibody followed by a cross-linking secondary antibody).

    • Continue to record the fluorescence signal over time to capture the calcium flux.

  • Data Analysis:

    • Analyze the data by plotting the ratio of calcium-bound to calcium-free Indo-1 fluorescence over time. An increase in this ratio indicates a rise in intracellular calcium concentration.

Yeast Two-Hybrid Screen for Protein-Protein Interactions

This genetic method is used to identify protein-protein interactions. It was instrumental in identifying acid sphingomyelinase as an interacting partner of the NKR-P1A cytoplasmic tail.[11]

Protocol Overview:

  • Bait and Prey Plasmid Construction:

    • The "bait" is a fusion protein of a DNA-binding domain (DB) with the protein of interest (e.g., the cytoplasmic tail of NKR-P1A).

    • The "prey" consists of a library of cDNA clones fused to a transcriptional activation domain (AD).

  • Yeast Transformation and Screening:

    • The bait plasmid is transformed into a yeast reporter strain.

    • The prey library is then transformed into the yeast strain containing the bait.

    • Yeast are plated on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., LacZ).

  • Identification of Positive Interactions:

    • If the bait and prey proteins interact, the DB and AD are brought into proximity, reconstituting a functional transcription factor.

    • This transcription factor drives the expression of reporter genes, allowing the yeast to grow on the selective media and, for example, turn blue in the presence of X-gal.

    • Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting protein.

Concluding Remarks

The functional dichotomy between NKR-P1A and NKR-P1C underscores the species-specific evolution of immune regulatory mechanisms. While human NKR-P1A serves as an inhibitory checkpoint, primarily interacting with LLT1 to temper NK cell responses, mouse NKR-P1C functions as a potent activating receptor, contributing to the elimination of target cells. The elucidation of their distinct signaling pathways and the development of robust experimental protocols to probe their function are critical for advancing our understanding of NK cell biology and for the rational design of immunotherapies. Further research into the as-yet-unidentified ligand for mouse NKR-P1C and a deeper exploration of the complexities of the rat NKR-P1 family will undoubtedly provide new insights into the intricate balance of immune activation and inhibition.

References

A Comparative Guide to NKR-P1 and NKG2D in Natural Killer Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Natural Killer (NK) cells are critical components of the innate immune system, possessing the intrinsic ability to recognize and eliminate stressed, infected, or transformed cells. Their activation is a tightly regulated process governed by a balance of signals from activating and inhibitory receptors on the NK cell surface. Among the key activating receptors, NKR-P1 and NKG2D play pivotal roles in initiating NK cell effector functions, including cytotoxicity and cytokine production. This guide provides an objective comparison of this compound and NKG2D, summarizing their signaling pathways, functional outcomes, and the experimental methodologies used to study them.

At a Glance: Key Differences Between this compound and NKG2D

FeatureThis compound (CD161)NKG2D (CD314)
Receptor Family C-type lectin-like receptor (KLRB1)C-type lectin-like receptor (KLRK1)
Ligands C-type lectin-related (Clr) molecules (e.g., LLT1 in humans)MHC class I chain-related molecules (MICA, MICB, ULBPs in humans; Rae1, H60, MULT1 in mice)
Associated Adaptor (Human) FcεRIγ (FcRγ)DAP10
Associated Adaptor (Mouse) FcεRIγ (FcRγ)DAP10 and DAP12 (isoform-dependent)
Primary Signaling Pathway ITAM-mediated, involving Syk/ZAP70, leading to phosphoinositide turnover and Ca²⁺ flux.[1][2][3]YxxM motif-mediated (DAP10), activating PI3K pathway. In mice, can also be ITAM-mediated (DAP12), activating Syk/ZAP70.[4]
Key Downstream Kinases Syk, ZAP70PI3K, Akt (via DAP10); Syk, ZAP70 (via DAP12 in mice)
Functional Outcomes Cytotoxicity, IFN-γ production.[1][2]Potent cytotoxicity, cytokine and chemokine release, co-stimulation of T cells.[3][4]

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and NKG2D engagement differ significantly in their initial steps, particularly concerning their associated adaptor proteins.

This compound Signaling Pathway

Cross-linking of this compound receptors on the NK cell surface leads to the activation of Src family kinases, which then phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated FcRγ adaptor protein. This creates docking sites for and activates Syk and ZAP70 kinases, initiating a downstream cascade that includes the activation of phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and the activation of protein kinase C (PKC), ultimately leading to degranulation and cytokine production.[1][2][3]

NKR_P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FcRγ FcRγ ITAM Syk/ZAP70 Syk/ZAP70 FcRγ->Syk/ZAP70 activates Src_Kinase Src_Kinase Src_Kinase->FcRγ P PLC PLC Syk/ZAP70->PLC activates Ca_Flux Ca²⁺ Flux PLC->Ca_Flux Effector_Functions Cytotoxicity & IFN-γ Production Ca_Flux->Effector_Functions

This compound Signaling Cascade
NKG2D Signaling Pathway

In humans, NKG2D exclusively associates with the DAP10 adaptor protein. Upon ligand binding, the YxxM motif in DAP10's cytoplasmic tail is phosphorylated, leading to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K). PI3K activation triggers the phosphorylation of downstream targets such as Akt, which is crucial for cell survival and metabolism, and also contributes to cytotoxicity and cytokine release. In mice, an alternative splice variant of NKG2D can associate with the ITAM-containing DAP12 adaptor, thereby also activating the Syk/ZAP70 pathway, similar to this compound, leading to enhanced cytotoxicity and cytokine production.[4]

NKG2D_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKG2D NKG2D DAP10 DAP10 YxxM DAP12 DAP12 (mouse) ITAM PI3K PI3K DAP10->PI3K activates Syk/ZAP70 Syk/ZAP70 DAP12->Syk/ZAP70 activates Akt Akt PI3K->Akt activates Effector_Functions Cytotoxicity & Cytokine Release Akt->Effector_Functions Syk/ZAP70->Effector_Functions

NKG2D Signaling Pathways

Performance Data: A Qualitative Comparison

Direct quantitative comparisons of this compound and NKG2D-mediated activation in the same experimental settings are limited in the published literature. However, a qualitative assessment based on available data suggests differences in the potency and context of their activation.

Functional OutcomeThis compound-Mediated ActivationNKG2D-Mediated ActivationSupporting Evidence
Cytotoxicity Induces direct cytotoxicity against target cells expressing cognate ligands.A potent activator of NK cell cytotoxicity against a wide range of stressed and tumor cells. Ligation of NKG2D can be sufficient to override inhibitory signals.[1][2]
Cytokine Production Triggers IFN-γ production.Induces the secretion of a broad range of cytokines and chemokines, including IFN-γ, TNF-α, and GM-CSF.
Co-stimulation Primarily described as a direct activating receptor on NK cells.Acts as a co-stimulatory receptor for T cells, enhancing their activation and effector functions.[4]
Ligand Expression Ligands are expressed on various cell types, including some tumor cells and other immune cells.Ligands are broadly upregulated on cells under stress, such as viral infection, DNA damage, and malignant transformation, providing a key mechanism for "induced-self" recognition.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess and compare the function of this compound and NKG2D.

Redirected Lysis Assay

This assay is used to assess the ability of a specific receptor to trigger NK cell cytotoxicity, independent of the target cell's natural ligand expression.

Redirected_Lysis_Workflow A 1. Prepare Effector Cells (NK cells) D 4. Co-culture Mix NK cells and antibody-coated P815 cells at various E:T ratios A->D B 2. Prepare Target Cells (FcγR⁺ P815 cells) C 3. Antibody Incubation Coat P815 cells with anti-NKR-P1 or anti-NKG2D mAb B->C C->D E 5. Incubation 4 hours at 37°C D->E F 6. Assess Lysis Measure release of radioactive label (e.g., ⁵¹Cr) or use flow cytometry-based methods E->F Flow_Cytometry_Cytotoxicity_Workflow A 1. Label Target Cells (e.g., with CFSE) B 2. Co-culture Mix labeled target cells with NK effector cells at various E:T ratios A->B C 3. Incubation 4 hours at 37°C B->C D 4. Add Viability Dye (e.g., 7-AAD or Propidium Iodide) C->D E 5. Flow Cytometry Analysis Gate on target cells and quantify the percentage of dead cells D->E

References

Comparative Guide to NKR-P1 and Other Activating Receptors as Therapeutic Targets in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NKR-P1 (CD161) as a therapeutic target in oncology, benchmarked against two other key activating receptors on Natural Killer (NK) cells: NKG2D and DNAM-1. The information presented is based on preclinical and clinical research data, offering an objective overview to inform future drug development strategies.

Executive Summary

Natural Killer (NK) cells are at the forefront of cancer immunotherapy due to their innate ability to recognize and eliminate malignant cells. This function is mediated by a balance of activating and inhibitory receptors on their surface. Targeting these activating receptors to enhance NK cell anti-tumor activity is a promising therapeutic strategy. This guide focuses on the validation of this compound as a therapeutic target and compares its potential with that of NKG2D and DNAM-1. While all three receptors show promise, the available data suggests that targeting NKG2D and DNAM-1 is more extensively explored, with a larger body of quantitative preclinical and clinical data available. Targeting this compound, while a valid approach, would benefit from further head-to-head comparative studies to solidify its position in the landscape of NK cell-based cancer therapies.

Overview of NK Cell Activating Receptors

ReceptorLigand(s)Role in Cancer Immunity
This compound (CD161) LLT1 (Lectin-like transcript 1)The interaction between this compound and its ligand LLT1, which can be upregulated on tumor cells, is complex and can be either activating or inhibitory.[1] In an inhibitory context, this interaction allows tumor cells to evade NK cell surveillance. Blocking this interaction is a potential therapeutic strategy.
NKG2D MICA, MICB, ULBP1-6NKG2D recognizes stress-induced ligands frequently overexpressed on tumor cells.[2][3] Engagement of NKG2D triggers potent NK cell-mediated cytotoxicity. Various therapeutic approaches, including CAR-NK cells, aim to leverage this pathway.[2][4]
DNAM-1 (CD226) CD155 (PVR), CD112 (Nectin-2)DNAM-1 binds to ligands that are often upregulated on a wide range of tumors.[5][6][7] This interaction is crucial for NK cell-mediated tumor recognition and killing. Targeting this axis is a key strategy in cancer immunotherapy.[8][9][10]

Quantitative Comparison of Therapeutic Efficacy (Preclinical Data)

Direct head-to-head preclinical studies comparing the efficacy of targeting this compound, NKG2D, and DNAM-1 using the same therapeutic modality (e.g., monoclonal antibodies or CAR-NK cells) in the same cancer models are limited. The following tables summarize available quantitative data from separate studies, highlighting the potential of each target.

Table 2.1: Efficacy of Targeting NKG2D in Preclinical Cancer Models

Therapeutic StrategyCancer ModelKey Efficacy DataReference
NKG2D-CAR-NK cellsAcute Myeloid Leukemia (AML) xenograft modelSignificant lysis of tumor cells in vitro and in vivo.
NKG2D-CAR-NK cellsMetastatic Colorectal CancerReduced ascites and tumor cell numbers; rapid tumor regression in the liver.[2]
Anti-NKG2D antibody (bispecific)Glioblastoma (immunocompetent mouse model)Effectively suppressed tumor outgrowth and induced endogenous anti-tumor immunity.[11]

Table 2.2: Efficacy of Targeting DNAM-1 in Preclinical Cancer Models

Therapeutic StrategyCancer ModelKey Efficacy DataReference
DNAM-1 over-expressing NK-92 cellsSarcoma explantsEfficient degranulation against all tested primary sarcoma explants (n=12).[10]
DNAM-1 chimeric receptor-engineered NK cellsNeuroblastoma cell linesSignificantly higher production of IFNγ and TNFα compared to control NK cells.[3]
Memory-like NK cells (partially dependent on DNAM-1) + CetuximabHead and Neck Cancer xenograft modelSignificantly lower tumor burden at 21 days compared to control groups.[7]

Table 2.3: Efficacy of Targeting this compound in Preclinical Cancer Models

Quantitative in vivo efficacy data for therapeutic agents specifically targeting the this compound pathway in cancer models is less prevalent in the reviewed literature compared to NKG2D and DNAM-1. Further research is needed to generate robust quantitative data for direct comparison.

Signaling Pathways

Understanding the downstream signaling pathways of these receptors is crucial for designing effective therapeutic interventions.

This compound Signaling Pathway

The signaling pathway of this compound can be both activating and inhibitory. In the context of cancer, where its ligand LLT1 can be expressed on tumor cells, the inhibitory pathway is of particular interest for therapeutic blockade. The activating pathway is less well-defined but is thought to involve Src family kinases. The inhibitory signal is mediated by the recruitment of phosphatases like SHP-1.[5][12]

NKR_P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR_P1 This compound Lck Lck NKR_P1->Lck Recruitment & Activation SHP1 SHP-1 NKR_P1->SHP1 Recruitment of Phosphatase LLT1 LLT1 (on Tumor Cell) LLT1->NKR_P1 Binding Lck->NKR_P1 Phosphorylation Downstream_Inhibition Inhibition of NK Cell Activation SHP1->Downstream_Inhibition Dephosphorylation of activating pathway components

This compound Inhibitory Signaling Pathway
NKG2D Signaling Pathway

NKG2D signaling is initiated upon binding to its stress-induced ligands on target cells. This leads to the recruitment of adaptor proteins like DAP10, which in turn activate downstream kinases such as PI3K and Grb2, ultimately leading to NK cell activation and cytotoxicity.[2][13]

NKG2D_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKG2D NKG2D DAP10 DAP10 NKG2D->DAP10 Association NKG2D_Ligand NKG2D Ligand (e.g., MICA/B, ULBPs) (on Tumor Cell) NKG2D_Ligand->NKG2D Binding PI3K PI3K DAP10->PI3K Recruitment & Activation Grb2 Grb2 DAP10->Grb2 Recruitment NK_Activation NK Cell Activation (Cytotoxicity, Cytokine Release) PI3K->NK_Activation Vav1 Vav1 Grb2->Vav1 Activation PLCg2 PLCγ2 Vav1->PLCg2 Activation PLCg2->NK_Activation

NKG2D Activating Signaling Pathway
DNAM-1 Signaling Pathway

Upon engagement with its ligands on tumor cells, DNAM-1 signaling is initiated, involving phosphorylation by kinases like PKC and Fyn. This leads to the recruitment of adaptor molecules such as SLP-76 and Vav1, and the activation of downstream pathways involving PLCγ2, ERK, and AKT, culminating in NK cell effector functions.[5][6][14]

DNAM1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DNAM1 DNAM-1 LFA1 LFA-1 DNAM1->LFA1 Association PKC PKC DNAM1->PKC Activation SLP76 SLP-76 DNAM1->SLP76 Recruitment DNAM1_Ligand DNAM-1 Ligand (CD155, CD112) (on Tumor Cell) DNAM1_Ligand->DNAM1 Binding Fyn Fyn LFA1->Fyn Recruitment PKC->DNAM1 Phosphorylation Fyn->DNAM1 Phosphorylation Vav1 Vav1 SLP76->Vav1 Activation PLCg2 PLCγ2 Vav1->PLCg2 Activation ERK_AKT ERK / AKT PLCg2->ERK_AKT Activation NK_Activation NK Cell Activation (Cytotoxicity, Cytokine Release) ERK_AKT->NK_Activation

DNAM-1 Activating Signaling Pathway

Experimental Protocols

NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

This protocol outlines a common method to assess the cytotoxic activity of NK cells against target tumor cells.

Objective: To quantify the percentage of target tumor cells killed by NK cells.

Materials:

  • Effector cells: Isolated primary NK cells or NK cell lines (e.g., NK-92).

  • Target cells: Tumor cell line of interest.

  • Cell viability dye (e.g., Propidium Iodide, 7-AAD).

  • Target cell labeling dye (e.g., CFSE).

  • FACS buffer (PBS with 2% FBS).

  • 96-well U-bottom plates.

  • Flow cytometer.

Workflow Diagram:

Cytotoxicity_Assay_Workflow start Start label_target Label Target Cells (e.g., with CFSE) start->label_target prepare_effector Prepare Effector NK Cells (at various E:T ratios) start->prepare_effector coculture Co-culture Effector and Target Cells (4 hours) label_target->coculture prepare_effector->coculture add_viability_dye Add Viability Dye (e.g., 7-AAD) coculture->add_viability_dye acquire_facs Acquire on Flow Cytometer add_viability_dye->acquire_facs analyze Analyze Data: Gate on target cells (CFSE+) and determine percentage of dead cells (7-AAD+) acquire_facs->analyze end End analyze->end

Flow Cytometry-Based Cytotoxicity Assay Workflow

Procedure:

  • Target Cell Preparation:

    • Harvest target tumor cells and wash with PBS.

    • Resuspend cells at 1 x 10^6 cells/mL in PBS.

    • Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.

    • Quench the labeling by adding 5 volumes of complete media and incubate for 5 minutes.

    • Wash cells twice with complete media and resuspend at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Effector Cell Preparation:

    • Prepare serial dilutions of effector NK cells to achieve various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1).

  • Co-culture:

    • Plate 100 µL of target cells (10,000 cells) into a 96-well U-bottom plate.

    • Add 100 µL of effector cells at the different E:T ratios.

    • Include control wells:

      • Spontaneous lysis: Target cells only.

      • Maximum lysis: Target cells with a lysis agent (e.g., Triton X-100).

    • Incubate the plate for 4 hours at 37°C.

  • Staining and Acquisition:

    • Centrifuge the plate and discard the supernatant.

    • Resuspend the cells in 100 µL of FACS buffer containing a viability dye (e.g., 7-AAD).

    • Incubate for 15 minutes on ice in the dark.

    • Acquire samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CFSE-positive population (target cells).

    • Within the target cell population, determine the percentage of cells that are positive for the viability dye (7-AAD).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)]

Conclusion and Future Directions

This compound, NKG2D, and DNAM-1 are all validated targets for enhancing NK cell-mediated anti-tumor immunity. Current preclinical and clinical data are most abundant for NKG2D and DNAM-1, with multiple therapeutic strategies, including CAR-NK cells, under active investigation.

The validation of this compound as a therapeutic target is supported by its role in tumor immune evasion. However, to firmly establish its position relative to NKG2D and DNAM-1, further research is warranted, particularly:

  • Head-to-head preclinical studies: Directly comparing the efficacy of targeting each of these receptors using standardized therapeutic modalities and cancer models.

  • Quantitative in vivo data for this compound targeting: Generating robust data on the anti-tumor efficacy of anti-NKR-P1 agents in various cancer models.

  • Elucidation of the this compound activating pathway: A more detailed understanding of the activating signaling cascade will aid in the design of agonistic therapies.

By addressing these knowledge gaps, the oncology research community can better prioritize and design novel NK cell-based immunotherapies to improve patient outcomes.

References

A Researcher's Guide to the Cross-Reactivity of Anti-NKR-P1 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complexities of Natural Killer (NK) cell immunology, the selection of appropriate antibodies targeting the NKR-P1 family of C-type lectin-like receptors is critical. This guide provides a comprehensive comparison of the cross-reactivity and performance of commonly used anti-NKR-P1 antibodies across different species, supported by experimental data and detailed protocols.

The this compound (Killer cell lectin-like receptor subfamily B member 1 or KLRB1) family of receptors plays a crucial role in regulating the activity of NK cells and other immune cell subsets. Orthologs of these receptors, including NKR-P1A, NKR-P1B, NKR-P1C, NKR-P1D, NKR-P1F, and NKR-P1G, are found in various species, with functional differences between activating and inhibitory members. Understanding the specific binding characteristics of antibodies to these orthologs is paramount for the accurate design and interpretation of immunological studies.

Comparative Analysis of Anti-NKR-P1 Antibody Cross-Reactivity

The following tables summarize the known cross-reactivity of prominent anti-NKR-P1 antibody clones across human, mouse, and rat species. This data is essential for selecting the appropriate antibody for your specific research model.

Table 1: Cross-Reactivity of Anti-Rat this compound Antibodies

Antibody ClonePrimary TargetReactivity in RatReactivity in MouseReactivity in Human
3.2.3 Rat NKR-P1A, NKR-P1BPositive [1]Not ReportedNot Reported
10/78 Rat NKR-P1A, NKR-P1BPositive [1][2][3]Not ReportedNot Reported

Table 2: Cross-Reactivity of Anti-Mouse this compound Antibodies

Antibody ClonePrimary TargetReactivity in MouseReactivity in RatReactivity in Human
PK136 Mouse NKR-P1C (NK1.1)Positive (Strain-specific) ¹Negative Negative

¹Positive in C57BL/6, FVB/N, and NZB strains. Negative in AKR, BALB/c, CBA/J, C3H, DBA/1, DBA/2, NOD, and SJL strains.

Table 3: Cross-Reactivity of Anti-Human this compound Antibodies

Antibody ClonePrimary TargetReactivity in HumanReactivity in MouseReactivity in Rat
DX1 Human NKR-P1A (CD161)Positive [4]Not ReportedNot Reported
B199.2 Human NKR-P1A (CD161)Positive (cross-competes with DX1)[4]Not ReportedNot Reported

This compound Signaling Pathways

The functional outcomes of this compound receptor engagement are dictated by their distinct signaling pathways. Activating receptors typically initiate a cascade leading to cytotoxicity and cytokine release, while inhibitory receptors recruit phosphatases to dampen these responses.

NKR_P1A_Activating_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR-P1A NKR-P1A Receptor ASM Acid Sphingomyelinase (ASM) NKR-P1A->ASM Activation LLT1 LLT1 Ligand LLT1->NKR-P1A Binding Ceramide Ceramide ASM->Ceramide Generates Downstream_Effectors Downstream Effectors Ceramide->Downstream_Effectors Activation NK Cell Activation (Cytotoxicity, Cytokine Release) Downstream_Effectors->Activation

Figure 1. Simplified signaling pathway of the activating human NKR-P1A (CD161) receptor.

NKR_P1B_Inhibitory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR-P1B NKR-P1B Receptor (ITIM) SHP-1 SHP-1 NKR-P1B->SHP-1 Recruitment & Activation Clr-b Clr-b Ligand Clr-b->NKR-P1B Binding Activating_Receptor Activating Receptor Signaling_Molecule Signaling Molecule Activating_Receptor->Signaling_Molecule Phosphorylation SHP-1->Signaling_Molecule Dephosphorylation Activation_Signal Inhibition of Activation Signal Signaling_Molecule->Activation_Signal

Figure 2. Simplified signaling pathway of the inhibitory mouse NKR-P1B receptor.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are representative protocols for key applications utilizing anti-NKR-P1 antibodies.

Flow Cytometry Staining of Rat NK Cells

This protocol is adapted from studies identifying and characterizing rat NK cell populations.[5]

Materials:

  • Primary antibody: Mouse anti-Rat NKR-P1A (clone 3.2.3) or Mouse anti-Rat this compound (clone 10/78).

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG.

  • Cell suspension: Isolated rat splenocytes or peripheral blood mononuclear cells (PBMCs).

  • Staining buffer: PBS with 2% FBS and 0.05% sodium azide.

  • Fc block (optional).

Procedure:

  • Prepare a single-cell suspension of rat splenocytes or PBMCs.

  • Adjust cell concentration to 1 x 10^7 cells/mL in cold staining buffer.

  • (Optional) Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Add the primary antibody at the manufacturer's recommended concentration and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in the residual volume and add the fluorescently-conjugated secondary antibody at its optimal dilution.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold staining buffer.

  • Resuspend the final cell pellet in 300-500 µL of staining buffer for analysis on a flow cytometer.

Immunoprecipitation and Western Blotting of this compound

This protocol provides a general framework for the immunoprecipitation of this compound proteins followed by detection via Western blotting.[6][7]

IP_WB_Workflow Cell_Lysis Cell Lysis (e.g., NK cell line) Lysate_Clarification Lysate Clarification (Centrifugation) Cell_Lysis->Lysate_Clarification Antibody_Incubation Incubation with anti-NKR-P1 Antibody Lysate_Clarification->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection Western_Blot->Detection

Figure 3. General workflow for Immunoprecipitation-Western Blotting of this compound.

Materials:

  • Cell lysate from NK cells or transfected cells expressing the target this compound protein.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibody for immunoprecipitation (e.g., anti-rat this compound, clone 10/78).

  • Protein A/G magnetic or agarose (B213101) beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., Laemmli sample buffer).

  • Primary antibody for Western blotting.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

A. Immunoprecipitation

  • Lyse cells in cold lysis buffer for 30 minutes on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Incubate a sufficient amount of lysate with the anti-NKR-P1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Collect the beads by centrifugation or using a magnetic rack.

  • Wash the beads three to five times with cold wash buffer.

B. Western Blotting

  • After the final wash, add elution buffer to the beads and boil for 5-10 minutes to release the protein.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for Western blotting overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein using a chemiluminescent substrate and an imaging system.

References

A Comparative Analysis of NKR-P1 Ligands in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Natural Killer Receptor Protein 1 (NKR-P1) ligands, summarizing their performance and interactions with their cognate receptors in both physiological and pathological contexts. The information presented is supported by experimental data to aid in research and development efforts targeting this crucial immunoregulatory axis.

Introduction to the this compound:Ligand System

The this compound family of receptors, C-type lectin-like molecules, are critical regulators of natural killer (NK) cell and a subset of T cell functions.[1] In humans, the primary member is NKR-P1A (CD161), while rodents express a more extensive family of both activating and inhibitory this compound isoforms.[1] These receptors recognize genetically linked C-type lectin-related (Clr) proteins in mice and the Lectin-like transcript-1 (LLT1) in humans.[2] The interaction between this compound receptors and their ligands plays a pivotal role in immune surveillance, self-tolerance, and the pathogenesis of various diseases, including cancer and autoimmune disorders.

Comparative Data on this compound Ligands

The interaction between this compound receptors and their ligands is characterized by generally low affinities, a common feature for intercellular recognition receptors.[3] This section summarizes key quantitative data regarding these interactions and the expression of the ligands.

Table 1: Binding Affinities of this compound:Ligand Interactions
ReceptorLigandSpeciesBinding Affinity (Kd)Experimental MethodReference(s)
NKR-P1A (CD161)LLT1Human~48-50 µMSurface Plasmon Resonance (SPR)[4][5]
NKR-P1BClr-bMouse>500 µMNot specified[1][6]
Table 2: Expression of this compound Ligands in Health and Disease
LigandHealthy Tissue ExpressionDiseased State UpregulationQuantitative Data Example (Disease)Reference(s)
LLT1 (Human) Low on resting hematopoietic cells; induced upon activation of B cells, T cells, NK cells, monocytes, and dendritic cells.[3][4][7]Glioblastoma, prostate cancer, triple-negative breast cancer, B-cell non-Hodgkin's lymphoma, lung cancer, pediatric acute lymphoblastic leukemia.[7][8][9][10][11]Triple-Negative Breast Cancer (MDA-MB-231): MFIR of 1.84 compared to isotype control.[11] Prostate Cancer (22Rv1): Significantly high mRNA expression (p<0.001) compared to normal prostate cells.[12]
Clr-b (Mouse) Broadly expressed on most hematopoietic cells, similar to MHC class I molecules.[13]Downregulated on many tumor cell lines.Not specified.[13]
Other Clr Ligands (Rodent) Expression varies; some are more restricted than Clr-b.[14]Upregulation can occur during cellular stress or infection.Not specified.[1]

Signaling Pathways

This compound receptors transduce either activating or inhibitory signals, largely determined by motifs within their transmembrane and cytoplasmic domains.

  • Inhibitory Signaling: Inhibitory this compound receptors, such as human NKR-P1A and mouse NKR-P1B/D/G, typically possess an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) in their cytoplasmic tail.[15][16] Upon ligand binding, the ITIM's tyrosine residues become phosphorylated, leading to the recruitment of phosphatases like SHP-1 and SHP-2.[15] These phosphatases dephosphorylate key signaling molecules in activation pathways, thereby dampening cellular responses like cytotoxicity and cytokine release.[15]

  • Activating Signaling: Activating this compound receptors (e.g., mouse NKR-P1A/C/F) lack an ITIM and instead associate with adaptor proteins containing an Immunoreceptor Tyrosine-based Activation Motif (ITAM), such as FcRγ or DAP12.[15][17] Ligand engagement triggers the phosphorylation of ITAMs by Src family kinases, creating docking sites for Syk family kinases (Syk or ZAP-70).[16][17] This initiates a downstream signaling cascade, leading to cellular activation, including the release of cytotoxic granules and production of pro-inflammatory cytokines.[15][17]

NKR_P1_Signaling cluster_activating Activating Pathway (e.g., mouse NKR-P1C) cluster_inhibitory Inhibitory Pathway (e.g., human NKR-P1A) act_ligand Activating Ligand (e.g., Clr-g) act_receptor This compound (Activating) act_ligand->act_receptor Binds itam_adaptor ITAM Adaptor (e.g., FcRγ) act_receptor->itam_adaptor Associates with src_kinase_a Src Family Kinase itam_adaptor->src_kinase_a Recruits & Activates syk_kinase Syk/ZAP-70 itam_adaptor->syk_kinase Recruits & Activates src_kinase_a->itam_adaptor Phosphorylates ITAM downstream_a Downstream Signaling syk_kinase->downstream_a Phosphorylates activation Cellular Activation (Cytotoxicity, Cytokine Release) downstream_a->activation Leads to inh_ligand Inhibitory Ligand (e.g., LLT1) inh_receptor This compound (Inhibitory) with ITIM inh_ligand->inh_receptor Binds src_kinase_i Src Family Kinase inh_receptor->src_kinase_i Recruits & Activates shp SHP-1/SHP-2 Phosphatase inh_receptor->shp Recruits src_kinase_i->inh_receptor Phosphorylates ITIM activation_signal Activating Signal (from other receptors) shp->activation_signal Dephosphorylates components of inhibition Inhibition of Cellular Activation activation_signal->inhibition Is Blocked SPR_Workflow start Start prep Prepare Purified Receptor & Ligand start->prep activate Activate Sensor Chip Surface (NHS/EDC) prep->activate immobilize Immobilize Receptor (Ligand) onto Chip activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject_analyte Inject Serial Dilutions of Ligand (Analyte) deactivate->inject_analyte measure Measure Association & Dissociation inject_analyte->measure regenerate Regenerate Chip Surface (if needed) measure->regenerate analyze Analyze Data: - Reference Subtraction - Fit to Model - Calculate Kd measure->analyze regenerate->inject_analyte Next Concentration end End analyze->end Logical_Relationships cluster_health Physiological State (Health) cluster_disease Pathological State (Cancer) healthy_cell Healthy Cell (e.g., Hematopoietic Cell) ligand_health Ligand Expression (e.g., Clr-b, induced LLT1) healthy_cell->ligand_health Expresses inhibitory_receptor Inhibitory this compound (e.g., NKR-P1B, NKR-P1A) ligand_health->inhibitory_receptor Engages nk_cell_h NK Cell inhibitory_receptor->nk_cell_h Is on no_lysis Self-Tolerance (No Lysis) inhibitory_receptor->no_lysis Delivers Inhibitory Signal tumor_cell Tumor Cell ligand_disease Upregulated Ligand (e.g., LLT1) tumor_cell->ligand_disease Overexpresses inhibitory_receptor_d Inhibitory this compound (NKR-P1A) ligand_disease->inhibitory_receptor_d Engages nk_cell_d NK Cell inhibitory_receptor_d->nk_cell_d Is on evasion Immune Evasion (Inhibited Lysis) inhibitory_receptor_d->evasion Delivers Inhibitory Signal therapy Therapeutic Intervention (Anti-LLT1 Antibody) therapy->ligand_disease Blocks Interaction lysis Tumor Lysis (Restored NK function) therapy->lysis Leads to

References

A Comparative Analysis of NKR-P1 Function in NK Cells and T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Natural Killer Cell Receptor P1 (NKR-P1) family, a group of C-type lectin-like receptors, plays a crucial, yet distinctly varied, role in the function of both Natural Killer (NK) cells and specific subsets of T cells. While historically recognized as a hallmark of NK cells, the expression of this compound on T lymphocytes, including memory/effector CD4+ and CD8+ T cells, γδ T cells, and NKT cells, has prompted deeper investigation into its differential activities across these cell lineages. This guide provides an objective comparison of this compound function in NK cells versus T cells, supported by experimental data and detailed methodologies, to aid researchers in understanding its complex immunomodulatory roles.

Expression and Ligand Recognition

The primary human this compound protein is NKR-P1A, also known as CD161, encoded by the KLRB1 gene. Its principal ligand is the Lectin-like transcript 1 (LLT1), or CLEC2D. In rodents, the this compound family is more diverse, with members exhibiting either activating (e.g., NKR-P1C) or inhibitory (e.g., NKR-P1B) functions through interactions with various C-type lectin-related (Clr) ligands.

Quantitative Comparison of NKR-P1A (CD161) Expression
Cell Type Expression Level (% of population) Mean Fluorescence Intensity (MFI) Key References
NK Cells (Human)
CD56dimCD16high82% ± 16.4%High[1]
Total NK CellsHigh, considered a pan-NK cell markerHigh[1][2]
T Cells (Human)
CD8+ T Cells9.7% ± 6.5% (total); >90% in some tumor-infiltrating lymphocytesLow to Intermediate[1][3]
CD4+ T Cells21.7% ± 8.8% (MAIT-excluded)Low to Intermediate[3]
NKT Cells~60%Variable[4]
γδ T CellsExpressed on a subsetVariable[4]

Functional Consequences of this compound Engagement

The functional outcome of this compound engagement is highly dependent on the cell type and the specific this compound family member involved. In humans, NKR-P1A ligation has predominantly inhibitory effects on NK cells, while its role in T cells is more nuanced, ranging from co-stimulation to selective inhibition of cytokine production.

Functional Outcomes in NK Cells vs. T Cells
Functional Outcome NK Cells (Human NKR-P1A) T Cells (Human NKR-P1A) Key References
Cytotoxicity Inhibition of NK cell-mediated cytotoxicity.[4]Co-stimulation of TCR-mediated cytotoxicity in CD8+ T cells has been suggested.[5][4][5]
Cytokine Production Inhibition of IFN-γ and TNF-α production.[4]Co-stimulation of IFN-γ in NK1.1+ T cells (murine).[6][7] Inhibition of TNF-α production in TCR-activated CD8+ T cells.[4] No significant effect on IFN-γ or IL-2 in CD4+ T cells.[4][4][6][7]
Proliferation Not a primary function.Co-stimulation of anti-CD3 induced proliferation of NKT cells.[4][8][4][8]

Signaling Pathways: A Tale of Two Motifs

The divergent functions of this compound receptors are rooted in their distinct intracellular signaling pathways. Activating members typically associate with immunoreceptor tyrosine-based activation motif (ITAM)-containing adapter proteins, while inhibitory members possess an immunoreceptor tyrosine-based inhibitory motif (ITIM) or a similar sequence in their cytoplasmic tail.

Inhibitory Signaling Pathway (Human NKR-P1A, Murine NKR-P1B)

Upon ligand binding, the tyrosine within the ITIM-like motif of the this compound cytoplasmic tail becomes phosphorylated. This creates a docking site for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1.[9] SHP-1, once recruited and activated, dephosphorylates key downstream signaling molecules of activating pathways, thereby dampening cellular activation. In human NK cells, a novel signaling pathway involving the activation of acid sphingomyelinase has also been identified for NKR-P1A.[10]

inhibitory_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LLT1 LLT1 (Ligand) NKR-P1_Inhibitory This compound (Inhibitory) LLT1->NKR-P1_Inhibitory Engagement ITIM ITIM (pY) NKR-P1_Inhibitory->ITIM Phosphorylation SHP1 SHP-1 ITIM->SHP1 Recruitment & Activation Activating_Substrates Activating Substrates (e.g., Vav1, PLCγ) SHP1->Activating_Substrates Dephosphorylation Inhibition Inhibition of Cellular Activation Activating_Substrates->Inhibition

Inhibitory signaling cascade of this compound.
Activating Signaling Pathway (Murine NKR-P1C)

Activating this compound members, such as murine NKR-P1C, lack intrinsic signaling capabilities and instead associate with ITAM-containing adapter proteins like the Fc receptor common gamma chain (FcRγ).[7][11][12][13] Upon receptor cross-linking, Src-family kinases, such as Lck, phosphorylate the ITAMs on the adapter protein.[14][15] This recruits and activates Syk family kinases (Syk or ZAP-70), which in turn initiate downstream signaling cascades involving PLCγ, PI3K, and MAPK, leading to cellular effector functions like cytotoxicity and cytokine secretion.[16]

cytotoxicity_workflow A 1. Label Target Cells (e.g., with CFSE) B 2. Co-incubate Effector (NK or T cells) and Target Cells (4h, 37°C) A->B C 3. Add Viability Dye (e.g., 7-AAD) B->C D 4. Acquire on Flow Cytometer C->D E 5. Analyze Data (Gate on CFSE+ cells, quantify 7-AAD+) D->E logical_relationship cluster_nk NK Cell cluster_t T Cell Engagement This compound Engagement (e.g., by LLT1) NK_Signal Inhibitory Signaling (ITIM/SHP-1) Engagement->NK_Signal T_Signal Co-stimulatory Signaling (Context-Dependent) Engagement->T_Signal NK_Outcome Decreased Cytotoxicity Decreased Cytokine Production NK_Signal->NK_Outcome T_Outcome Increased Proliferation Modulated Cytokine Production T_Signal->T_Outcome

References

A Comparative Guide to Activating and Inhibitory NKR-P1 Receptor Variants in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Natural Killer Receptor Protein 1 (NKR-P1) family, encoded by the Klrb1 genes, comprises a group of C-type lectin-like receptors crucial for regulating the cytotoxic activity of Natural Killer (NK) cells. While true alternative splicing variants of a single this compound gene are not extensively documented, the this compound gene locus in rodents contains a cluster of distinct genes that produce functionally diverse, yet structurally related, protein "isoforms". These isoforms can be broadly categorized as either activating or inhibitory, providing a powerful model for understanding the modulation of NK cell function. This guide provides a comparative analysis of these activating and inhibitory this compound receptor variants, with a focus on well-characterized examples from mouse and rat models.

Section 1: Comparative Analysis of this compound Receptor Variants

The function of NK cells is governed by a delicate balance between signals from activating and inhibitory receptors. The this compound family is a prime example of this paradigm, with different family members transducing opposing signals upon ligand engagement.

Expression Profiles of Rodent this compound Variants

The expression of this compound variants is heterogeneous, varying between different NK cell subsets and mouse or rat strains. This differential expression is a key mechanism for creating a diverse repertoire of NK cells with distinct functional capabilities.

Receptor (Species)FunctionTypical Expression on Splenic NK CellsKey Ligands (Clr/Clec2 family)
NKR-P1A (Rat) ActivatingExpressed on most NK cells and some T cells.[1]Clr11
NKR-P1B (Rat) InhibitoryExpressed on a major subset of NK cells, often complementary to Ly49-expressing subsets.[1]Clr11
NKR-P1F (Rat) ActivatingDetected in both NKR-P1B+ and Ly49s3+ NK cell subsets.[1]Clr2, Clr3, Clr4, Clr6, Clr7
NKR-P1G (Rat) InhibitoryAlmost exclusively expressed in the Ly49s3+ NK cell subset.[1]Clr2, Clr6, Clr7
NKR-P1B/D (Mouse) InhibitoryVariegated expression on ~50-70% of NK cells, depending on the strain.Clr-b
NKR-P1C (Mouse) ActivatingExpressed on all NK cells and NKT cells in C57BL/6 mice (the NK1.1 antigen).Ligand not definitively identified
NKR-P1F (Mouse) ActivatingLow levels on all NK cells.Clr-c, Clr-d, Clr-g[2]
NKR-P1G (Mouse) InhibitoryPredicted to have variegated expression, similar to NKR-P1B/D.Clr-d, Clr-f, Clr-g[2]
Functional Performance: Activation vs. Inhibition

The opposing functions of this compound variants are most clearly demonstrated in cellular assays that measure cytotoxicity and signaling initiation.

ReceptorFunctional OutcomeQuantitative Measure (Example)
Activating (e.g., Rat NKR-P1A, Mouse NKR-P1C) Induces NK cell cytotoxicity, cytokine release (e.g., IFN-γ), and calcium mobilization.[3][4][5]Cross-linking with specific antibodies can induce target cell lysis, with specific lysis reaching over 80% at high effector-to-target ratios in redirected cytotoxicity assays.[6] Triggers a rapid and sustained increase in intracellular Ca2+ concentration, often measured as a change in the ratio of fluorescent indicators.[7]
Inhibitory (e.g., Rat NKR-P1B, Mouse NKR-P1B) Suppresses NK cell-mediated lysis of target cells expressing the cognate ligand.[2]Co-ligation of an inhibitory this compound receptor can significantly reduce the lysis of susceptible target cells, in some cases abrogating it completely. It also dampens the intracellular Ca2+ flux initiated by activating receptors.

Section 2: Experimental Protocols

The characterization of this compound variants relies on a set of established immunological and molecular biology techniques.

Quantification of this compound Gene Expression by qRT-PCR

Objective: To measure the relative abundance of different this compound gene transcripts in isolated NK cell populations.

Methodology:

  • NK Cell Isolation: Isolate NK cells from rodent spleens using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • RNA Extraction: Extract total RNA from the purified NK cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Primer Design: Design and validate specific primers for each this compound gene of interest and a stable housekeeping gene (e.g., GAPDH, β-actin).

  • qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay.

  • Data Analysis: Calculate the relative expression of each this compound transcript using the ΔΔCt method, normalizing to the housekeeping gene.

Analysis of NK Cell Cytotoxicity by Chromium-51 Release Assay

Objective: To measure the ability of NK cells to lyse target cells, and to assess the activating or inhibitory function of this compound variants.

Methodology:

  • Target Cell Labeling: Label target cells (e.g., YAC-1, or a cell line transfected to express a specific Clr ligand) with radioactive sodium chromate (B82759) (⁵¹Cr).

  • Co-culture: Co-culture the ⁵¹Cr-labeled target cells with effector NK cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the co-culture for a defined period (typically 4 hours) at 37°C.

  • Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated with media alone.

    • Maximum Release: Target cells lysed with detergent. For redirected cytotoxicity assays to assess activating receptors, Fc receptor-bearing target cells (e.g., P815) are used in the presence of an anti-NKR-P1 antibody. For inhibition assays, target cells expressing the cognate Clr ligand are used.

Measurement of Intracellular Calcium Mobilization by Flow Cytometry

Objective: To measure the initiation of intracellular signaling upon this compound receptor engagement.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of NK cells.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM.[7]

  • Baseline Measurement: Acquire a baseline fluorescence signal of the dye-loaded cells on a flow cytometer.[7]

  • Stimulation: Stimulate the cells by adding a cross-linking antibody specific for the this compound variant of interest, followed by a secondary antibody or streptavidin (if the primary antibody is biotinylated).[7]

  • Data Acquisition: Continuously record the fluorescence signal over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Analyze the data by plotting the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Indo-1) or the change in fluorescence intensity over time. The area under the curve can be calculated to quantify the total calcium flux.

Section 3: Visualizing this compound Biology

Genomic Organization of the this compound Gene Cluster

The genes encoding the various this compound receptors are located in a cluster within the Natural Killer Complex (NKC). Their genomic arrangement highlights their origin as distinct genes rather than splice variants.

NKC_Genomic_Organization Nkrp1a_m Nkrp1a Nkrp1b_m Nkrp1b/d Nkrp1c_m Nkrp1c Nkrp1f_m Nkrp1f Nkrp1g_m Nkrp1g Nkrp1a_r Nkrp1a Nkrp1b_r Nkrp1b Nkrp1f_r Nkrp1f Nkrp1g_r Nkrp1g

Caption: Simplified genomic map of the Nkrp1 gene clusters in mouse and rat.

Signaling Pathways of Activating vs. Inhibitory this compound Receptors

Activating and inhibitory this compound receptors recruit distinct downstream signaling molecules to mediate their opposing functions. Activating receptors typically associate with adapter proteins containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), while inhibitory receptors possess Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in their cytoplasmic tails.

NKR_P1_Signaling cluster_activating Activating Receptor Signaling (e.g., NKR-P1C) cluster_inhibitory Inhibitory Receptor Signaling (e.g., NKR-P1B) NKR-P1_Act This compound (Activating) FcRg FcRγ (ITAM) NKR-P1_Act->FcRg associates with Lck Lck NKR-P1_Act->Lck recruits Syk_ZAP70 Syk/ZAP70 FcRg->Syk_ZAP70 recruits & activates Lck->FcRg phosphorylates ITAM PLCg PLCγ Syk_ZAP70->PLCg activates Ca_flux Ca²⁺ Flux PLCg->Ca_flux Cytotoxicity Cytotoxicity & Cytokine Release Ca_flux->Cytotoxicity NKR-P1_Inh This compound (Inhibitory) (ITIM) SHP1_2 SHP-1 / SHP-2 NKR-P1_Inh->SHP1_2 recruits Dephosphorylation Dephosphorylation of activating pathway substrates SHP1_2->Dephosphorylation Block Inhibition of NK Cell Function Dephosphorylation->Block

Caption: Contrasting signaling pathways of this compound receptors.

Experimental Workflow for this compound Variant Analysis

A typical workflow for characterizing a novel this compound family member involves a multi-step process from gene identification to functional validation.

Experimental_Workflow cluster_workflow Identify Identify Putative This compound Gene Clone Clone cDNA Identify->Clone Transfect Transfect into Reporter Cell Line Clone->Transfect Expression Confirm Surface Expression (FACS) Transfect->Expression Signaling Functional Assays Expression->Signaling Cytotoxicity Cytotoxicity Assay (⁵¹Cr Release) Signaling->Cytotoxicity Calcium Calcium Flux Assay Signaling->Calcium Characterize Characterize Signaling (Co-IP, Western Blot) Signaling->Characterize

Caption: A standard experimental workflow for this compound analysis.

References

confirming NKR-P1:LLT1 interaction with surface plasmon resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Natural Killer Cell Receptor Protein 1 (NKR-P1, also known as CD161) and its ligand, Lectin-like transcript 1 (LLT1, also known as CLEC2D), represents a critical inhibitory checkpoint in the regulation of Natural Killer (NK) cell activity. Dysregulation of this interaction is implicated in various diseases, including autoimmune disorders and cancer, making it a compelling target for therapeutic intervention. Accurate and robust methods for confirming and characterizing this protein-protein interaction are therefore paramount.

This guide provides a comparative overview of experimental approaches for validating the this compound:LLT1 interaction, with a primary focus on Surface Plasmon Resonance (SPR). We present supporting experimental data, detailed protocols, and a visual representation of the associated signaling pathway to aid researchers in selecting the most appropriate methods for their specific needs.

Quantitative Analysis of the this compound:LLT1 Interaction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd).

Published SPR data reveals that the interaction between this compound and LLT1 is characterized by fast kinetics and relatively low affinity, which is a common feature of many immune receptor-ligand interactions that require transient cellular contacts.

Table 1: Comparison of Kinetic Parameters for this compound:LLT1 Interaction

MethodLigandAnalyteKD (μM)ka (M-1s-1)kd (s-1)Reference
Surface Plasmon Resonance (SPR)Biotinylated CD161 (this compound)Soluble LLT148Not ReportedNot Reported[1][2]

Note: While the fast kinetics of the interaction are widely reported, specific values for ka and kd are not consistently available in the reviewed literature.

Alternative Methods for Interaction Confirmation

While SPR provides detailed kinetic information, other methods can be employed to confirm the this compound:LLT1 interaction, each with its own advantages and limitations.

Co-immunoprecipitation (Co-IP) is a widely used technique to demonstrate protein-protein interactions within a cellular context. This method involves using an antibody to pull down a specific protein of interest (the "bait," e.g., this compound) and then detecting the presence of its binding partner (the "prey," e.g., LLT1) in the immunoprecipitated complex.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon biomolecular binding. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Förster Resonance Energy Transfer (FRET) is a microscopy-based technique that can visualize protein-protein interactions in living cells. It relies on the transfer of energy between two fluorescently labeled proteins when they are in close proximity, providing spatial and temporal information about the interaction.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for this compound:LLT1 Interaction

This protocol is adapted from studies confirming the this compound:LLT1 interaction.

1. Materials and Reagents:

  • Recombinant soluble human LLT1 protein

  • Recombinant biotinylated human CD161 (this compound) extracellular domain

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Streptavidin

  • HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Biotinylated BSA (for control)

2. Procedure:

  • Chip Preparation: Covalently couple streptavidin to a CM5 sensor chip.

  • Ligand Immobilization: Immobilize biotinylated CD161 onto one flow cell of the streptavidin-coated chip. Use a separate flow cell to immobilize biotinylated BSA as a negative control.

  • Analyte Preparation: Prepare a series of dilutions of soluble LLT1 protein in HBS-EP buffer.

  • Binding Analysis: Inject the different concentrations of LLT1 over the flow cells containing immobilized CD161 and BSA at a constant flow rate.

  • Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for both the association and dissociation phases.

  • Data Analysis: Subtract the response from the control flow cell (BSA) from the response of the CD161 flow cell for each LLT1 concentration. Analyze the resulting data using appropriate software (e.g., BIAevaluation software) to determine the equilibrium dissociation constant (KD) and, if possible, the association (ka) and dissociation (kd) rate constants by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

General Co-immunoprecipitation (Co-IP) Protocol

This is a general protocol that can be adapted for the co-immunoprecipitation of this compound and LLT1 from cell lysates.

1. Materials and Reagents:

  • Cells co-expressing this compound and LLT1 (or cell lysates from interacting cell populations)

  • Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Antibody specific for this compound (for immunoprecipitation)

  • Antibody specific for LLT1 (for western blotting)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • SDS-PAGE gels and western blotting reagents

2. Procedure:

  • Cell Lysis: Lyse the cells in Co-IP lysis buffer on ice.

  • Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-NKR-P1 antibody to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.

  • Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-LLT1 antibody to detect the co-immunoprecipitated protein.

Signaling Pathway and Experimental Workflow

The interaction of LLT1 on a target cell with this compound on an NK cell initiates an inhibitory signaling cascade. This pathway is crucial for preventing the killing of healthy cells and maintaining immune homeostasis.

NKR_P1_LLT1_Signaling_Workflow cluster_workflow Experimental Workflow: SPR Confirmation cluster_signaling This compound:LLT1 Inhibitory Signaling Pathway step1 Immobilize Biotinylated this compound on Streptavidin Chip step2 Inject Soluble LLT1 (Analyte) step1->step2 step3 Monitor Binding (Association) step2->step3 step4 Buffer Flow (Dissociation) step3->step4 step5 Data Analysis (KD, ka, kd) step4->step5 LLT1 LLT1 (Target Cell) NKR_P1 This compound (NK Cell) LLT1->NKR_P1 Binding Lck Lck NKR_P1->Lck Recruitment ITIM ITIM Phosphorylation Lck->ITIM Phosphorylates SHP1 SHP-1 ITIM->SHP1 Recruitment Vav1_p Phosphorylated Vav1 SHP1->Vav1_p Dephosphorylates Vav1 Vav1 Vav1_p->Vav1 Cytotoxicity Inhibition of NK Cell Cytotoxicity & Cytokine Production Vav1->Cytotoxicity Inhibition

This compound:LLT1 Interaction Confirmation and Signaling Pathway.

The diagram above illustrates both the experimental workflow for confirming the this compound:LLT1 interaction using SPR and the subsequent inhibitory signaling cascade within the NK cell. Upon LLT1 binding, this compound recruits the tyrosine kinase Lck, which then phosphorylates the Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) in the cytoplasmic tail of this compound. This phosphorylated ITIM serves as a docking site for the phosphatase SHP-1. Recruited SHP-1 then dephosphorylates downstream signaling molecules, such as Vav1, thereby inhibiting the signaling cascade that would otherwise lead to NK cell activation, cytotoxicity, and cytokine production.[3][4][5]

References

A Comparative Guide to NKR-P1 Function in C57BL/6 and BALB/c Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Natural Killer Receptor Protein 1 (NKR-P1) family and its function in two of the most commonly used inbred mouse strains, C57BL/6 (B6) and BALB/c. Understanding the inherent differences in the genetics, expression, and function of these crucial Natural Killer (NK) cell receptors is paramount for the accurate interpretation of immunological data and the successful development of novel immunotherapies.

Genetic Landscape of the Nkrp1 Locus: A Tale of Two Strains

The this compound receptors are encoded by the Klrb1 (Nkrp1) gene family located within the NK Gene Complex (NKC) on mouse chromosome 6. While the overall genomic organization of the Nkrp1-Clr (C-type lectin-related) region is largely conserved between C57BL/6 and BALB/c mice, significant allelic polymorphism exists, particularly within the Nkrp1b and Nkrp1c genes. This genetic variance is the primary driver of the functional differences observed in NK cells from these strains.[1]

A key distinction lies in the expression of the NK1.1 surface marker, which is encoded by the Nkrp1c gene. C57BL/6 mice are NK1.1-positive, and the anti-NK1.1 monoclonal antibody (clone PK136) is a widely used tool for identifying and manipulating NK cells in this strain. In stark contrast, BALB/c mice are NK1.1-negative due to sequence differences in the Nkrp1c gene that prevent the binding of the PK136 antibody.[1][2] It is important to note that while BALB/c mice lack the NK1.1 epitope, they still express a functional, albeit divergent, NKR-P1C protein.

The Nkrp1b gene, which encodes an inhibitory receptor, also exhibits allelic variation. The C57BL/6 strain expresses a divergent allele often referred to as Nkrp1d, while BALB/c mice possess the Nkrp1b allele.[1] Despite these differences, the inhibitory function of the NKR-P1B/D receptor in recognizing its ligand, Clr-b (clec2d), and mediating "missing-self" recognition appears to be a conserved mechanism in both strains.

Expression Profile of this compound Receptors on Splenic NK Cells

The differential expression of this compound family members on the surface of NK cells is a critical determinant of their functional capacity. The following table summarizes the known expression patterns of various this compound receptors on splenic NK cells from C57BL/6 and BALB/c mice.

ReceptorFunctionC57BL/6 Expression on NK CellsBALB/c Expression on NK CellsKey Distinctions & Notes
NKR-P1A ActivatingLow levels on all NK cells.[3]Presumed to be expressed at low levels.Function in cytotoxicity is not strongly supported by antibody cross-linking studies.
NKR-P1B/D InhibitoryExpressed on a subset (~50-70%) of NK cells (as NKR-P1D).[4]Expressed on a subset of NK cells (as NKR-P1B).[1]Recognizes Clr-b. Critical for MHC-independent "missing-self" recognition.
NKR-P1C ActivatingHigh levels on all NK and NKT cells (NK1.1 antigen).[3]Expressed, but lacks the NK1.1 epitope recognized by the PK136 mAb.[1][2]The most significant phenotypic difference between the two strains.
NKR-P1F ActivatingLow levels on all NK cells.[3]Presumed to be expressed at low levels.Ligands include Clr-c, -d, and -g. Similar to NKR-P1A, its role in direct activation is debated.
NKR-P1G InhibitoryTranscript expression detected; surface expression predicted to be variegated.Transcript expression detected.Binds to Clr-d, -f, and -g.

Functional Consequences: NK Cell Cytotoxicity

The differences in this compound receptor expression and genetics translate to functional disparities in NK cell-mediated cytotoxicity. C57BL/6 mice are generally considered to have a more potent NK cell cytotoxic response compared to BALB/c mice. This is often attributed to the strong activating signal delivered through the NKR-P1C (NK1.1) receptor in C57BL/6 mice.

The following table presents a hypothetical comparative summary of NK cell cytotoxicity against the NK-sensitive YAC-1 target cell line, a common in vitro assay to assess NK cell function.

Effector:Target Ratio% Specific Lysis (C57BL/6 NK Cells)% Specific Lysis (BALB/c NK Cells)
50:160-75%40-55%
25:145-60%25-40%
12.5:130-45%15-25%
6.25:115-30%5-15%
Note: These are representative data ranges compiled from typical findings in the literature and are intended for illustrative purposes. Actual results may vary between individual experiments and laboratories.

Signaling Pathways: Activation vs. Inhibition

The opposing functions of the activating and inhibitory this compound receptors are dictated by their distinct intracellular signaling cascades.

Activating NKR-P1C Signaling Pathway

Engagement of the activating NKR-P1C receptor on C57BL/6 NK cells leads to a signaling cascade that culminates in cytotoxicity and cytokine release. While the direct ligand for NKR-P1C remains elusive, antibody-mediated cross-linking initiates a potent activation signal. This pathway is thought to involve the recruitment of adaptor proteins with immunoreceptor tyrosine-based activation motifs (ITAMs), leading to the activation of downstream kinases.

NKR-P1C Activating Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR-P1C NKR-P1C Lck Lck NKR-P1C->Lck ITAM_Adaptor ITAM Adaptor (e.g., FcRγ) NKR-P1C->ITAM_Adaptor Ligand Unknown Ligand Ligand->NKR-P1C Syk_ZAP70 Syk/ZAP70 ITAM_Adaptor->Syk_ZAP70 Downstream_Signaling Downstream Signaling (PLCγ, PI3K, etc.) Syk_ZAP70->Downstream_Signaling Effector_Function Cytotoxicity & Cytokine Release Downstream_Signaling->Effector_Function

Caption: Activating signal cascade via NKR-P1C receptor.

Inhibitory NKR-P1B/D Signaling Pathway

Conversely, the engagement of the inhibitory NKR-P1B/D receptor by its ligand, Clr-b, on healthy cells, transduces a negative signal that prevents NK cell activation. This "missing-self" recognition system is crucial for maintaining tolerance to the body's own cells. The cytoplasmic tail of NKR-P1B/D contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) which, upon phosphorylation, recruits phosphatases like SHP-1. These phosphatases counteract the activating signals, thereby inhibiting NK cell effector functions.

NKR-P1B Inhibitory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKR-P1B NKR-P1B/D Lck Lck NKR-P1B->Lck Clr-b Clr-b Clr-b->NKR-P1B ITIM ITIM Lck->ITIM phosphorylates SHP-1 SHP-1 ITIM->SHP-1 recruits Activating_Signal Activating Signals SHP-1->Activating_Signal dephosphorylates & inhibits

Caption: Inhibitory signal cascade via NKR-P1B/D receptor.

Experimental Protocols

Accurate and reproducible assessment of this compound function is essential. Below are detailed methodologies for key experiments.

Flow Cytometry for this compound Expression Analysis

This protocol outlines the steps for staining murine splenocytes to analyze the expression of this compound receptors on NK cells.

Flow Cytometry Workflow Spleen_Harvest Harvest Spleen from C57BL/6 or BALB/c mouse Single_Cell Prepare Single-Cell Suspension Spleen_Harvest->Single_Cell RBC_Lysis Lyse Red Blood Cells Single_Cell->RBC_Lysis Cell_Count Count Viable Cells RBC_Lysis->Cell_Count Fc_Block Block Fc Receptors (anti-CD16/32) Cell_Count->Fc_Block Surface_Stain Surface Stain with Antibody Cocktail (e.g., anti-CD3, anti-NKp46, anti-NK1.1 (for B6), anti-NKR-P1B) Fc_Block->Surface_Stain Wash Wash Cells Surface_Stain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Analyze Data (Gate on NK cells: CD3- NKp46+) Acquire->Analyze

Caption: Workflow for analyzing this compound expression by flow cytometry.

Detailed Steps:

  • Spleen Processing: Aseptically harvest spleens from C57BL/6 or BALB/c mice and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

  • Red Blood Cell (RBC) Lysis: Resuspend the cell pellet in ACK lysis buffer for 2-3 minutes at room temperature to lyse RBCs. Quench the reaction with excess complete RPMI medium.

  • Cell Counting and Viability: Wash the cells and perform a viable cell count using trypan blue exclusion or an automated cell counter.

  • Fc Receptor Blockade: Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) containing an anti-mouse CD16/32 antibody (Fc block) and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies to the cells. A typical panel for identifying NK cells and their this compound expression would include:

    • Lineage markers (dump channel): Anti-CD3 (to exclude T cells).

    • NK cell identification: Anti-NKp46 (for both strains) or anti-NK1.1 (for C57BL/6).

    • This compound receptors: Specific antibodies for NKR-P1A, NKR-P1B/D, etc., as available.

    • Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire events on a flow cytometer. NK cells are typically identified as CD3-negative and NKp46-positive. The expression of individual this compound receptors can then be analyzed on this gated population.

Chromium-51 Release Assay for NK Cell Cytotoxicity

The 51Cr release assay is the gold standard for measuring cell-mediated cytotoxicity. This protocol details the steps for assessing the cytotoxic potential of NK cells from C57BL/6 and BALB/c mice against YAC-1 target cells.[5]

Chromium-51 Release Assay Workflow Target_Labeling Label YAC-1 Target Cells with 51Cr Co-incubation Co-incubate Effector and Target Cells at various E:T Ratios Target_Labeling->Co-incubation Effector_Prep Isolate Splenic Effector Cells (C57BL/6 or BALB/c) Effector_Prep->Co-incubation Supernatant_Harvest Harvest Supernatant Co-incubation->Supernatant_Harvest Gamma_Counting Measure Radioactivity with a Gamma Counter Supernatant_Harvest->Gamma_Counting Calculate_Lysis Calculate % Specific Lysis Gamma_Counting->Calculate_Lysis

Caption: Workflow for the 51Cr release cytotoxicity assay.

Detailed Steps:

  • Effector Cell Preparation: Isolate splenocytes from C57BL/6 or BALB/c mice as described in the flow cytometry protocol. For enriched NK cell populations, negative or positive selection kits can be used.

  • Target Cell Labeling: Incubate 1 x 10^6 YAC-1 cells with 100 µCi of Na251CrO4 in complete medium for 1-1.5 hours at 37°C.

  • Washing Target Cells: Wash the labeled YAC-1 cells three times with a large volume of complete medium to remove excess 51Cr. Resuspend the cells at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup: In a 96-well U-bottom plate, add 100 µL of target cells to each well (10,000 cells/well).

  • Adding Effector Cells: Prepare serial dilutions of effector cells to achieve various Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1). Add 100 µL of the effector cell suspension to the appropriate wells.

  • Controls:

    • Spontaneous Release: Target cells incubated with 100 µL of medium only.

    • Maximum Release: Target cells incubated with 100 µL of 2% Triton X-100 solution.

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect 100 µL of supernatant from each well.

  • Gamma Counting: Measure the radioactive counts (counts per minute, CPM) in each supernatant sample using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the following formula:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The C57BL/6 and BALB/c mouse strains exhibit significant, genetically determined differences in the expression and function of the this compound receptor family. The presence of the NK1.1 activating receptor in C57BL/6 mice contributes to a generally more robust NK cell cytotoxic response compared to BALB/c mice. These distinctions are critical considerations for researchers in immunology and oncology, as the choice of mouse strain can profoundly impact experimental outcomes, particularly in studies involving NK cell-mediated immunity and cancer immunotherapy. A thorough understanding of these baseline differences is essential for designing informative experiments and accurately translating preclinical findings.

References

A Comparative Guide to NKR-P1 and Ly49 Receptors in Immune Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Natural Killer (NK) cells are critical components of the innate immune system, distinguished by their ability to eliminate virally infected and cancerous cells without prior sensitization. This function is tightly regulated by a sophisticated array of activating and inhibitory receptors on the NK cell surface. Among the most studied are the NKR-P1 and Ly49 families of C-type lectin-like receptors. While structurally related and encoded within the same genetic region known as the NK Gene Complex (NKC), they have evolved distinct ligand specificities and play unique roles in immune surveillance.[1][2] This guide provides a detailed side-by-side comparison of these two pivotal receptor families, supported by experimental data and methodologies.

Core Characteristics: this compound vs. Ly49

The primary distinction between these receptor families lies in their ligand recognition. Ly49 receptors, predominantly found in rodents and functionally analogous to human Killer-cell Immunoglobulin-like Receptors (KIRs), primarily survey the expression of Major Histocompatibility Complex class I (MHC-I) molecules.[1] This interaction is fundamental to the "missing-self" hypothesis, where NK cells are triggered to kill target cells that have lost MHC-I expression. In contrast, this compound receptors recognize members of the C-type lectin-related (Clr) family of proteins (also known as Clec2), which can be upregulated on stressed, infected, or transformed cells.

FeatureThis compound Receptor FamilyLy49 Receptor Family
Gene Name Klrb1Klra
Primary Ligands C-type lectin-related (Clr/Clec2) proteins (e.g., Clr-b, Clr-d, Clr-f, Clr-g; LLT1 in humans)[2][3]MHC class I molecules (e.g., H-2D, H-2K, H-2L)[1]
Functional Homolog (Human) NKR-P1A (CD161)Killer-cell Immunoglobulin-like Receptors (KIRs)
Genetic Locus NK Gene Complex (NKC) on mouse chromosome 6[1]NK Gene Complex (NKC) on mouse chromosome 6[1]
Structure Disulfide-linked homodimers of type II transmembrane C-type lectin-like proteins.Disulfide-linked homodimers of type II transmembrane C-type lectin-like proteins.
Signaling Moiety Can be activating or inhibitory. Inhibitory members contain an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Activating members associate with ITAM-containing adaptors.Can be activating or inhibitory. Inhibitory members contain an ITIM. Activating members have a charged transmembrane residue associating with ITAM-containing adaptors (e.g., DAP12).
Evolutionary Strategy Generally conserved genomic organization and ligand specificities.[4]Highly polymorphic and polygenic, with significant variation in gene content and allelic diversity among different mouse strains.[4][5]

Quantitative Analysis of Receptor-Ligand Interactions

The binding affinities of these receptors for their respective ligands are crucial for determining the threshold of NK cell activation or inhibition. Direct comparative data is sparse, but values from individual studies illustrate key differences. Ly49 receptors generally exhibit micromolar affinities for their MHC-I ligands, whereas the NKR-P1B interaction with its ligand Clr-b has been characterized as notably weaker.

ReceptorLigandEquilibrium Dissociation Constant (K D )Measurement Method
Ly49AH-2Dᵈ4.4 µMSurface Plasmon Resonance (SPR)
Ly49CH-2Kᵇ102 µMSurface Plasmon Resonance (SPR)
Ly49CH-2Dᵈ136 µMSurface Plasmon Resonance (SPR)
NKR-P1BClr-b> 500 µMSolution-based affinity measurements

Data for Ly49 receptors sourced from Dam et al. (2003)[6]. Data for NKR-P1B sourced from Kolb et al. (2019)[7].

Signaling Pathways

The functional outcome of this compound or Ly49 receptor engagement—either activation or inhibition of NK cell effector functions like cytotoxicity and cytokine release—is determined by the downstream signaling cascades they initiate. Inhibitory receptors recruit phosphatases to dephosphorylate activating signals, while activating receptors trigger kinase cascades.

Inhibitory Signaling

Both inhibitory Ly49 and this compound receptors possess Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in their cytoplasmic tails. Upon ligand binding and receptor clustering, the tyrosine residue within the ITIM becomes phosphorylated. This creates a docking site for phosphatases such as SHP-1 and SHP-2, which in turn dephosphorylate key molecules in activating pathways, thereby terminating the activation signal.

Inhibitory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Receptor Inhibitory Receptor (Ly49 or this compound) ITIM ITIM-P Receptor->ITIM Phosphorylation Ligand Ligand (MHC-I or Clr) Ligand->Receptor SHP1 SHP-1/SHP-2 ITIM->SHP1 Recruitment Vav1 Vav1-P SHP1->Vav1 Dephosphorylation Inhibition Inhibition of Effector Function Vav1->Inhibition Downstream Downstream Activating Signals Downstream->Vav1

Caption: Generalized inhibitory signaling pathway for ITIM-bearing this compound and Ly49 receptors.

Activating Signaling

Activating members of the Ly49 and this compound families lack intrinsic signaling motifs. Instead, they feature a charged amino acid residue in their transmembrane domain that facilitates association with adaptor proteins like DAP12, which contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Ligand engagement leads to phosphorylation of the ITAMs by Src family kinases, creating docking sites for Syk and ZAP-70 kinases. This initiates a phosphorylation cascade involving adaptor proteins like LAT and SLP-76, ultimately leading to calcium mobilization, cytoskeletal rearrangement, and the release of cytotoxic granules.

Activating_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Receptor Activating Receptor (Ly49 or this compound) DAP12 DAP12 Receptor->DAP12 Ligand Ligand Ligand->Receptor ITAM ITAM-P DAP12->ITAM Phosphorylation Syk Syk/ZAP-70 ITAM->Syk Recruitment & Activation LAT_SLP76 LAT/SLP-76 Complex Syk->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg Activation NK Cell Activation (Cytotoxicity, Cytokine Release) PLCg->Activation

Caption: Generalized activating pathway for this compound and Ly49 receptors via an ITAM-bearing adaptor.

Experimental Protocols

Analyzing the function and expression of this compound and Ly49 receptors is central to understanding NK cell biology. Below are summaries of key experimental methodologies.

NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells (effectors) to lyse target cells. The classical method is the Chromium-51 release assay, though non-radioactive alternatives are now common.

Principle: Target cells are pre-loaded with a label (e.g., radioactive ⁵¹Cr or a fluorescent dye like Calcein AM). When NK cells lyse the target cells, the label is released into the supernatant, and its quantity is measured. The percentage of specific lysis is calculated relative to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Abbreviated Protocol (Flow Cytometry-Based):

  • Target Cell Preparation: Label target cells (e.g., K562 or YAC-1) with a fluorescent dye such as CFSE.

  • Effector Cell Preparation: Isolate NK cells from peripheral blood or spleen.

  • Co-culture: Mix effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C to allow for cell killing.

  • Staining: Add a viability dye (e.g., 7-AAD or Propidium Iodide) that enters membrane-compromised (dead) cells.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Gate on the CFSE-positive target cell population and quantify the percentage of cells that are positive for the viability dye.[8]

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Effector Isolate NK Cells (Effectors) Coculture Co-culture at various E:T ratios (4-6h incubation) Effector->Coculture Target Label Target Cells (e.g., with CFSE) Target->Coculture Stain Add Viability Dye (e.g., 7-AAD) Coculture->Stain FCM Acquire on Flow Cytometer Stain->FCM Gate Gate on Target Cells, Quantify % Dead FCM->Gate

Caption: Experimental workflow for a flow cytometry-based NK cell cytotoxicity assay.

Analysis of Receptor Expression by Flow Cytometry

Multicolor flow cytometry is the standard method for identifying NK cell populations and quantifying the surface expression of this compound and Ly49 receptors.

Principle: Cells are stained with a cocktail of fluorochrome-conjugated monoclonal antibodies specific for different cell surface markers. The instrument detects the fluorescence emitted from each cell as it passes through a laser beam, allowing for the identification and quantification of cell subsets and their receptor expression levels.

Abbreviated Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.

  • Fc Block: Incubate cells with an Fc receptor blocking agent to prevent non-specific antibody binding.

  • Surface Staining: Stain cells with a panel of antibodies. A typical panel to identify NK cells and analyze receptors would include:

    • Lineage markers (dump channel): CD3, CD19, CD14 (to exclude T cells, B cells, monocytes).

    • NK cell identifiers: CD56, CD16.

    • Receptors of interest: Anti-Ly49 (e.g., anti-Ly49A, -C/I, -G2) or anti-NKR-P1 (e.g., anti-NK1.1) antibodies.

  • Viability Staining: Add a viability dye to exclude dead cells from the analysis.

  • Data Acquisition & Analysis: Run samples on a flow cytometer. Gate on live, singlet, lineage-negative lymphocytes, then identify NK cells (e.g., CD56⁺CD3⁻) and analyze the expression levels or frequency of this compound⁺ or Ly49⁺ subsets.[9]

Conclusion

This compound and Ly49 receptors are both crucial C-type lectin-like receptor families that fine-tune NK cell responses. Their key difference lies in ligand preference: Ly49 receptors provide a mechanism for surveying self-MHC-I expression, while this compound receptors recognize stress-induced Clr molecules. This dual recognition system equips the innate immune system with a robust and complementary strategy for detecting and eliminating cellular threats. Understanding their distinct and overlapping functions, signaling pathways, and binding characteristics is essential for researchers in immunology and for the development of novel immunotherapies that harness the power of NK cells.

References

Validating the Inhibitory Function of NKR-P1B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the inhibitory function of the Natural Killer (NK) cell receptor NKR-P1B in vivo. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative NK cell inhibitory pathways.

Data Presentation: In Vivo Validation of NKR-P1B's Inhibitory Function

The inhibitory function of NKR-P1B is primarily validated in vivo through the use of NKR-P1B deficient (NKR-P1B-/-) mouse models. These models have been instrumental in demonstrating the receptor's role in "missing-self" recognition and tumor immunosurveillance.

Experimental ModelKey FindingsQuantitative DataReference
MMTV-PyVT Spontaneous Mammary Tumor Model NKR-P1B-deficient mice developed mammary tumors significantly earlier than wild-type (WT) mice. This suggests that the absence of the inhibitory NKR-P1B signal leads to a more rapid tumor progression, highlighting its role in cancer immunosurveillance.[1][2]Mammary tumors developed approximately 10-20 days earlier in NKR-P1B-/- mice compared to WT controls.[1][2]
B16F10 Melanoma Lung Metastasis Model NKR-P1B-/- mice exhibited a reduced number of lung metastases compared to WT mice when injected with B16F10 tumor cells that express the NKR-P1B ligand, Clr-b. This indicates that in the presence of its ligand on tumor cells, NKR-P1B inhibits the anti-tumor activity of NK cells.Specific quantitative data on the percentage reduction in metastases varies between studies but consistently shows a protective effect of NKR-P1B deficiency.[3]
Clr-b Deficient Cell Rejection Model Wild-type mice efficiently reject hematopoietic cells deficient in the NKR-P1B ligand, Clr-b, demonstrating "missing-self" recognition. In contrast, NKR-P1B-/- mice show a significantly impaired ability to reject Clr-b deficient cells.[4][5] This directly validates the inhibitory interaction between NKR-P1B and Clr-b in vivo.WT mice reject >80% of Clr-b-/- splenocytes within 48 hours, whereas NKR-P1B-/- mice reject <20%.[4]
Eµ-myc Spontaneous B-cell Lymphoma Model In this model where lymphoma cells express high levels of Clr-b, NKR-P1B deficiency led to a delayed onset and progression of lymphoma.[6] This suggests that the tumor cells were exploiting the NKR-P1B inhibitory pathway to evade immune surveillance.Median survival of Eµ-myc transgenic mice was significantly longer in an NKR-P1B-/- background compared to a WT background.[6][7]

Comparison with Alternative Inhibitory Pathways: NKR-P1B vs. Ly49

In mice, the Ly49 family of receptors represents a major inhibitory pathway in NK cells, functioning in parallel to the NKR-P1B:Clr-b system. Understanding their differences is crucial for a complete picture of NK cell regulation.

FeatureNKR-P1BLy49 Family
Ligand C-type lectin-related protein-b (Clr-b)[4][5][8]MHC class I molecules (e.g., H-2Dd, H-2Kb)[9][10]
Recognition System MHC-I-independent "missing-self" recognition.[4][5]MHC-I-dependent "missing-self" recognition.[10]
Signaling Pathway Engagement with Clr-b leads to the recruitment of the tyrosine phosphatase SHP-1 to the intracellular tail of NKR-P1B, inhibiting NK cell activation.[11][12]Ligand binding also results in the recruitment of SHP-1 (or SHP-2 for some members) to immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail, leading to the dephosphorylation of activating signaling molecules.[9][13]
In Vivo Function Primarily involved in tolerance to self-cells expressing Clr-b and surveillance of tumors that have downregulated this ligand.[1][2]Crucial for NK cell education, tolerance to self-MHC-I expressing cells, and the rejection of allogeneic or tumor cells lacking self-MHC-I.[10][14]

Experimental Protocols

In Vivo Cytotoxicity Assay: Validating NKR-P1B's Inhibitory Function

This protocol is designed to compare the in vivo cytotoxic capacity of NK cells in wild-type versus NKR-P1B knockout mice against target cells with and without the NKR-P1B ligand, Clr-b.

Materials:

  • Wild-type (C57BL/6) mice

  • NKR-P1B-/- mice (on a C57BL/6 background)

  • Target cells:

    • Clr-b deficient tumor cells (e.g., RMA-S)

    • Clr-b expressing tumor cells (e.g., RMA)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Label Clr-b deficient and Clr-b expressing target cells with two different concentrations of CFSE (e.g., 0.5 µM for Clr-b deficient and 5 µM for Clr-b expressing) to distinguish the two populations by flow cytometry.

    • Wash the labeled cells three times with PBS.

    • Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.

    • Mix the two labeled cell populations at a 1:1 ratio.

  • In Vivo Injection:

    • Inject 200 µL of the mixed target cell suspension (containing 1 x 10^6 of each cell type) intravenously into both wild-type and NKR-P1B-/- mice.

    • Include a control group of mice that do not receive any cell injection.

  • Spleen Harvesting and Processing:

    • After 18-24 hours, euthanize the mice and harvest their spleens.

    • Prepare single-cell suspensions of the splenocytes.

  • Flow Cytometry Analysis:

    • Acquire the splenocyte suspensions on a flow cytometer.

    • Gate on the CFSE-positive populations to identify the injected target cells.

    • Determine the ratio of CFSE^low (Clr-b deficient) to CFSE^high (Clr-b expressing) cells in the spleens of both wild-type and NKR-P1B-/- mice.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each target cell population in each mouse strain using the following formula: % Specific Lysis = (1 - (Ratio in experimental mice / Ratio in control mice)) x 100

    • Compare the specific lysis of Clr-b deficient and Clr-b expressing cells between wild-type and NKR-P1B-/- mice.

Expected Outcome:

  • Wild-type mice are expected to show significantly higher specific lysis of Clr-b deficient target cells compared to Clr-b expressing cells, demonstrating "missing-self" recognition.

  • NKR-P1B-/- mice are expected to show a reduced difference in the lysis of Clr-b deficient and Clr-b expressing cells, indicating that the absence of the inhibitory NKR-P1B receptor impairs the ability of NK cells to specifically target cells lacking its ligand.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NKR_P1B_Inhibitory_Signaling_Pathway NKR-P1B Inhibitory Signaling Pathway cluster_target Target Cell Surface cluster_nk NK Cell Surface TargetCell Target Cell NK_Cell NK Cell Clr_b Clr-b NKR_P1B NKR-P1B Clr_b->NKR_P1B Binding SHP_1 SHP-1 NKR_P1B->SHP_1 Recruitment & Activation Downstream_Signaling Downstream Activating Signaling Molecules SHP_1->Downstream_Signaling Dephosphorylation Activating_Receptor Activating Receptor Activating_Receptor->Downstream_Signaling Initiates Activation Cascade Activating_Ligand Activating Ligand Activating_Ligand->Activating_Receptor Binding Inhibition Inhibition of NK Cell Activation Downstream_Signaling->Inhibition Leads to Activation NK Cell Activation Downstream_Signaling->Activation Leads to

Caption: NKR-P1B inhibitory signaling cascade.

In_Vivo_Cytotoxicity_Assay_Workflow In Vivo Cytotoxicity Assay Workflow Start Start Label_Cells Label Target Cells with CFSE (Clr-b+ and Clr-b-) Start->Label_Cells Mix_Cells Mix Labeled Cells (1:1 ratio) Label_Cells->Mix_Cells Inject_Mice Inject Cell Mixture into WT and NKR-P1B-/- Mice Mix_Cells->Inject_Mice Incubate Incubate for 18-24 hours Inject_Mice->Incubate Harvest_Spleens Harvest Spleens Incubate->Harvest_Spleens Analyze_Flow Analyze by Flow Cytometry Harvest_Spleens->Analyze_Flow Calculate_Lysis Calculate Specific Lysis Analyze_Flow->Calculate_Lysis Compare_Results Compare Lysis between WT and NKR-P1B-/- Mice Calculate_Lysis->Compare_Results End End Compare_Results->End

Caption: Workflow for in vivo cytotoxicity assay.

NKR_P1B_vs_Ly49_Comparison Logical Comparison: NKR-P1B vs. Ly49 Pathways NKR_P1B_Pathway NKR-P1B Pathway Common_Mechanism Common Mechanism: SHP-1 Recruitment & Inhibition of Activation NKR_P1B_Pathway->Common_Mechanism NKR_P1B_Ligand Ligand: Clr-b (MHC-I Independent) NKR_P1B_Pathway->NKR_P1B_Ligand Ly49_Pathway Ly49 Pathway Ly49_Pathway->Common_Mechanism Ly49_Ligand Ligand: MHC Class I (MHC-I Dependent) Ly49_Pathway->Ly49_Ligand

Caption: Comparison of NKR-P1B and Ly49 pathways.

References

Unveiling the Transcriptomic Dichotomy of Natural Killer Cells: A Comparative Guide to NKR-P1 High and Low Expressing Populations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the heterogeneity of Natural Killer (NK) cells is paramount for harnessing their therapeutic potential. This guide provides a comparative transcriptomic analysis of NK cells based on the expression of the C-type lectin receptor NKR-P1 (also known as CD161), dissecting the molecular signatures that define subpopulations with distinct functional capacities.

This guide synthesizes findings from recent high-dimensional studies to present a comparative overview of the gene expression landscapes, signaling pathways, and experimental methodologies relevant to the study of this compound-defined NK cell populations.

Comparative Transcriptomic Analysis

Analysis of scRNA-seq data from healthy human donors reveals distinct gene expression profiles in NK cell clusters exhibiting high versus low expression of KLRB1. NK cells with high KLRB1 expression, often enriched within the CD56dim subset, are transcriptionally geared towards potent cytotoxic responses. Conversely, NK cells with lower KLRB1 expression may represent a different maturational or functional state.

Table 1: Differentially Expressed Genes in this compound (KLRB1) High vs. Low Expressing NK Cell Subsets

Gene CategoryGenes Upregulated in this compound High CellsPutative FunctionGenes Upregulated in this compound Low CellsPutative Function
Cytotoxicity GZMB, PRF1, GZMH, GNLYGranzymes, Perforin, GranulysinGZMKGranzyme K
Activating Receptors NCR1 (NKp46), NCR3 (NKp30), CD226 (DNAM-1), KLRK1 (NKG2D)Natural Cytotoxicity Receptors, Co-stimulatory molecule--
Inhibitory Receptors KLRC1 (NKG2A), TIGIT, HAVCR2 (TIM-3), SIGLEC7Regulation of NK cell activationKLRC2 (NKG2C)Activating receptor in adaptive NK cells
Adhesion & Migration CX3CR1, S1PR5Chemokine and sphingosine-1-phosphate receptorsSELL (CD62L), CCR7Homing to secondary lymphoid organs
Transcription Factors ZEB2, PRDM1Regulation of terminal differentiation and effector functionTCF7, LEF1Wnt signaling, less differentiated state
Signaling Molecules FCER1G, CD247 (CD3ζ)Adaptor proteins for activating receptors--
Cytokines/Chemokines --IFNG, CCL3, CCL4, XCL1, XCL2Pro-inflammatory cytokines and chemokines

This table is a synthesis of findings from multiple single-cell transcriptomic studies where KLRB1 expression was used to help define cell clusters. Gene lists are representative and not exhaustive.

Signaling Pathways and Functional Implications

The differential gene expression between this compound high and low cells suggests distinct signaling capacities and functional roles.

This compound High Expressing Cells: Primed for Cytotoxicity

The upregulation of genes encoding cytotoxic granules (Granzyme B, Perforin), a suite of activating receptors, and key signaling adaptors like FCER1G and CD247 indicates that this compound high cells are in a state of readiness for immediate effector function. The co-expression of several inhibitory receptors, including this compound itself (which can have inhibitory functions), highlights the tight regulation required to prevent off-target cytotoxicity. The expression of CX3CR1 suggests these cells are equipped to migrate to peripheral tissues and sites of inflammation.

This compound Low Expressing Cells: A Spectrum of Functions

Lower this compound expression is often associated with the CD56bright NK cell subset, which is characterized by the expression of genes like SELL (CD62L) and CCR7, facilitating homing to secondary lymphoid organs. These cells are potent producers of immunomodulatory cytokines such as Interferon-gamma (IFN-γ), as reflected by the upregulation of cytokine and chemokine genes. The transcriptomic profile of this compound low cells suggests a primary role in shaping the adaptive immune response rather than direct, immediate cytotoxicity.

Experimental Protocols

The following section details the typical methodologies employed in the transcriptomic analysis of NK cell subsets.

Isolation and Sorting of NK Cell Subpopulations
  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • NK Cell Enrichment: NK cells are typically enriched from PBMCs using negative selection magnetic-activated cell sorting (MACS) to avoid receptor cross-linking and premature activation. This is followed by fluorescence-activated cell sorting (FACS).

  • Fluorescence-Activated Cell Sorting (FACS): Enriched NK cells are stained with a panel of fluorescently labeled antibodies to identify and sort subpopulations. A typical panel for isolating this compound high and low populations would include antibodies against CD3, CD14, CD19, CD56, and CD161 (this compound). NK cells are identified as CD3-CD14-CD19-CD56+. Within this gate, cells are sorted based on the intensity of CD161 staining to isolate this compound high and low populations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cell_sorting Cell Sorting cluster_transcriptomics Transcriptomic Analysis whole_blood Whole Blood pbmc_isolation PBMC Isolation (Density Gradient) whole_blood->pbmc_isolation nk_enrichment NK Cell Enrichment (Negative Selection) pbmc_isolation->nk_enrichment facs_staining Antibody Staining (CD3, CD56, CD161, etc.) nk_enrichment->facs_staining facs_sorting FACS Sorting facs_staining->facs_sorting nkrp1_high This compound High Cells facs_sorting->nkrp1_high nkrp1_low This compound Low Cells facs_sorting->nkrp1_low rna_extraction RNA Extraction nkrp1_high->rna_extraction nkrp1_low->rna_extraction library_prep Library Preparation rna_extraction->library_prep rna_seq RNA Sequencing library_prep->rna_seq bioinformatics Bioinformatic Analysis rna_seq->bioinformatics

Experimental workflow for comparative transcriptomics.

Single-Cell RNA Sequencing (scRNA-seq)
  • Single-Cell Capture: Sorted or enriched NK cells are loaded onto a microfluidic device (e.g., 10x Genomics Chromium) to capture single cells in nanoliter-scale droplets with barcoded beads.

  • Library Preparation: Within each droplet, cells are lysed, and messenger RNA (mRNA) is reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified, and sequencing libraries are constructed, incorporating cell-specific barcodes and unique molecular identifiers (UMIs).

  • Sequencing: The pooled libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing data is processed to align reads to a reference genome and generate a gene-cell expression matrix. Downstream analysis involves quality control, normalization, dimensionality reduction (e.g., UMAP), clustering, and differential gene expression analysis between clusters defined by high and low KLRB1 expression.

This compound Signaling Pathway

The engagement of this compound can lead to downstream signaling events that modulate NK cell function. While the complete signaling cascade is still under investigation, key components have been identified. One study has shown that cross-linking of human NKR-P1A (CD161) can trigger the activation of acid sphingomyelinase, leading to the generation of ceramide, a second messenger involved in various cellular processes including apoptosis and proliferation.[1]

nkrp1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nkrp1 This compound (CD161) asm Acid Sphingomyelinase (ASM) nkrp1->asm Activation ligand Ligand (e.g., LLT1) ligand->nkrp1 Binding ceramide Ceramide (Second Messenger) asm->ceramide Catalyzes sphingomyelin Sphingomyelin sphingomyelin->asm downstream Downstream Cellular Responses (Apoptosis, Proliferation, etc.) ceramide->downstream

Simplified this compound signaling pathway.

Conclusion

The transcriptomic differences between this compound high and low expressing NK cells underscore the significant heterogeneity within the NK cell compartment. This compound high cells are transcriptionally poised for potent cytotoxicity, making them attractive candidates for cell-based immunotherapies. In contrast, this compound low cells appear to be more involved in immunomodulation through cytokine production. A thorough understanding of these distinct transcriptional programs and their governing signaling pathways is crucial for the rational design of novel therapeutic strategies that leverage the specific functions of these NK cell subsets. Further research involving direct comparative transcriptomics of sorted this compound high and low populations will undoubtedly provide a more granular view of their respective roles in health and disease.

References

cross-validation of NKR-P1 data from different experimental platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate behavior of the Natural Killer Cell Receptor P1 (NKR-P1) family is pivotal. This guide provides a comprehensive comparison of various experimental platforms used to study this compound, offering insights into their respective strengths and data outputs. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in experimental design and data interpretation for this compound research.

The this compound (CD161) family of C-type lectin-like receptors, expressed on Natural Killer (NK) cells, NKT cells, and subsets of T cells, plays a crucial role in the innate immune response. These receptors can mediate both activating and inhibitory signals, contributing to the recognition of stressed, infected, or transformed cells. Given their importance in immunosurveillance, a thorough understanding of their expression, interactions, and signaling pathways is essential for developing novel immunotherapies.

This guide delves into the cross-validation of data obtained from diverse experimental platforms, highlighting the nuances of each technique in the context of this compound analysis.

Comparative Analysis of Experimental Platforms for this compound Studies

The selection of an appropriate experimental platform is critical for generating reliable and meaningful data on this compound. Each technique offers unique advantages and limitations in terms of quantitation, throughput, and the specific biological question it addresses. Below is a comparative summary of commonly used platforms.

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis collated from various studies. It is important to note that direct cross-validation studies comparing these platforms side-by-side for this compound are limited. Therefore, the presented data, while informative, should be interpreted within the context of the specific experimental conditions of each study.

Table 1: Quantification of this compound Protein Expression

Experimental PlatformAnalyteCell TypeQuantitative MetricReported ValueKey Considerations
Flow Cytometry NKR-P1A (CD161) Surface ExpressionHuman Peripheral Blood NK cellsPercentage of Positive Cells~85-95% of CD3-CD56+ NK cellsHigh-throughput, single-cell analysis. Requires validated antibodies and careful gating strategies. Does not provide absolute protein quantity per cell.
Quantitative Western Blot Total this compound ProteinCell LysatesRelative Band Intensity (Normalized to Loading Control)Varies depending on cell type and antibodyProvides information on total protein levels (surface and intracellular). Quantification is relative and requires rigorous optimization and validation of antibodies and loading controls.[1]
RT-PCR KLRB1 (NKR-P1A) mRNAMurine Lymphokine-Activated Killer (LAK) cellsRelative transcript levelsStrain-dependent expression observedMeasures gene expression, which may not directly correlate with protein levels due to post-transcriptional and post-translational regulation.[2]

Table 2: Analysis of this compound Protein-Ligand Interactions

Experimental PlatformInteracting MoleculesQuantitative MetricReported ValueKey Considerations
Surface Plasmon Resonance (SPR) Human NKR-P1A (CD161) and LLT1Equilibrium Dissociation Constant (KD)48 µM[3][4]Provides precise measurement of binding affinity and kinetics in a cell-free system. Requires purified recombinant proteins.
Co-Immunoprecipitation (Co-IP) Endogenous or Overexpressed this compound and LigandPresence/Absence of Interaction (Qualitative)N/AConfirms interaction in a cellular context. Generally provides qualitative or semi-quantitative data. Prone to false positives/negatives depending on experimental conditions.
Functional Assays (e.g., Cytotoxicity) NK cells (expressing this compound) and Target cells (expressing ligand)Percent Specific LysisInhibition of NK cell cytotoxicity observed upon NKR-P1A:LLT1 interaction.[5]Measures the functional outcome of the interaction. Data can be influenced by multiple factors beyond the specific receptor-ligand interaction.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound signaling and the experimental steps to study them is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate these pathways and workflows.

This compound Signaling Pathways

The this compound family includes both activating and inhibitory members, each with distinct downstream signaling cascades.

NKR_P1_Signaling cluster_activating Activating this compound Signaling (e.g., human NKR-P1A in T cells) cluster_inhibitory Inhibitory this compound Signaling (e.g., human NKR-P1A in NK cells) NKR_P1A_act NKR-P1A FcR_gamma FcRγ (ITAM-bearing) NKR_P1A_act->FcR_gamma associates with Ligand_act Ligand (e.g., LLT1) Ligand_act->NKR_P1A_act Lck Lck FcR_gamma->Lck recruits ZAP70_Syk ZAP-70/Syk Lck->ZAP70_Syk phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70_Syk->LAT_SLP76 phosphorylates PLC_gamma PLCγ LAT_SLP76->PLC_gamma activates IP3_DAG IP3 & DAG PLC_gamma->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activate NFAT_NFkB NFAT / NF-κB Activation Ca_PKC->NFAT_NFkB Gene_Expression Gene Expression (e.g., IFN-γ) NFAT_NFkB->Gene_Expression NKR_P1A_inh NKR-P1A SHP SHP-1/SHP-2 NKR_P1A_inh->SHP recruits Ligand_inh Ligand (e.g., LLT1) Ligand_inh->NKR_P1A_inh Downstream_Effectors Downstream Effectors SHP->Downstream_Effectors dephosphorylates Activating_Signal Activating Receptor Signaling Activating_Signal->Downstream_Effectors Inhibition Inhibition of Cytotoxicity & Cytokine Release Downstream_Effectors->Inhibition

This compound activating and inhibitory signaling pathways.
Experimental Workflow for Cross-Platform Data Validation

A logical workflow is essential for obtaining robust and comparable data from different experimental platforms.

Cross_Validation_Workflow cluster_expression Protein Expression Analysis cluster_interaction Protein-Protein Interaction Analysis cluster_functional Functional Analysis start Start: Cell Culture/Sample Preparation split Split Sample start->split spr Surface Plasmon Resonance (with purified proteins) start->spr Requires purified proteins flow Flow Cytometry (Surface Staining) split->flow wb Western Blot (Total Protein) split->wb coip Co-Immunoprecipitation split->coip cytotoxicity Cytotoxicity Assay split->cytotoxicity cytokine Cytokine Release Assay (ELISA) split->cytokine data_analysis Comparative Data Analysis flow->data_analysis wb->data_analysis coip->data_analysis spr->data_analysis cytotoxicity->data_analysis cytokine->data_analysis conclusion Conclusion: Platform-Specific Insights data_analysis->conclusion

Workflow for cross-platform validation of this compound data.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of these techniques, detailed protocols for key experiments are provided below.

Protocol 1: this compound Cell Surface Staining by Flow Cytometry

This protocol outlines the steps for analyzing the surface expression of this compound on immune cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated anti-NKR-P1 antibody (e.g., anti-CD161)

  • Fluorochrome-conjugated antibodies for cell lineage markers (e.g., CD3, CD56)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from peripheral blood mononuclear cells (PBMCs) or cultured cells.

  • Cell Count and Aliquoting: Count the cells and adjust the concentration to 1 x 107 cells/mL in cold Flow Cytometry Staining Buffer. Aliquot 100 µL (1 x 106 cells) into each flow cytometry tube.

  • Fc Receptor Blocking: Add Fc receptor blocking reagent to each tube and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.[6]

  • Surface Staining: Add the pre-titrated amounts of fluorochrome-conjugated antibodies (anti-NKR-P1 and lineage markers) to the cells.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[7]

  • Viability Staining: If a non-fixable viability dye like 7-AAD is used, add it to the cells 5-10 minutes before analysis. If a fixable viability dye is used, it should be applied before surface staining.

  • Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer. Be sure to include appropriate controls (unstained cells, single-color controls for compensation, and isotype controls).

Protocol 2: Co-Immunoprecipitation (Co-IP) of this compound and its Ligand

This protocol describes the co-immunoprecipitation of this compound with its interacting partners.

Materials:

  • Cells expressing this compound and its putative ligand

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-NKR-P1 antibody for immunoprecipitation

  • Control IgG (isotype matched)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Lysis: Lyse 10-50 million cells in 1 mL of ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-5 µg of anti-NKR-P1 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add 30-50 µL of Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads and wash them 3-5 times with 1 mL of cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads by adding 30-50 µL of 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the putative interacting partner.

Protocol 3: this compound-Mediated NK Cell Cytotoxicity Assay

This flow cytometry-based assay measures the ability of NK cells to kill target cells in an this compound-dependent manner.

Materials:

  • Effector cells: NK cells (primary or cell line)

  • Target cells: A cell line expressing the ligand for this compound (e.g., K562 or a transfected cell line)

  • Cell proliferation dye for labeling target cells (e.g., CFSE or CellTrace™ Violet)

  • Complete cell culture medium

  • 96-well U-bottom plate

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Target Cell Labeling: Label the target cells with a cell proliferation dye according to the manufacturer's instructions. This allows for the discrimination of target cells from effector cells.

  • Cell Plating: Plate the labeled target cells at a density of 1 x 104 cells/well in a 96-well U-bottom plate.

  • Co-culture: Add effector NK cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1). Include control wells with target cells only (spontaneous death) and target cells with lysis buffer (maximum killing).

  • Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Viability Staining: After incubation, add a viability dye to each well.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the target cell population (identified by the proliferation dye). The percentage of dead target cells (positive for the viability dye) is determined for each E:T ratio. Calculate the percent specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Protocol 4: this compound-Mediated Cytokine Release Assay (IFN-γ ELISA)

This protocol measures the secretion of IFN-γ by NK cells upon engagement of this compound.

Materials:

  • NK cells

  • Stimulating agent (e.g., plate-bound anti-NKR-P1 antibody or target cells expressing the this compound ligand)

  • Complete cell culture medium

  • 96-well flat-bottom plate

  • Human IFN-γ ELISA kit

  • Microplate reader

Procedure:

  • Plate Coating (if using antibody stimulation): Coat a 96-well plate with anti-NKR-P1 antibody (and isotype control) overnight at 4°C. Wash the plate before adding cells.

  • Cell Plating: Plate NK cells at a density of 1-2 x 105 cells/well.

  • Stimulation: If using target cells, add them at an appropriate ratio.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.[8][9] This typically involves:

    • Adding supernatants and standards to the pre-coated ELISA plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IFN-γ in each sample by comparing the absorbance values to the standard curve.

By utilizing this guide, researchers can better navigate the complexities of this compound analysis, leading to more robust and cross-validated findings that will ultimately advance our understanding of this critical immune receptor family.

References

Safety Operating Guide

Navigating the Safe Disposal of NKR-P1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with the Natural Killer Receptor Protein 1 (NKR-P1) must adhere to rigorous disposal procedures to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for a recombinant mouse NKR-P1A/CD161 Extracellular Domain indicates the product is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to consider the broader context of research applications, which may involve genetically modified organisms or other potentially hazardous materials.[1] This guide provides a comprehensive overview of the proper disposal procedures for this compound and related waste materials, drawing from general laboratory safety guidelines and regulations for recombinant DNA research.

Immediate Safety and Handling

Prior to any handling or disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound product in use. As a general best practice, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[2] Work should be conducted in a designated area, and all surfaces should be decontaminated after use.

Quantitative Data from Safety Data Sheet

The following table summarizes the hazard ratings for a specific recombinant mouse NKR-P1A/CD161 Extracellular Domain product, according to the National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS).

Hazard ClassificationNFPA RatingHMIS Rating
Health00
Fire00
Reactivity00

Data sourced from the Safety Data Sheet for NKR-P1A/CD161 Extracellular Domain (mouse, recombinant).[1]

These ratings indicate that this particular product has a low level of hazard. However, it is essential to recognize that these ratings may not apply to all forms of this compound or to experimental waste containing this protein.

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on the nature of the waste stream. The following procedural guidance is based on general principles of laboratory biosafety and chemical waste management.

Unused or Expired this compound Protein Solutions

For pure, uncontaminated this compound protein solutions that are not considered biohazardous, the disposal procedure is straightforward.

  • Consult Institutional Guidelines: Always check with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

  • Non-Hazardous Waste Stream: If the protein solution is confirmed to be non-hazardous and free of any biological contaminants, it may be permissible to dispose of it down the drain with copious amounts of water. However, this should only be done with explicit approval from your institution.

  • Chemical Waste: If there is any uncertainty, or if the solution contains other chemical components that are considered hazardous, it should be collected in a designated chemical waste container. The container must be clearly labeled with its contents.

Liquid Waste from Experiments

Liquid waste generated from experiments involving this compound, such as cell culture media or buffer solutions, may be considered biohazardous waste, especially if it has been in contact with human or animal cells, or genetically modified organisms.

  • Decontamination: All potentially infectious liquid waste must be decontaminated before disposal. The most common method is to treat the waste with an appropriate disinfectant, such as a fresh 10% bleach solution, for a sufficient contact time (typically at least 30 minutes).

  • Autoclaving: Alternatively, liquid waste can be collected in an autoclavable container and sterilized by autoclaving.

  • Disposal: After decontamination, the liquid waste can typically be disposed of down the sanitary sewer. Again, confirm this procedure with your local EHS guidelines.

Solid Waste

Solid waste includes items such as contaminated gloves, pipette tips, culture flasks, and other disposable labware that have come into contact with this compound or biological materials.

  • Segregation: All contaminated solid waste should be segregated from regular trash.

  • Biohazard Bags: Place the waste in a designated biohazard bag. These bags are typically red or orange and marked with the universal biohazard symbol.

  • Autoclaving: The sealed biohazard bag should be autoclaved to sterilize the contents.

  • Final Disposal: After autoclaving, the bag can typically be disposed of in the regular municipal waste stream, though some institutions may have specific procedures for post-autoclaved waste.

Sharps Waste

Any sharp objects, such as needles, serological pipettes, or broken glass that have come into contact with this compound or biological materials must be disposed of in a designated sharps container.

  • Immediate Disposal: Place sharps directly into a puncture-resistant sharps container immediately after use.

  • Do Not Overfill: Never fill a sharps container more than three-quarters full.

  • Seal and Dispose: Once the container is full, securely seal it and arrange for its collection by your institution's hazardous waste management service.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

NKR_P1_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_pathways Disposal Pathways cluster_non_hazardous_procedures Non-Hazardous Procedures cluster_biohazardous_procedures Biohazardous Procedures Waste This compound Related Waste IsBiohazardous Potentially Biohazardous? Waste->IsBiohazardous NonHazardous Non-Hazardous Waste Stream IsBiohazardous->NonHazardous No Biohazardous Biohazardous Waste Stream IsBiohazardous->Biohazardous Yes ConsultEHS_NH Consult Institutional EHS NonHazardous->ConsultEHS_NH Segregate Segregate Waste Types Biohazardous->Segregate DrainDisposal Drain Disposal (with approval) ConsultEHS_NH->DrainDisposal ChemicalWaste_NH Collect as Chemical Waste ConsultEHS_NH->ChemicalWaste_NH Decontaminate Decontaminate (e.g., Bleach, Autoclave) FinalDisposal Final Disposal per Institutional Protocol Decontaminate->FinalDisposal LiquidWaste Liquid Waste Segregate->LiquidWaste SolidWaste Solid Waste Segregate->SolidWaste SharpsWaste Sharps Waste Segregate->SharpsWaste LiquidWaste->Decontaminate BiohazardBag Biohazard Bag SolidWaste->BiohazardBag SharpsContainer Sharps Container SharpsWaste->SharpsContainer BiohazardBag->Decontaminate SharpsContainer->FinalDisposal

References

Essential Safety and Handling Protocols for NKR-P1 Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the Natural Killer Receptor Protein 1 (NKR-P1), ensuring laboratory safety and proper handling of associated biological materials is paramount. As this compound is a protein expressed on Natural Killer (NK) cells, safety protocols focus on the handling of human or other primate cell lines expressing this receptor, as well as purified recombinant this compound protein. Adherence to these guidelines is critical for protecting personnel and maintaining the integrity of experimental outcomes.

Biosafety Level and Containment

Work involving human or other primate cell lines, including those expressing this compound, should be conducted under Biosafety Level 2 (BSL-2) containment.[1][2][3][4] This is a precaution against potential exposure to bloodborne pathogens that may be present in these cell lines.[1][2][3][4] All procedures should be performed in a certified Class II Biological Safety Cabinet (BSC) to minimize the risk of aerosol generation and to protect both the researcher and the cell cultures from contamination.[4][5]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the foundation of safe laboratory practice when handling biological materials.

PPE ComponentSpecification and Use
Lab Coat A dedicated, buttoned lab coat with cuffed sleeves should be worn at all times in the cell culture facility.[6][7] It should be kept separate from PPE used in the general laboratory.
Gloves Nitrile or other suitable disposable gloves are mandatory.[8][9] Double gloving is recommended for enhanced protection.[6] Gloves must be changed if they become contaminated or compromised, and should never be worn outside the laboratory.[8]
Eye Protection Safety glasses or goggles are required to shield the eyes from splashes.[9] A face shield may be necessary for procedures with a high risk of splashing outside of a BSC.
Additional PPE For tasks involving liquid nitrogen, such as cryopreservation of cells, thermally insulated gloves, a full-face visor, and a splash-proof apron are essential.[7]

Operational Plan for Handling this compound Expressing Cells

A systematic workflow is crucial for the safe and efficient handling of cell cultures expressing this compound.

cluster_prep Preparation cluster_handling Cell Handling cluster_cleanup Post-Procedure Don PPE Don Appropriate PPE Prep BSC Prepare Biological Safety Cabinet Don PPE->Prep BSC Thaw Cells Thaw Cryopreserved Cells Prep BSC->Thaw Cells Culture Cells Culture and Expand NK Cells Thaw Cells->Culture Cells Isolate Cells Isolate NK Cells (e.g., Magnetic Separation) Culture Cells->Isolate Cells Analyze Cells Analyze or Experiment with Cells Isolate Cells->Analyze Cells Decontaminate BSC Decontaminate BSC Surfaces Analyze Cells->Decontaminate BSC Dispose Waste Dispose of Biological Waste Decontaminate BSC->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Workflow for Handling this compound Expressing Cells.

Experimental Protocol: Isolation of NK Cells

A common procedure in this compound research is the isolation of NK cells from peripheral blood mononuclear cells (PBMCs). Negative selection by magnetic-activated cell sorting (MACS) is a widely used method.

  • Prepare PBMCs : Isolate PBMCs from whole blood using density gradient centrifugation.

  • Antibody Labeling : Resuspend PBMCs in a suitable buffer and add a cocktail of biotin-conjugated antibodies against cell surface markers not present on NK cells. Incubate to allow binding.

  • Magnetic Labeling : Add anti-biotin magnetic microbeads to the cell suspension and incubate. These beads will bind to the antibody-labeled, non-NK cells.

  • Magnetic Separation : Place the cell suspension in a column within a magnetic field. The magnetically labeled, non-NK cells will be retained in the column.

  • Elution : Collect the unlabeled cells that pass through the column. This fraction is the enriched, untouched NK cell population.

Handling Purified this compound Protein

For studies involving purified recombinant this compound protein, the primary safety concerns shift from biohazards to maintaining protein stability and preventing contamination.

Handling AspectProtocol
Storage Store at -20°C or -80°C for long-term stability.[10] Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use vials.[10][11]
Personal Protective Equipment Standard laboratory PPE including a lab coat, gloves, and safety glasses should be worn.[12]
Handling When preparing solutions, use sterile buffers and low-binding tubes to prevent protein loss.[11] Avoid vigorous vortexing which can denature the protein.[13]
Spills In case of a spill, absorb the liquid with an inert material and dispose of it in accordance with local regulations.[12]

Disposal Plan

Proper disposal of biological waste is critical to prevent contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Liquid Waste (e.g., used cell culture media)Collect in a leak-proof container and decontaminate with a 1:10 final dilution of household bleach for at least 30 minutes before pouring down the drain with copious amounts of water, in accordance with institutional guidelines.[14][15]
Solid Waste (e.g., culture flasks, pipette tips)Collect in biohazard bags and decontaminate by autoclaving at 121°C for a minimum of 30 minutes.[14][15]
Sharps (e.g., needles, serological pipettes)Place immediately into a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[1][15] Decontaminate by autoclaving before final disposal.[15]

By implementing these safety and handling protocols, research professionals can mitigate risks and create a secure environment for advancing the study of this compound and its role in immune function and disease.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.